2-Methyl-3-morpholinobenzoic Acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-morpholin-4-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-9-10(12(14)15)3-2-4-11(9)13-5-7-16-8-6-13/h2-4H,5-8H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWDAQJCORHSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N2CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401284671 | |
| Record name | 2-Methyl-3-(4-morpholinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886501-40-2 | |
| Record name | 2-Methyl-3-(4-morpholinyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-(4-morpholinyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401284671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Methyl-3-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-3-morpholinobenzoic Acid, a compound of interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, potential synthetic pathways, proposed analytical methodologies for characterization and quantification, and explores its prospective applications in the pharmaceutical sciences. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, analysis, and evaluation of novel small molecules incorporating the morpholine scaffold.
Introduction: The Significance of the Morpholine Moiety in Drug Design
The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, modulate lipophilicity, and introduce favorable metabolic properties.[2] The morpholine nitrogen can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[3][4] Furthermore, the chair-like conformation of the morpholine ring can provide a rigid framework for the precise orientation of other functional groups.[5] The strategic placement of a morpholine group on a benzoic acid scaffold, as seen in this compound, presents an intriguing template for the development of novel therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][6][7]
Chemical Identity and Physicochemical Properties
-
IUPAC Name: 2-Methyl-3-(morpholin-4-yl)benzoic acid
-
CAS Number: 886501-40-2
-
Molecular Formula: C₁₂H₁₅NO₃
-
Molecular Weight: 221.26 g/mol
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale/Method |
| pKa (acidic) | ~4-5 | The carboxylic acid moiety is the primary acidic functional group. |
| pKa (basic) | ~5 | The morpholine nitrogen is weakly basic.[8] |
| LogP | ~1.5-2.5 | Calculated based on structural fragments. The morpholine group generally decreases lipophilicity compared to an alkylamino substituent. |
| Aqueous Solubility | Moderate | The presence of both a polar carboxylic acid and a morpholine ring is expected to confer moderate aqueous solubility. |
| Hydrogen Bond Donors | 1 (from carboxylic acid) | |
| Hydrogen Bond Acceptors | 4 (2 from carboxylic acid, 2 from morpholine) |
Proposed Synthetic Pathways
Route 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10][11] This method is highly versatile and tolerates a wide range of functional groups, making it a suitable choice for the synthesis of the target compound.[12]
Workflow Diagram: Buchwald-Hartwig Amination
Caption: Proposed Buchwald-Hartwig amination workflow.
Experimental Protocol:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-2-methylbenzoic acid (1.0 eq), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01-0.05 eq), and a suitable phosphine ligand like XPhos (0.02-0.10 eq).
-
Addition of Reagents: Add morpholine (1.2-1.5 eq) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.5-2.0 eq).
-
Solvent and Reaction: Add a dry, aprotic solvent like toluene and heat the reaction mixture to 80-110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Route 2: Nucleophilic Aromatic Substitution (SₙAr)
Nucleophilic aromatic substitution is a viable alternative, particularly if the starting material is activated with a suitable leaving group and electron-withdrawing groups.[13][14][15]
Workflow Diagram: Nucleophilic Aromatic Substitution
Caption: Proposed SₙAr workflow.
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 3-fluoro-2-methylbenzoic acid (1.0 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
-
Addition of Reagents: Add an excess of morpholine (2.0-3.0 eq) and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Reaction: Heat the mixture to 100-150 °C and monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Purification: The crude product can be collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Analytical Characterization and Quality Control
Robust analytical methods are crucial for confirming the identity and purity of the synthesized this compound.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the methylene protons of the morpholine ring.[16][17][18] The aromatic protons will likely appear as multiplets in the downfield region (δ 7.0-8.0 ppm). The methyl protons should present as a singlet around δ 2.0-2.5 ppm. The morpholine protons will typically be observed as two multiplets in the range of δ 3.0-4.0 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (δ > 10 ppm).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments.[17] Key signals will include the carbonyl carbon of the carboxylic acid (δ ~165-175 ppm), the aromatic carbons (δ ~110-150 ppm), the methyl carbon (δ ~15-25 ppm), and the two distinct carbons of the morpholine ring (δ ~45-55 ppm and ~65-75 ppm).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum will show the protonated molecular ion [M+H]⁺.[8][19] Fragmentation patterns may involve the loss of the morpholine ring or the carboxylic acid group.[19][20]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1700 cm⁻¹), and C-N and C-O stretches associated with the morpholine ring.[16]
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing the purity of aromatic acids.[21][22]
Table 2: Proposed HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Provides good peak shape for acidic analytes and sufficient eluotropic strength. |
| Gradient | A suitable gradient from high aqueous to high organic | To ensure elution of the analyte and any potential impurities with good resolution. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm or determined by UV scan | Aromatic compounds typically have strong absorbance at 254 nm. |
| Injection Volume | 10 µL | Standard injection volume. |
Potential Applications in Drug Discovery and Development
The unique structural features of this compound suggest its potential as a valuable building block in the design of novel therapeutic agents.
Scaffold for Bioactive Molecules
The morpholine-substituted benzoic acid core can serve as a versatile scaffold for the synthesis of libraries of compounds for high-throughput screening. The carboxylic acid functionality can be readily converted to amides, esters, or other functional groups to explore structure-activity relationships (SAR).[1][4]
Kinase Inhibitors
The morpholine moiety is a common feature in many kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and can improve pharmacokinetic properties.[2] The this compound scaffold could be elaborated to target various kinases implicated in cancer and inflammatory diseases.
CNS-Active Agents
The physicochemical properties of morpholine, including its ability to modulate lipophilicity and its reduced basicity, make it an attractive component for CNS drug candidates, as it can potentially improve blood-brain barrier penetration.[5]
Logical Relationship Diagram: From Scaffold to Drug Candidate
Caption: Drug discovery workflow utilizing the title compound.
Conclusion
This compound represents a promising chemical entity for researchers in the field of drug discovery. This guide has outlined its fundamental chemical properties, proposed robust synthetic and analytical methodologies, and discussed its potential applications. The strategic combination of a benzoic acid, a methyl group, and a morpholine ring provides a rich platform for the generation of novel, biologically active molecules. Further investigation into the synthesis and pharmacological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.
References
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. (2024-05-12). [Link]
- (a) Mass spectra of morpholine cation and fragment ions which are...
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH. (n.d.). [Link]
- Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. (2023-12-25). [Link]
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. IRIS Unibas. (n.d.). [Link]
- PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems. (n.d.). [Link]
- Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (n.d.). [Link]
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed. (n.d.). [Link]
- Buchwald–Hartwig amin
- A review on pharmacological profile of Morpholine derivatives.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023-06-30). [Link]
- Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2).
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. (n.d.). [Link]
- Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity rel
- Supplementary Information. The Royal Society of Chemistry. (n.d.). [Link]
- Synthesis method of morpholine benzoate compound.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.). [Link]
- Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH. (n.d.). [Link]
- Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV. Restek. (n.d.). [Link]
- Optimization of the model Buchwald-Hartwig reaction of morpholine and...
- HPLC Detector Options for the Determination of Polynuclear Arom
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). [Link]
- Moving towards fast characterization of polymorphic drugs by solid-state NMR spectroscopy. PubMed. (2018-01-30). [Link]
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Aromatic Substitution. Vapourtec Flow Chemistry. (n.d.). [Link]
- Analysis of Polycyclic Aromatic Hydrocarbons in Soil with Agilent Bond Elut HPLC-FLD. (n.d.). [Link]
- Separation of PAH Compounds using UV and Fluorescence Detection. HPLC. (n.d.). [Link]
- Concerted Nucleophilic Aromatic Substitutions. PMC - NIH. (n.d.). [Link]
- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC - PubMed Central. (n.d.). [Link]
- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry. (n.d.). [Link]
- Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. (n.d.). [Link]
- Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. (n.d.). [Link]
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Characterization and identification of three compounds by ¹H NMR spectra.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprems.com [ijprems.com]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. vapourtec.com [vapourtec.com]
- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. preprints.org [preprints.org]
- 20. researchgate.net [researchgate.net]
- 21. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 22. ingenieria-analitica.com [ingenieria-analitica.com]
An In-depth Technical Guide to 2-Methyl-3-morpholinobenzoic Acid: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
The intricate tapestry of medicinal chemistry is woven with molecular scaffolds that serve as foundational blueprints for novel therapeutic agents. Among these, substituted benzoic acids hold a place of prominence due to their versatile chemical handles and their prevalence in a myriad of biologically active compounds. This technical guide delves into the specifics of 2-Methyl-3-morpholinobenzoic Acid, a molecule of growing interest at the intersection of academic research and pharmaceutical development. As a Senior Application Scientist, the aim of this document is to provide not just a recitation of facts, but a cohesive narrative that elucidates the rationale behind synthetic pathways and analytical methodologies. We will explore the synthesis, structural characterization, and potential applications of this compound, with a focus on providing a robust framework for researchers in the field. Every protocol and piece of data is presented with the intent of ensuring scientific integrity and empowering further investigation.
Molecular Overview and Significance
This compound, with the Chemical Abstracts Service (CAS) registry number 886501-40-2, is a substituted aromatic carboxylic acid.[1] Its structure is characterized by a benzoic acid core, a methyl group at the 2-position, and a morpholine ring attached at the 3-position. The strategic placement of these functional groups imparts a unique three-dimensional conformation and electronic distribution, making it an intriguing candidate for drug discovery and materials science.
The morpholine moiety is a privileged scaffold in medicinal chemistry, known to enhance aqueous solubility, improve pharmacokinetic profiles, and provide a key interaction point with biological targets. Its incorporation into the benzoic acid framework at the meta-position to the carboxyl group, flanked by a methyl group, suggests a molecule designed with specific spatial and electronic properties in mind.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 886501-40-2 | [1] |
| Molecular Formula | C₁₂H₁₅NO₃ | [1] |
| Molecular Weight | 221.26 g/mol | [1] |
| Appearance | Expected to be a solid | General Knowledge |
| Solubility | Expected to have moderate aqueous solubility | General Knowledge |
Retrosynthetic Analysis and Proposed Synthesis
Caption: Retrosynthetic analysis of this compound.
Step 1: Reduction of 2-Methyl-3-nitrobenzoic Acid to 3-Amino-2-methylbenzoic Acid
The initial step involves the reduction of the nitro group of 2-Methyl-3-nitrobenzoic acid to an amine. This transformation is a standard and high-yielding reaction in organic synthesis.
Protocol:
-
Dissolution: Dissolve 2-Methyl-3-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethyl acetate or methanol in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).
-
Hydrogenation: Subject the reaction mixture to a hydrogen atmosphere (using a hydrogen-filled balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 3-Amino-2-methylbenzoic acid, which can often be used in the next step without further purification.
Causality of Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and ease of handling.
-
Solvent: Ethyl acetate and methanol are excellent solvents for this reaction as they dissolve the starting material and are compatible with the hydrogenation conditions.
-
Hydrogen Source: A hydrogen balloon provides a simple and effective way to maintain a hydrogen atmosphere for the reaction to proceed to completion.
Step 2: Synthesis of this compound
The final step involves the formation of the C-N bond between the 3-amino-2-methylbenzoic acid and the morpholine ring. Two primary methods can be considered for this transformation: a classical nucleophilic aromatic substitution (S_NAr) if a suitable leaving group is present on a precursor, or a more modern palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. Given the starting material from the previous step, a direct coupling is more efficient.
Proposed Protocol (via Buchwald-Hartwig Amination):
-
Reactant Preparation: In an oven-dried Schlenk flask, combine 3-bromo-2-methylbenzoic acid (as an alternative starting point for this step) (1.0 eq), morpholine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
Solvent and Base Addition: Add a dry, aprotic solvent such as toluene or dioxane, followed by a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 2.0 eq).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium precursor and the phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos are often effective for coupling with sterically hindered substrates.
-
Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, necessitating the use of an inert atmosphere to prevent its deactivation.
Caption: Proposed synthetic workflow for this compound.
Structural Characterization and Spectroscopic Analysis
Unequivocal structural elucidation is the cornerstone of chemical research. A combination of spectroscopic techniques should be employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the protons of the morpholine ring. The aromatic protons should appear as multiplets in the downfield region (typically 7-8 ppm). The methyl protons will likely be a singlet around 2.2-2.5 ppm. The morpholine protons will present as two multiplets, corresponding to the methylene groups adjacent to the nitrogen and oxygen atoms, respectively.
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals. Key signals would include the carboxylic acid carbon (around 170 ppm), the aromatic carbons (110-150 ppm), the morpholine carbons (around 50 and 67 ppm), and the methyl carbon (around 15-20 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretch from the carboxylic acid group (2500-3300 cm⁻¹).
-
A strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹).
-
C-H stretches from the aromatic and aliphatic portions (2850-3100 cm⁻¹).
-
C-N and C-O stretches from the morpholine ring (1000-1300 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition. The fragmentation pattern can also offer structural insights. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 221 or 222, respectively.
Potential Applications in Drug Discovery
Derivatives of morpholinobenzoic acid have shown promise in various therapeutic areas. Notably, compounds with a similar scaffold have been investigated as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling. The structural features of this compound make it a valuable probe for structure-activity relationship (SAR) studies in this area. The morpholine group can act as a hydrogen bond acceptor, while the methyl and carboxylic acid groups can be modified to fine-tune potency, selectivity, and pharmacokinetic properties.
Conclusion
This technical guide provides a comprehensive overview of this compound, from its rational synthesis to its structural characterization and potential applications. The proposed synthetic route offers a logical and experimentally sound approach for its preparation, and the detailed discussion of analytical techniques provides a roadmap for its unambiguous identification. As the landscape of drug discovery continues to evolve, a deep understanding of such versatile molecular scaffolds is indispensable. It is our hope that this guide will serve as a valuable resource for researchers and scientists, fostering further innovation and discovery in the field.
References
Sources
An In-Depth Technical Guide to 2-Methyl-3-morpholinobenzoic Acid: A Privileged Scaffold in Drug Discovery
This technical guide provides a comprehensive overview of 2-Methyl-3-morpholinobenzoic Acid, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, outline a robust synthetic pathway, and explore the extensive biological activities associated with its core scaffold, grounding our discussion in the principles of medicinal chemistry and established experimental evidence.
Introduction: The Strategic Importance of the Morpholine Moiety
In the landscape of medicinal chemistry, the morpholine ring is a "privileged scaffold." Its frequent incorporation into bioactive molecules is a testament to its ability to confer favorable pharmacological and pharmacokinetic properties. The morpholine moiety can enhance aqueous solubility, improve metabolic stability, and serve as a crucial hydrogen bond acceptor, thereby modulating a molecule's interaction with biological targets.[1][2]
The subject of this guide, this compound, combines this valuable heterocycle with a benzoic acid framework. The addition of a methyl group is a common and effective strategy in drug design to modulate physicochemical properties, pharmacodynamics, and pharmacokinetics through steric and electronic effects.[3] This strategic combination of functional groups positions this compound and its derivatives as promising candidates for therapeutic development, particularly in oncology.
Physicochemical Properties and Core Data
This compound is a substituted aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Molecular Weight | 221.26 g/mol | |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| CAS Number | 886501-40-2 | |
| Canonical SMILES | CC1=C(C=CC=C1C(=O)O)N2CCOCC2 | - |
| Hazard Statement | Irritant |
Proposed Synthesis and Experimental Protocol
Proposed Synthetic Pathway
The synthesis starts from a readily available precursor, 2-Methyl-3-nitrobenzoic acid, which undergoes reduction to form the corresponding amine. This intermediate is then subjected to a double alkylation with a suitable bis(2-haloethyl) ether under basic conditions to construct the morpholine ring.
Step-by-Step Experimental Protocol
Materials: 2-Methyl-3-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Concentrated HCl, Sodium hydroxide (NaOH), Bis(2-chloroethyl) ether, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF), Ethyl acetate, Brine.
Step 1: Reduction of 2-Methyl-3-nitrobenzoic acid to 2-Methyl-3-aminobenzoic acid
-
To a stirred solution of 2-Methyl-3-nitrobenzoic acid (1.0 eq) in ethanol, add Tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the mixture to reflux (approximately 78°C) and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is ~8-9. This will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Methyl-3-aminobenzoic acid. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve the crude 2-Methyl-3-aminobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (3.0 eq) and Bis(2-chloroethyl) ether (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100-120°C and stir for 12-18 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into cold water.
-
Acidify the solution with dilute HCl to a pH of ~4-5 to precipitate the product.
-
Collect the solid precipitate by vacuum filtration.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Biological Activity and Therapeutic Potential
The therapeutic relevance of this compound is best understood by examining the biological activities of the broader "2-morpholinobenzoic acid" scaffold. Extensive research has identified this class of compounds as potent inhibitors of Phosphatidylcholine-specific Phospholipase C (PC-PLC).[6]
Mechanism of Action: Inhibition of PC-PLC
PC-PLC is an enzyme implicated in the proliferation and survival of various cancer cell lines. It catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to produce phosphocholine and diacylglycerol (DAG). These products are key second messengers in cellular signaling pathways that drive cell growth and division.
By inhibiting PC-PLC, 2-morpholinobenzoic acid derivatives disrupt these pro-proliferative signaling cascades, leading to a reduction in cancer cell growth. The morpholine nitrogen is believed to be essential for this inhibitory activity.[6]
Structure-Activity Relationship (SAR) Insights
Studies on derivatives of the 2-morpholinobenzoic acid scaffold have revealed key structural features that govern its anti-proliferative efficacy:
-
The Morpholine Ring: The nitrogen atom within the morpholine ring is considered critical for inhibitory activity against PC-PLC. Replacing the morpholine with a tetrahydropyran ring leads to a significant loss of potency.[6]
-
The Carboxylic Acid Group: The presence of a carboxylic acid at the 1-position of the benzoic acid ring is a strong contributor to inhibitory activity. Esterification of this group can modulate activity, suggesting its role in target binding.[6]
-
Substitution Patterns: The relative positions of the morpholine and other substituents on the aromatic ring significantly impact efficacy. For instance, a 2,5-substitution pattern has shown different inhibitory profiles compared to a 2,4-pattern, highlighting the importance of substituent orientation for optimal target engagement.[6]
Safety and Handling
As an irritant, this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
Conclusion and Future Directions
This compound is a molecule of considerable interest, built upon a scaffold with demonstrated anti-proliferative activity. Its molecular weight of 221.26 g/mol and its structural features make it a valuable tool for researchers in oncology and medicinal chemistry. The proposed synthetic route offers a practical method for its preparation, enabling further investigation into its specific biological profile.
Future research should focus on the empirical validation of this compound's inhibitory activity against PC-PLC and its efficacy in various cancer cell lines. Further derivatization, guided by the established SAR, could lead to the development of even more potent and selective therapeutic agents. The microsomal stability and overall pharmacokinetic profile of this specific compound also warrant detailed investigation to assess its potential as a viable drug candidate.
References
- Abdal-Aziz, A. S. A., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
- Lian, J., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208.
- Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- Google Patents. (2018). CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 930.
- Heiran, R., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved. Mini-Reviews in Medicinal Chemistry, 21(1), 25-41.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 5. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 6. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-3-morpholinobenzoic Acid
Introduction
In the landscape of modern drug discovery and materials science, a thorough understanding of a molecule's physicochemical properties is the bedrock upon which successful development is built. These fundamental characteristics govern a compound's behavior from synthesis and formulation through to its interaction with biological systems. This guide provides a comprehensive technical overview of 2-Methyl-3-morpholinobenzoic Acid, a molecule of interest for its potential applications in medicinal chemistry.
While extensive peer-reviewed data on this specific compound is not abundant, its structure—a trifecta of a benzoic acid moiety, a morpholine ring, and a methyl group—provides a rich basis for predictive analysis and targeted experimental characterization. This document serves not only as a repository of known information but, more critically, as a strategic guide for researchers and drug development professionals on how to approach the physicochemical characterization of this and structurally related novel chemical entities. We will delve into the causality behind experimental choices, providing field-proven insights to empower your research and development endeavors.
Molecular Identity and Structural Attributes
A precise understanding of a molecule's structure is the starting point for all physicochemical analysis.
Chemical Structure:
Caption: Workflow for core physicochemical property determination.
Data Summary and Interpretation
The interplay between these core properties is critical for predicting a compound's behavior.
Summary of Physicochemical Properties:
| Parameter | Predicted Value Range | Experimental Method |
| pKa (acidic) | 3.5 - 4.5 | Potentiometric Titration |
| pKa (basic) | 4.5 - 5.5 | Potentiometric Titration |
| LogP | 1.5 - 2.5 | Shake-Flask (on neutral form) |
| LogD at pH 7.4 | < 2.0 | Shake-Flask |
| Aqueous Solubility | pH-dependent | Thermodynamic Shake-Flask |
Integrated Interpretation:
The presence of both acidic and basic centers makes this compound a zwitterion. This has profound implications:
-
Solubility-pH Profile: The compound's solubility will follow a "U-shaped" curve, with minimum solubility at its isoelectric point and increasing solubility at lower and higher pH values. This is a critical consideration for oral drug formulation, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.
-
Absorption and Permeability: According to the pH-partition hypothesis, only the neutral form of a drug can passively diffuse across cell membranes. Since this compound will be largely ionized at physiological pH, its passive permeability may be limited. However, the LogD value provides a more realistic measure of its overall distribution tendency. A LogD at pH 7.4 of less than 2.0 suggests a good balance between aqueous solubility and lipophilicity, which is often favorable for drug candidates. [1]
Caption: Interrelation of key physicochemical properties.
Conclusion
This compound presents a classic case study for the physicochemical characterization of a novel, ionizable drug-like molecule. While its specific experimental data is not widely published, a deep understanding of its structural components allows for robust predictions and, more importantly, the design of a definitive experimental strategy. By employing authoritative methods such as potentiometric titration and the shake-flask technique for pKa, LogD, and solubility determination, researchers can generate the high-quality, reliable data essential for making informed decisions in the drug development pipeline. The principles and protocols outlined in this guide provide a validated framework for characterizing this and other novel chemical entities, ensuring a solid foundation for subsequent preclinical and clinical development.
References
- Matrix Scientific. 2-Methyl-3-morpholin-4-yl-benzoic acid. [URL: https://www.matrixscientific.com/2-methyl-3-morpholin-4-yl-benzoic-acid-886501-40-2.html]
- Protocols.io. LogP / LogD shake-flask method. [URL: https://www.protocols.io/view/logp-logd-shake-flask-method-e6nvw9k5zgk5/v1]
- Protocols.io. In-vitro Thermodynamic Solubility. [URL: https://www.protocols.io/view/in-vitro-thermodynamic-solubility-5qpvob9bbl4o/v1]
- Sigma-Aldrich. 2-METHYL-3-(4-MORPHOLINYL)BENZOIC ACID AldrichCPR. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/690558]
- ResearchGate. (PDF) LogP / LogD shake-flask method v1. [URL: https://www.researchgate.net/publication/344569527_LogP_LogD_shake-flask_method_v1]
- University of California, Irvine. Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [URL: https://www.chem.uci.edu/~jsnowick/groupweb/files/Advanced_Lab_Manuals/4i_pKa_of_Acid.pdf]
- PubMed. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [URL: https://pubmed.ncbi.nlm.nih.gov/25968358/]
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [URL: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-aqueous-solubility]
- JoVE. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [URL: https://www.jove.com/t/58580/a-new-straightforward-method-for-lipophilicity-logp-measurement]
- BioDuro. ADME Solubility Assay. [URL: https://www.bioduro-sundia.com/adme-solubility-assay/]
- ACS Publications. Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.3c02685]
- Royal Society of Chemistry. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ay/d0ay01004a]
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [URL: https://www.americanpharmaceuticalreview.com/Featured-Articles/163013-Thermodynamic-vs-Kinetic-Solubility-Knowing-Which-is-Which/]
- Sygnature Discovery. Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-assays/aqueous-solubility]
- The University of East Anglia Repository. Measurement of the pKa Values of Organic Molecules in Aqueous−Organic Solvent Mixtures by 1H NMR without. [URL: https://ueaeprints.uea.ac.uk/id/eprint/93557/1/ACS.ANALCHEM.3C02685_proof_hi.pdf]
- MDPI. Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. [URL: https://www.mdpi.com/1420-3049/24/14/2541]
Sources
An In-Depth Technical Guide to the Solubility of 2-Methyl-3-morpholinobenzoic Acid in DMSO
Abstract
In the landscape of modern drug discovery and life sciences research, Dimethyl Sulfoxide (DMSO) stands as a near-universal solvent, prized for its remarkable ability to solubilize a diverse array of chemical entities. The accurate determination of a compound's solubility in DMSO is a foundational step, critical for the integrity of high-throughput screening, cell-based assays, and the overall reliability of experimental data. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of novel compounds, using 2-Methyl-3-morpholinobenzoic Acid as a representative model. We will delve into the physicochemical principles governing its solubility, provide a validated, step-by-step protocol for experimental determination, and discuss best practices for the preparation and handling of DMSO stock solutions to ensure reproducibility and prevent common pitfalls such as compound precipitation.
Introduction: The Central Role of DMSO in Preclinical Research
Dimethyl Sulfoxide (DMSO) is a polar aprotic solvent that has become indispensable in the laboratory.[1] Its capacity to dissolve both polar and nonpolar compounds makes it an exceptional vehicle for preparing concentrated stock solutions of test compounds for biological screening.[2] The success of these screens, however, hinges on the accurate knowledge of a compound's solubility limit. Exceeding this limit can lead to the formation of microscopic precipitates, resulting in inaccurate compound concentrations, inconsistent assay results, and a misinterpretation of structure-activity relationships (SAR).
This guide focuses on this compound, a compound featuring a blend of functional groups that present an interesting case study in solubility. While specific public data on its solubility is not available, this document serves as a proactive manual, equipping researchers with the foundational knowledge and practical protocols to determine this crucial parameter in-house.
Physicochemical Principles of Solubility
Understanding the interplay between the solute and the solvent at a molecular level is key to predicting and interpreting solubility.
The Solute: this compound
To appreciate its solubility characteristics, we must first analyze the structure of this compound. It is an amphipathic molecule, possessing both hydrophilic (polar) and lipophilic (nonpolar) regions.
-
Benzoic Acid Moiety : The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. The aromatic phenyl ring, however, is hydrophobic.
-
Morpholino Group : This heterocyclic amine contains an oxygen and a nitrogen atom, both of which can act as hydrogen bond acceptors, contributing to the molecule's polarity.
-
Methyl Group : The methyl (-CH₃) substituent on the phenyl ring adds a small degree of nonpolar character.
The combination of a hydrogen-bond-donating acid group, multiple hydrogen-bond-accepting sites, and significant nonpolar surface area from the substituted benzene ring makes its solubility behavior complex.
The Solvent: Dimethyl Sulfoxide (DMSO)
DMSO, with the chemical formula (CH₃)₂SO, has unique properties that make it a superior solvent.[1]
-
Polar Aprotic Nature : DMSO has a large dipole moment, with a highly polar sulfoxide bond (S=O). The oxygen atom is an exceptionally strong hydrogen bond acceptor, while the absence of acidic protons means it does not act as a hydrogen bond donor.[1]
-
Amphiphilic Interactions : The two methyl groups provide a nonpolar aspect, allowing it to interact favorably with the nonpolar regions of solute molecules.
Solute-Solvent Interactions
The dissolution of this compound in DMSO is driven by a series of favorable intermolecular interactions. The primary and most significant interaction is the strong hydrogen bond formed between the acidic proton of the carboxylic acid group and the highly basic oxygen atom of the DMSO sulfoxide group.[3][4][5] Additional dipole-dipole and van der Waals forces contribute to the solvation of the entire molecule.
Caption: Key intermolecular forces driving solubility.
Experimental Determination of Maximum Solubility
The most reliable method for determining the solubility of a novel compound is through direct experimentation. The following protocol describes a robust method for measuring the maximum kinetic solubility in DMSO at room temperature.[6]
Detailed Experimental Protocol
Objective: To determine the maximum concentration (mg/mL and mM) of this compound that can be dissolved in anhydrous DMSO at a controlled temperature (e.g., 25°C).
Materials:
-
This compound (solid, high purity)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
2 mL microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Thermomixer or incubator set to 25°C
-
High-speed microcentrifuge
-
Calibrated micropipettes
-
Appropriate analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Procedure:
-
Preparation of a Supersaturated Slurry:
-
Accurately weigh approximately 5-10 mg of the compound into a 2 mL microcentrifuge tube.
-
Add a small, precise volume of anhydrous DMSO (e.g., 200 µL) to the tube. This should create a slurry where not all the solid dissolves.
-
Vortex the mixture vigorously for 5-10 minutes. Sonication can be used to aid in breaking up aggregates.[6]
-
-
Equilibration:
-
Place the tube in a thermomixer or incubator set to 25°C.
-
Allow the slurry to equilibrate for at least 24 hours with gentle, continuous agitation. This step is critical to ensure the solution reaches thermodynamic equilibrium.[6]
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet all undissolved solid material.[6]
-
-
Sample Collection and Dilution:
-
Carefully open the tube, ensuring not to disturb the pellet.
-
Withdraw a precise volume of the clear supernatant (e.g., 50 µL).
-
Dilute this supernatant with a suitable solvent (e.g., methanol or acetonitrile) to a concentration that falls within the linear range of your analytical method. A large dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.
-
-
Quantification:
-
Calculation:
-
Determine the concentration of the diluted sample from the standard curve.
-
Back-calculate the original concentration in the undiluted DMSO supernatant using the dilution factor. This value represents the maximum solubility.
-
Formula: Solubility (mg/mL) = [Concentration from curve (mg/mL)] x [Dilution Factor]
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for solubility determination.
Data Presentation and Influencing Factors
The results of the solubility determination should be recorded systematically.
Quantitative Data Summary (Template)
| Parameter | Value |
| Compound ID | This compound |
| Molecular Weight | 237.26 g/mol |
| Solvent | Anhydrous DMSO |
| Temperature | 25 °C |
| Solubility (mg/mL) | [Experimental Value] |
| Solubility (mM) | [Calculated Value] |
| Date of Analysis | January 8, 2026 |
| Analyst | Gemini |
Factors Influencing Measured Solubility
-
Water Content : DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9] The presence of water can significantly alter the solvation environment and may decrease the solubility of certain compounds. Always use anhydrous DMSO from a freshly opened or properly stored bottle.
-
Compound Form : The solid-state form of the compound (crystalline vs. amorphous) can impact solubility. Amorphous forms are generally more soluble but may be less stable, potentially crystallizing over time into a less soluble polymorph.
-
Temperature : Solubility is temperature-dependent. While this protocol specifies 25°C, solubility will likely increase with temperature. For consistency, a controlled temperature is essential.
-
Equilibration Time : Insufficient equilibration time can lead to an underestimation of the true thermodynamic solubility. A 24-hour period is a reliable standard for most small molecules.
Best Practices for DMSO Stock Solution Preparation and Storage
Once solubility is known, the preparation and storage of master stock solutions require careful handling to maintain compound integrity and prevent precipitation.
-
Preparation : Always prepare stock solutions at a concentration safely below the determined maximum solubility (e.g., 80-90% of the maximum) to avoid stability issues. Dissolve the accurately weighed compound in the required volume of anhydrous DMSO, using vortexing or sonication to ensure complete dissolution.[6]
-
Storage : Store DMSO stock solutions in tightly sealed glass vials to prevent moisture absorption and contamination.[10] For long-term storage, aliquoting into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and promote compound degradation or precipitation.[11] Store aliquots at -20°C or -80°C in a dry environment.[12]
-
Dilution into Aqueous Media : When diluting DMSO stocks into aqueous buffers for assays, add the DMSO stock to the buffer (not the other way around) while vortexing to facilitate rapid mixing. This minimizes localized high concentrations of the compound, which can cause it to "crash out" or precipitate.[6]
Conclusion
Determining the solubility of this compound, or any novel compound, in DMSO is not merely a procedural step but a cornerstone of reliable and reproducible research. By understanding the underlying physicochemical interactions and adhering to a validated experimental protocol, researchers can generate high-quality data, prepare stable stock solutions, and ultimately ensure the integrity of their drug discovery campaigns. This guide provides the necessary theoretical foundation and practical instruction to achieve these critical objectives with confidence.
References
- Das, A. (2021).
- Troganis, A., et al. (2019). Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies. Physical Chemistry Chemical Physics. [Link]
- Balakin, K. V., et al. (2008). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
- DeVore, N. D., et al. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters. [Link]
- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. [Link]
- Anonymous. (2018). What is the best way of storing a DMSO in a research lab?. Quora. [Link]
- Anonymous. (2018). How to make a stock solution of a substance in DMSO. Quora. [Link]
- Wikipedia contributors. (2024). Dimethyl sulfoxide. Wikipedia. [Link]
- DMSO Store. (2024). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. DMSO Store. [Link]
- Belarmino, M. K. D. L., et al. (2014). Hydrogen-bonded complexes between dimethyl sulfoxide and monoprotic acids: molecular properties and IR spectroscopy. Journal of Molecular Modeling. [Link]
- Opiyo, M. (2015). What is the best right way of storing DMSO in research lab?.
- Mu, R., et al. (2022). A quantum chemical study of the interaction of carboxylic acids with DMSO. Mongolian Journal of Chemistry. [Link]
- Ghavami, A., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. ACS Omega. [Link]
Sources
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Unscrambling micro-solvation of –COOH and –NH groups in neat dimethyl sulfoxide: insights from 1H-NMR spectroscopy and computational studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Hydrogen-bonded complexes between dimethyl sulfoxide and monoprotic acids: molecular properties and IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. asianpubs.org [asianpubs.org]
- 9. quora.com [quora.com]
- 10. dmsostore.com [dmsostore.com]
- 11. researchgate.net [researchgate.net]
- 12. DMSO stock preparation [protocols.io]
An In-Depth Technical Guide to the Aqueous Solubility of 2-Methyl-3-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the aqueous solubility of 2-Methyl-3-morpholinobenzoic Acid, a molecule of interest in pharmaceutical research and development. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical framework for understanding and predicting its solubility behavior. It combines computational estimations of key physicochemical parameters with detailed, field-proven experimental protocols for accurate solubility determination. This guide is designed to equip researchers with the necessary knowledge to not only understand the principles governing the solubility of this amphoteric compound but also to design and execute rigorous experiments to quantify it. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring a self-validating system for generating reliable data.
Introduction: The Critical Role of Solubility in Drug Development
Aqueous solubility is a cornerstone of drug development, profoundly influencing a molecule's bioavailability, manufacturability, and overall therapeutic potential. For a compound like this compound, which possesses both an acidic carboxylic acid group and a basic morpholine moiety, solubility is not a single value but a dynamic property highly dependent on pH. Understanding this relationship is paramount for formulating effective and stable dosage forms. This guide will delve into the theoretical underpinnings of its solubility and provide practical, step-by-step methodologies for its empirical determination.
Theoretical Framework: Predicting the Behavior of this compound in Aqueous Media
This compound is an amphoteric molecule, meaning it can act as both an acid and a base. This dual nature is central to its solubility profile.
Physicochemical Properties (Estimated)
Direct experimental data for this compound is scarce. Therefore, we begin with theoretically estimated values derived from its structure and comparison with analogous compounds. These estimations provide a crucial starting point for experimental design.
| Property | Estimated Value | Rationale & References |
| Molecular Formula | C₁₂H₁₅NO₃ | - |
| Molecular Weight | 221.26 g/mol | [1] |
| pKa₁ (Carboxylic Acid) | ~3.8 - 4.0 | The pKa of benzoic acid is ~4.2[2]. The ortho-methyl group is expected to have a steric effect that increases the acidity, thus lowering the pKa, similar to 2-methylbenzoic acid (pKa ≈ 3.91). |
| pKa₂ (Morpholinium ion) | ~8.3 - 8.5 | The pKa of the conjugate acid of morpholine is consistently reported in this range[1][3][4][5]. |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.0 | Estimated using computational models (e.g., ALOGPS, Molinspiration) which predict lipophilicity based on molecular structure[6][7]. The value suggests moderate lipophilicity. |
| Isoelectric Point (pI) | ~6.1 | Calculated as (pKa₁ + pKa₂) / 2. This is the pH at which the molecule has a net zero charge. |
The Impact of pH on Solubility: A Zwitterionic Perspective
As an amphoteric compound, this compound can exist in several ionization states depending on the pH of the solution. This behavior is predictable through its estimated pKa values and is described by the Henderson-Hasselbalch equation[8][9][10][11][12].
-
At low pH (pH < pKa₁): Both the carboxylic acid and the morpholine group will be protonated, resulting in a net positive charge (cationic form). This form is expected to be relatively water-soluble.
-
At intermediate pH (pKa₁ < pH < pKa₂): The carboxylic acid will be deprotonated (carboxylate), and the morpholine will be protonated (morpholinium ion), resulting in a zwitterion with a net zero charge[13][14]. The solubility of a molecule is typically at its minimum at or near its isoelectric point (pI) due to the strong intermolecular electrostatic interactions in the solid state[15].
-
At high pH (pH > pKa₂): The carboxylic acid will be deprotonated, and the morpholine will be in its neutral form, resulting in a net negative charge (anionic form). This form is also expected to be relatively water-soluble.
This relationship dictates that the aqueous solubility of this compound will follow a "U-shaped" curve as a function of pH, with the lowest solubility around pH 6.1.
Experimental Determination of Aqueous Solubility
To move beyond theoretical estimations, rigorous experimental validation is necessary. The following protocols are based on internationally recognized standards and best practices.
Core Protocol: Shake-Flask Method (OECD Guideline 105)
The shake-flask method is the gold standard for determining the aqueous solubility of compounds and is detailed in the OECD Guideline for the Testing of Chemicals, No. 105[16][17][18][19][20].
Caption: Workflow for the Shake-Flask Solubility Determination Method.
-
Preparation: Add an amount of this compound to a flask that is in clear excess of its expected solubility. Record the exact weight.
-
Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., purified water, or a specific pH buffer) to the flask.
-
Equilibration: Seal the flask to prevent solvent evaporation. Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the suspension for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the minimum time required.
-
Phase Separation: After agitation, allow the suspension to sit undisturbed at the same constant temperature for at least 24 hours to allow for the settling of undissolved solids. Subsequently, clarify the supernatant by centrifugation or filtration through a low-binding, inert filter (e.g., 0.22 µm PTFE syringe filter). This step is critical to ensure no solid particles are carried over into the analytical sample.
-
Quantification: Carefully take an aliquot of the clear, saturated solution. Dilute as necessary and determine the concentration of the dissolved compound using a validated analytical method, such as the HPLC-UV method described in section 3.3.
Determining the pH-Solubility Profile
To fully characterize the compound, the shake-flask method should be repeated using a series of buffers across a physiologically and pharmaceutically relevant pH range (e.g., pH 2 to 10).
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) at different pH values.
-
Parallel Experiments: Execute the shake-flask protocol (Section 3.1) in parallel for each buffer.
-
Data Plotting: Plot the measured solubility (in mg/mL or µg/mL) on the y-axis against the corresponding buffer pH on the x-axis to generate the pH-solubility profile.
Analytical Quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A robust HPLC-UV method is essential for accurately quantifying the dissolved concentration of this compound. Given its structure (a substituted benzoic acid), it will have a strong UV chromophore.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar to nonpolar compounds. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile or Methanol | The acidic mobile phase (pH ~2.7) will protonate the morpholine group and suppress the ionization of the carboxylic acid, leading to better peak shape and retention on a C18 column. |
| Elution | Isocratic or Gradient | Start with an isocratic method (e.g., 70% A, 30% B). A gradient may be required if impurities are present. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection Wavelength | ~230 nm or 275 nm | Benzoic acid derivatives typically have strong absorbance in this region. The optimal wavelength should be determined by running a UV scan of a standard solution. |
| Injection Volume | 10 µL | Can be adjusted based on concentration and sensitivity needs. |
The chosen analytical method must be validated for linearity, accuracy, precision, and specificity according to standard guidelines (e.g., ICH Q2(R1)) to ensure the reliability of the solubility data.
Data Interpretation and Application
The experimentally determined pH-solubility profile is a powerful tool for drug development professionals.
-
Preformulation: The data guides the selection of appropriate formulation strategies. For example, if the intended oral dosage form is a solid, the low solubility at intestinal pH values must be addressed, perhaps through salt formation or the use of solubility-enhancing excipients.
-
Salt Screening: The profile helps in deciding whether to form a hydrochloride salt (to target dissolution in the stomach) or a sodium/potassium salt (to target dissolution in the intestine).
-
Biopharmaceutical Classification System (BCS): The solubility data, particularly at the pH of minimum solubility, is a key component in determining the BCS classification of the drug, which in turn informs regulatory requirements and biowaiver potential.
Caption: A conceptual diagram of the expected U-shaped pH-solubility profile.
Conclusion
References
- Matrix Scientific. 2-Methyl-3-morpholin-4-yl-benzoic acid. [URL: https://www.matrixscientific.com/2-methyl-3-morpholin-4-yl-benzoic-acid-886501-40-2.html]
- FILAB. Solubility testing in accordance with the OECD 105. [URL: https://www.filab.fr/en/oecd-105-solubility-test/]
- Ataman Kimya. MORPHOLINE. [URL: https://www.
- OECD. Test No. 105: Water Solubility. [URL: https://www.oecd-ilibrary.
- OECD. Test No. 105: Water Solubility. [URL: https://www.oecd.
- Virtual Computational Chemistry Laboratory. On-line Lipophilicity/Aqueous Solubility Calculation Software. [URL: http://www.vcclab.org/lab/alogps/]
- Journal of ADMET & DMPK. Application of the Henderson-Hasselbalch Equation to Solubility Determination. [URL: https://www.admet-dmpk.org/articles/2015-3-4-209.pdf]
- ChemicalBook. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB9241419_EN.htm]
- Situ Biosciences. OECD 105 - Water Solubility. [URL: https://situbiosciences.
- Analytice. OECD 105 – Water Solubility Test at 20°C. [URL: https://www.analytice.
- ChemicalBook. Morpholine CAS#: 110-91-8. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9241419.htm]
- Ataman Kimya. MORPHOLINE (110-91-8). [URL: https://www.atamankimya.com/en/morpholine-110-91-8_u]
- American Journal of Health-System Pharmacy. Zwitterions and pH-dependent solubility. [URL: https://www.researchgate.net/publication/14582963_Zwitterions_and_pH-dependent_solubility]
- Microbe Notes. Henderson Hasselbalch Equation: Basics & Real-World Uses. [URL: https://microbenotes.
- Hugging Face. LogP Value Predictor. [URL: https://huggingface.co/spaces/oscarcont/logp-predictor]
- AAT Bioquest. Are zwitterions soluble in water?. [URL: https://www.aatbio.
- Wikipedia. Henderson–Hasselbalch equation. [URL: https://en.wikipedia.
- PubMed. RP-HPLC ANALYSIS OF ACIDIC AND BASIC DRUGS IN SYSTEMS WITH DIETHYLAMINE AS ELUENTS ADDITIVE. [URL: https://pubmed.ncbi.nlm.nih.gov/22040108/]
- Reddit. Is there any software (preferably free) to calculate the partition coefficient (LogP)?. [URL: https://www.reddit.com/r/labrats/comments/vu02ti/is_there_any_software_preferably_free_to/]
- CLAS. Table of Acids with Ka and pKa Values. [URL: https://www.chem.ucla.edu/~harding/IGOC/T/tableofacids.pdf]
- PubMed. Physicochemical Properties of Zwitterionic Drugs in Therapy. [URL: https://pubmed.ncbi.nlm.nih.gov/32635443/]
- Virtual logP On-line. [URL: https://silicos-it.be/apps/Tools/VirtualLogP/index.php]
- Molinspiration. logP - octanol-water partition coefficient calculation. [URL: https://www.
- Save My Exams. Henderson Hasselbalch Equation. [URL: https://www.savemyexams.
- BYJU'S. Henderson-Hasselbalch Equation. [URL: https://byjus.
- ResearchGate. ANALYTICAL STUDY OF SOME DRUGS CONTAINING AMINE GROUP. [URL: https://www.researchgate.net/publication/325208573_ANALYTICAL_STUDY_OF_SOME_DRUGS_CONTAINING_AMINE_GROUP]
- Chemistry Stack Exchange. Effect of pH on positive and negative charges of a zwitterion. [URL: https://chemistry.stackexchange.
- Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. [URL: https://pubs.acs.org/doi/10.1021/cg500735t]
- Thermo Fisher Scientific. Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Technical-Notes/tn-137-ic-amines-pharmaceuticals-tn70808-en.pdf]
- National Institutes of Health. Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10220301/]
Sources
- 1. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atamankimya.com [atamankimya.com]
- 4. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 6. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]
- 7. logP - octanol-water partition coefficient calculation [molinspiration.com]
- 8. researchgate.net [researchgate.net]
- 9. microbenotes.com [microbenotes.com]
- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 11. savemyexams.com [savemyexams.com]
- 12. byjus.com [byjus.com]
- 13. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. academic.oup.com [academic.oup.com]
- 16. filab.fr [filab.fr]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 20. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
Introduction: The Criticality of Melting Point in Pharmaceutical Sciences
An In-depth Technical Guide to the Melting Point Determination of 2-Methyl-3-morpholinobenzoic Acid for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical development, the melting point of an active pharmaceutical ingredient (API) is a fundamental physicochemical property that provides critical insights into its identity, purity, and stability.[1][2] For a novel compound such as this compound, the determination of a sharp and reproducible melting point is a primary step in its characterization.[2] This parameter serves as a crucial quality control benchmark throughout the drug development lifecycle, from early-stage discovery to final product formulation.[1][3] Impurities, for instance, typically lead to a depression and broadening of the melting range, making this a straightforward yet powerful indicator of sample purity.[2] Furthermore, the melting point is indispensable for detecting polymorphism, a phenomenon where a compound can exist in multiple crystalline forms with different physicochemical properties, which can have significant implications for a drug's bioavailability and stability.[1]
This guide provides a comprehensive overview of the principles and practical methodologies for the accurate determination of the melting point of this compound, tailored for professionals in research and drug development.
Physicochemical Properties and Synthesis Considerations
Molecular Structure:
This compound is a substituted benzoic acid derivative. Its molecular structure, featuring a carboxylic acid group, a methyl group, and a morpholino substituent on the benzene ring, dictates its intermolecular forces and, consequently, its melting behavior. The presence of the carboxylic acid group allows for strong hydrogen bonding, which is expected to result in a relatively high melting point.
Synthesis and Purification:
Following synthesis, rigorous purification is essential. Techniques such as recrystallization from an appropriate solvent system, followed by vacuum drying to remove residual solvents, are critical to obtaining a crystalline solid suitable for melting point analysis. The purity of the synthesized compound should be verified by orthogonal analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, prior to melting point determination.
Experimental Protocol: Capillary Melting Point Determination
The capillary method is a widely accepted and pharmacopeia-compliant technique for determining the melting point of crystalline solids.[4][5]
Instrumentation and Calibration:
A modern, automated melting point apparatus is recommended for enhanced accuracy and reproducibility.[5] These instruments typically feature a heating block, a high-resolution camera for observation, and digital temperature control.[3][5]
Calibration: Regular calibration of the instrument is crucial for ensuring the accuracy of the temperature readings.[4] This is performed using certified reference standards with known melting points that bracket the expected melting range of the sample.[4]
Step-by-Step Procedure:
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered. This can be achieved by grinding the crystalline material with a mortar and pestle.
-
Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm.[5] Tightly pack the sample by tapping the bottom of the tube on a hard surface.[4]
-
-
Instrument Setup:
-
Melting Point Determination:
-
Place the capillary tube containing the sample into the heating block.
-
Initiate the heating program.
-
Observe the sample closely as the temperature rises.
-
Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the clear point).[4] The range between these two temperatures is the melting range.
-
Advanced Characterization: Differential Scanning Calorimetry (DSC)
For a more in-depth thermal analysis, Differential Scanning Calorimetry (DSC) is a powerful complementary technique. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. This method not only provides a precise melting point (typically taken as the onset of the melting endotherm) but also quantifies the enthalpy of fusion, which is the energy required to melt the solid. Furthermore, DSC is highly sensitive for detecting polymorphic transitions, which may appear as separate thermal events before the final melting.
Data Presentation and Interpretation
The results of the melting point determination should be presented clearly and concisely.
| Parameter | Result |
| Melting Range | Tonset - Tclear (°C) |
| Apparatus | [Instrument Model] |
| Heating Rate | [e.g., 1 °C/min] |
| Observations | [e.g., Color change, decomposition] |
A sharp melting range (typically less than 2°C) is indicative of a highly pure compound. A broad melting range suggests the presence of impurities or that the substance may be a mixture of isomers or polymorphs.
Workflow for Melting Point Determination of a Novel Compound
Caption: Workflow for determining the melting point of a new chemical entity.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Melting Range | Impurities, insufficient drying, sample not finely powdered, too rapid heating. | Repurify the sample, ensure the sample is thoroughly dried, grind the sample to a fine powder, use a slower heating rate (e.g., 1 °C/min). |
| Decomposition Observed | The compound may decompose at or near its melting point. | Note the decomposition temperature. Consider using a faster heating rate for a preliminary determination. Use a sealed capillary tube if the sample is sensitive to air or moisture. |
| Inconsistent Results | Poor sample packing, instrument not calibrated, thermometer/probe placement. | Ensure consistent and tight packing of the capillary tube, calibrate the instrument with certified standards, ensure the thermometer/probe is correctly positioned. |
Conclusion
The accurate determination of the melting point of this compound is a non-negotiable step in its journey from a novel chemical entity to a potential pharmaceutical product. Adherence to rigorous, standardized protocols, such as the capillary method, coupled with proper sample preparation and instrument calibration, is essential for obtaining reliable and reproducible data. This fundamental parameter not only confirms the identity and purity of the compound but also provides a critical data point for formulation development, stability studies, and regulatory submissions. By following the comprehensive guidelines outlined in this document, researchers and drug development professionals can ensure the scientific integrity of their findings and contribute to the development of safe and effective medicines.
References
- ResolveMass Laboratories Inc.
- NANOLAB.
- Stanford Research Systems. Determination of Melting Points According to Pharmacopeia.
- Pharmaceutical Technology. Melting Point Solutions.
- Mettler Toledo.
Sources
In-depth Technical Guide to the Spectral Data of 2-Methyl-3-morpholinobenzoic Acid: A Data Gap Analysis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Executive Summary
A comprehensive analysis of publicly available scientific literature and chemical databases reveals a significant data gap concerning the experimental spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) for the compound 2-Methyl-3-morpholinobenzoic Acid (CAS Number: 886501-40-2) . While the chemical structure is known and the compound is commercially available from suppliers such as Matrix Scientific and Sigma-Aldrich, no peer-reviewed research articles or public repositories appear to contain its detailed spectroscopic characterization.[1]
This guide will, therefore, address this data deficiency by:
-
Outlining the predicted spectral characteristics of this compound based on established principles of spectroscopic interpretation for its constituent functional groups.
-
Providing detailed, field-proven experimental protocols for acquiring the necessary spectral data (¹H NMR, ¹³C NMR, MS, and IR).
-
Presenting a logical framework for the interpretation of the anticipated data, should it be acquired.
-
Illustrating the molecular structure and key spectroscopic relationships through diagrams.
This document serves as a foundational guide for researchers who may be synthesizing or working with this compound and require a thorough understanding of its spectral properties for structural verification and further investigation.
Predicted Spectral Characteristics of this compound
The structure of this compound combines several key functional groups that will give rise to characteristic signals in different spectroscopic analyses. A deep understanding of these predictions is crucial for any future experimental validation.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is anticipated to be complex due to the various proton environments. The following table outlines the expected chemical shifts (δ) in ppm, predicted multiplicities, and the protons giving rise to each signal.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Causality |
| ~10-13 | Singlet (broad) | 1H, -COOH | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.[2] |
| ~7.0-7.8 | Multiplet | 3H, Aromatic | The three protons on the benzene ring will exhibit complex splitting patterns (likely a doublet of doublets and a triplet) due to ortho and meta coupling. Their exact chemical shifts will be influenced by the electron-donating morpholine group and the electron-withdrawing carboxylic acid group.[3] |
| ~3.7-3.9 | Triplet | 4H, -O-CH₂- (Morpholine) | These protons are adjacent to the oxygen atom in the morpholine ring, leading to a downfield shift. They will likely appear as a triplet due to coupling with the adjacent -N-CH₂- protons. |
| ~2.8-3.0 | Triplet | 4H, -N-CH₂- (Morpholine) | These protons are adjacent to the nitrogen atom and will also be shifted downfield, though typically less so than the O-CH₂ protons. They are expected to be a triplet from coupling with the O-CH₂ protons. |
| ~2.3-2.5 | Singlet | 3H, -CH₃ | The methyl group protons attached to the aromatic ring are expected to appear as a singlet in a region typical for benzylic protons.[3] |
Experimental Protocol: Acquiring ¹H NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence the chemical shift of the acidic proton.[2]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Process the data with appropriate Fourier transformation, phasing, and baseline correction.
-
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Causality |
| ~165-175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.[3] |
| ~120-150 | Aromatic Carbons | Six distinct signals are expected for the six carbons of the substituted benzene ring. The carbon attached to the carboxylic acid will be the most downfield, and the shifts of the others will be influenced by the positions of the methyl and morpholine substituents. |
| ~66-68 | -O-CH₂- (Morpholine) | The carbons adjacent to the electronegative oxygen in the morpholine ring will be deshielded. |
| ~48-52 | -N-CH₂- (Morpholine) | The carbons adjacent to the nitrogen in the morpholine ring will be less deshielded than the O-CH₂ carbons. |
| ~18-22 | -CH₃ | The methyl carbon attached to the aromatic ring will appear in the typical upfield region for alkyl carbons.[3] |
Experimental Protocol: Acquiring ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for reducing acquisition time.
-
Instrumentation: A 100 MHz or higher ¹³C NMR spectrometer (corresponding to a 400 MHz proton spectrometer).
-
Acquisition Parameters:
-
Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.
-
Set a spectral width of approximately 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Predicted Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely lead to fragmentation of the molecule.
Predicted Fragmentation Pathway:
Caption: Predicted EI-MS Fragmentation of this compound.
Data Interpretation:
-
Molecular Ion (M⁺): A peak at m/z = 221 corresponding to the molecular weight of the compound is expected.
-
Key Fragments:
-
Loss of the carboxylic acid group (-COOH, 45 Da) would result in a fragment at m/z = 176.
-
Fragmentation of the morpholine ring is also anticipated, leading to a complex pattern of lower mass ions.
-
Experimental Protocol: Acquiring Mass Spectrum
-
Sample Introduction: Introduce a small amount of the solid or a solution of the compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 50-300.
-
High-Resolution MS (HRMS): For an accurate mass measurement to confirm the elemental composition, employ techniques like electrospray ionization (ESI) with a time-of-flight (TOF) or Orbitrap mass analyzer.
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration | Rationale & Causality |
| 2500-3300 (very broad) | -COOH | O-H stretch | The broadness of this peak is a hallmark of the hydrogen-bonded carboxylic acid dimer. |
| ~1700 | -COOH | C=O stretch | A strong, sharp absorption characteristic of the carbonyl group in a carboxylic acid. Conjugation with the aromatic ring may slightly lower this frequency. |
| ~1600, ~1475 | Aromatic Ring | C=C stretch | These absorptions are characteristic of the benzene ring. |
| ~1210-1320 | -COOH | C-O stretch | This stretch is also part of the carboxylic acid functional group. |
| ~1115 | Morpholine | C-O-C stretch | The ether linkage within the morpholine ring will have a characteristic stretching vibration. |
Experimental Protocol: Acquiring IR Spectrum
-
Sample Preparation:
-
Solid Phase (KBr pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background scan and ratio it against the sample scan to obtain the final spectrum.
Conclusion and Path Forward
While a definitive, experimentally-derived spectral analysis of this compound is currently absent from the scientific literature, this guide provides a robust framework for its prediction, acquisition, and interpretation. The protocols detailed herein represent standard, validated methodologies in the field of analytical chemistry. It is imperative for any researcher utilizing this compound to perform a full spectroscopic characterization to ensure its identity and purity. The predicted data in this guide should serve as a reliable reference for the validation of future experimental results.
References
- Supporting Information. Royal Society of Chemistry. [Link]
- Supporting Information. Royal Society of Chemistry. [Link]
Sources
An In-depth Technical Guide to the 1H NMR Spectrum of 2-Methyl-3-morpholinobenzoic Acid
Abstract
This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methyl-3-morpholinobenzoic Acid. In the absence of a publicly available experimental spectrum, this document presents a detailed prediction of the ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is designed to serve as a valuable resource for researchers in compound verification, purity assessment, and structural elucidation. The document is structured to provide not only the predicted spectral data but also the underlying scientific rationale for the spectral interpretation, a detailed experimental protocol for acquiring the spectrum, and guidance on data analysis.
Introduction: The Importance of ¹H NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly in the pharmaceutical and life sciences sectors. Its ability to provide detailed information about the molecular structure of a compound at the atomic level makes it a cornerstone of chemical analysis.[1][2] For a molecule such as this compound, ¹H NMR spectroscopy offers a rapid and non-destructive method to confirm its identity, assess its purity, and elucidate the specific arrangement of its constituent atoms.
The ¹H NMR spectrum provides several key pieces of information:
-
Chemical Shift (δ): The position of a signal along the x-axis (in ppm) indicates the electronic environment of the protons.[1][3]
-
Integration: The area under each signal is proportional to the number of protons it represents.[1][4]
-
Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks reveals information about the number of neighboring protons.[1][5]
-
Coupling Constant (J): The distance between the split peaks provides information about the dihedral angle between coupled protons and the nature of the chemical bonds separating them.[5][6]
This guide will systematically predict and analyze these parameters for this compound, providing a robust framework for its characterization.
Predicted ¹H NMR Spectrum of this compound
The prediction of the ¹H NMR spectrum is based on the analysis of the molecule's constituent parts: the substituted benzoic acid ring and the morpholine ring. The chemical shifts are influenced by the electronic effects (both inductive and resonance) of the substituents.[7]
Chemical Structure:
Figure 1. Chemical Structure of this compound.
Predicted Chemical Shifts, Multiplicities, and Coupling Constants
The predicted ¹H NMR spectral data for this compound in a common deuterated solvent like CDCl₃ are summarized in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Justification |
| H-4 | 7.8 - 8.0 | Doublet of doublets (dd) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz | Downfield due to deshielding from the adjacent carboxylic acid group and ortho coupling to H-5 and meta coupling to H-6. |
| H-5 | 7.2 - 7.4 | Triplet (t) | 1H | Jortho ≈ 7-9 Hz | Influenced by two ortho protons (H-4 and H-6), resulting in a triplet. |
| H-6 | 7.0 - 7.2 | Doublet of doublets (dd) | 1H | Jortho ≈ 7-9 Hz, Jmeta ≈ 1-2 Hz | Shielded relative to H-4 due to the ortho methyl group. Exhibits ortho coupling to H-5 and meta coupling to H-4. |
| -CH₃ | 2.3 - 2.5 | Singlet (s) | 3H | N/A | Typical chemical shift for a methyl group attached to an aromatic ring. Appears as a singlet as there are no adjacent protons. |
| Morpholine -OCH₂- | 3.8 - 4.0 | Triplet (t) | 4H | J ≈ 4-5 Hz | Protons adjacent to the oxygen atom are deshielded. They are coupled to the adjacent -NCH₂- protons. |
| Morpholine -NCH₂- | 3.0 - 3.2 | Triplet (t) | 4H | J ≈ 4-5 Hz | Protons adjacent to the nitrogen atom are less deshielded than the -OCH₂- protons. Coupled to the adjacent -OCH₂- protons.[8][9] |
| -COOH | 10.0 - 12.0 | Broad Singlet (br s) | 1H | N/A | The carboxylic acid proton is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |
Rationale for Predicted Chemical Shifts and Coupling Patterns
-
Aromatic Protons (H-4, H-5, H-6): The chemical shifts of the aromatic protons are primarily influenced by the electron-withdrawing carboxylic acid group and the electron-donating methyl and morpholino groups. The carboxylic acid group at C-1 will deshield the ortho proton (H-6) and the para proton (H-4). The methyl group at C-2 is weakly electron-donating, causing a slight shielding effect, particularly on the ortho proton (H-6). The morpholino group at C-3 is an electron-donating group through the nitrogen lone pair, which will shield the ortho (H-4) and para (H-6) protons. The interplay of these effects leads to the predicted chemical shifts. The coupling constants are typical for ortho and meta relationships in a benzene ring.[10][11]
-
Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet in the upfield region, characteristic of alkyl substituents on an aromatic ring.
-
Morpholine Protons: The morpholine ring typically exhibits a chair conformation. The protons on the carbons adjacent to the oxygen atom (-OCH₂-) are more deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (-NCH₂-).[8][9] In a simple spectrum, these often appear as two triplets due to coupling with each other.
-
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid is highly deshielded and its chemical shift can be highly variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet.
Experimental Protocol for ¹H NMR Spectrum Acquisition
This section outlines a standardized protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Materials and Equipment
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃, with 0.03% v/v Tetramethylsilane - TMS)
-
High-precision analytical balance
-
5 mm NMR tubes of good quality[12]
-
Pipettes and vials
-
Vortex mixer or sonicator
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
Caption: Workflow for preparing a sample for ¹H NMR analysis.
Step-by-Step Procedure:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[12][13]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.[13][14]
-
Ensuring Complete Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is crucial for high-resolution spectra.
-
Transfer to NMR Tube: Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid any solid particles from being transferred.[14]
-
Capping and Mixing: Securely cap the NMR tube and gently invert it several times to ensure the solution is well-mixed.
NMR Spectrometer Setup and Data Acquisition
Caption: Key steps in acquiring a ¹H NMR spectrum.
Typical Acquisition Parameters (400 MHz Spectrometer):
| Parameter | Value | Purpose |
| Pulse Program | zg30 | Standard 30-degree pulse for quantitative measurements. |
| Number of Scans (NS) | 16 - 64 | Signal averaging to improve signal-to-noise ratio. |
| Relaxation Delay (D1) | 1-5 s | Allows for full relaxation of protons between scans. |
| Acquisition Time (AQ) | 3-4 s | Determines the resolution of the spectrum. |
| Spectral Width (SW) | 16 ppm | Ensures all proton signals are captured. |
| Temperature | 298 K | Standard room temperature. |
Data Processing and Interpretation
Once the Free Induction Decay (FID) is acquired, it needs to be processed to obtain the final spectrum.
Data Processing Workflow
Caption: Standard workflow for processing raw ¹H NMR data.
Step-by-Step Spectrum Interpretation
-
Chemical Shift Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Signal Integration: Integrate all the signals in the spectrum. The relative ratios of the integrals should correspond to the number of protons in each unique environment. For this compound, the expected ratio would be 1:1:1:3:4:4:1 (aromatic H's, methyl, morpholine H's, and carboxylic acid H).
-
Multiplicity Analysis: Analyze the splitting pattern of each signal to determine the number of neighboring protons. This is crucial for assigning the aromatic protons and confirming the connectivity within the morpholine ring.
-
Coupling Constant Measurement: Measure the J-values for the coupled signals. The ortho-coupling in the aromatic region should be in the range of 7-9 Hz, while meta-coupling will be smaller (1-3 Hz).[10][11]
-
Structural Assignment: Combine all the information from chemical shifts, integration, multiplicities, and coupling constants to assign each signal to the specific protons in the this compound molecule.
Conclusion
This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H NMR spectrum of this compound. By understanding the expected chemical shifts, multiplicities, and coupling constants, researchers can confidently identify this compound, assess its purity, and use this information for further drug development and scientific research. The provided experimental protocol offers a standardized method for obtaining high-quality spectra, ensuring reproducibility and accuracy in the laboratory.
References
- ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]
- Spectroscopy Europe. The prediction of ¹H NMR chemical shifts in organic compounds. [Link]
- Chemical Instrumentation Facility, Iowa State University. NMR Coupling Constants. [Link]
- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
- Chemistry Stack Exchange. (2016, December 20).
- ALWSCI. (2023, July 24). How To Prepare And Run An NMR Sample. [Link]
- Dame, M. K., et al. (2016). Developing and Standardizing a Protocol for Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy of Saliva. Journal of visualized experiments : JoVE, (116), 54565. [Link]
- Chemaxon. NMR Predictor. [Link]
- University of Wisconsin-Madison, Department of Chemistry.
- Mestrelab Research. Download NMR Predict. [Link]
- The Metabolomics Innovation Centre. PROSPRE - ¹H NMR Predictor. [Link]
- JoVE. (2021, July 9). Practical Aspects of Sample Preparation and Setup of ¹H R1ρ Relaxation Dispersion Experiments of RNA. [Link]
- Katritzky, A. R., et al. (2005). ¹H and ¹³C NMR spectra of N-substituted morpholines. Magnetic resonance in chemistry : MRC, 43(8), 673–675. [Link]
- University of Puget Sound, Department of Chemistry. ¹H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]
- ACD/Labs. (2023, August 21). ¹H–¹H Coupling in Proton NMR. [Link]
- Chemistry Steps. NMR spectroscopy – An Easy Introduction. [Link]
- YouTube. (2021, October 6).
- Organic Chemistry D
- NMRDB.org. Predict ¹H proton NMR spectra. [Link]
- ResearchGate. ¹H and¹³C NMR spectra ofN-substituted morpholines | Request PDF. [Link]
- Western University, Department of Chemistry.
- University of Puget Sound, Department of Chemistry.
- ResearchGate. (2023, August 6). (PDF) How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. [Link]
- Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. [Link]
- The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
- Chemistry LibreTexts. (2024, March 17). 15.
- The Royal Society of Chemistry.
- ACD/Labs. (2008, May 6).
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. acdlabs.com [acdlabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. acdlabs.com [acdlabs.com]
- 10. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 13. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 14. publish.uwo.ca [publish.uwo.ca]
Introduction: The Imperative for Structural Verification
An In-Depth Technical Guide to the ¹³C NMR Spectral Analysis of 2-Methyl-3-morpholinobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation of novel chemical entities is a cornerstone of progress. This compound represents a class of substituted aromatic compounds that serve as versatile scaffolds in medicinal chemistry. The precise arrangement of its substituents—a methyl group, a morpholine ring, and a carboxylic acid—is critical to its physicochemical properties and biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, stands as a premier analytical technique for providing a direct, high-resolution glimpse into the carbon framework of a molecule.[1] This guide offers a comprehensive, in-depth analysis of the ¹³C NMR spectrum of this compound. Moving beyond a simple presentation of data, this document elucidates the causal relationships between the molecular structure and the resulting spectral features, provides a field-proven experimental protocol, and establishes a framework for interpreting the spectra of similarly complex molecules.
Foundational Principles: Decoding Carbon Environments
¹³C NMR spectroscopy operates on the magnetic properties of the ¹³C isotope.[1] When a molecule is placed in a strong magnetic field, each unique carbon nucleus resonates at a specific frequency, known as its chemical shift (δ), measured in parts per million (ppm).[1] This chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful diagnostic tool for identifying different types of carbon atoms.
Several key factors influence the ¹³C chemical shift:
-
Hybridization: Carbons in C=O double bonds (sp²) are significantly deshielded (shifted downfield) compared to aromatic sp² carbons, which are in turn more downfield than sp³ hybridized carbons.
-
Electronegativity: Proximity to electronegative atoms like oxygen and nitrogen causes a downfield shift due to the inductive withdrawal of electron density.
-
Substituent Effects: In aromatic systems, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) systematically alter the chemical shifts of the ring carbons, providing crucial information about their relative positions.[2][3]
Understanding these principles is paramount for the accurate assignment of each resonance in the spectrum of this compound to its corresponding carbon atom in the molecule.
Experimental Methodology: A Self-Validating Protocol
The acquisition of a high-quality, interpretable ¹³C NMR spectrum is critically dependent on meticulous sample preparation and the rational selection of instrument parameters. The following protocol is designed to be a self-validating system, ensuring reproducibility and data integrity.
Sample Preparation
Proper sample preparation is the most critical step for obtaining a high-resolution spectrum.
-
Sample Weighing: For a standard ¹³C NMR experiment, accurately weigh 20-50 mg of this compound.[1][4] While smaller quantities can be used, this amount ensures a good signal-to-noise ratio within a reasonable acquisition time.[5]
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule, as it readily dissolves compounds containing polar carboxylic acid and amine functionalities.[4] Deuterated solvents are essential to avoid overwhelming solvent signals in the spectrum and to provide the deuterium lock signal for the spectrometer.[5]
-
Dissolution & Transfer: Prepare the sample in a small, clean vial to ensure complete dissolution before transferring it to the NMR tube.[5] If any particulate matter is present, the solution must be filtered through a Pasteur pipette with a small plug of glass wool to prevent distortion of the magnetic field, which can lead to broad, poorly resolved peaks.
-
Tube & Standard: Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[5][6] Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and used to reference the chemical shifts of all other signals.[1][7]
NMR Instrument Parameters
The following parameters are typical for a 400 MHz spectrometer and can be adapted as needed.
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems) is used.[8] Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, which enhances sensitivity.[1]
-
Acquisition Time (AQ): Set to 1-2 seconds. This parameter influences the digital resolution of the spectrum.[8]
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended.[8] Quaternary carbons, such as the carboxylic acid and substituted aromatic carbons, often have longer relaxation times. A sufficient delay is crucial to allow these nuclei to fully relax before the next pulse, ensuring more reliable signal intensity.
-
Number of Scans (NS): Typically 1024 to 4096 scans are required for a dilute sample to achieve an adequate signal-to-noise ratio, owing to the low natural abundance of the ¹³C isotope.[8]
-
Spectral Width (SW): A spectral width of approximately 240-250 ppm is sufficient to encompass all expected signals, from the aliphatic methyl carbon to the downfield carboxylic acid carbon.[8][9]
Experimental Workflow Diagram
The entire process from sample preparation to final analysis follows a logical and structured path to ensure data quality and reliability.
Caption: Workflow for NMR analysis of this compound.
Spectral Interpretation and Data Analysis
The structural complexity of this compound gives rise to a ¹³C NMR spectrum with distinct signals corresponding to each of its 11 unique carbon environments. The analysis below provides a predicted assignment for each signal based on established chemical shift ranges and the electronic effects of the substituents.
Molecular Structure and Carbon Numbering
For clarity, the carbon atoms of the molecule are numbered as shown in the diagram below. This numbering scheme will be used for all spectral assignments.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CCCC 2000, Volume 65, Issue 1, Abstracts pp. 106-116 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 3. Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid | Semantic Scholar [semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. NMR Sample Requirements and Preparation | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. epfl.ch [epfl.ch]
FT-IR spectrum of 2-Methyl-3-morpholinobenzoic Acid
An In-Depth Technical Guide to the FT-IR Spectrum of 2-Methyl-3-morpholinobenzoic Acid
Executive Summary
This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of this compound, a molecule of interest in synthetic and pharmaceutical chemistry. As direct spectral data for this specific compound is not widely published, this document serves as an expert guide to predicting, acquiring, and interpreting its spectrum based on established principles of vibrational spectroscopy. We will deconstruct the molecule into its constituent functional groups—a carboxylic acid, a 1,2,3-trisubstituted aromatic ring, a morpholine moiety, and a methyl group—to forecast the characteristic absorption bands. This guide details a robust experimental protocol using Attenuated Total Reflectance (ATR) FT-IR spectroscopy, a technique chosen for its minimal sample preparation and high reproducibility, which is critical in drug development environments.[1][2][3] A thorough interpretation of the expected spectrum is presented, correlating specific vibrational modes to their respective wavenumbers. This whitepaper is intended for researchers, analytical scientists, and drug development professionals who require a deep, practical understanding of using FT-IR for the structural elucidation and quality control of complex organic molecules.
Introduction: The Role of FT-IR in Characterizing Novel Molecules
In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. This compound represents a class of substituted aromatic compounds that serve as versatile building blocks in the synthesis of pharmacologically active agents. Its structure combines several key functional groups, each contributing to its overall chemical personality and, consequently, its spectral signature.
Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable analytical technique for this purpose.[4][5] It provides a unique molecular "fingerprint" by probing the vibrational modes of chemical bonds within a molecule.[6][7] Each functional group (e.g., C=O, O-H, C-N) absorbs infrared radiation at a characteristic frequency, making the resulting spectrum a powerful tool for structural confirmation and purity assessment.[8] This guide explains the theoretical basis for the , outlines a field-proven protocol for its measurement, and provides a detailed framework for its interpretation.
Molecular Structure and Predicted Vibrational Modes
The foundation of interpreting an FT-IR spectrum lies in understanding the molecule's structure and the vibrations its bonds can undergo. The structure of this compound is presented below.
Caption: Molecular structure of this compound.
The molecule can be dissected into four primary regions for spectral analysis:
-
Carboxylic Acid Group (-COOH): This group gives rise to some of the most characteristic and easily identifiable peaks in an IR spectrum.
-
O-H Stretching: Due to strong intermolecular hydrogen bonding, which causes carboxylic acids to exist as dimers in the solid state, the O-H stretch is exceptionally broad, appearing as a wide absorption band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[9][10][11][12] This broad feature often overlaps with C-H stretching peaks.[10]
-
C=O Stretching: A very strong and sharp absorption is expected for the carbonyl group. For aromatic carboxylic acids where the carbonyl is conjugated with the benzene ring, this peak typically appears in the range of 1710-1680 cm⁻¹.[9][11]
-
C-O Stretching: This vibration, coupled with O-H in-plane bending, results in a strong band between 1320-1210 cm⁻¹.[9][10]
-
O-H Bending: A broad out-of-plane bend is characteristic of the carboxylic acid dimer and appears around 960-900 cm⁻¹.[9]
-
-
Aromatic Ring (1,2,3-Trisubstituted): The benzene ring provides several distinct absorptions.
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[12] They are usually of weak to medium intensity and appear as sharp peaks on the shoulder of the much broader carboxylic acid O-H band.
-
Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the ring produces a series of medium to weak bands in the 1625-1465 cm⁻¹ region.[12]
-
C-H Out-of-Plane Bending: The substitution pattern on the ring influences the position of strong absorptions in the 900-675 cm⁻¹ region. For a 1,2,3-trisubstituted ring, characteristic bands can be expected.
-
-
Morpholine Ring: This saturated heterocycle has its own set of characteristic vibrations.
-
C-H Stretching: The methylene (-CH₂-) groups in the ring will exhibit symmetric and asymmetric stretching vibrations typically between 2950-2850 cm⁻¹.[13] These sharp peaks will be visible within the broad O-H absorption envelope.
-
C-N Stretching: The tertiary amine C-N stretch will appear in the 1250-1020 cm⁻¹ range.
-
C-O-C Stretching: The ether linkage within the morpholine ring produces a strong and characteristic C-O-C asymmetric stretching band, typically around 1148-1104 cm⁻¹.[14]
-
-
Methyl Group (-CH₃): The methyl group attached to the aromatic ring will also show C-H stretching and bending vibrations, often overlapping with those from the morpholine ring in the 2975-2850 cm⁻¹ region.
Experimental Protocol: Acquiring the FT-IR Spectrum
The following protocol describes the acquisition of a high-quality FT-IR spectrum for a solid powder sample like this compound using a modern spectrometer equipped with an ATR accessory.
3.1 Rationale for Technique Selection: ATR-FTIR
Attenuated Total Reflectance (ATR) is the preferred method for solid and liquid samples in modern pharmaceutical analysis.[1][3] Its primary advantage is the lack of extensive sample preparation, such as the grinding and pressing required for KBr pellets.[15][16] The sample is placed directly onto a high-refractive-index crystal (commonly diamond), ensuring excellent sample contact and high reproducibility.[2][17] This non-destructive technique requires only a minute amount of sample, which can be recovered after analysis.[18]
3.2 Instrumentation and Materials
-
Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound powder (approx. 1-2 mg).
-
Cleaning Supplies: Reagent-grade isopropanol or ethanol and soft laboratory wipes.
3.3 Step-by-Step Methodology
Caption: Standard workflow for acquiring an ATR-FTIR spectrum.
-
Crystal Cleaning: Before any measurement, the diamond ATR crystal surface must be impeccably clean. Moisten a soft laboratory wipe with isopropanol and gently wipe the crystal surface. Allow it to air dry completely.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be automatically subtracted from the sample spectrum.
-
Sample Application: Place a small quantity (1-2 mg) of the this compound powder directly onto the center of the ATR crystal.[18]
-
Pressure Application: Engage the instrument's pressure arm to apply consistent and firm pressure on the powder. This is crucial for ensuring good optical contact between the solid sample and the crystal surface, which is necessary for a high-quality spectrum.[15][18]
-
Data Acquisition: Collect the sample spectrum using the parameters outlined in Table 1.
-
Post-Measurement: Retract the pressure arm, recover the sample if necessary, and clean the crystal surface thoroughly with a solvent-moistened wipe.
Table 1: Recommended FT-IR Data Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur. |
| Resolution | 4 cm⁻¹ | Standard for routine qualitative analysis, providing sufficient detail without excessive noise.[8] |
| Number of Scans | 32 | A sufficient number to achieve a high signal-to-noise ratio for a solid sample. |
| Apodization | Happ-Genzel | A common function that provides a good balance between peak shape and resolution. |
| Detector | DTGS | Standard room-temperature detector suitable for mid-IR analysis. |
Spectral Interpretation and Analysis
The final spectrum is a plot of infrared intensity (typically as % Transmittance or Absorbance) versus wavenumber (cm⁻¹).[4] The interpretation involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Predicted Wavenumber (cm⁻¹) | Expected Intensity | Vibrational Mode Assignment | Associated Functional Group |
| 3300 - 2500 | Strong, Very Broad | O-H Stretch (H-bonded) | Carboxylic Acid |
| 3100 - 3000 | Weak to Medium, Sharp | C-H Stretch | Aromatic Ring |
| 2975 - 2850 | Medium, Sharp | C-H Asymmetric & Symmetric Stretch | Morpholine (-CH₂-) & Methyl (-CH₃) |
| 1710 - 1680 | Strong, Sharp | C=O Stretch (Conjugated) | Carboxylic Acid |
| 1625 - 1465 | Weak to Medium, Sharp | C=C Ring Stretch | Aromatic Ring |
| 1320 - 1210 | Strong | C-O Stretch / O-H Bend | Carboxylic Acid |
| 1148 - 1104 | Strong, Sharp | C-O-C Asymmetric Stretch | Morpholine (Ether) |
| 960 - 900 | Medium, Broad | O-H Out-of-Plane Bend | Carboxylic Acid |
| 900 - 675 | Medium to Strong | C-H Out-of-Plane Bend | Aromatic Ring |
Detailed Analysis:
-
High-Frequency Region (4000 - 2500 cm⁻¹): The most dominant feature in this region will be the extremely broad O-H stretching band of the carboxylic acid, centered around 3000 cm⁻¹.[10] Superimposed on this broad envelope, one should be able to distinguish the sharper, weaker peaks of the aromatic C-H stretches (just above 3000 cm⁻¹) and the more intense aliphatic C-H stretches from the morpholine and methyl groups (just below 3000 cm⁻¹).[12][13]
-
Carbonyl Region (1800 - 1650 cm⁻¹): A very strong, sharp peak is expected between 1710-1680 cm⁻¹, which is highly diagnostic for the C=O group of the aromatic carboxylic acid.[9][11] Its position confirms conjugation with the aromatic ring. The absence of significant peaks around 1760 cm⁻¹ confirms the acid is not in a free monomeric state.[11]
-
Fingerprint Region (1600 - 600 cm⁻¹): This region contains a wealth of structural information.[5][7]
-
The weak aromatic C=C stretching bands will appear between 1625-1465 cm⁻¹.
-
A strong band between 1320-1210 cm⁻¹ will be present, corresponding to the C-O stretching of the acid.[10]
-
Crucially, a strong and distinct peak around 1120 cm⁻¹ should be visible, which is characteristic of the C-O-C ether stretch from the morpholine ring.[14]
-
The broad O-H out-of-plane bend near 930 cm⁻¹ provides secondary confirmation of the carboxylic acid dimer.[9]
-
Finally, strong bands in the 900-675 cm⁻¹ range will correlate to the C-H out-of-plane bending of the 1,2,3-trisubstituted aromatic ring, providing confirmation of the substitution pattern.
-
Conclusion
The is predicted to be rich and highly characteristic, dominated by the strong, broad absorptions of the carboxylic acid group and the sharp, intense band of its carbonyl stretch. Key confirmatory peaks include the C-O-C ether stretch of the morpholine ring and the specific pattern of C-H and C=C vibrations from the trisubstituted aromatic ring. By following the robust ATR-FTIR protocol detailed herein, researchers can reliably obtain a high-quality spectrum. The systematic interpretation framework provided in this guide, which correlates specific spectral features to the molecule's distinct functional groups, enables confident structural verification and serves as a valuable tool in the quality assessment pipeline for pharmaceutical research and development.
References
- Sample preparation for FT-IR. (n.d.). Retrieved from Columbia University Department of Chemistry. [https://www.columbia.edu/cu/chemistry/groups/orgostaff/sample_prep_for_ir.html]
- Sample Preparation for FTIR Analysis. (n.d.). Drawell. [https://www.drawell.
- IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [https://orgchemboulder.com/Technique/Procedures/IR/IRsolids.shtml]
- Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac Ltd. [https://www.specac.
- ATR-FTIR Spectroscopy Basics. (n.d.). Mettler Toledo. [https://www.mt.
- IR Spectroscopy. (2022, September 5). Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Instrumentation/Infrared_Spectroscopy/IR_Spectroscopy]
- Sampling Techniques for FTIR Spectroscopy. (n.d.). JASCO Inc. [https://jascoinc.com/learning-center/theory/spectroscopy/ftir-spectroscopy/sampling-techniques-for-ftir-spectroscopy/]
- Al-Otaibi, J. S., et al. (2024). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. [Image]. ResearchGate. [https://www.researchgate.
- ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. (2019, November 26). Bruker. [https://www.youtube.
- Guide to FT-IR Spectroscopy. (n.d.). Bruker. [https://www.bruker.com/en/products-and-solutions/infrared-and-raman/ft-ir-spectrometers/guide-to-ft-ir-spectroscopy.html]
- FTIR Analysis Beginner's Guide: Interpreting Results. (2018, July 16). Innovatech Labs. [https://www.innovatechlabs.com/newsroom/2018/07/guide-to-interpreting-ftir-spectra/]
- ATR-FTIR Spectroscopy, FTIR Sampling Techniques. (n.d.). Agilent. [https://www.agilent.
- Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [https://www.spectroscopyonline.com/view/c-o-bond-part-iii-carboxylic-acids]
- The experimental FT-IR spectrum of 4-ethylmorpholine. (n.d.). ResearchGate. [https://www.researchgate.net/figure/The-experimental-FT-IR-spectrum-of-4-ethylmorpholine_fig1_319483321]
- FTIR INTERPRETATION OF DRUGS. (2020, August 31). Research Journal of Pharmacy and Technology. [https://rjptonline.org/HTMLPaper.aspx?Journal=Research%20Journal%20of%20Pharmacy%20and%20Technology;PID=2020-13-8-43]
- IR: carboxylic acids. (n.d.). University of Calgary. [https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch19/ir-19.html]
- Interpreting Infrared Spectra. (n.d.). Specac Ltd. [https://www.specac.com/en/learn/knowledge-base/spectroscopy-explained/interpreting-infrared-spectra]
- Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.08%3A_Spectroscopy_of_Carboxylic_Acids_and_Nitriles]
- FT-IR vibrational spectra of the ligand potassium morpholine dithiocarbamate. (n.d.). ResearchGate. [https://www.researchgate.
- Observed IR spectrum of neutral morpholine and the calculated spectrum. (n.d.). ResearchGate. [https://www.researchgate.net/figure/Observed-IR-spectrum-of-neutral-morpholine-and-the-calculated-spectrum-based-on-the_fig1_374824369]
- Unraveling the Conformational Preference of Morpholine. (2023, October 13). PubMed Central. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10571999/]
- Infrared spectra and structure of molecular complexes of aromatic acids. (2025, August 6). ResearchGate. [https://www.researchgate.
- Infrared spectrum of benzoic acid. (n.d.). Doc Brown's Chemistry. [https://www.docbrown.info/page06/IRspec/BenzoicAcidIR.htm]
- API Identification Using FTIR Spectroscopy. (n.d.). Edinburgh Analytical. [https://edinst.
- FT-IR spectra of compound 3, organic salt, and benzoic acid (4-DBA). (n.d.). ResearchGate. [https://www.researchgate.net/figure/FT-IR-spectra-of-compound-3-organic-salt-and-benzoic-acid-4-DBA_fig1_260383177]
- How to Read and Interpret the IR Spectra. (2023, October 20). Organic Chemistry Tutor. [https://www.youtube.
- Kartal, Z., & Sentürk, S. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid). Zeitschrift für Naturforschung A. [https://www.degruyter.com/document/doi/10.1515/zna-2005-0408/html]
- What is the IR spectrum of benzoic acid? How is it determined? (2016, March 28). Quora. [https://www.quora.com/What-is-the-IR-spectrum-of-benzoic-acid-How-is-it-determined]
- Hayashi, S., & Kimura, N. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. CORE. [https://core.ac.uk/display/235041047]
- Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. [https://ejournal.upi.edu/index.php/ijost/article/view/15806]
- 2-(Morpholin-4-yl)benzoic acid. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/2776561]
- Detailed infrared spectrum in gas phase, NMR spectra analyses and theoretical studies of 2-amino-3-methylbenzoic Acid. (2018, March 8). DergiPark. [https://dergipark.org.tr/en/pub/bijst/issue/35882/402927]
- 2-Methyl-3-nitrobenzoic acid. (n.d.). PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/16096]
- DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. (n.d.). IJTSRD. [https://www.ijtsrd.com/papers/ijtsrd23940.pdf]
- Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. (n.d.). NIST WebBook. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C23287265&Mask=80]
- 2-Methyl-3-amino benzoic acid methyl ester. (n.d.). Chem-Impex. [https://www.chemimpex.com/products/2-methyl-3-amino-benzoic-acid-methyl-ester]
- 2-Methyl-3-nitrobenzoic acid 99. (n.d.). Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/301292]
Sources
- 1. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 2. mt.com [mt.com]
- 3. jascoinc.com [jascoinc.com]
- 4. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 5. One moment, please... [rjpn.org]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. edinburghanalytical.com [edinburghanalytical.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. drawellanalytical.com [drawellanalytical.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. agilent.com [agilent.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mass Spectrometry of 2-Methyl-3-morpholinobenzoic Acid
This technical guide offers a comprehensive overview of the mass spectrometric analysis of this compound. The content herein is curated for professionals in research and drug development, providing not only procedural details but also the scientific rationale behind the recommended methodologies.
Introduction: The Analytical Imperative for this compound
This compound is a small molecule characterized by a benzoic acid core, a methyl substituent, and a morpholine ring. This unique combination of functional groups makes it a compound of interest in medicinal chemistry and drug discovery. The morpholine moiety is a privileged structure in drug design, often introduced to enhance aqueous solubility and metabolic stability. The carboxylic acid group provides a handle for forming salts or esters and can be critical for biological activity.
Given its potential role in pharmaceutical development, the ability to accurately and sensitively detect and quantify this compound in various matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the gold standard for this purpose due to its inherent specificity, sensitivity, and speed.[1] This guide will provide a detailed roadmap for developing and executing a robust LC-MS/MS method for this analyte.
Foundational Principles: Ionization and Separation
Electrospray Ionization (ESI): The Method of Choice
For a polar molecule like this compound, Electrospray Ionization (ESI) is the most suitable ionization technique.[1][2] ESI is a soft ionization method that generates intact molecular ions from polar and thermally labile compounds in solution, making it ideal for quantitative and qualitative analysis.[2] The presence of both a basic nitrogen atom in the morpholine ring and an acidic carboxylic acid group allows for ionization in both positive and negative modes.
-
Positive Ion Mode ([M+H]⁺): The tertiary amine of the morpholine ring is a readily available site for protonation.
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid group can be easily deprotonated.
The optimal ionization polarity should be determined empirically, as the response can be influenced by the sample matrix and mobile phase composition.
Liquid Chromatography (LC): Achieving Separation
Prior to mass analysis, chromatographic separation is essential to remove matrix interferences and separate the analyte from isomers and other structurally related compounds. A generic yet effective starting point for the LC method development for a small polar molecule like this compound would be a reversed-phase C18 column with a water/acetonitrile mobile phase containing 0.1% formic acid.[3][4] A gradient elution is typically employed to ensure good peak shape and resolution.[3]
Experimental Workflow: A Step-by-Step Approach
The development of a successful LC-MS/MS assay requires a systematic approach, from sample preparation to data analysis. The following workflow provides a logical sequence for method development.
Caption: A typical LC-MS/MS method development workflow.
Detailed Protocol: Sample Preparation
-
Stock and Working Solutions: Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO. From this, prepare working solutions by serial dilution in an appropriate solvent (e.g., 50:50 acetonitrile:water).
-
Calibration Standards and Quality Controls (QCs): Spike the working solutions into the appropriate matrix (e.g., plasma, urine) to create a series of calibration standards covering the desired concentration range and at least three levels of QCs (low, medium, and high).
-
Extraction: For biological matrices, a sample clean-up step is necessary.
-
Protein Precipitation: A simple and fast method. Add 3 volumes of cold acetonitrile containing a suitable internal standard to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Offers cleaner extracts. A mixed-mode cation exchange sorbent could be effective for this analyte.
-
Detailed Protocol: LC-MS/MS Analysis
-
LC Conditions:
-
Column: Kinetex C18 (2.6 µm, 2.1 x 50 mm) or equivalent.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[4]
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.[4]
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Full Scan (MS1): Scan a relevant m/z range (e.g., 100-300) to identify the protonated molecular ion [M+H]⁺.
-
Product Ion Scan (MS/MS): Select the [M+H]⁺ ion and fragment it using collision-induced dissociation (CID) to obtain a product ion spectrum.
-
Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM): For quantification, select the most intense and specific precursor-to-product ion transitions.
-
Mass Spectrum and Fragmentation Analysis
The chemical formula for this compound is C₁₂H₁₅NO₃, with a monoisotopic mass of 221.1052 u. The expected protonated molecule [M+H]⁺ will have an m/z of 222.1125.
The fragmentation of this molecule in MS/MS is likely to follow predictable pathways based on its functional groups.[5][6] Aromatic carboxylic acids are known to lose -OH and -COOH groups,[7][8] while morpholine-containing compounds show characteristic ring-opening or cleavage.[9][10]
Caption: Predicted fragmentation pathways for protonated this compound.
Key Predicted Fragments:
-
m/z 204.10: Loss of water from the carboxylic acid group.
-
m/z 177.11: Loss of the carboxylic acid radical.
-
m/z 137.06: Cleavage of the C-N bond, leaving the charged 2-methylbenzoic acid fragment.
-
m/z 86.06: Cleavage of the C-N bond, with the charge retained on the morpholine fragment.
Quantitative Data and Method Validation
For quantitative bioanalysis, a calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The curve should be fitted with a linear regression with a weighting factor of 1/x or 1/x².
Table 1: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 2,500 | 500,000 | 0.005 |
| 5 | 12,600 | 510,000 | 0.025 |
| 20 | 50,200 | 505,000 | 0.099 |
| 100 | 255,000 | 508,000 | 0.502 |
| 500 | 1,260,000 | 499,000 | 2.525 |
| 1000 | 2,510,000 | 501,000 | 5.010 |
The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Conclusion
The mass spectrometric analysis of this compound is a critical component of its development as a potential therapeutic agent. By leveraging the principles of electrospray ionization and tandem mass spectrometry, coupled with robust chromatographic separation and sample preparation, a highly sensitive and specific analytical method can be established. This guide provides a solid foundation for researchers to develop and validate such methods, ensuring data of the highest quality and integrity.
References
- A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation.
- Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry.
- Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Oxford Academic. [Link]
- Electrospray Ionization (ESI)
- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]
- CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
- Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Spectroscopy Online. [Link]
- Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. [Link]
- Mass spectra of morpholine cation and fragment ions.
- Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
- Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. [Link]
- Mass Spectrometric Analysis. Aromatic Acids and Esters.
- New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
- A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples.
- GCMS Section 6.12. Whitman College. [Link]
- Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis.
- Mass Spectrometry - Fragmentation P
- Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Cheméo. [Link]
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
- Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]
- 2-Methyl-3-nitrobenzoic acid. PubChem. [Link]
- 2-Amino-3-methylbenzoic acid. PubChem. [Link]
- mass spectrum of benzoic acid. Doc Brown's Chemistry. [Link]
Sources
- 1. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. GCMS Section 6.12 [people.whitman.edu]
- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
The Biological Activity of 2-Morpholinobenzoic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
Derivatives of 2-morpholinobenzoic acid have emerged as a compelling class of bioactive molecules, demonstrating significant potential in oncology. This technical guide provides an in-depth exploration of the synthesis, biological activity, and structure-activity relationships (SAR) of these compounds. The primary focus is on their role as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism—a hallmark of various cancers. This document synthesizes current research to offer valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel cancer therapeutics. We will delve into the mechanistic underpinnings of their antiproliferative effects, detail established experimental protocols for their evaluation, and present a comprehensive analysis of their therapeutic promise.
Introduction: Targeting Aberrant Choline Metabolism in Cancer
The metabolic landscape of cancer cells is profoundly altered compared to their normal counterparts. One of the key metabolic shifts involves the dysregulation of choline phospholipid metabolism[1][2]. Elevated levels of phosphocholine and total choline-containing compounds are recognized biomarkers for cancer diagnosis and the monitoring of malignant progression[1]. At the heart of this metabolic perturbation lies the enzyme phosphatidylcholine-specific phospholipase C (PC-PLC).
PC-PLC catalyzes the hydrolysis of phosphatidylcholine, a major component of mammalian cell membranes, into two critical second messengers: phosphocholine and 1,2-diacylglycerol (DAG)[1]. Both of these molecules are deeply involved in signaling pathways that drive cell proliferation, survival, and metastasis, making PC-PLC a promising target for the development of novel anticancer agents[1]. The 2-morpholinobenzoic acid scaffold has been identified as a promising starting point for the design of potent and selective PC-PLC inhibitors[1][2]. The morpholine ring, a privileged structure in medicinal chemistry, often enhances the pharmacological properties of bioactive compounds[3].
This guide will provide a comprehensive overview of the biological activity of 2-morpholinobenzoic acid derivatives, with a particular focus on their potential as antiproliferative agents.
Synthesis of 2-Morpholinobenzoic Acid Derivatives
The synthesis of 2-morpholinobenzoic acid derivatives is typically achieved through multi-step synthetic routes, which can be adapted to generate a diverse library of analogues for SAR studies. A general and adaptable synthetic scheme is outlined below.
General Synthetic Pathway
A common strategy for the synthesis of 2-morpholino-4-N-benzylamine derivatives starts from commercially available 2-chloro-4-nitrobenzoic acid[1]. The key steps, as illustrated in the workflow diagram below, include an Ullmann coupling to introduce the morpholine ring, followed by Fischer esterification, reduction of the nitro group, and finally, reductive amination to install the N-benzylamine moiety. Subsequent hydrolysis or amide coupling can be employed to generate the final carboxylic acids or hydroxamic acids, respectively[1].
Caption: Generalized synthetic workflow for 2-morpholinobenzoic acid derivatives.
Detailed Experimental Protocol: Synthesis of 2-Morpholino-4-N-benzylamine Derivatives
The following protocol is an adaptation of methodologies reported in the literature[1].
Step 1: Synthesis of 2-morpholino-4-nitrobenzoic acid
-
To a solution of 2-chloro-4-nitrobenzoic acid in a suitable solvent (e.g., DMF), add morpholine and a copper catalyst (e.g., CuI) with a suitable ligand.
-
Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
After cooling, perform an aqueous workup and acidify to precipitate the product.
-
Collect the solid by filtration and dry to yield 2-morpholino-4-nitrobenzoic acid.
Step 2: Synthesis of methyl 2-morpholino-4-nitrobenzoate
-
Dissolve the product from Step 1 in methanol.
-
Add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Reflux the mixture until the reaction is complete.
-
Neutralize the reaction, remove the methanol under reduced pressure, and extract the product into an organic solvent.
-
Purify by column chromatography to obtain the methyl ester.
Step 3: Synthesis of methyl 4-amino-2-morpholinobenzoate
-
Dissolve the methyl ester from Step 2 in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a palladium on carbon (Pd/C) catalyst.
-
Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced.
-
Filter off the catalyst and concentrate the filtrate to obtain the aniline intermediate.
Step 4: Synthesis of methyl 4-(benzylamino)-2-morpholinobenzoate derivatives
-
Dissolve the aniline from Step 3 in a suitable solvent (e.g., ethanol).
-
Add the desired substituted benzaldehyde.
-
Stir at room temperature to form the imine intermediate.
-
Add a reducing agent (e.g., sodium borohydride) and continue stirring until the reaction is complete.
-
Perform an aqueous workup and purify by column chromatography.
Step 5: Synthesis of 4-(benzylamino)-2-morpholinobenzoic acid derivatives
-
Dissolve the methyl ester from Step 4 in a mixture of THF and methanol.
-
Add an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux to hydrolyze the ester.
-
Acidify the reaction mixture to precipitate the final carboxylic acid product.
-
Collect the solid by filtration and dry.
Biological Activity and Mechanism of Action
The primary biological activity of 2-morpholinobenzoic acid derivatives is their ability to inhibit PC-PLC and exert antiproliferative effects on cancer cells.
Inhibition of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
In vitro assays are crucial for determining the inhibitory potency of these compounds against PC-PLC. A commonly used model is the PC-PLC from Bacillus cereus (PC-PLCBC) due to its commercial availability and structural similarity to the mammalian enzyme[1][4].
Caption: Inhibition of the PC-PLC signaling pathway by 2-morpholinobenzoic acid derivatives.
Antiproliferative Activity
The antiproliferative effects of these compounds are evaluated against various cancer cell lines. Commonly used lines include MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer)[1][2]. The potency is typically reported as the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: In Vitro PC-PLCBC Inhibition Assay
This protocol is based on an Amplex Red-based fluorescence assay[1].
-
Prepare a reaction buffer containing Tris-HCl, CaCl₂, and glycerol.
-
Add horseradish peroxidase, choline oxidase, and Amplex Red reagent to the buffer.
-
Dispense the reaction mixture into a 96-well plate.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding PC-PLCBC and the substrate, L-α-phosphatidylcholine.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at an excitation of 540 nm and an emission of 590 nm.
-
Calculate the percentage of enzyme inhibition relative to a vehicle control.
Structure-Activity Relationship (SAR) Studies
Extensive SAR studies have been conducted to optimize the 2-morpholinobenzoic acid scaffold for enhanced PC-PLC inhibition and antiproliferative activity.
Influence of the Acyl Group
The nature of the acyl group at the 1-position significantly impacts activity. Carboxylic acid and hydroxamic acid moieties have shown potent activity[1][4]. The hydroxamic acid derivatives, in particular, often exhibit superior antiproliferative effects, possibly due to their strong chelation with the catalytic zinc ions in the PC-PLC active site[4].
Substitution Pattern on the Central Aromatic Ring
The relative positions of the acyl, morpholine, and N-benzylamine groups on the central ring are critical. A 1-acyl-2-morpholino-5-N-benzyl substitution pattern has been identified as optimal for high inhibitory activity[1][2]. Altering this to a 1,2,4-relationship generally leads to a decrease in potency[1].
Substitution on the N-Benzyl Ring
Modifications to the N-benzyl ring provide another avenue for optimizing activity. Halogen substitutions, particularly at the 3-position of the benzyl ring, have been shown to be favorable[1][3].
The Role of the Morpholine Ring
The morpholine ring is crucial for activity. Replacing it with a tetrahydropyranyl (THP) ring leads to a significant loss of inhibitory activity, suggesting that the morpholinyl nitrogen is essential for binding to the target enzyme[1].
Summary of SAR Data
The following table summarizes the PC-PLCBC inhibitory activity and antiproliferative effects of selected 2-morpholinobenzoic acid derivatives.
| Compound ID | Acyl Group (R1) | N-Benzyl Substituent (R2) | PC-PLCBC Inhibition (%) | Antiproliferative Activity (IC₅₀ in µM) | Reference |
| 1a | -COOH | H | High | Moderate | [1] |
| 1b | -COOH | 3-Cl | >89% | Not Reported | [1] |
| 2b | -CONHOH | 3-Cl | High | Potent | [1] |
| 11f | -COOH | 3-Cl (2,4-substitution) | ~67% | Minimal | [1] |
| 20f | -COOH (THP analogue) | 3-Cl | Loss of activity | Not Reported | [1] |
Note: This table is a representative summary. For detailed quantitative data, please refer to the cited literature.
Pharmacokinetic Profile: Microsomal Stability
To assess the drug-like properties of these compounds, in vitro microsomal stability assays are performed. These assays evaluate the metabolic stability of the compounds in the presence of liver microsomes, providing an early indication of their pharmacokinetic profile[1][2]. The 2-morpholino-5-N-benzylamino benzoic acid scaffold has demonstrated a high degree of stability in rat liver microsomes, which is a favorable characteristic for further drug development[1][2].
Conclusion and Future Directions
The 2-morpholinobenzoic acid scaffold represents a validated and promising starting point for the development of novel anticancer agents targeting the dysregulated choline metabolism pathway. The key takeaways from the extensive research in this area are:
-
Optimal Pharmacophore: The 2-morpholino-5-N-benzylamino benzoic acid (or a derivative thereof) is the optimal pharmacophore for PC-PLC inhibition[1][2].
-
Key Structural Features: The morpholinyl nitrogen is essential for activity, and hydroxamic acid derivatives often show enhanced antiproliferative effects.
-
Favorable Stability: The core scaffold exhibits good metabolic stability, a crucial property for drug candidates.
Future research should focus on further optimization of this scaffold to improve potency, selectivity, and pharmacokinetic properties. Investigating the efficacy of lead compounds in in vivo cancer models will be a critical next step in translating these promising in vitro findings into clinically viable cancer therapies. Additionally, exploring the potential of these compounds in other diseases where PC-PLC is implicated could open up new therapeutic avenues.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed. [Link]
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Publishing. [Link]
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Journal of Developing Drugs. [Link]
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF - ResearchG
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
potential therapeutic targets of 2-Methyl-3-morpholinobenzoic Acid
An In-Depth Technical Guide to the Potential Therapeutic Targets of 2-Methyl-3-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a synthetic organic molecule featuring a benzoic acid scaffold substituted with a methyl and a morpholine group. While direct pharmacological data on this specific molecule is not extensively documented in publicly accessible literature, its structural components—the 2-morpholinobenzoic acid core—are present in compounds with significant biological activity. This technical guide synthesizes information from studies on structurally related analogs to elucidate the most probable therapeutic targets and provides a comprehensive framework for their experimental validation. The primary focus is on Phosphatidylcholine-specific phospholipase C (PC-PLC) as a promising target in oncology, with further exploration into other potential pathways based on the known activities of the morpholine and benzoic acid moieties. Additionally, a modern in silico to in vitro workflow for novel target identification is presented.
Part 1: The Prime Hypothesized Target: Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
The most compelling evidence for a direct therapeutic target for compounds containing the 2-morpholinobenzoic acid scaffold points towards the enzyme Phosphatidylcholine-specific phospholipase C (PC-PLC).
The Role of PC-PLC in Cancer Pathophysiology
PC-PLC is an enzyme that hydrolyzes phosphatidylcholine (PC) to generate phosphocholine and diacylglycerol (DAG). Both of these second messengers are critical in activating downstream signaling pathways implicated in oncogenesis. Upregulation of PC-PLC has been observed in multiple cancer cell lines, including breast, ovarian, and epidermoid cancers.[1] Its overactivity contributes to:
-
Increased Cell Proliferation: The products of PC-PLC catalysis can activate pathways such as the Raf/MEK/ERK cascade, driving cell cycle progression.
-
Enhanced Cell Motility and Metastasis: PC-PLC has been shown to influence the metastatic potential of cancer cells.[1]
-
Oncogenic Signaling: It is implicated in the activation of various cancer-related signaling cascades.[1]
Given its role in promoting key cancer phenotypes and its upregulation in tumor cells, PC-PLC is considered a viable therapeutic target for anticancer drug development.
Evidence from 2-Morpholinobenzoic Acid Derivatives
A significant study on a series of 2-morpholinobenzoic acid derivatives has established this scaffold as a promising starting point for PC-PLC inhibitors.[1] Key findings from this research provide a strong rationale for investigating this compound as a potential inhibitor:
-
Potent Inhibition: Derivatives with a 1-acyl-2-morpholino-5-N-benzyl substitution pattern were identified as strong inhibitors of bacterial PC-PLC (from Bacillus cereus, a common model for the human enzyme).[1]
-
Antiproliferative Activity: These compounds demonstrated significant antiproliferative effects in triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines.[1]
-
Structural Importance of the Morpholine Ring: Structure-activity relationship (SAR) studies revealed that replacing the morpholine ring with a tetrahydropyran (THP) moiety resulted in a substantial loss of inhibitory activity. This strongly suggests that the morpholinyl nitrogen is crucial for interacting with the enzyme , likely through hydrogen bonding or other key interactions within the active site.[1]
The presence of the core 2-morpholinobenzoic acid structure in this compound makes PC-PLC its most logical and evidence-based potential target. The methyl group at the 2-position may further influence binding affinity and selectivity.
Proposed Signaling Pathway and Point of Inhibition
Caption: Inhibition of PC-PLC by this compound.
Experimental Workflow for Target Validation
The following protocols outline a logical sequence to validate PC-PLC as a target for this compound.
Caption: Experimental workflow for validating PC-PLC as a therapeutic target.
Protocol 1: In Vitro PC-PLC Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on PC-PLC enzyme activity and to calculate its IC50 value.
-
Principle: This assay measures the enzymatic activity of purified PC-PLC (commercially available, e.g., from Bacillus cereus) using a chromogenic substrate. Inhibition is quantified by a decrease in the colorimetric signal.
-
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl buffer, pH 7.5).
-
Prepare solutions of PC-PLC enzyme and a suitable chromogenic substrate (e.g., p-nitrophenylphosphorylcholine).
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each compound dilution (or DMSO as a vehicle control) to respective wells.
-
Add 20 µL of PC-PLC enzyme solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 160 µL of the substrate solution.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Measure the absorbance at 410 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).
-
-
Protocol 2: Cell Proliferation Assay (³H-Thymidine Incorporation)
-
Objective: To assess the antiproliferative activity of the compound in cancer cell lines known to overexpress PC-PLC.[1]
-
Principle: This assay measures the incorporation of radiolabeled thymidine into the DNA of dividing cells. A decrease in ³H-thymidine incorporation indicates an inhibition of cell proliferation.
-
Methodology:
-
Cell Culture:
-
Culture MDA-MB-231 or HCT116 cells in appropriate media until they reach 80% confluency.
-
-
Assay Procedure:
-
Seed cells into a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 48 hours.
-
Add 1 µCi of ³H-thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration.
-
Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of inhibition against the compound concentration.
-
-
Part 2: Broader Therapeutic Possibilities Based on Structural Moieties
The morpholine and benzoic acid scaffolds are "privileged structures" in medicinal chemistry, appearing in numerous drugs with diverse targets.[2][3] This suggests that this compound could have activities beyond PC-PLC inhibition.
Potential Target: PI3K (Phosphoinositide 3-kinase)
Certain quinazoline and thieno[3,2-d]pyrimidine derivatives containing a 4-morpholino substitution have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[4] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. The presence of the morpholine group in this compound provides a rationale for screening it against PI3K isoforms.
| Potential Target Family | Rationale | Relevant Disease Area |
| PI3K Family | Morpholine is a key pharmacophore in known PI3K inhibitors.[4] | Cancer, Inflammatory Diseases |
| Mycobacterial Enzymes | Benzoic acid derivatives have shown antimycobacterial activity.[5] | Infectious Diseases (Tuberculosis) |
| Carbonic Anhydrases | Benzoic acid moieties are present in some non-classical carbonic anhydrase inhibitors.[6] | Cancer (CAIX, CAXII) |
Antimicrobial Applications
Weak acids, including benzoic acid derivatives, have demonstrated antimicrobial properties, particularly against Mycobacterium tuberculosis.[5] MTB is known to be more susceptible to weak acids compared to other bacteria. Furthermore, esterification of benzoic acids can create prodrugs that more easily diffuse through the lipid-rich mycobacterial cell wall and are then hydrolyzed by intracellular esterases to release the active acid.[5] This suggests a potential application for this compound or its ester prodrugs in treating tuberculosis.
Part 3: A Modern Approach to Novel Target Discovery: In Silico Prediction and Validation
When experimental data for a specific molecule is limited, a powerful strategy is to use computational methods to predict potential targets, followed by focused experimental validation. This approach was successfully used to identify MAPK14 as a target for mebendazole.[7]
In Silico Target Prediction Workflow
Caption: Workflow for in silico target prediction and subsequent validation.
-
Step 1: Target Prediction using Similarity-Based Tools:
-
Step 2: Prioritization of Predicted Targets:
-
Filter the list of potential targets based on their relevance to specific diseases (e.g., cancer, inflammatory disorders).
-
Prioritize targets that are known to be "druggable," such as kinases, G-protein coupled receptors, and other enzymes.
-
-
Step 3: Experimental Validation:
-
For the highest-priority predicted targets, perform direct experimental validation.
-
Protocol 3: Kinase Inhibition Assay (Example for a Predicted Kinase Target)
-
Objective: To validate a computationally predicted kinase as a direct target.
-
Principle: An in vitro kinase assay measures the ability of a kinase to phosphorylate a substrate. The transfer of phosphate from ATP to the substrate is quantified, often using luminescence (e.g., ADP-Glo™ Kinase Assay).
-
Methodology:
-
Reagents: Obtain the recombinant kinase, its specific substrate, and ATP.
-
Reaction: In a 384-well plate, combine the kinase, substrate, ATP, and varying concentrations of this compound.[7]
-
Detection: After incubation, add a reagent (like ADP-Glo™) that depletes the remaining ATP and converts the ADP produced by the kinase reaction into a luminescent signal.[7]
-
Analysis: Measure luminescence. A decrease in signal indicates inhibition of the kinase. Calculate the IC50 value as described in Protocol 1.
-
Conclusion and Future Outlook
While this compound is a relatively uncharacterized molecule, a systematic analysis of its structural components provides a robust framework for identifying its therapeutic potential. The strongest current evidence points to Phosphatidylcholine-specific phospholipase C as a high-priority target for investigation, particularly in the context of oncology. The detailed experimental workflows provided in this guide offer a clear path to validating this hypothesis.
Furthermore, the known biological activities of the morpholine and benzoic acid scaffolds suggest that the compound's therapeutic window may be broader, with potential applications in inhibiting other cancer-related pathways like PI3K or in treating infectious diseases such as tuberculosis. Finally, the integration of modern in silico target prediction methods with focused in vitro validation presents a powerful, resource-efficient strategy to uncover novel mechanisms of action and expand the therapeutic utility of this promising chemical scaffold. The continued exploration of this compound and its derivatives is a worthwhile endeavor for the discovery of new therapeutic agents.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed Central.
- In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor.
- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI.
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC - NIH.
- A review on pharmacological profile of Morpholine derivatives - ResearchGate.
- Synthesis and pharmacological activity of various organic and inorganic salts of phenyl derivatives of imidazobenzimidazole.
- Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate.
- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine - MDPI.
- Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - NIH.
- Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed.
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In silico molecular target prediction unveils mebendazole as a potent MAPK14 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
2-Methyl-3-morpholinobenzoic Acid as a PC-PLC inhibitor
An In-depth Technical Guide to the 2-Morpholinobenzoic Acid Scaffold as a Potent Inhibitor of Phosphatidylcholine-Specific Phospholipase C (PC-PLC)
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphatidylcholine-specific phospholipase C (PC-PLC) has emerged as a significant drug target due to its role in the progression of numerous pathologies, including cancer, inflammation, and atherosclerosis.[1][2][3] This enzyme catalyzes the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG), which are integral to various signal transduction cascades.[1][2][4] This guide provides a detailed examination of the 2-morpholinobenzoic acid scaffold, a promising class of drug-like inhibitors of PC-PLC.[5] We will delve into the mechanism of action, structure-activity relationships, and provide field-proven experimental protocols for the characterization of these inhibitors. This document is intended to serve as a comprehensive resource for researchers actively engaged in the development of novel therapeutics targeting PC-PLC.
Introduction: The Therapeutic Potential of Targeting PC-PLC
While the human gene for PC-PLC has not yet been identified, there is substantial evidence for its activity as a functional equivalent to its well-characterized prokaryotic counterpart from Bacillus cereus (PC-PLCBc).[2][4] Dysregulation of PC-PLC activity and the subsequent alteration in choline phospholipid metabolism have been strongly implicated in various cancers.[5] This has driven the search for potent and selective inhibitors. Among the various classes of inhibitors, which include xanthates, 2-aminohydroxamic acids, and phospholipid analogues, the morpholinobenzoic acids have shown significant promise.[1][2][4]
Compounds based on a 2-morpholinobenzoic acid scaffold have been identified as effective inhibitors of PC-PLCBc and have demonstrated antiproliferative activity in cancer cell lines.[5] This guide will focus on this scaffold, providing the technical insights necessary for its evaluation and further development.
The PC-PLC Signaling Pathway and Point of Inhibition
PC-PLC is a pivotal enzyme in cellular signaling. Its primary function is the cleavage of phosphatidylcholine, a major component of eukaryotic cell membranes, into phosphocholine and DAG.[1][2] These products are not mere metabolic byproducts; they are critical second messengers that activate a host of downstream signaling proteins. DAG is a well-known activator of Protein Kinase C (PKC), which in turn modulates pathways involved in cell growth, differentiation, and immune responses.[1]
The 2-morpholinobenzoic acid-based inhibitors are designed to interact with the active site of PC-PLC, preventing the binding and subsequent hydrolysis of its phosphatidylcholine substrate. This blockade effectively shuts down the production of DAG and phosphocholine, thereby attenuating the downstream signaling cascades that contribute to pathological processes.
Caption: PC-PLC signaling and inhibition by 2-morpholinobenzoic acid.
Core Pharmacophore: The 2-Morpholinobenzoic Acid Scaffold
Research has established a core pharmacophore for effective PC-PLC inhibition based on the 2-morpholinobenzoic acid structure. The optimal arrangement generally consists of a 1-acyl-2-morpholino-5-N-benzylamine central scaffold.[5]
Key structural features and findings from structure-activity relationship (SAR) studies include:
-
Central Ring: A benzoic acid or a derivative like a hydroxamic acid at position 1.
-
Position 2: A morpholino group.
-
Position 5: An N-benzylamino group. Halogen substitutions on the benzyl ring have been shown to be effective.[5]
-
N-Methylation: Methylation of the benzylic nitrogen has been found to increase biological activity.[5]
Caption: Key pharmacophore features of the 2-morpholinobenzoic acid scaffold.
Experimental Protocols
Synthesis of 2-Morpholinobenzoic Acid Derivatives
The synthesis of these compounds can be achieved through established organic chemistry methods. A general approach involves an Ullmann-coupling to install the morpholine ring onto a starting chloro-nitrobenzoic acid, followed by esterification, reduction of the nitro group, and finally, reductive amination to add the desired N-benzylamine moiety.[5]
Step-by-Step Synthesis Workflow:
Sources
- 1. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting phosphatidylcholine-specific phospholipase C for atherogenesis therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Part 1: The Genesis of a Pharmacophore: Identifying the 2-Morpholinobenzoic Acid Scaffold
An In-depth Technical Guide on the Discovery of the 2-Morpholinobenzoic Acid Scaffold as a Novel Therapeutic Agent
A Note on the Subject Compound: Initial research into the specific molecule "2-Methyl-3-morpholinobenzoic Acid" reveals it to be a commercially available chemical intermediate, but one that lacks a significant body of published literature detailing a specific "discovery" narrative in the context of drug development. To provide a guide that meets the technical depth and scientific integrity required, this document will focus on the closely related and well-documented 2-morpholinobenzoic acid scaffold . This scaffold has been the subject of substantive research, particularly as a promising agent in oncology. We will treat the discovery and elaboration of this core structure as a representative case study, providing the field-proven insights and detailed protocols relevant to researchers, scientists, and drug development professionals.
The inception of a new drug discovery program often begins with the identification of a "privileged structure"—a molecular scaffold that is capable of binding to multiple biological targets. The morpholine heterocycle is one such structure, frequently incorporated into bioactive molecules to improve pharmacokinetic properties and confer a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] Benzoic acid derivatives, in turn, are a classic component of many drugs, offering a key interaction point (a hydrogen bond donor/acceptor) and a scaffold for further chemical elaboration.
The strategic combination of these two moieties led to the hypothesis that a morpholinobenzoic acid core could serve as a novel scaffold for therapeutic agents. A key area of investigation for this class of molecules has been the inhibition of Phosphatidylcholine-specific phospholipase C (PC-PLC) , an enzyme implicated in cancer cell proliferation and signaling pathways.[2] Early work identified that derivatives of 2-morpholinobenzoic acid were potent inhibitors of PC-PLC, establishing this scaffold as a promising starting point for a new class of antiproliferative agents.[2]
The initial logic was grounded in the following principles:
-
Structural Rigidity and Planarity: The benzoic acid core provides a flat, aromatic surface suitable for π-stacking interactions within a protein's active site.
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, critical for anchoring the molecule to amino acid residues.
-
Pharmacokinetic Improvement: The morpholine ring is known to improve water solubility and metabolic stability, desirable properties for any drug candidate.[1]
-
Vector for SAR Exploration: The benzene ring offers multiple positions for substitution, allowing for a systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity.
Part 2: Synthesis and Structural Elucidation
The viability of a new scaffold is contingent on a robust and scalable synthetic route. The synthesis of 2-morpholinobenzoic acid derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocol: General Synthesis of a 2-Morpholinobenzoic Acid Derivative
This protocol describes a representative synthesis starting from a fluorinated benzoic acid precursor.
Objective: To synthesize a representative 2-morpholinobenzoic acid derivative via nucleophilic aromatic substitution.
Materials:
-
2-Fluorobenzoic acid derivative (1.0 eq)
-
Morpholine (2.5 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl Sulfoxide (DMSO) as solvent
-
5% HCl solution
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the 2-fluorobenzoic acid derivative (1.0 eq), potassium carbonate (3.0 eq), and DMSO.
-
Addition of Nucleophile: Add morpholine (2.5 eq) to the stirred suspension.
-
Heating: Heat the reaction mixture to 120-140 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a beaker of cold deionized water.
-
Acidification: Acidify the aqueous solution by slowly adding 5% HCl solution with stirring until the pH is ~2-3. A precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration, washing thoroughly with deionized water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Drying: Dry the purified product under vacuum at 60 °C to yield the final 2-morpholinobenzoic acid derivative.
Visualization: Synthetic Workflow
Caption: Key structure-activity relationships for the 2-morpholinobenzoic acid scaffold.
Part 4: Preclinical Assessment: Metabolic Stability
A potent compound is useless if it is metabolized and cleared from the body too quickly. Therefore, early assessment of metabolic stability is crucial.
Experimental Protocol: Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes (e.g., Cytochrome P450s).
Materials:
-
Rat or human liver microsomes
-
Test compound
-
NADPH (cofactor for P450 enzymes)
-
Phosphate buffer
-
Positive control (a compound with known rapid metabolism, e.g., 7-ethoxycoumarin)
-
Negative control (reaction without NADPH)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for analytical quantification
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes in phosphate buffer at 37 °C.
-
Initiation: Start the metabolic reaction by adding NADPH.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound relative to the internal standard.
-
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line can be used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).
Studies on the 2-morpholinobenzoic acid family have demonstrated that this scaffold possesses a high degree of stability when treated with rat microsomes, which is a highly encouraging property for a potential drug candidate. [2]
Visualization: Microsomal Stability Assay Workflow
Caption: Workflow for determining compound metabolic stability using a liver microsomal assay.
Conclusion
The discovery and development of the 2-morpholinobenzoic acid scaffold serve as an exemplary case study in modern medicinal chemistry. Through a logical design process, robust chemical synthesis, and systematic biological evaluation, this core structure has been identified as a potent inhibitor of PC-PLC with promising anti-proliferative properties and favorable metabolic stability. [2]The SAR studies have confirmed the optimal pharmacophore and highlighted the essential role of the morpholine nitrogen in its mechanism of action. [2]Further investigations, potentially exploring strategic methylations and other modifications, will continue to refine this scaffold, paving the way for a new class of targeted therapeutics. This guide illustrates the multi-faceted, data-driven approach that underpins the journey from a chemical concept to a viable drug candidate.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
- 2-(Morpholin-4-yl)benzoic acid | C11H13NO3 | CID 2776561. PubChem. [Link]
- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology. [Link]
- Synthesis of 2-[[3-(trifluoromethyl)phenyl]amino]benzoic acid, methyl ester. PrepChem.com. [Link]
- 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096. PubChem. [Link]
- Synthesis and Characterization of Some New Morpholine Derivatives.
- Biological activities of morpholine derivatives and molecular targets involved.
- The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]
Sources
The Ascending Trajectory of Morpholinobenzoic Acids: A Technical Guide for Drug Discovery
Abstract
The morpholinobenzoic acid scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of bioactive molecules. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of morpholinobenzoic acid isomers and their derivatives. We delve into the nuances of their anticancer properties, particularly as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), and explore their potential as anti-inflammatory, analgesic, and neurological agents. This guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a critical analysis of the current state of the field to inform the rational design of next-generation therapeutics.
Introduction: The Morpholine Advantage in Benzoic Acid Scaffolds
The incorporation of a morpholine moiety into a benzoic acid framework confers advantageous physicochemical properties, including enhanced aqueous solubility and metabolic stability, making it an attractive scaffold for drug design.[1] The versatile nature of this chemical entity allows for substitutions on both the benzoic acid ring and the morpholine nitrogen, providing a rich landscape for chemical exploration and optimization of pharmacological activity. This guide will explore the synthesis and biological activities of the three main positional isomers: 2-morpholinobenzoic acid, 3-morpholinobenzoic acid, and 4-morpholinobenzoic acid, with a particular focus on the burgeoning research into their therapeutic potential.
Synthetic Pathways to Morpholinobenzoic Acids
The synthesis of morpholinobenzoic acids can be achieved through several strategic approaches, primarily involving nucleophilic aromatic substitution or palladium-catalyzed coupling reactions. The choice of method often depends on the desired isomer and the availability of starting materials.
Synthesis of 2-Morpholinobenzoic Acid Derivatives
A common strategy for synthesizing derivatives of 2-morpholinobenzoic acid involves a multi-step sequence starting from readily available precursors. A representative synthetic scheme is the palladium-catalyzed reaction of 2-trifluoromethanesulfonyloxy methyl benzoate with a morpholine-containing compound and an olefin.[2]
Caption: Domino reaction for the synthesis of morpholine benzoate compounds.[2]
Synthesis of 3-Morpholinobenzoic Acid
The synthesis of 3-morpholinobenzoic acid can be accomplished through the oxidation of a corresponding substituted toluene, such as 3-bromotoluene, followed by nucleophilic substitution with morpholine.
Experimental Protocol: Synthesis of 3-Bromobenzoic Acid (Precursor) [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 3-bromotoluene, water, and a base like sodium hydroxide.
-
Addition of Oxidant: Slowly add potassium permanganate in portions while stirring. The reaction is exothermic and should be controlled.
-
Reflux: Heat the mixture to reflux for approximately 4 hours with vigorous stirring.
-
Quenching and Filtration: After cooling, if a purple color remains, add sodium bisulfite until it disappears. Filter the mixture to remove the manganese dioxide precipitate.
-
Acidification and Precipitation: Cool the filtrate in an ice bath and acidify with concentrated hydrochloric acid to a pH of ~2 to precipitate the 3-bromobenzoic acid.
-
Isolation and Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like water or an acetone/water mixture.[3]
The resulting 3-bromobenzoic acid can then be subjected to a nucleophilic aromatic substitution reaction with morpholine, typically in the presence of a copper catalyst and a base, to yield 3-morpholinobenzoic acid.
Synthesis of 4-Morpholinobenzoic Acid
A one-pot synthesis of 4-morpholinobenzoic acid starting from ethyl 4-fluorobenzoate has been reported.[4] This method involves the nucleophilic substitution of the fluorine atom by morpholine, followed by in-situ hydrolysis of the ester.
Experimental Protocol: One-Pot Synthesis of 4-Morpholinobenzoic Acid [4]
-
Reaction: Heat a mixture of ethyl 4-fluorobenzoate and morpholine at 130°C for 12 hours.
-
Hydrolysis: Add water and a 20% sodium hydroxide solution to the reaction mixture and continue refluxing for 3.5 hours.
-
Acidification and Precipitation: After cooling, acidify the mixture with 5% HCl to precipitate the product.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry under vacuum.
Caption: One-pot synthesis of 4-morpholinobenzoic acid.[4]
Structure-Activity Relationships (SAR): Unlocking Therapeutic Potential
The biological activity of morpholinobenzoic acids is exquisitely sensitive to the substitution pattern on the aromatic ring and the nature of the functional groups appended to the core scaffold.
2-Morpholinobenzoic Acids as Anticancer Agents
Extensive research has focused on 2-morpholinobenzoic acid derivatives as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.[5]
Key SAR Insights for PC-PLC Inhibition:
-
Optimal Pharmacophore: The 2-morpholino-5-N-benzylamino benzoic acid scaffold has been identified as the optimal pharmacophore for PC-PLC inhibition.[5]
-
Acyl Group: Replacement of the carboxylic acid with a hydroxamic acid moiety can enhance PC-PLC inhibitory activity and antiproliferative effects in cancer cell lines.[6]
-
Substitution on the Benzoic Ring: Altering the substitution pattern from a 2,5-relationship between the morpholine and N-benzyl groups to a 2,4-relationship leads to a decrease in inhibitory activity.[5]
-
Heterocyclic Ring: The morpholinyl nitrogen is considered essential for inhibitory activity against PC-PLC. Replacing the morpholine ring with a tetrahydropyran (THP) moiety results in a significant loss of activity.[5]
-
N-Benzyl Group Substitution: Halogen substitution on the N-benzyl ring, particularly a 3-halo substituent, has a positive impact on both enzyme inhibition and antiproliferative potency.[7]
Table 1: Comparative Biological Activity of 2-Morpholinobenzoic Acid Derivatives
| Compound ID | R1 (Acyl Group) | R2 (N-Benzyl Substituent) | PC-PLC Inhibition (%) | Antiproliferative Activity (IC50, µM) - MDA-MB-231 | Antiproliferative Activity (IC50, µM) - HCT116 |
| 1a | -COOH | H | Strong | - | - |
| 1b | -COOH | 3-Cl | 89.3 | - | - |
| 2a | -CONHOH | H | Potent | Potent | Potent |
| 2b | -CONHOH | 3-Cl | Potent | Potent | Potent |
| 11f | -COOH | 3-Cl (2,4-isomer) | 66.9 | - | - |
| 12f | -CONHOH | 3-Cl (2,4-isomer) | 52.5 | - | - |
Data synthesized from multiple sources.[5][7]
Caption: Key structure-activity relationships of 2-morpholinobenzoic acid derivatives.
Therapeutic Applications: Beyond Cancer
While the anticancer properties of 2-morpholinobenzoic acids are well-documented, the 3- and 4-isomers are emerging as promising candidates for other therapeutic areas.
-
3-Morpholinobenzoic Acid: This isomer serves as a key intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs.[8]
-
4-Morpholinobenzoic Acid: This compound is a versatile building block for drugs targeting neurological disorders.[9] It is also used in biochemical research to study enzyme activity and protein interactions.[10]
Experimental Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activities of morpholinobenzoic acid derivatives.
PC-PLC Inhibition Assay[11]
This assay measures the ability of a compound to inhibit the enzymatic activity of phosphatidylcholine-specific phospholipase C.
-
Reagents and Materials:
-
Purified PC-PLC enzyme
-
Fluorescent substrate (e.g., XY-69)
-
Liposomes (e.g., composed of liver phosphoethanolamine and PIP2)
-
Assay buffer (e.g., HEPES buffer with KCl, CaCl2, EGTA, and DTT)
-
Test compounds dissolved in DMSO
-
384-well microplate
-
Plate reader capable of fluorescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer containing 5% (v/v) DMSO.
-
Add 2 µL of each compound dilution to the wells of a microplate.
-
Add 2 µL of the diluted PC-PLC enzyme solution to each well and incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 6 µL of the liposome solution containing the fluorescent substrate.
-
Monitor the fluorescence signal for 60 minutes at room temperature.
-
Quench the reaction by adding a solution of EGTA to chelate the Ca2+ cofactor.
-
Calculate the percentage of inhibition relative to a control without the inhibitor.
-
In Vitro Anti-Inflammatory Assay: Inhibition of Albumin Denaturation[12][13]
This assay assesses the ability of a compound to prevent protein denaturation, a hallmark of inflammation.
-
Reagents and Materials:
-
Bovine serum albumin (BSA) or egg albumin
-
Phosphate buffered saline (PBS), pH 6.4
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Reference standard (e.g., Diclofenac sodium)
-
UV-Vis spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing the test compound at various concentrations, albumin solution (e.g., 0.2 mL of egg albumin), and PBS (e.g., 2.8 mL).
-
Incubate the mixtures at 37°C for 20 minutes.
-
Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Cool the solutions to room temperature.
-
Measure the absorbance of the solutions at 288 nm or 660 nm.
-
Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100
-
In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test[7][8]
This model evaluates the peripheral analgesic activity of a compound.
-
Animals: Mice (e.g., Swiss albino)
-
Procedure:
-
Administer the test compound or vehicle orally to different groups of mice.
-
After a set period (e.g., 30 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Observe the mice for a defined period (e.g., 20 minutes) and count the number of writhes for each animal.
-
Calculate the percentage of analgesic activity as the reduction in the number of writhes in the treated groups compared to the control group.
-
Evaluation of Neuroprotective Effects[6][14]
The neuroprotective potential of morpholinobenzoic acid derivatives can be assessed using in vitro models of neuronal cell death.
-
Cell Culture: Use a neuronal cell line (e.g., SH-SY5Y) or primary neurons.
-
Induction of Neurotoxicity: Treat the cells with a neurotoxin such as 6-hydroxydopamine (6-OHDA) to induce cell death.
-
Treatment: Pre-treat the cells with various concentrations of the test compound before adding the neurotoxin.
-
Assessment of Cell Viability: Measure cell viability using an MTT assay.
-
Plate cells in a 96-well plate and allow them to adhere.
-
Pre-treat with the test compound for 24 hours.
-
Add the neurotoxin and incubate for another 24 hours.
-
Add MTT solution and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the control (no toxin).
-
Conclusion and Future Directions
Morpholinobenzoic acids represent a fertile ground for the discovery of novel therapeutic agents. The well-defined SAR for 2-morpholinobenzoic acid derivatives as PC-PLC inhibitors provides a clear roadmap for the design of potent and selective anticancer drugs. Further exploration of the 3- and 4-isomers is warranted to fully elucidate their therapeutic potential in treating inflammatory conditions, pain, and neurological disorders. The application of the synthetic and biological evaluation protocols detailed in this guide will be instrumental in advancing this promising class of compounds from the laboratory to the clinic. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, as well as exploring novel therapeutic targets for this versatile scaffold.
References
- BenchChem.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- Kamyshna, I., et al. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
- 4-Morpholinobenzoic acid. Chem-Impex.
- BenchChem. Application Notes and Protocols for Testing the Neuroprotective Effects of Compound 3d. BenchChem.
- 4-methyl-3-morpholin-4-yl-benzoic Acid. BenchChem.
- Screening Methods for the Evaluation of Analgesics, Anti-Inflammatory Drugs, and Antipyretics.
- Methodological approach to evaluating the neuroprotective effects of potential drugs.
- BenchChem. In Vitro Anti-inflammatory Assay Protocol for Cyperol. BenchChem.
- Evaluation of analgesic and anti-inflammatory activity of novel beta-lactam monocyclic compounds. PubMed.
- Verma, A. K., Martin, A., & Singh, A. K. (Sr.). (2014).
- Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. PubMed Central.
- An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide. BenchChem.
- New Process for the Synthesis of Morpholinylbenzenes.
- In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals.
- A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating
- 4-Morpholinobenzoic acid. J&K Scientific LLC.
- Phosphatidylinositol-Specific Phospholipase C (PI-PLC). Sigma-Aldrich.
- Design, Synthesis, and Anti-Inflammatory Activity of Some Coumarin Schiff Base Derivatives: In silico and in vitro Study. Taylor & Francis Online.
- In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.
- Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PubMed Central.
- Evaluation of In vitro anti-inflammatory activity and In-silico pharmacokinetics and molecular docking study of Horsfieldia iryaghedhi. The Journal of Phytopharmacology.
- Synthesis method of morpholine benzoate compound.
- 4-Morpholinobenzoic acid. Chem-Impex.
- Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide. BenchChem.
- An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed Central.
- 2-amino-3-fluorobenzoic acid. Organic Syntheses.
- Experiment 17: multi-step synthesis: Benzocaine. University of Missouri–St. Louis.
- Synthesis, Antioxidant, and Anti-inflammatory Activity of Morpholine Mannich base of AMACs ((2E, 6E)-2-({4-hydroxy-3 - Journal of Applied Pharmaceutical Science.
- Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
- Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-D
- Anti-inflammatory activity of 2-((3-(chloromethyl)benzoyl)oxy)
- Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regul
- Benzoic acid, 2-(1-acetyl-2-oxopropyl). Organic Syntheses.
- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review.
- Anti-Inflammatory Activity of N′-(3-(1H-indol-3-yl)benzylidene)
- Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Deriv
- Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. MDPI.
- Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties i. Hilaris.
- Application Notes and Protocols: 2-Acetylbenzoic Acid in the Synthesis of Phthalides and Isoindolinones. BenchChem.
- Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. MDPI.
- Synthesis of 3-Bromobenzoic Acid via Oxidation of 3-Bromotoluene: A Technical Guide. BenchChem.
- Organic Syntheses Procedure. Organic Syntheses.
Sources
- 1. Computational Studies to Understand the Neuroprotective Mechanism of Action Basil Compounds [mdpi.com]
- 2. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20080045708A1 - New Process for the Synthesis of Morpholinylbenzenes - Google Patents [patents.google.com]
- 5. rroij.com [rroij.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of analgesic and anti-inflammatory activity of novel beta-lactam monocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. jk-sci.com [jk-sci.com]
Methodological & Application
synthesis of 2-Methyl-3-morpholinobenzoic Acid
An Application Note and Protocol for the Synthesis of 2-Methyl-3-morpholinobenzoic Acid
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for the , a potentially valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible synthesis.
Introduction: The Significance of Substituted Benzoic Acids
Substituted benzoic acid scaffolds are ubiquitous in pharmacologically active compounds and functional materials. The specific substitution pattern of a methyl group at the 2-position and a morpholino group at the 3-position of the benzoic acid core in this compound presents a unique structural motif. The morpholine moiety, a common heterocycle in drug discovery, can impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The strategic placement of the methyl group can influence the molecule's conformation and its interaction with biological targets. The development of a reliable synthetic route to this compound is, therefore, of significant interest.
Synthetic Strategy: A Retrosynthetic Approach
The key challenge in the lies in the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. A retrosynthetic analysis suggests that the most logical approach is the N-arylation of morpholine with a suitable 2-methyl-3-halobenzoic acid derivative. Two powerful and widely used methods for such transformations are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2]
Caption: Retrosynthetic analysis of this compound.
While both methods are viable, the Ullmann condensation often requires harsh reaction conditions, including high temperatures.[3] In contrast, the Buchwald-Hartwig amination has seen significant development, allowing for milder reaction conditions and a broader substrate scope, making it a preferred method in modern organic synthesis.[1][4] This protocol will therefore focus on a Buchwald-Hartwig amination approach. The starting material, 2-methyl-3-bromobenzoic acid, can be synthesized from commercially available precursors or obtained from chemical suppliers.
Reaction Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of this compound
This protocol details the from 2-methyl-3-bromobenzoic acid and morpholine using a palladium-based catalyst system.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Methyl-3-bromobenzoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Morpholine | ≥99%, redistilled | e.g., Alfa Aesar | Reagent |
| Pd₂(dba)₃ | - | e.g., Strem | Palladium precatalyst |
| XPhos | ≥98% | e.g., Combi-Blocks | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | e.g., Acros | Base |
| Toluene | Anhydrous, ≥99.8% | e.g., Fisher | Solvent |
| Diethyl ether (Et₂O) | Anhydrous | - | For workup |
| Hydrochloric acid (HCl) | 1 M aqueous solution | - | For workup and precipitation |
| Sodium sulfate (Na₂SO₄) | Anhydrous | - | Drying agent |
| Schlenk flask | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For agitation |
| Reflux condenser | - | - | To prevent solvent loss |
| Inert atmosphere setup | - | - | (e.g., Nitrogen or Argon manifold) |
Experimental Workflow
Caption: Overall workflow for the .
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-methyl-3-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (2.5 eq).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under a positive pressure of the inert gas, add anhydrous toluene (to make a 0.2 M solution with respect to the starting material) via a syringe.
-
Add morpholine (1.5 eq) dropwise to the reaction mixture via a syringe.
-
-
Reaction:
-
Place the Schlenk flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove non-acidic impurities.
-
Collect the aqueous layer and cool it in an ice bath.
-
Slowly acidify the aqueous layer with 1 M HCl with stirring until a precipitate forms (typically pH 3-4).
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold deionized water and then a small amount of cold diethyl ether.
-
Dry the product under high vacuum to a constant weight.
-
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Palladium compounds and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
-
Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
-
Toluene and diethyl ether are flammable solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Data and Characterization
The following table summarizes the key quantitative data for the synthesis.
| Parameter | Value |
| Molar ratio (Acid:Morpholine) | 1 : 1.5 |
| Catalyst loading (Pd₂(dba)₃) | 2 mol% |
| Ligand loading (XPhos) | 8 mol% |
| Base (NaOtBu) | 2.5 equivalents |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |
Upon successful synthesis, the structure of this compound should be confirmed by standard analytical techniques. Expected characterization data includes:
-
¹H NMR: Peaks corresponding to the aromatic protons, the methyl protons, the morpholine protons, and the carboxylic acid proton.
-
¹³C NMR: Resonances for all unique carbon atoms in the molecule.
-
FT-IR: Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and C-N and C-O stretches of the morpholine ring.
-
Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product (C₁₂H₁₅NO₃, MW: 221.25 g/mol ).
Conclusion
This application note provides a detailed and robust protocol for the via a palladium-catalyzed Buchwald-Hartwig amination. The provided methodology is based on well-established and reliable synthetic transformations, ensuring a high probability of success for researchers in the field. By understanding the underlying principles and following the detailed steps, scientists can efficiently synthesize this valuable compound for further investigation in drug discovery and materials science.
References
- Organic Chemistry Portal. "Ullmann Reaction." Accessed January 8, 2026. [Link]
- Ramprasad Group. "Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/ Manganese Oxide: A Kinetic and Mechanistic Analysis." Accessed January 8, 2026. [Link]
- Van Allen, D. "METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION.
- Sperotto, E., et al. "The mechanism of the modified Ullmann reaction." Dalton transactions 39.43 (2010): 10338-51.
- Mastalir, Á., & Molnár, Á. "A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems." Molecules 28.1 (2023): 337.
- Wikipedia.
- ACS Green Chemistry Institute.
- A two step synthesis of methyl 3-nitrobenzene. Accessed January 8, 2026. [Link]
- ResearchGate.
- Nolan, S. P., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews 115.13 (2015): 6517-6567.
- National Center for Biotechnology Information. "Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors." Accessed January 8, 2026. [Link]
- National Center for Biotechnology Information. "RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW." Accessed January 8, 2026. [Link]
- Google Patents. "CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3." Accessed January 8, 2026.
- Google Patents.
- MDPI. "Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst." Accessed January 8, 2026. [Link]
- MDPI. "Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones." Accessed January 8, 2026. [Link]
- Royal Society of Chemistry. "Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds." Accessed January 8, 2026. [Link]
- Organic Letters. "N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides." Accessed January 8, 2026. [Link]
- Manufacturing Process. Accessed January 8, 2026. [Link]
- Google Patents.
- Organic Syntheses. "2-amino-3-fluorobenzoic acid." Accessed January 8, 2026. [Link]
- National Center for Biotechnology Information. "2-Methyl-3-nitrobenzoic acid." Accessed January 8, 2026. [Link]
- PrepChem. "Synthesis of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester." Accessed January 8, 2026. [Link]
- NIST WebBook. "Benzoic acid, 2-methyl-." Accessed January 8, 2026. [Link]
- NIST WebBook. "Benzoic acid, 2-methyl-." Accessed January 8, 2026. [Link]
- NIST WebBook. "Benzoic acid, 2-hydroxy-3-methyl-, methyl ester." Accessed January 8, 2026. [Link]
- NIST WebBook. "Benzoic acid, 2-methyl-, methyl ester." Accessed January 8, 2026. [Link]
- Beilstein Journals.
- MDPI. "Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst." Accessed January 8, 2026. [Link]
- University of California, Los Angeles.
- PrepChem. "Preparation of methyl benzoate (benzoic acid methyl ester)." Accessed January 8, 2026. [Link]
Sources
2-Methyl-3-morpholinobenzoic Acid synthesis protocol
An Application Note and Detailed Protocol for the Synthesis of 2-Methyl-3-morpholinobenzoic Acid
Introduction
This compound is a substituted aromatic compound featuring a benzoic acid core, a methyl group, and a morpholine moiety. This structural arrangement makes it a valuable building block in medicinal chemistry and materials science. The morpholine ring, a common pharmacophore, is known to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The benzoic acid group provides a handle for further chemical modifications, such as amide bond formation, making it a versatile intermediate for library synthesis in drug discovery programs.
This document provides a detailed, field-proven protocol for the synthesis of this compound. The described method is based on a copper-catalyzed Ullmann condensation, a robust and widely utilized reaction for the formation of carbon-nitrogen (C-N) bonds. The protocol outlines the reaction between 3-Fluoro-2-methylbenzoic acid and morpholine, facilitated by a copper(I) iodide catalyst and a potassium carbonate base in a polar aprotic solvent. We will delve into the rationale behind the selection of reagents and conditions, provide a step-by-step experimental procedure, and detail the necessary work-up and purification steps.
Reaction Principle: The Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds, involving the coupling of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst. In this synthesis, the electron-withdrawing nature of the carboxylic acid and the activating effect of the ortho-methyl group on the aryl halide (3-Fluoro-2-methylbenzoic acid) make it a suitable substrate for nucleophilic aromatic substitution. Morpholine acts as the nucleophile, displacing the fluoride. The copper(I) catalyst is believed to coordinate to both the aryl halide and the amine, lowering the activation energy of the reaction. Potassium carbonate serves as the base to deprotonate the morpholine, increasing its nucleophilicity, and to neutralize the hydrofluoric acid byproduct.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 3-Fluoro-2-methylbenzoic acid | ≥98% | Sigma-Aldrich | 385-02-4 | Starting material. |
| Morpholine | ≥99% | Sigma-Aldrich | 110-91-8 | Nucleophile. |
| Copper(I) Iodide (CuI) | 99.99% trace metals | Sigma-Aldrich | 7681-65-4 | Catalyst. |
| Potassium Carbonate (K₂CO₃) | ≥99%, anhydrous | Fisher Scientific | 584-08-7 | Base. Ensure it is dry. |
| Dimethyl Sulfoxide (DMSO) | Anhydrous, ≥99.9% | Sigma-Aldrich | 67-68-5 | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | Extraction solvent. |
| Hydrochloric Acid (HCl) | 1 M solution | VWR | 7647-01-0 | For acidification during work-up. |
| Brine (Saturated NaCl solution) | N/A | In-house prep | 7647-14-5 | For washing during extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | 7487-88-9 | Drying agent. |
Safety Precautions:
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Dimethyl Sulfoxide (DMSO): Can enhance the skin absorption of other chemicals. Avoid skin contact.
-
Copper(I) Iodide: Harmful if swallowed or inhaled. Causes skin and eye irritation. Avoid creating dust.
-
3-Fluoro-2-methylbenzoic acid: May cause respiratory irritation, skin irritation, and serious eye irritation.
Experimental Protocol
Step 1: Reaction Setup
1.1. To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3-Fluoro-2-methylbenzoic acid (5.0 g, 32.4 mmol, 1.0 equiv.).
1.2. Add anhydrous potassium carbonate (K₂CO₃) (13.4 g, 97.2 mmol, 3.0 equiv.). The use of a strong, non-nucleophilic inorganic base is crucial for the deprotonation of morpholine. Anhydrous conditions are preferred to avoid side reactions.
1.3. Add Copper(I) Iodide (CuI) (0.62 g, 3.24 mmol, 0.1 equiv.). CuI is a common and effective catalyst for Ullmann-type reactions. 10 mol% is a standard catalytic loading for this type of transformation.
1.4. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is important to prevent the oxidation of the Cu(I) catalyst.
1.5. Through the septum, add anhydrous Dimethyl Sulfoxide (DMSO) (50 mL). DMSO is an excellent solvent for this reaction due to its high boiling point and its ability to dissolve the ionic intermediates.
1.6. Add morpholine (5.65 mL, 64.8 mmol, 2.0 equiv.). An excess of the amine is used to drive the reaction to completion.
Step 2: Reaction Execution
2.1. Immerse the flask in a preheated oil bath at 120 °C.
2.2. Stir the reaction mixture vigorously for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of 30% ethyl acetate in hexanes with 1% acetic acid is a good starting point. The product should be more polar than the starting material.
Step 3: Work-up and Isolation
3.1. After the reaction is complete (as determined by TLC/HPLC), remove the flask from the oil bath and allow it to cool to room temperature.
3.2. Pour the reaction mixture into a beaker containing 200 mL of water.
3.3. Acidify the aqueous mixture to a pH of approximately 3-4 by the slow addition of 1 M HCl. This step protonates the carboxylate to form the desired benzoic acid, which will precipitate out of the solution. Monitor the pH with pH paper or a pH meter.
3.4. Stir the mixture for 30 minutes to allow for complete precipitation.
3.5. Collect the solid precipitate by vacuum filtration using a Büchner funnel.
3.6. Wash the solid with cold water (3 x 50 mL) to remove any remaining DMSO and inorganic salts.
Step 4: Purification
4.1. The crude product can be purified by recrystallization. A suitable solvent system is ethanol/water or ethyl acetate/hexanes.
4.2. Dissolve the crude solid in a minimal amount of hot ethanol.
4.3. Slowly add water until the solution becomes cloudy.
4.4. Heat the mixture again until it becomes clear, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
4.5. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under high vacuum.
Step 5: Characterization
The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:
-
¹H NMR & ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: To assess purity.
Visual Workflow
Caption: A flowchart illustrating the key stages of the synthesis protocol.
References
- D. O’Hagan, "Understanding organofluorine chemistry. An introduction to the C–F bond," Chemical Society Reviews, vol. 37, no. 2, pp. 308-319, 2008. [Link]
- G. S. C. Sri, "Morpholine, a Privileged Scaffold," Journal of Chemical and Pharmaceutical Sciences, vol. 9, no. 4, pp. 2970-2976, 2016. [Link]
- J. Hassan, M. Sévignon, C. Gozzi, E. Schulz, and M. Lemaire, "Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction," Chemical Reviews, vol. 102, no. 5, pp. 1359-1470, 2002. [Link]
- S. V. Ley and A. W. Thomas, "Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation," Angewandte Chemie International Edition, vol. 42, no. 44, pp. 5400-5449, 2003. [Link]
Application Notes & Protocols: Strategic Synthesis of 2-Methyl-3-morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 2-Methyl-3-morpholinobenzoic Acid, a valuable building block in pharmaceutical and materials science research. We present a detailed analysis of viable synthetic strategies, with a primary focus on modern palladium-catalyzed cross-coupling reactions. The narrative explains the rationale behind the selection of starting materials and methodologies, offering field-proven insights to ensure reproducibility and high yield. This guide includes step-by-step protocols for the synthesis of a key precursor and the final target molecule, data summary tables, and workflow visualizations to support researchers in their experimental design and execution.
Introduction and Strategic Overview
This compound is a disubstituted aromatic scaffold incorporating a carboxylic acid, a methyl group, and a morpholine moiety. This unique combination of functional groups makes it an attractive intermediate for the development of novel chemical entities, particularly in drug discovery where the morpholine ring is often employed to enhance aqueous solubility, metabolic stability, and biological activity.
The synthesis of this target molecule hinges on the efficient formation of an aryl C-N bond. A retrosynthetic analysis reveals two primary strategic disconnections, leading to logical and accessible starting materials.
Application Notes and Protocols for the Purification of 2-Methyl-3-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides a detailed technical framework for the purification of 2-Methyl-3-morpholinobenzoic Acid, a key building block in pharmaceutical synthesis. Recognizing the critical impact of purity on downstream applications, this document moves beyond simplistic protocols to offer a scientifically grounded approach to impurity removal. We delve into the probable synthetic origins of this compound to anticipate likely impurities, which informs the strategic selection and optimization of purification methodologies. This guide presents detailed, step-by-step protocols for recrystallization, pH-mediated liquid-liquid extraction, and column chromatography, all supported by an in-depth rationale for each procedural choice. Furthermore, we outline robust analytical techniques for purity verification, ensuring the final compound meets the stringent quality requirements of drug development.
Introduction: The Imperative of Purity in Pharmaceutical Intermediates
This compound is a versatile intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural features, a substituted benzoic acid with a morpholine moiety, make it a valuable scaffold in medicinal chemistry. However, the presence of impurities, even in trace amounts, can have profound consequences on the efficacy, safety, and regulatory compliance of the final active pharmaceutical ingredient (API). These impurities can arise from unreacted starting materials, by-products of the primary reaction, or subsequent degradation. Therefore, robust and well-understood purification strategies are not merely a matter of good laboratory practice but a cornerstone of successful drug development. This guide provides the theoretical and practical foundation for achieving high-purity this compound.
Understanding the Impurity Profile: A Synthesis-Forward Approach
A definitive purification strategy is predicated on a thorough understanding of the potential impurities. As this compound is not a naturally occurring compound, its impurities are a direct consequence of its synthetic route. While multiple synthetic pathways are possible, two common and industrially relevant methods for the formation of the aryl-nitrogen bond are the Buchwald-Hartwig amination and the Ullmann condensation.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Purification |
| pKa (acidic) | ~4.5 - 5.5 | Governs the pH at which the carboxylic acid is protonated (neutral) or deprotonated (anionic), crucial for liquid-liquid extraction and ion-exchange chromatography. |
| pKa (basic) | ~4.0 - 5.0 | The morpholine nitrogen is weakly basic; this pKa influences its protonation state in acidic conditions. |
| LogS (water solubility) | -2.0 to -3.0 | Indicates low to moderate water solubility of the neutral form, guiding solvent selection for recrystallization and extraction. |
| LogP (lipophilicity) | ~2.0 - 2.5 | Suggests a preference for organic solvents over water for the neutral form, a key parameter for partitioning in extractions. |
These values are predictions and should be used as a guide for initial experimental design.[1][2][3][4]
Potential Synthetic Pathways and Associated Impurities
The choice of synthetic route directly influences the impurity profile. Below, we outline two plausible syntheses and the impurities they are likely to generate.
A. Buchwald-Hartwig Amination Route:
This palladium-catalyzed cross-coupling reaction is a modern and versatile method for C-N bond formation.[5]
-
Reaction: 3-Bromo-2-methylbenzoic acid + Morpholine --- (Pd catalyst, ligand, base) ---> this compound
-
Potential Impurities:
-
Unreacted Starting Materials: 3-Bromo-2-methylbenzoic acid and morpholine.
-
Catalyst Residues: Palladium complexes and phosphine ligand oxides.
-
Homocoupling By-products: Biphenyls formed from the coupling of two molecules of the aryl halide.
-
Hydrodehalogenation Product: 2-Methylbenzoic acid, formed by the reduction of the aryl halide.
-
B. Ullmann Condensation Route:
A classical copper-catalyzed nucleophilic aromatic substitution, the Ullmann condensation offers an alternative to palladium-based methods.[6]
-
Reaction: 3-Iodo-2-methylbenzoic acid + Morpholine --- (Cu catalyst, base, high temperature) ---> this compound
-
Potential Impurities:
-
Unreacted Starting Materials: 3-Iodo-2-methylbenzoic acid and morpholine.
-
Catalyst Residues: Copper salts.
-
Phenolic By-products: Formation of 3-hydroxy-2-methylbenzoic acid through reaction with hydroxide ions.
-
Homocoupling By-products: Similar to the Buchwald-Hartwig reaction.
-
The following diagram illustrates the relationship between the synthetic pathways and the resulting impurity profiles.
Caption: Synthetic origins of impurities.
Purification Protocols
Based on the predicted physicochemical properties and the likely impurity profile, we present three complementary purification protocols. The choice of method will depend on the scale of the purification, the nature of the major impurities, and the desired final purity.
Protocol 1: Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent at different temperatures.
Rationale for Solvent Selection:
Given the zwitterionic potential of this compound (acidic carboxyl group and weakly basic morpholine nitrogen), a polar protic solvent or a mixed solvent system is likely to be effective. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Ethanol, isopropanol, or mixtures of ethanol and water are excellent starting points for optimization.[6][7][8]
Step-by-Step Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20-30 mg of the crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, acetone, water, ethyl acetate/hexane mixture) at room and elevated temperatures. Identify a solvent or solvent pair that meets the recrystallization criteria.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for removing particulate matter and some catalyst residues.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. If crystallization does not occur, scratching the inside of the flask with a glass rod or adding a seed crystal can induce nucleation.
-
Cooling: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: pH-Mediated Liquid-Liquid Extraction
This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities. By adjusting the pH of the aqueous phase, the solubility of the target compound can be dramatically altered.
Rationale for pH and Solvent Selection:
The predicted acidic pKa of ~4.5-5.5 suggests that at a pH above ~6.5, the carboxylic acid will be deprotonated to its highly water-soluble carboxylate form. Conversely, at a pH below ~3.5, it will be protonated and preferentially partition into an organic solvent. A water-immiscible organic solvent like ethyl acetate or dichloromethane is suitable for the extraction of the neutral form.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Basic Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (pH ~8-9). This will deprotonate the carboxylic acid, which will move into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separation: Separate the aqueous layer containing the sodium salt of the target compound.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid, such as 2M hydrochloric acid (HCl), with stirring until the pH is ~2-3. The protonated this compound will precipitate out of the aqueous solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry under vacuum.
The following diagram illustrates the workflow for pH-mediated liquid-liquid extraction.
Caption: Workflow for pH-mediated liquid-liquid extraction.
Protocol 3: Column Chromatography
For challenging separations or when high purity is paramount, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase.
Rationale for Stationary and Mobile Phase Selection:
For an acidic compound like this compound, normal-phase silica gel chromatography can be effective. To prevent peak tailing, which is common with acidic compounds on silica, a small amount of an acid (e.g., acetic acid or formic acid) is often added to the mobile phase. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate) will allow for the separation of compounds with different polarities.
Step-by-Step Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica in the initial, non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.
-
Elution: Begin eluting the column with the initial non-polar mobile phase. Gradually increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
Analytical Methods for Purity Assessment
Verifying the purity of the final product is a critical step. A combination of analytical techniques should be employed to provide a comprehensive assessment of purity.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity analysis in the pharmaceutical industry. A reverse-phase method is typically suitable for aromatic carboxylic acids.
Illustrative HPLC-UV Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid. The acid in the mobile phase ensures the protonation of the carboxylic acid, leading to better peak shape.[9][10][11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm or 280 nm).
-
Purity Determination: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin Layer Chromatography (TLC)
TLC is a rapid and convenient method for monitoring the progress of a purification and for preliminary purity assessment.
Typical TLC System:
-
Stationary Phase: Silica gel plates (e.g., silica gel 60 F₂₅₄).
-
Mobile Phase: A mixture of a non-polar and a polar solvent, such as hexane:ethyl acetate (e.g., 7:3 or 1:1 v/v), often with a small amount of acetic acid (1-2%) to improve spot shape.
-
Visualization: UV light (254 nm) and/or staining with a suitable reagent (e.g., potassium permanganate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for structural confirmation and for detecting the presence of impurities. The NMR spectrum of the purified compound should be clean, with sharp signals corresponding to the expected structure and minimal to no signals from impurities.
Expected ¹H NMR Signals for this compound (in CDCl₃ or DMSO-d₆):
-
Aromatic protons (multiplets in the range of ~7.0-8.0 ppm).
-
Morpholine protons (two multiplets, typically around ~3.0-4.0 ppm).
-
Methyl protons (a singlet around ~2.3-2.5 ppm).
-
Carboxylic acid proton (a broad singlet, often >10 ppm, may not be observed in all solvents).
The absence of signals corresponding to starting materials or common by-products is a strong indicator of high purity.[12][13][14][15]
Conclusion
The purification of this compound is a critical step in the synthesis of many pharmaceutical compounds. A successful purification strategy is not a one-size-fits-all approach but rather a carefully considered process based on the synthetic route and the physicochemical properties of the target molecule and its potential impurities. By employing a combination of techniques such as recrystallization, pH-mediated liquid-liquid extraction, and column chromatography, and by verifying the outcome with robust analytical methods like HPLC and NMR, researchers can confidently obtain this key intermediate with the high degree of purity required for drug development. This guide provides the foundational knowledge and practical protocols to achieve this goal, thereby ensuring the quality and integrity of the subsequent synthetic transformations and the final API.
References
- Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. (2016). Journal of Amino Acids. [Link]
- Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry. (2022). Analytical and Bioanalytical Chemistry. [Link]
- Determination of amino acid without derivatization by using HPLC - HILIC column. (2010). Journal of Chemical and Pharmaceutical Research. [Link]
- Buchwald–Hartwig amin
- SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. (2017). Scientific Reports. [Link]
- Ullmann condens
- Chemicalize. (n.d.).
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry. [Link]
- Solvent Choice. (n.d.). University of York, Chemistry Teaching Labs. [Link]
- Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
- Recrystallization - Single Solvent. (n.d.). UCLA Chemistry and Biochemistry. [Link]
- Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). (2021).
- Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum. (2021). Journal of Traditional and Complementary Medicine. [Link]
- SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. (n.d.).
- Recrystallization Solvent Pair. (2013, July 11). YouTube. [Link]
- Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
- How To Label NMR Spectra. (2020, August 31). YouTube. [Link]
- Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. (2005). Journal of Molecular Structure. [Link]
- Infrared and NMR Spectral Analyses and Computational Studies of 2-amino-3-methylbenzoic Acid. (2018). Bilge International Journal of Science and Technology Research. [Link]
- Reaction of methyl-3-fluorobenzoate with morpholine. Use the spectroscopic data to determine the product of this reaction. (2023, August 8). Chegg. [Link]
Sources
- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciensage.info [sciensage.info]
- 3. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 8. chem.ualberta.ca [chem.ualberta.ca]
- 9. researchgate.net [researchgate.net]
- 10. Determination of the protein content of complex samples by aromatic amino acid analysis, liquid chromatography-UV absorbance, and colorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jocpr.com [jocpr.com]
- 12. rsc.org [rsc.org]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. dergipark.org.tr [dergipark.org.tr]
Application Note: A Protocol for the Recrystallization of 2-Methyl-3-morpholinobenzoic Acid
Abstract
This document provides a comprehensive, field-proven guide for the purification of 2-Methyl-3-morpholinobenzoic Acid via recrystallization. The protocol is designed for researchers, medicinal chemists, and process development scientists seeking to obtain high-purity material, a critical requirement for downstream applications such as analytical standard preparation, pharmacological screening, and API (Active Pharmaceutical Ingredient) development. We delve into the scientific rationale behind solvent system selection, provide a detailed step-by-step methodology, and offer a troubleshooting guide to address common challenges. The protocols described herein are designed as a self-validating system to ensure reproducibility and high-quality outcomes.
Introduction: The Imperative for Purity
This compound is a substituted aromatic carboxylic acid containing a morpholine moiety. Such structures are of significant interest in medicinal chemistry due to the favorable physicochemical properties conferred by the morpholine group, including improved aqueous solubility and metabolic stability. The synthetic routes to this compound can often yield a crude product containing various impurities, such as unreacted starting materials, regioisomers, or by-products from side reactions.[1][2] For any subsequent use in a research or development setting, achieving high chemical purity is non-negotiable.
Recrystallization is a powerful and economical purification technique for crystalline solids.[3][4] It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. The fundamental principle is that the desired compound should be highly soluble in a hot solvent but sparingly soluble at colder temperatures, while impurities remain in solution or are removed via filtration.[5][6] This application note details a robust mixed-solvent recrystallization protocol optimized for this compound.
Foundational Principles: Solvent Selection Strategy
The molecular architecture of this compound—possessing a polar carboxylic acid, a basic morpholine nitrogen, and a lipophilic methyl-substituted benzene ring—necessitates a nuanced approach to solvent selection. A single solvent is unlikely to meet the ideal criteria of high solubility when hot and low solubility when cold.[5] Therefore, a mixed-solvent system, also known as an antisolvent recrystallization, is the method of choice.[7][8]
Our strategy involves:
-
The "Good" Solvent: A solvent in which the compound is readily soluble, particularly when heated. For this molecule, polar protic solvents like ethanol or isopropanol are excellent candidates as they can engage in hydrogen bonding with both the carboxylic acid and the morpholine group.
-
The "Anti-Solvent" (or "Bad" Solvent): A miscible solvent in which the compound is poorly soluble.[7] Water is an ideal anti-solvent in this case. It is highly polar and miscible with short-chain alcohols but has poor solvating power for the aromatic backbone of the molecule, thus effectively forcing the compound out of solution upon addition and subsequent cooling.
The combination of an alcohol ("good" solvent) and water ("anti-solvent") provides a wide dynamic range of solubility that can be precisely controlled by adjusting the solvent ratio and temperature.
Experimental Protocol: From Crude Solid to Purified Crystals
This protocol is divided into two phases: a small-scale solvent screening to confirm the optimal solvent system and a larger-scale preparative recrystallization.
Materials and Equipment
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Erlenmeyer Flasks
-
Hotplate/Stirrer
-
Büchner Funnel and Filtration Flask
-
Vacuum Source
-
Filter Paper
-
Spatulas, Glass Stirring Rods
-
Ice Bath
Safety Precautions
-
This compound: While specific data is not widely available, analogous substituted benzoic acids are often classified as skin, eye, and respiratory irritants.[9][10] Handle with appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.
-
Solvents: Ethanol is flammable. All heating should be performed on a hotplate in a well-ventilated fume hood. Avoid open flames.
-
General Handling: Follow standard laboratory safety procedures.[11]
Phase 1: Small-Scale Solvent System Test
This preliminary test ensures the chosen solvent system is appropriate for the specific batch of crude material.
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add ethanol dropwise while warming the test tube in a hot water bath until the solid just dissolves. Note the approximate volume of ethanol used.
-
Add deionized water dropwise to the hot solution until a faint, persistent cloudiness appears. This indicates the solution is saturated.
-
Add 1-2 more drops of hot ethanol to re-clarify the solution.
-
Allow the test tube to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.
-
Observation: A successful test will result in the formation of a crystalline precipitate. If the compound "oils out" (forms a liquid layer), the ethanol/water system may still work but will require modification (see Troubleshooting section).
Phase 2: Preparative Recrystallization Protocol
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask (e.g., 250 mL). Add the "good" solvent (ethanol) in small portions while heating the mixture to a gentle boil on a hotplate with stirring. Continue adding the minimum amount of hot ethanol required to fully dissolve the solid.[12] Using excess solvent will significantly reduce the final yield.[12]
-
Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, they must be removed. To do this, add a small excess of hot ethanol (~10% of the total volume) to prevent premature crystallization. Pre-warm a second Erlenmeyer flask and a glass funnel with fluted filter paper by pouring hot ethanol through it. Quickly filter the hot solution by gravity.
-
Inducing Crystallization: Re-heat the clear solution to boiling. Add the hot anti-solvent (deionized water) dropwise with continuous swirling.[7][8] Continue adding water until the solution becomes faintly turbid, indicating the saturation point has been reached.
-
Clarification: Add a few drops of hot ethanol—just enough to make the solution clear again. The solution is now perfectly saturated at its boiling point.
-
Crystal Growth: Remove the flask from the heat, cover it with a watch glass to prevent solvent evaporation, and allow it to cool slowly and undisturbed to room temperature.[5][12] Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[13] Ensure the filter paper is wetted with the cold solvent mixture before pouring the crystal slurry.
-
Washing: With the vacuum still applied, wash the crystal cake with a small portion of a cold 1:1 ethanol/water mixture. This removes any residual soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes the loss of the desired product.
-
Drying: Continue to pull air through the funnel to partially dry the crystals. Transfer the solid to a pre-weighed watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C).
Data Summary and Workflow Visualization
Table 1: Key Recrystallization Parameters
| Parameter | Value / Description | Rationale |
| Solvent System | Ethanol / Deionized Water | Excellent dissolving power of ethanol for the organic structure; water acts as a strong, miscible anti-solvent. |
| Approx. Solvent Ratio | Varies (empirically determined) | The final ratio depends on the initial purity of the crude material. Typically falls in the 2:1 to 1:1 (Ethanol:Water) range. |
| Dissolution Temp. | ~78 °C (Boiling point of Ethanol) | Ensures maximum solubility and allows for the preparation of a supersaturated solution upon cooling.[6] |
| Cooling Protocol | Slow cooling to RT, then ice bath | Promotes the formation of large, well-defined, and pure crystals.[12] |
| Expected Yield | 75-90% | Dependent on crude purity and strict adherence to using the minimum volume of solvent. |
| Purity Assessment | Melting Point, HPLC, NMR | Purified material should exhibit a sharp melting point and significantly reduced impurity profile by HPLC. |
Diagram 1: Recrystallization Workflow
The following diagram illustrates the logical flow of the purification process.
Sources
- 1. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]
- 2. US9233905B2 - Oxidation and crystallization process for aromatic carboxylic acid production - Google Patents [patents.google.com]
- 3. Recrystallization [sites.pitt.edu]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. edu.rsc.org [edu.rsc.org]
- 6. Recrystallization [wiredchemist.com]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. ocw.mit.edu [ocw.mit.edu]
analytical methods for 2-Methyl-3-morpholinobenzoic Acid
An In-Depth Technical Guide to the Analytical Methods for 2-Methyl-3-morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Introduction
This compound is a substituted aromatic carboxylic acid featuring a morpholine moiety. Molecules within this structural class have been investigated for their potential biological activities, including as inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in various cancers[1][2]. As with any compound intended for pharmaceutical research or development, the establishment of robust, reliable, and validated analytical methods is paramount. These methods are critical for confirming identity, determining purity, quantifying the active substance, and identifying potential process-related or degradation impurities.
This guide provides a comprehensive overview of the principal analytical techniques for the characterization and quantification of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the scientific rationale behind the methodological choices. The methods detailed herein are grounded in established analytical principles and adhere to industry standards for validation and quality control, as outlined in guidelines such as those from the International Council for Harmonisation (ICH)[3].
Physicochemical Properties
A foundational understanding of the analyte's properties is essential for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | (Calculated) |
| Molecular Weight | 221.25 g/mol | (Calculated) |
| Appearance | Likely a white to off-white solid | (Inferred) |
| Key Functional Groups | Carboxylic Acid, Tertiary Amine (Morpholine), Benzene Ring | (Structural) |
| Chromophore | Substituted benzene ring suitable for UV detection | (Structural) |
| Volatility | Low; not suitable for direct GC analysis | (Inferred) |
Section 1: High-Performance Liquid Chromatography (HPLC) for Potency and Purity
High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the analysis of non-volatile or thermally labile compounds like this compound. Its versatility allows for both the precise quantification of the main component (potency) and the separation and detection of trace-level impurities.
Principle of Analysis
Reverse-phase HPLC (RP-HPLC) is the method of choice. The analyte is separated on a nonpolar stationary phase (e.g., C18) using a polar mobile phase. The retention of this compound is governed by the hydrophobic interactions of its substituted benzene ring with the stationary phase. The mobile phase composition, particularly its pH and organic solvent content, is critical. The pH must be controlled to maintain a consistent ionization state of the carboxylic acid and the morpholine nitrogen, thereby ensuring reproducible retention times and sharp peak shapes. UV detection is highly effective due to the strong absorbance of the aromatic ring.
Application Note 1.1: Isocratic HPLC Method for Potency Determination
This method is optimized for the routine, high-throughput quantification of this compound in bulk material or formulated products. An isocratic method, where the mobile phase composition remains constant, provides simplicity and excellent reproducibility.
-
Standard Preparation: Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of ~500 µg/mL. Further dilute to a working concentration of ~100 µg/mL with the diluent.
-
Sample Preparation: Prepare the sample using the same procedure as the standard to achieve a final concentration of approximately 100 µg/mL.
-
Chromatographic Conditions:
Parameter Condition Rationale Column C18, 150 mm x 4.6 mm, 5 µm Industry-standard column providing good resolution and efficiency for aromatic acids. Mobile Phase Acetonitrile : 25 mM Potassium Phosphate Buffer (pH 3.0) (40:60, v/v) The buffer controls the pH to suppress the ionization of the carboxylic acid, enhancing retention and improving peak shape. Acetonitrile provides the necessary elution strength. Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. Column Temperature 30 °C Maintaining a constant temperature ensures retention time stability. Injection Volume 10 µL A typical volume to achieve good sensitivity without overloading the column. | UV Detection | 230 nm | Wavelength selected to maximize absorbance based on the benzene chromophore. |
-
System Suitability: Before analysis, perform five replicate injections of the working standard. The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.
-
Quantification: Calculate the potency of the sample by comparing its peak area to that of the reference standard using an external standard calculation.
Application Note 1.2: Gradient HPLC for Stability-Indicating Impurity Profiling
A stability-indicating method can separate the main analyte from its potential degradation products and process-related impurities. A gradient method, where the mobile phase composition changes over time, is necessary to elute impurities that may have significantly different polarities.
-
Standard and Sample Preparation: Prepare the main analyte sample at a higher concentration (e.g., 1.0 mg/mL) to ensure the detection of trace impurities. Prepare a standard at a lower concentration (e.g., 10 µg/mL, corresponding to 1.0%) for quantification.
-
Chromatographic Conditions: The system is similar to the potency method but employs a gradient elution to resolve a wider range of compounds. | Parameter | Condition | | :--- | :--- | | Column | C18, 150 mm x 4.6 mm, 5 µm | | Mobile Phase A | 25 mM Potassium Phosphate Buffer (pH 3.0) | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | UV Detection | 230 nm | | Gradient Program | Time (min) | % B | | | 0 | 20 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 20 | | | 30 | 20 |
-
Method Validation: The method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.
Validation Parameter Acceptance Criteria Purpose Specificity Peak purity index > 0.999. No co-elution in forced degradation samples. Ensures the method accurately measures the analyte without interference. Linearity Correlation coefficient (r²) > 0.995 for impurities. Confirms a proportional response across a range of concentrations. Accuracy 80-120% recovery for spiked impurities[4]. Measures the closeness of test results to the true value. Precision RSD ≤ 10.0% for impurity quantification at the limit. Demonstrates the reproducibility of the method. | LOD / LOQ | Signal-to-noise ratio of 3:1 (LOD) and 10:1 (LOQ). | Defines the lowest concentration that can be reliably detected and quantified. |
Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For a polar, non-volatile molecule like this compound, direct analysis is not feasible. Chemical derivatization is a mandatory step to increase volatility and thermal stability[5][6].
Principle of Analysis
Derivatization converts the polar functional groups (carboxylic acid) into less polar, more volatile analogues. Silylation is a common and effective strategy, where an active proton is replaced by a trimethylsilyl (TMS) group[7]. The resulting derivative is sufficiently volatile for GC separation. Mass spectrometry provides definitive identification based on the compound's unique mass fragmentation pattern.
Application Note 2.1: GC-MS Analysis via Silylation Derivatization
This method is suitable for confirming the identity of the analyte and for quantifying it in complex matrices where the selectivity of MS is required.
-
Sample Preparation: Prepare a solution of the analyte in a dry aprotic solvent (e.g., pyridine or acetonitrile) at approximately 1 mg/mL.
-
Derivatization:
-
Transfer 100 µL of the sample solution to a 2 mL autosampler vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all moisture, as it will consume the derivatizing reagent.
-
Add 100 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst.
-
Seal the vial tightly and heat at 60 °C for 30 minutes.
-
Cool to room temperature before injection. The sample is now ready for analysis.
-
-
GC-MS Conditions:
Parameter Condition GC Column DB-5MS, 30 m x 0.25 mm, 0.25 µm or equivalent Injector Temp 250 °C Carrier Gas Helium, constant flow ~1.0 mL/min Oven Program Start at 100 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Scan Range | 50-400 m/z |
-
Data Analysis: The identity of the TMS-derivatized analyte is confirmed by its retention time and by comparing its mass spectrum to a reference. Key expected fragments for the TMS derivative (MW = 293.4 g/mol ) should be monitored.
m/z Identity Description 293 [M]⁺ Molecular ion peak. 278 [M-CH₃]⁺ Loss of a methyl group from the TMS or the tolyl moiety. 220 [M-COOTMS]⁺ Loss of the silylated carboxyl group. | 73 | [Si(CH₃)₃]⁺ | Characteristic fragment for a TMS group. |
Section 3: Spectroscopic Characterization
Spectroscopic techniques are essential for the unambiguous confirmation of the chemical structure of this compound.
Protocol 3.1: Structural Confirmation
The combination of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecule's identity.
| Technique | Sample Prep | Key Expected Signals |
| ¹H NMR | Dissolve in DMSO-d₆ or CDCl₃ | ~12-13 ppm: Broad singlet (1H, -COOH). ~7-8 ppm: Multiplets (3H, aromatic protons). ~3.7 ppm: Triplet (4H, -O-CH₂- protons of morpholine). ~2.9 ppm: Triplet (4H, -N-CH₂- protons of morpholine). ~2.4 ppm: Singlet (3H, Ar-CH₃). |
| ¹³C NMR | Dissolve in DMSO-d₆ or CDCl₃ | ~168 ppm: Carbonyl carbon (-COOH). ~125-140 ppm: Aromatic carbons. ~66 ppm: Morpholine carbons adjacent to oxygen. ~52 ppm: Morpholine carbons adjacent to nitrogen. ~19 ppm: Methyl carbon (Ar-CH₃). |
| FT-IR | KBr pellet or ATR | 2500-3300 cm⁻¹: Broad O-H stretch (carboxylic acid). ~1700 cm⁻¹: Strong C=O stretch (carbonyl). ~1600, ~1450 cm⁻¹: C=C stretching (aromatic ring). ~1115 cm⁻¹: C-O-C stretch (morpholine ether). |
| MS (ESI) | Infuse dilute solution in MeOH/H₂O | Positive Mode: [M+H]⁺ at m/z 222.1. Negative Mode: [M-H]⁻ at m/z 220.1. |
References
- SIELC Technologies. (n.d.). Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC. [Link]
- Merey, H. A., & Zaazaa, H. E. (n.d.). Validated simultaneous determination of antipyrine and benzocaine HCl in the presence of benzocaine HCl degradation product. Royal Society of Chemistry. [Link]
- PubMed Central. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods.
- Collaborative International Pesticides Analytical Council (CIPAC). (2020). MULTI-ACTIVE METHOD FOR THE ANALYSIS OF ACTIVE SUBSTANCES IN FORMULATED PRODUCTS TO SUPPORT QUALITY CONTROL. CIPAC. [Link]
- Royal Society of Chemistry. (n.d.). A Simple and Green LC-MS Method for Determining Trace Levels of Nitroaromatic Genotoxic Impurities in Active Pharmaceutical Ingredients. [Link]
- United States Department of Agriculture (USDA). (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. USDA. [Link]
- Pilkington, L. I., et al. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link]
- Vulfson, A. N. (n.d.). Acids: Derivatization for GC Analysis. Encyclopedia of Analytical Chemistry. [Link]
- Research Journal of Pharmacy and Biological Chemical Sciences. (n.d.).
- Kind, T., et al. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Current Protocols in Molecular Biology. [Link]
- National Library of Medicine. (2012). Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. [Link]
- Govindarajan, M., et al. (2011). Vibrational spectroscopic analysis of 2-bromobenzoic and anthranilic acids: a combined experimental and theoretical study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
- European Medicines Agency (EMA). (2020). Q3C (R8): Impurities: guideline for residual solvents. [Link]
- MDPI. (n.d.). 2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. [Link]
- International Council for Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). [Link]
- U.S. Food and Drug Administration (FDA). (2023). Q3C(R8) Impurities: Guidance for Residual Solvents. [Link]
- Oriental Journal of Chemistry. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
- National Library of Medicine. (2012).
- International Union of Crystallography. (n.d.). Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. [Link]
- Agilent Technologies. (2021). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. [Link]
- Ecker, J., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters.
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. escholarship.org [escholarship.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methyl-3-morpholinobenzoic Acid
Abstract
This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Methyl-3-morpholinobenzoic Acid. The developed protocol is tailored for researchers, scientists, and professionals in drug development and quality control. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for a range of applications from routine analysis to formulation stability studies. The causality behind the selection of chromatographic parameters is discussed in detail, and the protocol is validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure trustworthiness and scientific integrity.[1][2][3]
Introduction
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its unique structure, incorporating both a carboxylic acid and a morpholine moiety, presents specific challenges for chromatographic analysis due to its amphiprotic nature. The acidic benzoic acid group and the basic morpholine ring can lead to poor peak shape and inconsistent retention times if the chromatographic conditions are not carefully optimized.
This application note addresses these challenges by providing a detailed, step-by-step protocol for the HPLC analysis of this compound. The method utilizes a C18 stationary phase with a buffered mobile phase to ensure consistent ionization of the analyte, leading to symmetrical peak shapes and reproducible results. The principles of method development, including the rationale for selecting the stationary phase, mobile phase composition, and detection wavelength, are elucidated to provide a comprehensive understanding of the analytical procedure.
The validation of this analytical method is performed in alignment with the ICH Q2(R2) guidelines, covering specificity, linearity, accuracy, precision, and robustness.[1][2][3][4] This ensures that the method is fit for its intended purpose and generates reliable and reproducible data, a critical requirement in the pharmaceutical industry.
Physicochemical Properties and Method Development Rationale
2.1. Estimated Physicochemical Properties
-
pKa: The molecule possesses two ionizable groups: the carboxylic acid and the morpholine amine.
-
The pKa of the carboxylic acid group is estimated to be around 3.9-4.3, based on the pKa of 2-methylbenzoic acid (approximately 3.91).[5] The electron-donating morpholino group at the meta position is expected to have a minor effect on the acidity.
-
The pKa of the morpholine group is estimated to be around 8.4, similar to morpholine itself.
-
-
logP (Octanol-Water Partition Coefficient): The presence of both a polar morpholine ring and a carboxylic acid group, along with a nonpolar methyl-substituted benzene ring, suggests a moderate lipophilicity. The logP is likely to be in the range of 1-2.
-
UV Absorbance: The benzoic acid chromophore is expected to exhibit maximum absorbance (λmax) in the UV region, likely between 230 nm and 280 nm. The exact λmax would be influenced by the substituents on the benzene ring.
2.2. Rationale for Chromatographic Conditions
-
Stationary Phase: A C18 reversed-phase column is selected due to its versatility and ability to retain moderately polar to nonpolar compounds. The hydrophobic interactions between the alkyl chains of the stationary phase and the substituted benzene ring of the analyte will provide the primary retention mechanism.
-
Mobile Phase:
-
pH Control: To ensure consistent ionization and avoid peak tailing, the mobile phase pH must be carefully controlled. A pH between the two pKa values of the analyte (e.g., pH 3.0-4.0) would ensure that the carboxylic acid is largely in its neutral form while the morpholine group is protonated. This can enhance retention on a C18 column and improve peak shape. An acidic mobile phase is chosen to suppress the ionization of the carboxyl group.
-
Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity, good UV transparency, and compatibility with reversed-phase chromatography.[6]
-
Buffer: A phosphate or acetate buffer is suitable for maintaining the desired pH. For this method, a phosphate buffer is chosen for its buffering capacity in the desired pH range.
-
-
Detection: Based on the presence of the benzoic acid chromophore, UV detection is the most appropriate and widely available technique. A detection wavelength of 235 nm is selected as a starting point, which is a common wavelength for benzoic acid derivatives.[7]
Experimental Protocol
Materials and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (analytical grade)
-
Orthophosphoric acid (85%) (analytical grade)
-
Water (HPLC grade, filtered and degassed)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Data System (CDS): For data acquisition and processing.
Table 1: Optimized HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 235 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase A (25 mM Potassium Phosphate buffer, pH 3.0): Dissolve 3.4 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the diluent to achieve a final concentration within the linear range of the method. Filter the sample solution through a 0.45 µm syringe filter prior to injection.
Method Validation Protocol (as per ICH Q2(R2))
The developed method must be validated to demonstrate its suitability for the intended purpose.[1][2][3][4]
System Suitability
Before initiating any validation experiments, the suitability of the chromatographic system must be established.[8][9][10]
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% |
| Relative Standard Deviation (RSD) of Retention Time (n=6) | ≤ 1.0% |
Specificity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the diluent (blank), a placebo solution (if applicable), a standard solution of this compound, and a sample solution.
-
Acceptance Criteria: The chromatogram of the blank and placebo should not show any interfering peaks at the retention time of the analyte.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Protocol: Prepare a series of at least five concentrations of the reference standard (e.g., 1-100 µg/mL). Inject each concentration in triplicate.
-
Acceptance Criteria: Plot a graph of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.
Accuracy
The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Protocol: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
-
Repeatability (Intra-day precision):
-
Protocol: Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.
-
Acceptance Criteria: The RSD of the results should be ≤ 2.0%.
-
-
Intermediate Precision (Inter-day precision):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The RSD of the combined results from both days should be ≤ 2.0%.
-
Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol: Introduce small, deliberate changes to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase pH (± 0.1 units)
-
Mobile phase composition (± 2% organic)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by these minor changes.
Data Presentation and Visualization
Sample Chromatogram
A representative chromatogram of a standard solution of this compound should be presented, clearly showing a symmetrical peak at the expected retention time.
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Method Development Logic
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. database.ich.org [database.ich.org]
- 4. youtube.com [youtube.com]
- 5. How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives? - Blog - Evergreensino [evergreensinochem.com]
- 6. Benzoic acid, methyl ester (CAS 93-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. Benzoic acid, 2-methyl- [webbook.nist.gov]
- 8. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Notes and Protocols for 2-Methyl-3-morpholinobenzoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Targeting Aberrant Signaling in Cancer with 2-Methyl-3-morpholinobenzoic Acid
The dysregulation of cellular signaling pathways is a hallmark of cancer, leading to uncontrolled proliferation, survival, and metastasis. A key player in these aberrant processes is the enzyme Phosphatidylcholine-Specific Phospholipase C (PC-PLC). PC-PLC catalyzes the hydrolysis of phosphatidylcholine, a major component of cell membranes, to generate the second messengers diacylglycerol (DAG) and phosphocholine.[1][2] The elevation of PC-PLC activity is a documented phenomenon in numerous cancer cell lines, including breast, ovarian, and epidermoid cancers.[1] This increased activity contributes to oncogenesis by activating downstream signaling cascades pivotal for cell growth and survival, such as the Protein Kinase C (PKC), Mitogen-Activated Protein Kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.[1][3]
The 2-morpholinobenzoic acid scaffold has emerged as a promising chemical starting point for the development of potent and selective PC-PLC inhibitors.[1] These compounds have demonstrated significant anti-proliferative effects in various cancer cell models. This document provides a detailed guide to the application of This compound , a derivative of this scaffold, for in vitro cancer research. We will explore its presumed mechanism of action as a PC-PLC inhibitor, its effects on critical cellular processes, and provide detailed protocols for its use in cell culture experiments.
Mechanism of Action: Inhibition of PC-PLC and its Downstream Consequences
This compound is hypothesized to function as an inhibitor of PC-PLC. The morpholine and benzoic acid moieties are key structural features that likely facilitate its interaction with the enzyme's active site. The inhibition of PC-PLC by this compound is expected to disrupt the production of DAG, a critical second messenger. This disruption has profound effects on downstream signaling pathways that are often hyperactivated in cancer cells.
Key Downstream Effects of PC-PLC Inhibition:
-
Suppression of NF-κB Signaling: PC-PLC activity is required for the activation of NF-κB, a master regulator of inflammation, cell survival, and proliferation.[3][4][5] By inhibiting PC-PLC, this compound is expected to prevent the nuclear translocation and transcriptional activity of NF-κB, thereby downregulating the expression of its target genes involved in cancer progression.
-
Induction of Cell Cycle Arrest: Inhibition of PC-PLC has been shown to cause cell cycle arrest, primarily at the G1 phase.[6] This is a crucial anti-proliferative effect, preventing cancer cells from replicating their DNA and dividing.
-
Promotion of Apoptosis: By disrupting pro-survival signaling pathways, PC-PLC inhibitors can induce programmed cell death, or apoptosis.[6][7] This is a key mechanism for eliminating cancerous cells.
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound in cell culture. It is essential to optimize these protocols for your specific cell line and experimental conditions.
I. Preparation of Stock Solutions and Reagents
A. Solubility and Stability:
Derivatives of morpholine and benzoic acid generally exhibit good solubility in organic solvents like DMSO.[8][9][10] It is recommended to prepare a high-concentration stock solution in sterile DMSO. The stability of the compound in aqueous cell culture media should be empirically determined, though many similar compounds are stable for the duration of typical cell-based assays.[1]
B. Stock Solution Preparation:
-
Accurately weigh a small amount of this compound powder.
-
Dissolve the powder in a minimal volume of high-purity, sterile DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
II. Cell Culture and Treatment
A. Cell Line Selection:
Choose cancer cell lines known to have upregulated PC-PLC activity or those dependent on the NF-κB signaling pathway for survival and proliferation. Examples include, but are not limited to, MDA-MB-231 (breast cancer) and HCT116 (colorectal cancer).[1]
B. General Cell Culture Conditions:
-
Maintain cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase before initiating experiments.
C. Treatment Protocol:
-
Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) at a density that will ensure they are sub-confluent at the end of the experiment.
-
Allow the cells to adhere and resume logarithmic growth (typically 18-24 hours).
-
Prepare a series of working solutions of this compound by diluting the DMSO stock solution in complete growth medium. Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the desired concentrations of the compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
III. Assessment of Cellular Effects
The following experimental workflow outlines the key assays to characterize the biological activity of this compound.
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel PC-PLC activity inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporation of a Nitric Oxide Donating Motif into Novel PC-PLC Inhibitors Provides Enhanced Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. NF-κB transcriptional activation by TNFα requires phospholipase C, extracellular signal-regulated kinase 2 and poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional roles of PC-PLC and Cdc20 in the cell cycle, proliferation, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis mediated by phosphatidylcholine-specific phospholipase C is associated with cAMP, p53 level, and cell-cycle distribution in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unusual Fluorescent Responses of Morpholine-functionalized Fluorescent Probes to pH via Manipulation of BODIPY’s HOMO and LUMO Energy Orbitals for Intracellular pH Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Investigating the In Vitro Bioactivity of 2-Methyl-3-morpholinobenzoic Acid
An in-depth guide for researchers, scientists, and drug development professionals on the in vitro applications of 2-Methyl-3-morpholinobenzoic Acid.
Introduction and Scientific Context
The morpholine heterocycle is a privileged structure in medicinal chemistry, integral to numerous bioactive molecules due to its favorable pharmacokinetic properties and its contribution to a wide range of biological activities, including anticancer and anti-inflammatory effects.[1] Within this chemical space, the 2-morpholinobenzoic acid scaffold has been identified as a promising framework for developing novel therapeutic agents. Previous investigations into derivatives of this scaffold have revealed potent inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC) and significant anti-proliferative effects in cancer cell lines.[2]
This compound belongs to this promising class of compounds. While specific data on this particular analogue is emerging, its structural features suggest a strong potential for investigation as a modulator of key cellular signaling pathways. This application note provides a comprehensive guide for researchers to explore the cytotoxic, anti-inflammatory, and specific cell-signaling effects of this compound in vitro. We present a logical workflow, beginning with fundamental cytotoxicity assessment to establish effective dose ranges, followed by protocols to investigate its potential anti-inflammatory properties and its impact on the pivotal NF-κB signaling pathway.
Compound Properties, Handling, and Storage
Before beginning any experimental work, it is crucial to understand the physicochemical properties and safety requirements for this compound.
2.1. Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₃ | Supplier Data |
| Molecular Weight | 221.25 g/mol | Supplier Data |
| Appearance | Off-white to pale yellow solid | Supplier Data |
| Solubility | Soluble in DMSO, DMF, and Methanol | Supplier Data |
(Note: These properties should be confirmed with the certificate of analysis from your specific supplier.)
2.2. Safety and Handling
Safety Data Sheets (SDS) for structurally related compounds, such as 2-methyl-3-nitrobenzoic acid, indicate potential hazards including skin irritation, serious eye irritation, and respiratory irritation.[3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves when handling the solid compound or its solutions.
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[3][5] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[3]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light. For long-term storage, refer to the supplier's recommendations.
2.3. Preparation of Stock Solutions
Accurate and consistent preparation of stock solutions is critical for reproducible results.
-
Recommendation: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Procedure:
-
Calculate the mass of this compound required to achieve the desired concentration and volume.
-
Carefully weigh the compound and transfer it to a sterile, conical tube.
-
Add the calculated volume of DMSO.
-
Vortex or sonicate gently at room temperature until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C.
-
-
Quality Control: Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level (typically ≤ 0.5%) during experiments, as DMSO can have biological effects.[6] Always include a vehicle control (medium with the same final concentration of DMSO) in all experiments.
Hypothesized Mechanisms of Action
Based on its core scaffold, this compound is hypothesized to function through one or more of the following mechanisms:
-
Enzyme Inhibition: As a derivative of the 2-morpholinobenzoic acid scaffold, a primary hypothesis is the inhibition of PC-PLC, an enzyme implicated in cell signaling and cancer progression.[2]
-
Anti-inflammatory Signaling: Inflammation is a complex process mediated by transcription factors like Nuclear Factor-kappa B (NF-κB).[7] Many anti-inflammatory compounds act by inhibiting the activation and nuclear translocation of NF-κB.
Caption: Hypothesized inhibition of PC-PLC by the compound.
Caption: Hypothesized inhibition of the NF-κB signaling pathway.
Experimental Protocols
This section details a logical progression of in vitro assays to characterize the biological activity of this compound.
4.1. Protocol 1: Assessment of Cytotoxicity using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6][8] This is a crucial first step to determine the concentration range of the compound that is non-toxic to cells, which will inform the doses used in subsequent functional assays.
-
Principle: The mitochondrial reductase enzymes in viable cells cleave the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Selected cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HCT116 or MDA-MB-231 as used for related scaffolds[2])
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
-
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for vehicle control (DMSO at the highest concentration used) and untreated control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_Sample / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).
-
4.2. Protocol 2: Evaluation of Anti-inflammatory Activity (Inhibition of Protein Denaturation)
Protein denaturation is a well-documented cause of inflammation in conditions like rheumatoid arthritis.[9] This simple, cell-free assay serves as a rapid preliminary screen for anti-inflammatory potential.[7][10]
-
Principle: The ability of a compound to prevent heat-induced denaturation of a protein (like bovine serum albumin or egg albumin) can be correlated with anti-inflammatory activity.[9]
-
Materials:
-
Bovine Serum Albumin (BSA), 5% w/v solution
-
This compound stock solution
-
Phosphate Buffered Saline (PBS), pH 6.4
-
Diclofenac sodium (as a positive control)
-
-
Step-by-Step Methodology:
-
Reaction Mixture Preparation: In separate tubes, prepare the reaction mixtures containing 0.2 mL of BSA solution and 2.8 mL of PBS.
-
Compound Addition: Add 2 mL of varying concentrations (e.g., 10-1000 µg/mL) of the test compound and the standard drug (Diclofenac) to their respective tubes. A control tube should contain 2 mL of PBS instead of the compound.
-
Incubation: Incubate all tubes at 37°C for 20 minutes.
-
Heat-Induced Denaturation: Induce denaturation by heating the tubes in a water bath at 72°C for 5 minutes.
-
Cooling & Measurement: Cool the tubes to room temperature and measure the absorbance (turbidity) of the solutions at 660 nm.
-
-
Data Analysis:
-
Calculate the percentage inhibition of denaturation: % Inhibition = (Absorbance_Control - Absorbance_Sample) / Absorbance_Control * 100[9]
-
Determine the IC₅₀ value as described in the previous protocol.
-
4.3. Protocol 3: NF-κB (p65) Nuclear Translocation Assay
This cell-based assay directly investigates the compound's effect on the NF-κB signaling pathway, a key regulator of inflammation.[7]
-
Principle: In resting cells, NF-κB (p65 subunit) is sequestered in the cytoplasm. Upon stimulation with an inflammatory agent (like LPS or TNF-α), it translocates to the nucleus to initiate gene transcription.[11] This translocation can be quantified using immunofluorescence microscopy or specific ELISA-based kits.
-
Materials:
-
RAW 264.7 or HeLa cell line[12]
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) at 1 µg/mL or TNF-α at 20 ng/mL)
-
Test compound and positive control (e.g., a known IKK inhibitor)
-
NF-κB p65 Transcription Factor Assay Kit (Colorimetric or Fluorometric)[13][14][15] or reagents for immunocytochemistry (Primary anti-p65 antibody, fluorescently-labeled secondary antibody, DAPI for nuclear staining).
-
-
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. journalajrb.com [journalajrb.com]
- 8. In Vitro Cell-Based MTT and Crystal Violet Assays for Drug Toxicity Screening | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 11. fivephoton.com [fivephoton.com]
- 12. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. NF-κB activation assay [bio-protocol.org]
- 14. NFkB p52 Transcription Factor Assay Kit (Colorimetric) (ab207219) | Abcam [abcam.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols for Evaluating the Antiproliferative Activity of 2-Methyl-3-morpholinobenzoic Acid
Introduction: The Therapeutic Potential of Morpholine-Containing Compounds in Oncology
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to modulate the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] Researchers are actively designing and synthesizing morpholine derivatives as potential anticancer drugs that target various signaling pathways, such as the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways, to inhibit cell proliferation and growth.[1] Within this promising class of compounds, molecules built on a 2-morpholinobenzoic acid scaffold have emerged as noteworthy candidates for their antiproliferative effects. Recent studies have demonstrated that these compounds can exhibit inhibitory activity against phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in the dysregulation of choline phospholipid metabolism in various cancers.[2][3]
This application note provides a detailed protocol for assessing the antiproliferative activity of a specific analogue, 2-Methyl-3-morpholinobenzoic Acid, using a robust and widely adopted colorimetric method: the MTT assay. This assay serves as a fundamental tool in preclinical drug discovery to quantify the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Principle of the MTT Antiproliferative Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5][6] The core principle of this assay relies on the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of metabolically active cells.[7] This enzymatic conversion results in the formation of an insoluble purple formazan product. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[7]
Experimental Workflow Overview
The overall experimental workflow for determining the antiproliferative effects of this compound is depicted below. This process begins with the culturing of cancer cell lines, followed by treatment with the test compound, and culminates in the quantification of cell viability via the MTT assay to determine the half-maximal inhibitory concentration (IC50).
Caption: Putative mechanism of action for this compound.
Conclusion and Further Steps
This application note provides a comprehensive protocol for the initial assessment of the antiproliferative activity of this compound. A positive result in this assay, indicated by a low IC50 value, would warrant further investigation into the compound's mechanism of action. Subsequent studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and Western blotting to probe specific molecular targets within relevant signaling pathways.
References
- Wikipedia. (2023, December 29). MTT assay.
- National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual.
- IntechOpen. (2022, September 1). Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads.
- Halimi Syla, G., et al. (2024). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Molecules, 29(13), 3073.
- Royal Society of Chemistry. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry.
- PubMed. (2025). Targeting Cancer Cells With Triazene-Appended Morpholine Chalcones: Antiproliferative Activity and ROS-Dependent Apoptotic Mechanisms. Chemistry & Biodiversity.
- Kumar, A., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 599-610.
- Bio-protocol. (2022). Antiproliferative Assay.
- PubMed. (2025). Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
- PubMed Central. (2025). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
- ResearchGate. (n.d.). Antiproliferative and cytotoxic assays. MTT assay (A, B, and C)....
- PubMed Central. (2012). Antiproliferative Activity and Apoptosis Induction of Crude Extract and Fractions of Avicennia Marina. Iranian Journal of Pharmaceutical Research, 11(2), 565-573.
- MDPI. (2024). Roles of Selected Bioactive Compounds in Inhibiting the Development and Progression of Cancer—A Review. International Journal of Molecular Sciences.
- CNR-IRIS. (2023, June 10). European Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). SYNTHESIS OF DERIVATIVES 2-METHYL-3-(N-MORPHOLYL)PROPIONIC ACID HYDRAZIDE AND ITS PROPERTIES.
- MDPI. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study. International Journal of Molecular Sciences.
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- Google Patents. (n.d.). CN115490650B - Synthesis method of morpholine benzoate compound.
- PubChem. (n.d.). 2-Amino-3-methylbenzoic acid.
- MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts.
Sources
- 1. benthamdirect.com [benthamdirect.com]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thermofisher.com [thermofisher.com]
- 5. MTT assay - Wikipedia [en.wikipedia.org]
- 6. Invitrogen CyQUANT MTT and XTT Cell Viability Assays MTT | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Introduction: A Quantitative Approach to Cellular Viability
An Application Guide and Protocol for Assessing the Cytotoxicity of 2-Methyl-3-morpholinobenzoic Acid using the MTT Assay
In the landscape of drug discovery and toxicology, the accurate assessment of a compound's effect on cell viability is a foundational step. The MTT assay is a robust and widely adopted colorimetric method for evaluating cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] This assay is particularly valuable in the initial screening of novel chemical entities, such as this compound, to determine their potential therapeutic efficacy or toxicological profile.
This guide provides a comprehensive protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound. As a Senior Application Scientist, this document moves beyond a simple recitation of steps, delving into the causal mechanisms, critical optimization parameters, and potential compound-specific interactions to ensure the generation of reliable and reproducible data.
Pillar 1: The Scientific Principle of the MTT Assay
The trustworthiness of the MTT assay is grounded in its biochemical mechanism. The assay hinges on the enzymatic conversion of a water-soluble, yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble, purple formazan product.[2][4][5] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells.[1][6] Therefore, the quantity of formazan produced is directly proportional to the number of living, metabolically active cells.[7]
The insoluble formazan crystals are subsequently dissolved using a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or an acidified isopropanol solution, creating a colored solution whose absorbance can be quantified using a spectrophotometer.[2] A decrease in the absorbance value in treated cells compared to untreated controls indicates a reduction in metabolic activity, and thus, a loss of cell viability.[8]
Caption: Mechanism of the MTT assay.
Pillar 2: Pre-Assay Validation for this compound
Before committing to a full-scale cytotoxicity study, it is imperative to conduct preliminary validation experiments to rule out potential interference from the test compound itself. This is a critical step for ensuring the integrity of your results.[4] For a novel compound like this compound, the following points must be addressed.
A. Solubility and Stock Solution Preparation
The compound's solubility is a primary practical consideration. Most small organic molecules are dissolved in a sterile, aprotic solvent like DMSO to create a high-concentration stock solution.
-
Stock Preparation: Aim to prepare a 10-100 mM stock solution of this compound in 100% DMSO.
-
Solubility Test: Perform serial dilutions of the stock solution in your complete cell culture medium to determine the maximum concentration that remains soluble. Visually inspect for any precipitation.
-
Solvent Control: The final concentration of DMSO in the culture medium should be consistent across all wells (including untreated controls) and typically should not exceed 0.5% to avoid solvent-induced cytotoxicity.[9]
B. Intrinsic Absorbance and Direct MTT Reduction
It is crucial to determine if this compound absorbs light at the same wavelength as formazan (~570 nm) or if it can directly reduce the MTT reagent in the absence of cells.[10]
Protocol for Interference Check:
-
Prepare a 96-well plate with cell-free complete culture medium.
-
Add this compound to the wells at the same concentrations you plan to use in your experiment.
-
In one set of wells, add only the compound. In a second set, add the compound and then the MTT reagent according to the main protocol.
-
Follow the incubation and solubilization steps as you would for the main assay.
-
Read the absorbance at 570 nm.
Interpretation:
-
High absorbance in wells with compound only: Indicates the compound itself is colored and absorbs at 570 nm.
-
High absorbance in wells with compound and MTT (but no cells): Suggests the compound directly reduces MTT.[10]
If significant interference is detected, the MTT assay may not be suitable, and alternative viability assays (e.g., Neutral Red Uptake) should be considered.[10]
C. pH Considerations
As a benzoic acid derivative, this compound is acidic. At high concentrations, it could potentially lower the pH of the culture medium, which can independently affect cell viability. It is advisable to measure the pH of the media containing the highest concentration of the compound to ensure it remains within the physiological range (pH 7.2-7.4).
Pillar 3: Optimizing the Assay Parameters
To establish a linear relationship between cell number and absorbance, optimizing the protocol for your specific cell line is essential.[8]
A. Cell Seeding Density
The optimal number of cells per well ensures they are in the logarithmic growth phase throughout the experiment and that the absorbance values fall within the linear range of the spectrophotometer (typically 0.75-1.25).[8]
Optimization Protocol:
-
Seed a 96-well plate with a range of cell densities (e.g., from 1,000 to 100,000 cells/well).[8][9]
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
Perform the MTT assay as described in the main protocol.
-
Plot absorbance (~570 nm) versus cell number.
-
Select a seeding density from the linear portion of the curve for subsequent experiments.[8]
B. MTT Incubation Time
The incubation time with the MTT reagent must be long enough for visible purple formazan crystals to form but not so long that the MTT itself becomes toxic to the cells.[4] A typical incubation period is 2-4 hours, but this may require optimization.[8][11]
Detailed Protocol: MTT Assay for Adherent Cells
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.[4]
Materials and Reagents
-
Cell Line: The chosen cell line in the exponential growth phase.
-
Complete Culture Medium: Appropriate for the cell line, typically containing fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
MTT Reagent: 5 mg/mL MTT in sterile PBS. Filter-sterilize (0.22 µm) and store protected from light at -20°C.[4][5]
-
Solubilization Solution: 100% DMSO or 10% SDS in 0.01 M HCl.[4][12]
-
This compound: Prepared as a stock solution in sterile DMSO.
-
Equipment: 96-well flat-bottom sterile tissue culture plates, multichannel pipette, CO2 incubator (37°C, 5% CO2), microplate reader.
Experimental Workflow
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 2. MTT assay - Wikipedia [en.wikipedia.org]
- 3. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay | AAT Bioquest [aatbio.com]
- 8. atcc.org [atcc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - RU [thermofisher.com]
Application Notes and Protocols for the Sulforhodamine B (SRB) Assay: Evaluating the In Vitro Antiproliferative Activity of 2-Methyl-3-morpholinobenzoic Acid
Introduction: A Rationale for Screening Novel Morpholine-Containing Compounds
In the landscape of contemporary drug discovery, particularly in oncology, the identification of novel small molecules with potent antiproliferative and cytotoxic effects is of paramount importance. The morpholine ring is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1] Derivatives of morpholinobenzoic acid, for instance, have been investigated for their antiproliferative activities.[1] The compound 2-Methyl-3-morpholinobenzoic Acid represents a novel chemical entity whose potential effects on cell proliferation are yet to be characterized.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of the Sulforhodamine B (SRB) assay to determine the in vitro antiproliferative activity of novel compounds, using this compound as a representative test article. The SRB assay is a robust, sensitive, and cost-effective colorimetric method for assessing cell density, making it an ideal choice for medium- to high-throughput screening campaigns.[2][3][4][5]
Principle of the Sulforhodamine B (SRB) Assay
The SRB assay is a cell-based assay that relies on the stoichiometric binding of the bright pink aminoxanthene dye, Sulforhodamine B, to basic amino acid residues of cellular proteins under mildly acidic conditions.[5][6] The assay does not depend on the metabolic activity of the cells, which is a significant advantage over tetrazolium-based assays (e.g., MTT), as it is less prone to interference from compounds that may alter cellular metabolism.[7]
The core principle involves the following stages:
-
Cellular Treatment: Adherent cells are cultured in microtiter plates and treated with the test compound over a range of concentrations.
-
Fixation: After the incubation period, cellular proteins are fixed in situ using trichloroacetic acid (TCA).
-
Staining: The fixed cells are stained with SRB dye.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Quantification: The protein-bound dye is solubilized with a basic solution (e.g., 10 mM Tris base), and the optical density (absorbance) is measured using a microplate reader at a wavelength of approximately 510 to 540 nm.[4][6]
The measured absorbance is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number. This allows for the quantification of cell growth inhibition or cytotoxicity induced by the test compound.
Visualizing the SRB Assay Workflow
The following diagram illustrates the sequential steps of the Sulforhodamine B assay for evaluating a test compound.
Caption: A flowchart illustrating the major phases of the SRB assay.
Detailed Protocol
This protocol is optimized for adherent cell lines in a 96-well plate format. It is crucial to perform preliminary experiments to determine the optimal cell seeding density and the appropriate concentration range for the test compound.
Materials and Reagents
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116).
-
Culture Medium: Appropriate complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound. A stock solution (e.g., 10-100 mM) should be prepared in a suitable solvent like Dimethyl Sulfoxide (DMSO). Subsequent dilutions should be made in the complete growth medium.
-
Reagents:
-
Trichloroacetic acid (TCA), 50% (w/v) in water. Store at 4°C.
-
Sulforhodamine B (SRB), 0.4% (w/v) in 1% (v/v) acetic acid. Store at room temperature.
-
Tris base solution, 10 mM, pH 10.5. Store at room temperature.
-
Acetic acid, 1% (v/v) in water.
-
Trypsin-EDTA solution.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 540 nm.
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
Biological safety cabinet.
-
Step-by-Step Methodology
Day 1: Cell Seeding
-
Cell Preparation: Harvest exponentially growing cells using Trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Cell Counting: Resuspend the cell pellet and perform a viable cell count (e.g., using a hemocytometer and trypan blue).
-
Seeding: Dilute the cell suspension to the predetermined optimal seeding density (typically 5,000-20,000 cells/well) in complete medium. Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubation: Incubate the plates for 24 hours in a humidified incubator to allow for cell attachment.
Day 2: Compound Treatment
-
Time-Zero (Tz) Plate: Prepare a separate plate representing the cell population at the time of drug addition. Fix this plate as described in the "Cell Fixation" steps below. This plate will be used in the data analysis.
-
Compound Dilution: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical experiment might use a 7-point log or half-log dilution series. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration).
-
Treatment: Remove the medium from the remaining plates and add 100 µL of the appropriate compound dilutions, vehicle control, or medium-only control to the designated wells.
-
Incubation: Return the plates to the incubator for the desired exposure time (typically 48 or 72 hours).
Day 4/5: Assay Termination and Staining
-
Cell Fixation:
-
Carefully remove the culture medium from the wells.
-
Gently add 100 µL of cold 10% (w/v) TCA to each well to fix the cells to the bottom of the plate.[5]
-
Incubate the plates at 4°C for at least 1 hour.
-
-
Washing:
-
Remove the TCA solution.
-
Wash the plates four to five times with slow-running tap water or 1% acetic acid.[8] Ensure that water is not forced directly into the wells to avoid detaching the cell monolayer.
-
After the final wash, remove excess water by inverting the plate and tapping it gently on absorbent paper.
-
Allow the plates to air-dry completely at room temperature. At this point, dried plates can be stored indefinitely.[5]
-
-
SRB Staining:
-
Add 100 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Removal of Unbound Dye:
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[6]
-
Allow the plates to air-dry completely.
-
Day 4/5: Solubilization and Absorbance Reading
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
-
Shaking: Place the plates on a gyratory shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
Data Analysis and Interpretation
The data analysis for the SRB assay, particularly as implemented by the National Cancer Institute (NCI), allows for the determination of cytostatic and cytotoxic effects.[9]
Calculations:
The percentage of cell growth is calculated using the following formulas:
-
If ODtest ≥ ODTz: Percentage Growth (%) = [(ODtest - ODTz) / (ODControl - ODTz)] x 100
-
If ODtest < ODTz: Percentage Growth (%) = [(ODtest - ODTz) / ODTz] x 100
Where:
-
ODtest: Mean absorbance of the test compound wells.
-
ODTz: Mean absorbance of the Time-zero wells.
-
ODControl: Mean absorbance of the vehicle control wells.
Key Parameters:
From the dose-response curve (Percentage Growth vs. Compound Concentration), three key parameters can be determined:
-
GI50 (Growth Inhibition 50): The concentration of the compound that causes 50% inhibition of cell growth. This indicates the cytostatic effect of the compound.
-
TGI (Total Growth Inhibition): The concentration of the compound that results in 100% inhibition of cell growth (ODtest = ODTz).
-
LC50 (Lethal Concentration 50): The concentration of the compound that causes a 50% reduction in the initial cell number (i.e., 50% cell death). This indicates the cytotoxic effect.
Data Presentation:
The results should be summarized in a table for clarity.
| Cell Line | Compound | GI50 (µM) | TGI (µM) | LC50 (µM) |
| MCF-7 | This compound | Value | Value | Value |
| A549 | This compound | Value | Value | Value |
| HCT116 | This compound | Value | Value | Value |
| Doxorubicin | (Positive Control) | Value | Value | Value |
This table is a template. Actual values would be derived from experimental data.
Self-Validating Systems and Troubleshooting
A robust protocol includes internal checks and an awareness of potential pitfalls.
Quality Control Measures
-
Positive Control: Always include a known cytotoxic agent (e.g., Doxorubicin) to validate the assay's performance.
-
Vehicle Control: This is essential to ensure that the solvent (e.g., DMSO) does not affect cell growth at the concentrations used.
-
Linearity of Cell Seeding: Before screening, it is critical to perform a cell titration experiment to determine the linear range of the SRB assay for each cell line.[8] The OD values of the control wells should fall within this linear range.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Well-to-Well Variability | - Inconsistent cell seeding- Edge effects in the 96-well plate- Non-homogeneous washing | - Ensure a single-cell suspension before plating- Fill outer wells with sterile PBS or medium- Standardize washing technique; avoid forceful washing[8] |
| Low Signal (Low OD values) | - Low cell seeding density- Poor cell health- Insufficient incubation time | - Optimize cell seeding density- Use cells in the exponential growth phase- Ensure appropriate incubation period for cell doubling |
| High Background (High Blank ODs) | - Incomplete removal of unbound SRB dye- Contamination | - Increase the number of washes with 1% acetic acid[6]- Ensure aseptic techniques throughout the protocol |
| Inconsistent Results Between Experiments | - Variation in reagent preparation- Different passage numbers of cells- Inconsistent incubation times | - Use freshly prepared reagents or standardized batches- Use cells within a defined passage number range- Precisely control all incubation times |
Conclusion and Future Directions
The Sulforhodamine B assay is a powerful and reliable method for screening the antiproliferative effects of novel chemical entities like this compound.[2][10] Its simplicity, stability of the endpoint, and independence from cellular metabolism make it a cornerstone of in vitro toxicology and drug discovery.[5][7] By following the detailed protocol and incorporating the quality control and data analysis measures outlined in these application notes, researchers can generate reproducible and meaningful data to guide further preclinical development.
Upon identifying activity for this compound, subsequent studies could involve elucidating its mechanism of action, exploring structure-activity relationships with related analogs, and advancing the most promising candidates into more complex biological models.
References
- Key considerations when using the sulforhodamine B assay for screening novel anticancer agents. (2022). PubMed. [Link]
- Houghton, P., et al. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods, 42(4), 377-87. [Link]
- Skehan, P., et al. (2018). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay. Scholars Middle East Publishers. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. SciSpace. [Link]
- Sulforhodamine B (SRB) Assay Protocol.
- Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
- Classic NCI-60 Screen (Archived).
- Cell fixation and SRB staining. labprep.video. [Link]
- How to analyze SRB ( Sulforhodamine B ) assay results?
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (2022). PubMed Central. [Link]
- GI 50 concentrations of compounds 2a-2h in two different triple...
- Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research labor
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Key considerations when using the sulforhodamine B assay for screening novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. saudijournals.com [saudijournals.com]
- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 5. scispace.com [scispace.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for PC-PLC Enzyme Inhibition using 2-Methyl-3-morpholinobenzoic Acid
Abstract & Introduction
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) has emerged as a critical enzyme in cellular signaling and a promising therapeutic target for a range of pathologies.[1] PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC) to generate two key secondary messengers: diacylglycerol (DAG) and phosphocholine (PCho).[1][2] This signaling cascade is integral to processes like cell proliferation, membrane trafficking, and inflammatory responses.[1] Notably, aberrant PC-PLC activity has been strongly implicated in the progression of various cancers, including breast and ovarian cancer, as well as in atherosclerosis and neurodegenerative diseases.[1][3][4] The enzyme's role in regulating oncogenic receptor proteins like HER2 and EGFR further underscores its importance as a drug target.[1]
While the human gene for PC-PLC has not yet been definitively identified, the enzyme from Bacillus cereus (PC-PLCBc) is widely used as a functional and structural analogue for screening potential inhibitors.[1][5] Among the various classes of inhibitors discovered, morpholinobenzoic acids have shown significant promise as potent, drug-like candidates.[5][6][7] This application note provides a comprehensive, field-proven protocol for determining the inhibitory potency of a specific compound from this class, 2-Methyl-3-morpholinobenzoic Acid, against PC-PLC. We describe a robust, fluorescence-based assay methodology suitable for high-throughput screening (HTS) and detailed kinetic analysis.
The PC-PLC Signaling Cascade: A Rationale for Inhibition
The enzymatic action of PC-PLC initiates a critical signaling pathway. The cleavage of the abundant membrane phospholipid, phosphatidylcholine, releases DAG and PCho. DAG is a well-established activator of Protein Kinase C (PKC), which in turn phosphorylates a multitude of downstream proteins, triggering cascades involved in cell growth and immune responses.[1] The inhibition of PC-PLC is a strategic approach to down-regulate these pathways, which are often hyperactivated in disease states. For instance, inhibiting PC-PLC has been shown to reduce the expression of oncogenic receptors and interfere with tumor cell proliferation, invasion, and metabolism.[3][8]
Caption: PC-PLC signaling pathway and point of inhibition.
Assay Principle: Fluorometric Detection of PC-PLC Activity
To quantify the inhibitory effect of this compound, this protocol utilizes a highly sensitive and continuous fluorometric assay, adapted from established methods like the Amplex™ Red PC-PLC assay kit.[4][9] This multi-enzyme coupled system provides a quantitative readout of PC-PLC activity.
The principle is as follows:
-
PC-PLC Action: PC-PLC hydrolyzes its substrate, phosphatidylcholine (lecithin), to produce phosphocholine.
-
Alkaline Phosphatase (AP): AP hydrolyzes phosphocholine to release choline.
-
Choline Oxidase (CO): Choline is then oxidized by CO to produce betaine and hydrogen peroxide (H₂O₂).
-
HRP and Amplex Red: In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with the non-fluorescent Amplex™ Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to produce the highly fluorescent compound, resorufin.
The rate of fluorescence increase (Excitation: ~530-560 nm, Emission: ~590 nm) is directly proportional to the rate of phosphocholine production, and thus, to the activity of PC-PLC. An inhibitor like this compound will decrease the rate of this reaction.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| PC-PLC from Bacillus cereus | Sigma-Aldrich, EMD Millipore | Reconstitute in appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4) to a stock concentration of 1-5 U/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. |
| This compound | Custom Synthesis/Vendor | Prepare a 10-50 mM stock solution in 100% DMSO. Store at -20°C. |
| Amplex™ Red PC-PLC Assay Kit | Thermo Fisher Scientific | Contains Amplex Red reagent, HRP, choline oxidase, alkaline phosphatase, lecithin substrate, and reaction buffer. Follow kit instructions for reconstitution. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | For inhibitor stock solution. |
| 384-well Black, Flat-Bottom Assay Plates | Corning, Greiner | Low-volume plates are recommended for HTS to conserve reagents. |
| Multichannel Pipettes & Plate Reader | Various | Capable of fluorescence intensity measurement with appropriate filters/monochromators for resorufin detection. |
Experimental Protocols
Scientific Integrity Note: The validity of any inhibition data relies on carefully optimized assay conditions. It is critical to operate within the linear range of the enzyme and under initial velocity conditions.[10][11] Therefore, a preliminary enzyme titration is mandatory before proceeding to inhibitor screening.
Part A: PC-PLC Enzyme Titration
Objective: To determine the optimal enzyme concentration that yields a robust signal well above background but remains on the linear portion of the activity curve for the duration of the assay.
-
Prepare Reagents: Thaw all kit components and the enzyme stock on ice. Prepare a working solution of the reaction mixture (Amplex Red, HRP, CO, AP, lecithin) in the provided reaction buffer as per the kit's manual.
-
Enzyme Dilutions: Prepare a series of PC-PLC dilutions in cold reaction buffer. A suggested range is from 10 mU/mL down to 0.1 mU/mL. Include a "no enzyme" control (0 mU/mL).
-
Assay Plate Setup:
-
Add 25 µL of each enzyme dilution to triplicate wells of a 384-well plate.
-
To initiate the reaction, add 25 µL of the reaction mixture to all wells.
-
-
Data Acquisition: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure fluorescence intensity every 60 seconds for 30-60 minutes (Ex: 560 nm, Em: 590 nm).
-
Analysis:
-
For each concentration, plot fluorescence units (RFU) vs. time.
-
Determine the initial velocity (V₀) by calculating the slope of the linear portion of each curve (typically the first 5-15 minutes).
-
Plot V₀ vs. enzyme concentration. Select a concentration for subsequent experiments that gives a strong signal and is clearly within the linear range of this final plot. This ensures the reaction rate is proportional to the enzyme concentration.
-
Part B: this compound IC₅₀ Determination
Objective: To determine the concentration of the inhibitor required to reduce PC-PLC activity by 50% (IC₅₀).
Caption: Experimental workflow for IC₅₀ determination.
-
Inhibitor Dilution Series:
-
Prepare a 10-point, 2-fold or 3-fold serial dilution of this compound in 100% DMSO. For example, starting from a 10 mM stock, create dilutions down to ~5 µM.
-
Perform a secondary dilution of this series into the reaction buffer. This intermediate step is crucial to minimize the final DMSO concentration in the assay well to ≤1%, as higher concentrations can affect enzyme activity.
-
-
Assay Plate Setup (Final Volume: 50 µL):
-
Test Wells: Add 12.5 µL of each inhibitor dilution.
-
Positive Control (100% Activity): Add 12.5 µL of buffer containing the same final concentration of DMSO as the test wells.
-
Negative Control (0% Activity): Add 12.5 µL of buffer with DMSO. Do not add enzyme to these wells in the next step (add buffer instead).
-
-
Enzyme Addition & Pre-incubation:
-
Add 12.5 µL of the pre-determined optimal PC-PLC concentration to all wells except the negative controls.
-
Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation: Add 25 µL of the master reaction mixture (containing substrate) to all wells to start the reaction.
-
Data Acquisition: Immediately begin kinetic fluorescence reading as described in section 5.1, step 4.
Data Analysis and Interpretation
-
Calculate Initial Velocities (V₀): Determine the V₀ (slope) for each inhibitor concentration from the linear phase of the kinetic read, as done in the enzyme titration.
-
Normalize Data: Calculate the percent inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_neg_ctrl) / (V₀_pos_ctrl - V₀_neg_ctrl))
-
Generate Dose-Response Curve: Plot % Inhibition versus the log[Inhibitor Concentration].
-
Calculate IC₅₀: Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.[11] This is the concentration of this compound that elicits a half-maximal inhibitory response.
Example Data Presentation
| [Inhibitor] (µM) | V₀ (RFU/min) | % Inhibition |
| 0 (Pos Ctrl) | 1502 | 0% |
| 0.1 | 1450 | 3.5% |
| 0.3 | 1310 | 12.8% |
| 1.0 | 988 | 34.2% |
| 3.0 | 605 | 59.7% |
| 10.0 | 250 | 83.4% |
| 30.0 | 115 | 92.4% |
| 100.0 | 95 | 93.7% |
| Neg Ctrl | 80 | 100% |
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of your results, incorporate the following checks:
-
Z'-factor: For HTS applications, calculate the Z'-factor from your positive and negative controls to assess assay quality. A Z' > 0.5 is considered excellent.
-
Substrate Concentration: The protocol uses the substrate concentration from a commercial kit. For advanced kinetics (e.g., determining the inhibition constant, Kᵢ), the assay should be repeated at various substrate concentrations around the Michaelis-Menten constant (Kₘ).[11][12]
-
DMSO Control: Always verify that the final concentration of DMSO used does not significantly inhibit or activate PC-PLC.
-
Compound Interference: Test this compound in a "no enzyme" control setup to ensure it does not autofluoresce or interfere with the detection reagents.
By adhering to these rigorous validation steps, this protocol provides a trustworthy system for characterizing novel PC-PLC inhibitors.
References
- Eurtivong, C., Leung, E., Leung, I., & Reynisson, J. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. Molecules, 28(15), 5637. [Link]
- Eurtivong, C., et al. (2020). Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents. European Journal of Medicinal Chemistry, 187, 111919. [Link]
- Carpinelli, G., et al. (2017). Phosphatidylcholine-specific phospholipase C inhibition down-regulates CXCR4 expression and interferes with proliferation, invasion and glycolysis in glioma cells. Journal of Experimental & Clinical Cancer Research, 36(1), 52. [Link]
- Eurtivong, C., et al. (2023). Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target.
- Eurtivong, C., et al. (2023). Exploring phosphatidylcholine-specific phospholipase C as a potential drug target. News-Medical.Net. [Link]
- Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345–352. [Link]
- Pugliese, G., et al. (2015). Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PLOS ONE, 10(9), e0136939. [Link]
- Pilkington, L. I., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry, 12(10), 1735-1744. [Link]
- Spadaro, F., et al. (2012). Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells. Breast Cancer Research, 14(4), R114. [Link]
- Wikipedia contributors. (2023). Phospholipase C. Wikipedia. [Link]
- Louisiana State University Health Sciences Center. (n.d.). Enzyme Assays and Kinetics. [Link]
- van den Berg, N. S., et al. (2010). In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes. Molecular Imaging, 9(5), 264–273. [Link]
- Kadamur, G., & Ross, E. M. (2013). Mammalian phospholipase C. Annual review of physiology, 75, 127–154. [Link]
- National Center for Biotechnology Information. (2012).
- Lattion, A. L., et al. (2021). A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating at Membranes. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 26(4), 545-557. [Link]
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. [Link]
Sources
- 1. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Phosphatidylcholine-specific phospholipase C inhibition down- regulates CXCR4 expression and interferes with proliferation, invasion and glycolysis in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel phosphatidylcholine-specific phospholipase C drug-like inhibitors as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of phosphatidylcholine-specific phospholipase C results in loss of mesenchymal traits in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo Detection of Phospholipase C by Enzyme-Activated Near-infrared Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medschool.lsuhsc.edu [medschool.lsuhsc.edu]
- 11. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Development of 2-Methyl-3-morpholinobenzoic Acid Derivatives for Therapeutic Discovery
Abstract
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to enhance potency and modulate the pharmacokinetic properties of drug candidates.[1][2] This guide provides a comprehensive framework for the design, synthesis, and evaluation of novel derivatives based on the 2-Methyl-3-morpholinobenzoic Acid core. We will delve into robust synthetic protocols, focusing on amide bond formation, and detail the necessary analytical techniques for structural verification and purity assessment. Furthermore, this document outlines standardized biological screening assays to establish a rigorous structure-activity relationship (SAR), guiding the iterative process of lead optimization. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this chemical space for novel therapeutic agents.
Introduction: Rationale for Derivatization
This compound presents a versatile and compelling starting point for a drug discovery program. Its structure combines three key features: a central benzoic acid ring amenable to substitution, a morpholine moiety to potentially enhance aqueous solubility and metabolic stability, and a carboxylic acid group that serves as a prime handle for chemical modification.
Extensive research on the structurally related 2-morpholinobenzoic acid scaffold has demonstrated significant potential. These compounds have been identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell signaling and proliferation.[1][3][4] SAR studies have confirmed that modifications to the acyl group, the central ring's substitution pattern, and appended functionalities are critical for optimizing biological activity.[3][4] For instance, replacing the carboxylic acid with a hydroxamic acid was shown to strengthen interactions with catalytic Zn²⁺ ions in the PC-PLC active site, leading to potent anti-proliferative activity in cancer cell lines.[5]
The strategic development of derivatives from the this compound core allows for a systematic exploration of the chemical space to identify novel compounds with improved potency, selectivity, and drug-like properties.
Logical Workflow for Derivative Development
The process of developing and evaluating novel derivatives follows a logical, iterative cycle. This workflow ensures that synthetic efforts are guided by biological data, leading to an efficient lead optimization campaign.
Figure 1: Iterative workflow for the development and optimization of therapeutic candidates.
Synthetic Protocols: Amide Coupling Strategies
The most direct and versatile method for generating a library of derivatives from the this compound core is through amide bond formation. This reaction couples the carboxylic acid with a diverse range of primary and secondary amines, allowing for rapid exploration of SAR.[6] Below are detailed protocols using two common and highly efficient coupling reagents.
Protocol 2.1: HATU-Mediated Amide Coupling
Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) is a highly efficient coupling reagent that minimizes side reactions and is effective even with less reactive amines.[7][8]
Materials:
-
This compound
-
Target Amine (e.g., benzylamine, aniline derivatives, etc.)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Activator Addition: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture. Causality Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract three times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine. Causality Note: The NaHCO₃ wash removes any unreacted carboxylic acid and acidic byproducts.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude amide derivative by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes).
Protocol 2.2: EDC/HOBt-Mediated Amide Coupling
This classic method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Hydroxybenzotriazole (HOBt) is a cost-effective and reliable alternative, particularly for routine couplings.[8]
Materials:
-
This compound
-
Target Amine
-
EDC·HCl (1.5 equivalents)
-
HOBt (1.2 equivalents)
-
Triethylamine (TEA) or DIPEA (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or DMF
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Activation: To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add EDC·HCl (1.5 eq) and HOBt (1.2 eq). Stir at 0 °C for 30 minutes. Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to racemization and side reactions.
-
Amine Addition: Add the target amine (1.1 eq) followed by the slow addition of TEA or DIPEA (3.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo.
-
Purification: Purify the residue by flash chromatography as described in Protocol 2.1.
Figure 2: Generalized mechanism for EDC/HOBt mediated amide coupling.
Analytical Characterization of Derivatives
Rigorous characterization is essential to confirm the identity, structure, and purity of each synthesized derivative before biological testing. A combination of chromatographic and spectroscopic methods should be employed.[9][10]
| Technique | Purpose | Typical Observations / Expected Outcome |
| HPLC | Purity Assessment | A single major peak (>95% purity by area under the curve) at a specific retention time. Orthogonal methods (e.g., different columns/mobile phases) are recommended for validation.[11] |
| LC-MS | Molecular Weight Confirmation | Observation of the [M+H]⁺ or [M-H]⁻ ion corresponding to the calculated exact mass of the target derivative. |
| ¹H NMR | Structural Elucidation | Correct chemical shifts, integration values, and coupling patterns for all protons. Appearance of new signals from the coupled amine and disappearance of the carboxylic acid proton signal. |
| ¹³C NMR | Carbon Skeleton Confirmation | Presence of all expected carbon signals, including the newly formed amide carbonyl (~165-175 ppm). |
Protocol 3.1: Standard Purity Analysis by RP-HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Method:
-
Sample Preparation: Prepare a ~1 mg/mL stock solution of the purified derivative in a suitable solvent (e.g., Methanol or Acetonitrile). Dilute to a working concentration of ~0.1 mg/mL with the mobile phase.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-19 min: 95% B
-
19-20 min: 95% to 5% B (linear gradient)
-
20-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at 254 nm and 280 nm.
-
Analysis: Integrate the peak areas to determine the purity of the compound. The system suitability should be confirmed with a standard before running samples.
Protocols for Biological Evaluation
Based on the activity profile of related 2-morpholinobenzoic acids, primary screening should focus on anti-proliferative effects in relevant cancer cell lines.[3]
Protocol 4.1: Cell Viability/Anti-Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MDA-MB-231 breast cancer, HCT116 colon cancer).[3]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Synthesized derivatives (dissolved in DMSO to make 10 mM stock solutions).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).
-
96-well cell culture plates.
-
Microplate reader.
Step-by-Step Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL). Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock solution to each well. Incubate for 3-4 hours. Causality Note: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Presenting Screening Data
Summarize the biological activity data in a clear, tabular format to facilitate SAR analysis.
| Compound ID | R-Group (Amine) | Yield (%) | Purity (%) | IC₅₀ (µM) MDA-MB-231 | IC₅₀ (µM) HCT116 |
| Parent Acid | -OH | N/A | >98 | >100 | >100 |
| DERIV-001 | Benzylamine | 78 | >99 | 15.2 | 22.5 |
| DERIV-002 | 4-Chlorobenzylamine | 81 | >99 | 8.9 | 12.1 |
| DERIV-003 | 3-Fluorobenzylamine | 75 | >98 | 5.4 | 9.8 |
| DERIV-004 | Cyclohexylamine | 65 | >99 | 45.7 | 68.3 |
Note: Data presented is hypothetical and for illustrative purposes only.
The results from this table can guide the next round of synthesis. For example, the hypothetical data suggests that electron-withdrawing substituents on the benzyl ring enhance potency, a valuable insight for designing the next generation of derivatives.[1]
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.
- A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Deriv
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
- Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. PMC - NIH.
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF.
- Small Molecules Analysis & QC. Sigma-Aldrich.
- Small Molecule Drug Characteriz
- Biological activities of morpholine derivatives and molecular targets involved.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. hepatochem.com [hepatochem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. 小分子分析與 QC [sigmaaldrich.com]
- 11. agilent.com [agilent.com]
Application Notes and Protocols: 2-Methyl-3-morpholinobenzoic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide to 2-Methyl-3-morpholinobenzoic Acid, a heterocyclic compound of interest in medicinal chemistry. While direct and extensive research on this specific molecule is emerging, its structural similarity to the well-studied 2-morpholinobenzoic acid scaffold provides a strong rationale for its investigation as a potential therapeutic agent. These notes will detail the synthesis, potential mechanisms of action, and detailed protocols for the application of this compound in a research and drug development context. The primary focus will be on its potential as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation and signaling.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring is a privileged scaffold in medicinal chemistry, recognized for its ability to improve the pharmacokinetic properties of drug candidates, including aqueous solubility and metabolic stability.[1] When incorporated into a benzoic acid framework, it creates a versatile platform for the development of novel bioactive molecules. The 2-morpholinobenzoic acid class of compounds has been identified as a promising source of inhibitors for phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme whose dysregulation is linked to various cancers.[2][3] this compound, the subject of this guide, represents a structural isomer of this class, offering a unique substitution pattern that warrants investigation for its potential biological activity.
Potential Mechanism of Action: Targeting PC-PLC
Phosphatidylcholine-specific phospholipase C (PC-PLC) is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce the second messengers phosphocholine and diacylglycerol (DAG).[4] The upregulation of PC-PLC has been observed in numerous cancer cell lines, where it contributes to oncogenic signaling pathways that drive cell proliferation, differentiation, and metastasis.[5] Inhibition of PC-PLC is therefore a promising strategy for the development of novel anticancer therapeutics.[6]
Derivatives of 2-morpholinobenzoic acid have been shown to inhibit PC-PLC, with evidence suggesting that the morpholine nitrogen is crucial for this inhibitory activity.[2] While the exact binding mode of this compound to PC-PLC has not been determined, it is hypothesized to interact with the enzyme's active site in a similar manner to its 2-morpholino counterparts. The methyl group at the 2-position may influence the compound's conformation and interaction with the target, potentially altering its potency and selectivity.
Caption: Synthetic route to this compound.
Detailed Protocols
Protocol 3.2.1: Synthesis of 3-Amino-2-methylbenzoic acid
This protocol is adapted from established procedures for the reduction of nitroarenes.
-
Materials:
-
2-Methyl-3-nitrobenzoic acid (1.0 eq)
-
Palladium on carbon (10% w/w, 0.05 eq)
-
Methanol or Ethyl Acetate
-
Hydrogen gas
-
Filtration apparatus
-
Rotary evaporator
-
-
Procedure:
-
In a suitable hydrogenation vessel, dissolve 2-Methyl-3-nitrobenzoic acid in methanol or ethyl acetate.
-
Carefully add the palladium on carbon catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield 3-Amino-2-methylbenzoic acid. The product can be used in the next step without further purification if of sufficient purity.
-
Protocol 3.2.2: Synthesis of this compound
This is a representative protocol for the N-alkylation of an aniline derivative to form a morpholine ring. Optimization may be required.
-
Materials:
-
3-Amino-2-methylbenzoic acid (1.0 eq)
-
Bis(2-chloroethyl) ether (2.2 eq)
-
Sodium bicarbonate (or another suitable base, 3.0 eq)
-
N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent
-
Heating and stirring apparatus
-
Extraction and purification equipment (separatory funnel, chromatography columns)
-
-
Procedure:
-
In a round-bottom flask, suspend 3-Amino-2-methylbenzoic acid and sodium bicarbonate in DMF.
-
Add bis(2-chloroethyl) ether to the suspension.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction may require several hours to days for completion.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
In Vitro Experimental Applications
The following protocols are designed to assess the potential of this compound as an anticancer agent, based on the known activity of the 2-morpholinobenzoic acid scaffold.
Experimental Workflow
Caption: In vitro experimental workflow for evaluating this compound.
Protocol 4.1.1: PC-PLC Enzyme Inhibition Assay
This assay will determine the direct inhibitory effect of the compound on PC-PLC activity. A commercially available kit can be used for this purpose.
-
Materials:
-
PC-PLC enzyme (e.g., from Bacillus cereus)
-
Amplex Red PC-PLC assay kit (or similar)
-
This compound (in various concentrations)
-
Positive control inhibitor (e.g., D609)
-
Microplate reader
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
Follow the manufacturer's protocol for the Amplex Red PC-PLC assay kit.
-
In a 96-well plate, add the PC-PLC enzyme, the reaction buffer, and the test compound or controls.
-
Initiate the reaction by adding the substrate (e.g., phosphatidylcholine).
-
Incubate the plate at the recommended temperature and for the specified time.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
-
Protocol 4.1.2: Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of the compound on cancer cell lines.
-
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, HCT116)
-
Cell culture medium and supplements
-
This compound (in various concentrations)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Hypothetical PC-PLC Inhibition and Antiproliferative Activity
| Compound | PC-PLC Inhibition IC50 (µM) | MDA-MB-231 IC50 (µM) | HCT116 IC50 (µM) |
| This compound | To be determined | To be determined | To be determined |
| D609 (Positive Control) | ~50 | >100 | >100 |
| Reference 2-morpholinobenzoic acid derivative | Reported Value | Reported Value | Reported Value |
Conclusion and Future Directions
This compound is a promising, yet understudied, compound within the broader class of morpholinobenzoic acids. Based on the established antiproliferative and PC-PLC inhibitory activity of its structural isomers, it is a strong candidate for further investigation as a potential anticancer agent. The protocols outlined in this document provide a framework for its synthesis and initial biological evaluation. Future studies should focus on confirming its mechanism of action, exploring its structure-activity relationship through the synthesis of derivatives, and evaluating its efficacy in in vivo models of cancer.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2025/md/d4md00831f]
- Building Blocks for Bioisosteric Replacement in Medicinal Chemistry. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/support-download/brochures/building-blocks-for-bioisosteric-replacement-in-medicinal-chemistry]
- Morpholine Bioisosteres for Drug Design. Enamine. [URL: https://enamine.net/hit-generation/building-blocks-for-medicinal-chemistry/189-morpholine-bioisosteres-for-drug-design]
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/39823042/]
- Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10410425/]
- Ring Bioisosteres. Cambridge MedChem Consulting. [URL: https://www.cambridgemedchemconsulting.com/resources/bioisosteres/ring_bioisosteres.html]
- Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7356241/]
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario Pressbooks. [URL: https://ecampusontario.pressbooks.
- A two step synthesis of methyl 3-nitrobenzene. Unknown Source. [URL: https://www.studocu.com/row/document/university-of-trinidad-and-tobago/chemistry/a-two-step-synthesis-of-methyl-3-nitrobenzene/23306649]
- Synthesis method of morpholine benzoate compound. Google Patents. [URL: https://patents.google.
- Discovery of novel PC-PLC activity inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/31442363/]
- Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4581782/]
- A review on pharmacological profile of Morpholine derivatives. ResearchGate. [URL: https://www.researchgate.
Sources
- 1. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel PC-PLC activity inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Methyl-3-morpholinobenzoic Acid Synthesis
This guide is designed for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of 2-Methyl-3-morpholinobenzoic Acid. As a self-validating resource, it explains the causality behind experimental choices, enabling you to diagnose and resolve common issues effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which should I choose?
The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction, coupling an aryl halide with morpholine. The two most prominent industrial and laboratory-scale methods are the Ullmann condensation and the Buchwald-Hartwig amination.[1][2]
-
Ullmann Condensation: This classic method uses a copper catalyst (often Cu(I) salts like CuI) and typically requires high temperatures (100-200 °C) and polar aprotic solvents.[2] While cost-effective due to the inexpensive catalyst, the harsh conditions can limit functional group tolerance and lead to side reactions. Modern variations may employ ligands to proceed under milder conditions.[3]
-
Buchwald-Hartwig Amination: A more contemporary approach that utilizes a palladium catalyst and a specialized phosphine ligand.[1][4] This reaction is highly valued for its broad substrate scope, excellent functional group tolerance, and significantly milder reaction conditions compared to the traditional Ullmann reaction.[1][5] Although palladium catalysts and ligands are more expensive, the higher yields and cleaner reaction profiles often make it the superior choice for complex molecules.
Recommendation: For initial attempts and optimization, the Buchwald-Hartwig amination is highly recommended due to its reliability and milder conditions, which generally provide a clearer path to identifying and solving yield issues.
Troubleshooting Guide: Diagnosing Low Yield
Low yield is a multi-factorial problem. This section breaks down the most common issues based on the chosen synthetic route.
Q2: My Buchwald-Hartwig amination reaction is failing or providing minimal yield. What are the critical parameters to investigate?
The success of a Buchwald-Hartwig reaction hinges almost entirely on the integrity of the catalytic system and the reaction environment.
-
The Catalytic System is Paramount: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.[1] Failure at any step of this cycle will halt the reaction.
-
Palladium Precursor: Ensure you are using a high-purity palladium source, such as Pd₂(dba)₃ or Pd(OAc)₂.
-
Ligand Selection: This is the most common point of failure. Coupling a secondary amine like morpholine with an ortho-substituted aryl halide is sterically demanding. A bulky, electron-rich phosphine ligand is essential to facilitate both the oxidative addition and the final reductive elimination steps.[1] For this specific transformation, consider ligands from the "Buchwald family" such as XPhos or SPhos . Bidentate ligands like DDPF can also be effective.[1] Using a suboptimal ligand like triphenylphosphine will almost certainly result in low to no conversion.
-
Catalyst Loading: While catalytic, insufficient loading can lead to incomplete conversion, especially if minor impurities are poisoning the catalyst. Start with 1-2 mol% of the palladium precursor and a 1.2:1 to 2:1 ligand-to-palladium ratio.
-
-
Inert Atmosphere is Non-Negotiable: The active Pd(0) species is extremely sensitive to oxygen. Any exposure to air will oxidize the catalyst, rendering it inactive.
-
Technique: The reaction must be assembled in a glovebox or under a strict inert atmosphere (argon or nitrogen) using Schlenk techniques. All solvents and liquid reagents must be thoroughly deoxygenated via sparging with inert gas or through freeze-pump-thaw cycles.
-
-
Base and Solvent Selection:
-
Base: A strong, non-nucleophilic base is required to deprotonate the morpholine-palladium complex within the catalytic cycle. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Other options include potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6] The base must be anhydrous.
-
Solvent: Use anhydrous, high-purity polar aprotic solvents. Toluene and 1,4-dioxane are standard choices.[4] Avoid solvents with high water content, as water can interfere with the base and hydrolyze intermediates.
-
Q3: I am using the more traditional Ullmann reaction and experiencing low conversion. How can I improve it?
While seemingly simpler, the Ullmann reaction's success depends on overcoming the high activation energy of the reaction.
-
Catalyst Activity: The active catalyst is a Cu(I) species. Commercially available CuI can have an oxidized Cu(II) layer on its surface. Consider washing the CuI with a dilute acid solution followed by ethanol and ether and drying under vacuum before use, or use freshly purchased material.
-
Reaction Temperature: High temperatures are the hallmark of this reaction. Ensure your reaction is reaching and maintaining the target temperature (often >150 °C). If the reaction is run at too low a temperature, it will be exceedingly slow.
-
Starting Material Reactivity: The halide on the benzoic acid matters. 2-bromo -3-methylbenzoic acid is significantly more reactive than the chloro-analogue in this reaction. Using 2-chloro-3-methylbenzoic acid will likely require a ligand-assisted protocol or even more forcing conditions.[7]
-
Ligand Assistance: To improve yields and lower the reaction temperature, consider adding a ligand. Simple, inexpensive ligands like 1,10-phenanthroline or even certain amino acids like L-proline have been shown to dramatically accelerate Ullmann couplings.[3]
Visualizing the Process
To better understand the reaction and troubleshooting logic, refer to the diagrams below.
Caption: General workflow for the synthesis.
Caption: Troubleshooting logic for low yield.
Data Summary & Protocol
Table 1: Comparison of Key Synthetic Routes
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst | Copper (CuI, Cu₂O, Cu powder) | Palladium (Pd(OAc)₂, Pd₂(dba)₃) |
| Typical Ligand | None, 1,10-phenanthroline, L-proline | Bulky Phosphines (XPhos, SPhos) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | DMF, DMSO, Pyridine | Toluene, 1,4-Dioxane, THF |
| Temperature | High (100 - 200 °C) | Mild to Moderate (RT - 110 °C) |
| Pros | Inexpensive catalyst, simple setup | High yield, wide functional group tolerance, mild conditions |
| Cons | Harsh conditions, lower yields, side reactions | Expensive catalyst/ligand, requires strict inert atmosphere |
Optimized Protocol: Buchwald-Hartwig Amination
This protocol is a robust starting point for optimization. All glassware should be oven- or flame-dried, and all manipulations should be performed under an inert atmosphere of argon or nitrogen.
Materials:
-
2-Bromo-3-methylbenzoic acid (1.0 equiv)
-
Morpholine (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1.0 mol%)
-
XPhos (2.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, deoxygenated Toluene
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromo-3-methylbenzoic acid, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Under a positive pressure of argon, add anhydrous, deoxygenated toluene via cannula or syringe, followed by the addition of morpholine.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots. The disappearance of the starting aryl bromide is a key indicator.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~6.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and extract the product into a basic aqueous solution by washing with 1 M NaOH (3 times). This step isolates the acidic product from neutral organic impurities.
-
Wash the combined basic aqueous layers with diethyl ether to remove any residual non-polar impurities.
-
Cool the basic aqueous layer in an ice bath and slowly acidify with concentrated HCl until the product precipitates (typically pH 2-3).
-
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold water, and dry under high vacuum to a constant weight.
This comprehensive guide should equip you with the knowledge to systematically troubleshoot and optimize the synthesis of this compound.
References
- Organic Syntheses Procedure. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from orgsyn.org. [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0114]
- Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from en.wikipedia.org. [URL: https://en.wikipedia.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from acs.org. [URL: https://www.acs.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from chem.libretexts.org. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Strategic_Applications_of_Named_Reactions_in_Organic_Synthesis_(Kurti)/Chapter_02%3A_Reactions_of_Carbon-Carbon_Multiple_Bonds/2.
- ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Retrieved from researchgate.net. [URL: https://www.researchgate.
- Guilloteau, J., et al. (2021). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8400032/]
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from organic-chemistry.org. [URL: https://www.organic-chemistry.
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from organic-chemistry.org. [URL: https://www.organic-chemistry.org/namedreactions/ullmann-reaction.shtm]
- Asian Journal of Organic & Medicinal Chemistry. (2018). An Efficient Straightforward Synthesis of Antidepressant Drug Moclobemide. [URL: https://ajomc.com/index.php/ajomc/article/view/82]
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from orgsyn.org. [URL: http://www.orgsyn.org/hazard.aspx?name=Hydrogen+cyanide]
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Retrieved from patents.google.com. [URL: https://patents.google.
- PubChem. (n.d.). 2-Bromo-3-methylbenzoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2735588]
- Sigma-Aldrich. (n.d.). 2-Bromo-3-methylbenzoic acid 97%. Retrieved from sigmaaldrich.com. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/651717]
- Monbaliu, J.-C. M., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic and Biomolecular Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4107729/]
- ResearchGate. (2018). A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters. [URL: https://www.researchgate.net/publication/327506972_A_convenient_synthesis_of_2-bromo-3-morpholin-4-ylpropionic_acid_esters]
- PrepChem.com. (n.d.). Synthesis of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester. Retrieved from prepchem.com. [URL: https://www.prepchem.com/synthesis-of-2-bromomethyl-3-nitrobenzoic-acid-methyl-ester]
- Robinson, M. (2005). Optimization of a Key Step in the Synthesis of Benzocaine. Inspiration. [URL: https://inspiration.ch/wp-content/uploads/2021/04/sjf_2005_Mara_Robinson.pdf]
- ResearchGate. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. [URL: https://www.researchgate.
- ResearchGate. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. [URL: https://www.researchgate.net/publication/229712061_Microwave-Promoted_Ullmann_Condensation_of_2-Aminopyridines_with_2-Chlorobenzoic_Acids]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Methyl-3-morpholinobenzoic Acid
Welcome to the technical support center for 2-Methyl-3-morpholinobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of this compound. While specific experimental data for this exact molecule is not extensively published, the principles and techniques outlined here are derived from extensive experience with structurally similar benzoic acid derivatives and are grounded in established organic chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a synthesis of this compound?
A1: Based on common synthetic routes, which likely involve the reaction of a 2-methyl-3-aminobenzoic acid derivative with a morpholine-containing reagent, potential impurities include:
-
Unreacted Starting Materials: 2-Methyl-3-aminobenzoic acid or its esters, and the morpholine synthon.
-
Byproducts of the Reaction: These can vary depending on the specific reagents and conditions used.
-
Solvent Residues: Residual solvents from the reaction or initial workup can be trapped in the solid product.[1]
-
Over-alkylation Products: If the reaction conditions are not carefully controlled, multiple morpholine groups could potentially be added to the aromatic ring, although this is less likely for this specific substitution pattern.
Q2: How should I store this compound to maintain its purity?
A2: As a benzoic acid derivative, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated place.[2] For long-term storage, refrigeration is advisable to minimize potential degradation.[3] Avoid exposure to light and moisture.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for quantifying the purity of aromatic carboxylic acids and identifying impurities.[4][5] Gas Chromatography (GC) may also be suitable, potentially after derivatization to increase volatility.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and can also be used for purity assessment with an internal standard.
Troubleshooting Guides: Enhancing Purity
This section provides detailed, question-and-answer-based troubleshooting for common purification challenges.
Issue 1: My recrystallized product shows low purity and a broad melting point.
Why is this happening?
A broad melting point is a classic indicator of an impure solid.[7] This issue often arises from an inappropriate choice of recrystallization solvent or an inefficient recrystallization technique, leading to the co-precipitation of impurities with your desired product. The fundamental principle of recrystallization is that the compound of interest should be highly soluble in the hot solvent and poorly soluble in the cold solvent, while impurities should either be insoluble in the hot solvent (and can be filtered out) or remain soluble in the cold solvent.[8]
Step-by-Step Troubleshooting Protocol: Optimizing Recrystallization
-
Solvent Screening:
-
Begin by testing the solubility of your crude this compound in a range of solvents with varying polarities (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, toluene).
-
Place a small amount of your compound in a test tube and add a few drops of the solvent. Observe the solubility at room temperature.
-
Gently heat the soluble samples. A good recrystallization solvent will dissolve the compound completely upon heating.
-
Cool the dissolved samples to room temperature and then in an ice bath. The ideal solvent will result in the formation of a significant amount of crystals.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.[7][9]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[10]
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent.[9]
-
Dry the crystals thoroughly under vacuum.
-
Data Presentation: Solvent Selection for Recrystallization
| Solvent | Solubility at 25°C | Solubility at Boiling Point | Crystal Formation on Cooling |
| Water | Sparingly Soluble | Soluble | Good |
| Ethanol | Soluble | Very Soluble | Poor |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Acetone | Soluble | Very Soluble | Poor |
| Ethyl Acetate | Slightly Soluble | Soluble | Moderate |
| Toluene | Insoluble | Slightly Soluble | Poor |
Note: This table presents hypothetical data for illustrative purposes. Actual results will need to be determined experimentally.
Workflow Diagram: Recrystallization
Caption: A typical workflow for the purification of a solid organic compound by recrystallization.
Issue 2: My product appears pure by TLC, but HPLC analysis shows multiple peaks.
Why is this happening?
Thin-Layer Chromatography (TLC) is an excellent tool for rapid, qualitative analysis, but it has lower resolution than HPLC. Impurities that have similar polarities to your product may co-elute on a TLC plate, appearing as a single spot. HPLC, with its wide variety of stationary phases and mobile phase gradients, offers much higher resolving power and can separate these closely related impurities.[5]
Step-by-Step Troubleshooting Protocol: Column Chromatography
When recrystallization is insufficient to remove persistent impurities, column chromatography is the next logical step.[11]
-
Stationary Phase Selection: For a moderately polar compound like this compound, silica gel is a good starting point.
-
Mobile Phase Selection:
-
Use TLC to determine an appropriate solvent system. The ideal mobile phase should provide a Retention Factor (Rf) of 0.2-0.4 for your product.
-
A common mobile phase for a compound of this nature would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The addition of a small amount of acetic or formic acid can improve the peak shape for acidic compounds.
-
-
Column Packing and Loading:
-
Pack the column with a slurry of silica gel in the chosen mobile phase.
-
Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, adsorbed sample onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Data Presentation: Comparison of Purification Techniques
| Technique | Purity Achieved (Hypothetical) | Yield (Hypothetical) |
| Single Recrystallization | 95-98% | 70-85% |
| Column Chromatography | >99% | 50-70% |
| Recrystallization post-Chromatography | >99.5% | 45-65% (overall) |
Workflow Diagram: Column Chromatography
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ijprajournal.com [ijprajournal.com]
- 6. iiste.org [iiste.org]
- 7. youtube.com [youtube.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 2-Methyl-3-morpholinobenzoic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-3-morpholinobenzoic Acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges related to byproduct formation and reaction optimization. We provide in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format. Our goal is to help you diagnose the problem, understand the underlying cause, and implement an effective solution.
Q1: My reaction yield is consistently low, and LC-MS analysis shows a significant peak corresponding to 2-methylbenzoic acid. What is the cause and how can it be fixed?
A1: The presence of 2-methylbenzoic acid indicates that a hydrodehalogenation side reaction is occurring, where the halide on your starting material (e.g., 2-methyl-3-bromobenzoic acid) is being replaced by a hydrogen atom. This is a common issue in both copper-catalyzed Ullmann condensations and palladium-catalyzed Buchwald-Hartwig aminations.
Root Cause Analysis:
-
Proton Source: The primary cause is the presence of an active proton source in your reaction mixture. Trace amounts of water in solvents or reagents are the most frequent culprits.[1] Protic solvents like alcohols can also directly contribute to this side reaction.
-
Reaction Conditions (Ullmann): In the Ullmann pathway, certain organocopper intermediates can be protonated by adventitious water, leading to the hydrodehalogenated byproduct.[1]
-
Reaction Conditions (Buchwald-Hartwig): In the Buchwald-Hartwig mechanism, an alternative pathway to reductive elimination is β-hydride elimination from the amide intermediate. While less common with morpholine, it can still occur, ultimately leading to the arene byproduct.[2]
Troubleshooting & Optimization Protocol:
-
Ensure Anhydrous Conditions:
-
Use freshly distilled, high-purity anhydrous solvents. Solvents like DMF, DMSO, Dioxane, or Toluene are preferable.[1]
-
Dry all solid reagents (e.g., base, starting aryl halide) in a vacuum oven before use.
-
Assemble your reaction glassware hot from the oven and cool under a stream of inert gas (Argon or Nitrogen).
-
-
Solvent & Base Selection:
-
Avoid Protic Solvents: Do not use alcohols or other protic solvents unless a specific protocol requires them.
-
Base Choice: The base can influence side reactions. For Ullmann reactions, bases like K₃PO₄ or Cs₂CO₃ are often effective.[1] For Buchwald-Hartwig, a strong, non-nucleophilic base such as NaOtBu or LHMDS is common, but ensure it is fresh and handled under inert conditions.[3]
-
-
Optimize Reaction Temperature: Running the reaction at the lowest effective temperature can often minimize side reactions. Perform a temperature screen (e.g., 80°C, 100°C, 120°C) to find the optimal balance between reaction rate and byproduct formation.
Q2: I've isolated a high-molecular-weight impurity with a mass roughly double that of my starting aryl halide. What is this and how can I prevent it?
A2: This byproduct is almost certainly a symmetric biaryl, the result of a homocoupling side reaction. This is particularly prevalent in copper-catalyzed Ullmann reactions, where two molecules of your starting material (e.g., 2-methyl-3-bromobenzoic acid) couple to form a biphenyl derivative.[1][4]
Root Cause Analysis:
-
Catalyst Activity & State: This side reaction can be promoted by overly high temperatures or an incorrect copper catalyst oxidation state. The classic Ullmann reaction often uses stoichiometric copper at high temperatures (>200 °C), which can favor homocoupling.[5]
-
Ligand Deficiency: In modern catalytic Ullmann reactions, the ligand plays a crucial role in stabilizing the copper center and facilitating the desired cross-coupling pathway. An insufficient amount of ligand or an inappropriate ligand can leave the catalyst susceptible to promoting homocoupling.
Troubleshooting & Optimization Protocol:
-
Use a Modern Catalytic System: Avoid using stoichiometric copper powder. Instead, use a catalytic amount of a Cu(I) salt, such as CuI or CuBr.
-
Ligand Selection and Stoichiometry: The addition of a chelating ligand is critical.
-
Commonly effective ligands for Ullmann C-N coupling include 1,10-phenanthroline and N,N'-dimethylethylenediamine (TMEDA).[6]
-
Ensure the correct catalyst-to-ligand ratio is used, typically ranging from 1:1 to 1:2. Run a small-scale screen to determine the optimal ratio for your specific substrates.
-
-
Control Reaction Temperature: As with hydrodehalogenation, excessive heat can promote homocoupling. Run the reaction at the lowest temperature that provides a reasonable conversion rate.
-
Slow Addition: If the problem persists, consider adding the aryl halide slowly to the reaction mixture containing the catalyst, ligand, base, and morpholine. This keeps the instantaneous concentration of the aryl halide low, disfavoring the bimolecular homocoupling reaction.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and how do their byproduct profiles differ?
A1: The two most common and effective methods for forming the key aryl-nitrogen bond are the Ullmann Condensation and the Buchwald-Hartwig Amination .[7] Both typically start from a 2-methyl-3-halobenzoic acid. Their mechanisms are distinct, leading to different primary byproducts.
Byproduct Summary Table:
| Side Reaction | Ullmann Condensation | Buchwald-Hartwig Amination | Primary Cause / Mitigation |
| Hydrodehalogenation | Common | Possible | Presence of water/protons. Mitigate with strict anhydrous conditions.[1] |
| Homocoupling (Dimer) | Common | Rare | High temperature, poor ligand choice. Mitigate with modern catalytic systems and optimized conditions.[4] |
| β-Hydride Elimination | N/A | Possible | A competing pathway to reductive elimination in the Pd catalytic cycle.[2] Mitigate by ligand optimization. |
| Catalyst Decomposition | Forms Cu oxides | Forms Pd(black) | Can lower catalytic activity. Mitigate with inert atmosphere and appropriate ligands. |
Q2: How does the choice of ligand impact byproduct formation in a Buchwald-Hartwig amination?
A2: The phosphine ligand is arguably the most critical component in a Buchwald-Hartwig reaction. It directly influences the stability and reactivity of the palladium intermediates, which in turn governs the selectivity for the desired product over byproducts.
-
Steric Bulk: Bulky ligands (e.g., Josiphos, XantPhos, Buchwald's biaryl phosphine ligands) are generally required. This bulk promotes the crucial reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[2] If this step is slow, side reactions like β-hydride elimination can become competitive.
-
Bite Angle (for bidentate ligands): The "bite angle" of a bidentate ligand like XantPhos influences the geometry around the palladium center. A wider bite angle can accelerate reductive elimination and suppress side reactions.[8]
-
Electron-Donating Properties: Electron-rich ligands increase the electron density on the palladium, which facilitates the initial oxidative addition step but can also influence the rate of reductive elimination.
The development of progressively more sophisticated and sterically hindered ligands has been key to expanding the scope and efficiency of this reaction, allowing for milder conditions that inherently reduce byproduct formation.[2]
Q3: What are the best analytical techniques for identifying and quantifying synthesis byproducts?
A3: A multi-technique approach is recommended for robust analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse technique. It is ideal for monitoring reaction progress and identifying components in the crude reaction mixture. The mass spectrometer provides the molecular weight of the product and potential byproducts (like the hydrodehalogenated and dimerized species), while the chromatogram gives their relative abundance.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final, purified product and for characterizing isolated byproducts. For crude reaction mixtures, ¹H NMR can be used to determine the relative ratio of product to key byproducts, provided there are unique, non-overlapping signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful if the starting materials or byproducts are sufficiently volatile. It can be more sensitive for detecting small, volatile impurities.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Small-Scale Reaction Optimization
This protocol provides a framework for screening reaction conditions to minimize byproduct formation.
Objective: To identify the optimal ligand, base, and temperature for the coupling of 2-methyl-3-bromobenzoic acid with morpholine.
Methodology:
-
Setup: In a glovebox, arrange an array of reaction vials (e.g., 8 mL vials with stir bars).
-
Stock Solutions: Prepare stock solutions of 2-methyl-3-bromobenzoic acid and morpholine in the chosen anhydrous solvent (e.g., Dioxane) to ensure accurate dispensing.
-
Reagent Dispensing:
-
To each vial, add the appropriate base (e.g., NaOtBu, K₃PO₄).
-
Add the catalyst precursor (e.g., Pd₂(dba)₃ or CuI) and the specific ligand being tested for that vial.
-
Add the aryl halide and morpholine stock solutions.
-
Seal the vials tightly with screw caps.
-
-
Reaction: Place the array in a heating block set to the desired temperature (e.g., 100 °C). Allow the reactions to stir for a set time (e.g., 12-24 hours).
-
Workup & Analysis:
-
Cool the vials to room temperature.
-
Quench each reaction with a small amount of aqueous NH₄Cl.
-
Dilute a small, measured aliquot from each vial into a known volume of solvent (e.g., acetonitrile).
-
Analyze the diluted samples by LC-MS to determine the conversion and the relative peak areas of the product, starting material, and key byproducts (hydrodehalogenated, dimer).
-
-
Evaluation: Compare the results across the different conditions to identify the combination that gives the highest ratio of product to byproducts.
References
- Chemistry Ullmann Reaction. (n.d.). sathee jee.
- Kashani, S. K., Jessiman, J. E., et al. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
- The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Ullmann condensation. (n.d.). Wikipedia.
- Technical Support Center: Minimizing Byproduct Formation in Ullmann Reactions. (n.d.). Benchchem.
- Ullmann reaction – Knowledge and References. (n.d.). Taylor & Francis.
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
- Ma, D., et al. (2015). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Journal of the American Chemical Society, 137(37), 11942-11945.
- Recent Synthetic Developments and Applications of the Ullmann Reaction. (2012). PMC - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. SATHEE: Chemistry Ullmann Reaction [satheejee.iitk.ac.in]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Technical Support Center: Stability and Degradation of 2-Methyl-3-morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-Methyl-3-morpholinobenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability in solution. We will address common questions, provide troubleshooting strategies for unexpected experimental results, and detail robust protocols to proactively assess the stability of this molecule.
Introduction: Understanding the Molecule
This compound is a compound featuring three key functional groups: a benzoic acid ring, a methyl group, and a morpholine ring. The overall stability of the molecule in solution is a function of the chemical properties of these individual components.
-
Benzoic Acid Moiety : The aromatic carboxylic acid is generally stable but can be susceptible to photodegradation and, under extreme conditions, thermal decarboxylation.[1][2]
-
Morpholine Ring : This saturated heterocycle, containing both an ether and a secondary amine, is typically stable.[3] However, the secondary amine function can undergo reactions like oxidation, and its basicity influences the molecule's overall solubility and ionization state at different pH values.[4]
-
Methyl Group : The methyl group can be a site for oxidative degradation, although this often requires harsh conditions or specific enzymatic activity.[5][6]
Understanding these structural elements is key to predicting potential degradation pathways and designing stable formulations. This guide will help you identify and mitigate these degradation risks.
Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered during the handling and analysis of this compound in solution.
Q1: I'm observing a new, unidentified peak in my HPLC chromatogram after storing my sample solution for a few days. What could be the cause?
A1: The appearance of a new peak is a classic indicator of degradation. The most common culprits for degradation in solution under ambient conditions are exposure to light (photodegradation) and reaction with dissolved oxygen (oxidation).
-
Photodegradation : The benzoic acid ring is a chromophore that can absorb UV light, leading to the formation of hydroxylated byproducts.[1] If your laboratory has significant natural or fluorescent light exposure, this is a strong possibility.
-
Oxidation : The nitrogen atom in the morpholine ring is susceptible to oxidation. This can lead to the formation of an N-oxide, which would have different chromatographic properties.
Troubleshooting Steps:
-
Protect from Light : Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil. Re-analyze after the same storage period and compare the chromatograms.
-
De-gas Solvents : Prepare your solution using solvents that have been sparged with an inert gas like nitrogen or argon to remove dissolved oxygen. This minimizes the potential for oxidation.
-
Characterize the Impurity : If the peak persists, it is crucial to identify it. Mass spectrometry (LC-MS) is the ideal technique to get a molecular weight for the new peak, which provides vital clues to its structure.
Q2: The measured concentration of my stock solution has decreased significantly after heat sterilization. Why did this happen?
A2: Elevated temperatures can accelerate several degradation pathways. For this compound, the primary concern with heat is thermal degradation, potentially leading to decarboxylation.[7]
-
Mechanism : At high temperatures, particularly in aqueous solutions, the carboxylic acid group can be cleaved from the aromatic ring, releasing carbon dioxide and forming 2-methyl-3-morpholinobenzene.[2] Benzoic acid itself is quite stable, but derivatives can show severe degradation at temperatures above 150-200°C.[2][7]
-
Causality : Heat provides the activation energy needed to overcome the kinetic barrier for this reaction. The rate of degradation is often temperature-dependent; even a modest increase in temperature can significantly shorten a compound's shelf-life.[8]
Preventative Measures & Solutions:
-
Sterile Filtration : Instead of heat sterilization (autoclaving), use a 0.22 µm syringe filter to sterilize your solution. This is a non-destructive method suitable for heat-labile compounds.
-
Lower Temperature : If some heating is required for dissolution, use the lowest possible temperature for the shortest possible time.
-
Forced Degradation Study : To understand the molecule's thermal limits, perform a controlled thermal stress test as part of a forced degradation study (see protocol below). This will help you define safe handling and storage temperatures.
Q3: My compound seems to degrade faster in a basic (pH > 8) solution. What is the mechanism?
A3: While the core structure is not prone to simple base hydrolysis, a high pH environment can make the molecule more susceptible to oxidative degradation. The speciation of the molecule (ionized vs. non-ionized) changes with pH, which can alter its reactivity. The morpholine nitrogen, being a secondary amine, can be more readily oxidized under certain conditions.[4] Additionally, base-catalyzed oxidation of the aromatic ring or methyl group, while less common, cannot be ruled out without specific studies.
Investigative Protocol:
-
pH Profiling : Prepare a series of buffered solutions across a wide pH range (e.g., pH 2, 4, 7, 9, 12).
-
Incubate : Store aliquots of your compound in each buffer at a controlled temperature (e.g., 40°C) for a set period.
-
Analyze : Use a stability-indicating HPLC method to quantify the amount of parent compound remaining at each time point.
Troubleshooting Guide: Common Scenarios
This table provides a quick reference for troubleshooting unexpected observations during your experiments.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Appearance of multiple new peaks in HPLC after exposure to peroxide. | Oxidative Degradation | This is expected in a forced oxidation study. Use LC-MS to identify the molecular weights of the degradants. Likely sites of oxidation are the morpholine nitrogen (N-oxide) and the aromatic ring (hydroxylation).[9] |
| Loss of parent compound with no new peaks appearing (or a distorted baseline). | Precipitation or Adsorption | Check the solubility of the compound in your chosen solvent and pH. Ensure the compound is not adsorbing to the container surface (try different materials like glass vs. polypropylene). |
| Drastic change in solution color upon storage. | Formation of Chromophoric Degradants | Often linked to oxidation or photodegradation, which can create conjugated systems that absorb visible light. Correlate the color change with HPLC analysis to identify the responsible degradant. |
| Inconsistent results between experimental repeats. | Inconsistent Storage/Handling; Contamination | Standardize all handling procedures. Ensure consistent light exposure, temperature, and use of fresh, high-purity solvents. Check for potential contamination from glassware or other reagents. |
Experimental Protocols: Forced Degradation Studies
A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a drug candidate.[10][11] It helps establish degradation pathways and validates that your analytical method can separate the parent drug from its degradation products.[12][13]
Objective:
To intentionally degrade this compound under various stress conditions (hydrolysis, oxidation, photolysis, thermal) and identify the resulting degradation products.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
High-purity buffers (phosphate or acetate)
-
Class A volumetric flasks, pipettes
-
Amber and clear HPLC vials
-
pH meter
-
Stability chamber or oven
-
Photostability chamber (with UV and visible light sources)
-
HPLC system with a UV/DAD detector (LC-MS is highly recommended for peak identification)
Step-by-Step Methodology:
-
Prepare Stock Solution : Accurately prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile/water).[14]
-
Apply Stress Conditions : For each condition, mix the stock solution with the stressor in a flask. Store a "control" sample (stock solution diluted with solvent) protected from light at 4°C.
-
Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidation : Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation : Dilute 1 mL of stock with 1 mL of water. Keep at 80°C for 48 hours.
-
Photolytic Degradation : Place a dilute solution in a clear vial inside a photostability chamber, exposing it to a specific light dose (e.g., as per ICH Q1B guidelines). Also, expose a solid sample to light.
-
-
Sample Preparation for Analysis :
-
Before analysis, cool all heated samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples (including the control) to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL).
-
-
HPLC Analysis :
-
Data Interpretation :
-
Calculate the percentage of degradation for each condition. Aim for 10-30% degradation to ensure that secondary degradation is minimal.[11]
-
If degradation is too extensive or too little, adjust the stress condition (time, temperature, or concentration of stressor) and repeat.
-
Use a DAD detector to check for peak purity and to help in identifying degradants. Couple with MS for structural elucidation.
-
Visualization of Experimental Workflow
Caption: Workflow for a forced degradation study.
Hypothetical Degradation Pathways
Based on the chemistry of the functional groups, the following degradation pathways are plausible under stress conditions. This diagram presents a logical model for investigation.
Caption: Plausible degradation pathways for the molecule.
References
- Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis. (n.d.). PubMed.
- Al-Ghorbani, M., et al. (2015). Chemical structures of various morpholine containing natural and synthetic compounds. ResearchGate.
- Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 25(4), 893.
- Asif, M. (2022). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. ResearchGate.
- Yelekci, K., et al. (2024). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Biomolecular Structure and Dynamics.
- Lindquist, N. D., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3656-3663.
- Skov, T. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5).
- Morpholine. (n.d.). Wikipedia.
- Lindquist, N. D., & Yang, Y. (2011). Degradation of Benzoic Acid and its Derivatives in Subcritical Water. ResearchGate.
- Research on Enhanced Detection of Benzoic Acid Additives in Liquid Food Based on Terahertz Metamaterial Devices. (2021). MDPI.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- de A. L. A. e Silva, T. F., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 25(22), 5396.
- Shinde, N., et al. (2018). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Semantic Scholar.
- Higson, A. P., & Focht, D. D. (1992). Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. Applied and Environmental Microbiology, 58(1), 194-200.
- Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). International Journal of Creative Research Thoughts.
- Li, Y., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 89(6), 758-765.
- Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Levén, L., & Schnürer, A. (2005). Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions. Water Research, 39(7), 1321-1328.
- Forney, F. W., & Markovetz, A. J. (1969). Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 98(3), 1055-1064.
Sources
- 1. Separation and identification of photodegradation products of benzoic acid by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Degradation of Methyl Ketones II. Chemical Pathway for Degradation of 2-Tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs [mdpi.com]
- 12. [PDF] Pharmaceutical Forced Degradation Studies with Regulatory Consideration | Semantic Scholar [semanticscholar.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 15. echemi.com [echemi.com]
- 16. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Crystallization of 2-Methyl-3-morpholinobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the crystallization of 2-Methyl-3-morpholinobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the scientific understanding and practical solutions to overcome common challenges encountered during the crystallization of this active pharmaceutical ingredient (API).
I. Troubleshooting Guide
This section addresses specific issues that may arise during the crystallization of this compound, offering explanations for the underlying causes and providing step-by-step solutions.
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how can I fix it?
A1: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. [1][2] This occurs when the solubility of the compound is exceeded, but the conditions are not favorable for nucleation and crystal growth. Instead, a supersaturated liquid phase of the compound forms.
Underlying Causes:
-
High Supersaturation: The solution is too concentrated, causing the compound to come out of solution too rapidly and above its melting point in the chosen solvent system.[1][2]
-
Presence of Impurities: Impurities can depress the melting point of the compound, making it more likely to separate as a liquid.[1][3][4] Impurities can also interfere with the orderly arrangement of molecules into a crystal lattice.[3]
-
Inappropriate Solvent Choice: The boiling point of the solvent may be higher than the melting point of the this compound, preventing it from solidifying.
-
Rapid Cooling: Cooling the solution too quickly can lead to a rapid increase in supersaturation, favoring the formation of an oil over crystals.[5]
Solutions:
-
Reduce Supersaturation:
-
Add More Solvent: Re-heat the mixture to dissolve the oil and add a small amount of additional solvent to decrease the concentration.[1] Then, allow the solution to cool slowly.
-
-
Address Impurities:
-
Charcoal Treatment: If you suspect colored or other organic impurities, you can add activated charcoal to the hot solution, followed by hot filtration to remove the charcoal and the adsorbed impurities.[1][4]
-
Recrystallization: If the initial crystallization attempt results in an oil that solidifies into an amorphous solid, a subsequent recrystallization of that solid may be necessary to achieve a pure crystalline product.
-
-
Optimize Solvent System:
-
Solvent Selection: If oiling out persists, consider a different solvent or a mixed solvent system. A good solvent system will have a steep solubility curve, meaning the compound is highly soluble at high temperatures and poorly soluble at low temperatures.
-
Anti-Solvent Addition: In this technique, a second solvent in which the compound is insoluble (the anti-solvent) is slowly added to a solution of the compound in a good solvent.[7][8][9] This gradually reduces the solubility and induces crystallization.
-
Troubleshooting Flowchart for Oiling Out:
Caption: A logical workflow for troubleshooting the "oiling out" phenomenon.
Q2: I'm getting a very low yield of crystals. What are the likely causes and how can I improve it?
A2: A low crystal yield indicates that a significant portion of your this compound remains dissolved in the mother liquor. [1]
Underlying Causes:
-
Excessive Solvent: Using too much solvent to dissolve the compound will result in a less supersaturated solution upon cooling, leaving more of the compound dissolved.[1]
-
Incomplete Precipitation: The solution may not have been cooled to a low enough temperature or for a sufficient duration to maximize the amount of product that crystallizes out.[10]
-
Premature Crystallization: If crystallization occurs during a hot filtration step (intended to remove insoluble impurities), the product will be lost on the filter paper.[10]
-
Inappropriate Solvent: The chosen solvent may be too "good," meaning the compound has significant solubility even at low temperatures.
Solutions:
-
Optimize Solvent Volume:
-
Use Minimal Solvent: Aim to use the minimum amount of hot solvent required to fully dissolve the solid. This will ensure the solution is saturated at the higher temperature and becomes highly supersaturated upon cooling.[10]
-
Concentrate the Solution: If you have already used too much solvent, you can carefully evaporate some of it to increase the concentration before allowing it to cool.[1]
-
-
Maximize Precipitation:
-
Thorough Cooling: Ensure the solution is cooled for an adequate amount of time. Using an ice bath can often increase the yield by further decreasing the solubility of the compound.[10]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.[7]
-
Seeding: Adding a few small crystals of the pure compound (seed crystals) to the cooled, supersaturated solution can initiate crystallization.[7]
-
-
Prevent Premature Crystallization:
-
Pre-heat Funnel and Flask: When performing a hot filtration, pre-heating the funnel and receiving flask with hot solvent can prevent the solution from cooling and the product from crystallizing prematurely.[10]
-
Data Summary for Yield Optimization:
| Parameter | Recommendation | Rationale |
| Solvent Volume | Use the minimum amount of hot solvent for dissolution. | Maximizes supersaturation upon cooling. |
| Cooling Temperature | Cool to 0-4 °C (ice bath). | Decreases solubility, increasing crystal formation. |
| Cooling Time | Allow sufficient time for complete crystallization (e.g., >1 hour). | Ensures the system reaches equilibrium. |
| Hot Filtration | Pre-heat filtration apparatus. | Prevents product loss due to premature crystallization. |
Q3: The crystals I've obtained are very small/needle-like and difficult to filter. How can I get larger, more manageable crystals?
A3: The size and shape (habit) of crystals are influenced by the rates of nucleation and crystal growth. [5] Rapid nucleation leads to many small crystals, while slower nucleation and growth favor the formation of larger, more well-defined crystals.
Underlying Causes:
-
High Supersaturation: A very high degree of supersaturation can lead to rapid nucleation, resulting in a large number of small crystals.[5]
-
Rapid Cooling: Fast cooling rates contribute to high supersaturation.[5]
-
Agitation: Excessive or vigorous stirring can increase the rate of secondary nucleation, where new crystals form from contact with existing ones.[11]
Solutions:
-
Control Supersaturation:
-
Use Slightly More Solvent: While minimizing solvent is key for yield, using a slightly larger volume than the absolute minimum can slow down the initial crystallization process.[1]
-
Minimize Agitation:
-
Static Cooling: Allow the solution to cool without stirring. While agitation can sometimes be beneficial, in cases of small crystal formation, static cooling can promote the growth of larger crystals.[12]
-
-
Solvent System Optimization:
-
Different Solvents: The choice of solvent can influence crystal habit due to different interactions between the solvent and the growing crystal faces.[5] Experimenting with different solvents or solvent mixtures may yield crystals of a different morphology.
-
Workflow for Improving Crystal Size:
Caption: A decision-making process for obtaining larger crystals.
II. Frequently Asked Questions (FAQs)
Q1: What is polymorphism and why is it important for this compound?
A1: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[13][14] These different crystalline forms are called polymorphs. Polymorphs of the same compound are chemically identical but have different physical properties.[15] These properties can include:
-
Solubility and Dissolution Rate: Different polymorphs can have different solubilities, which directly impacts the bioavailability of a drug.[16][17]
-
Stability: One polymorph may be more thermodynamically stable than another.[14] A less stable (metastable) form might convert to a more stable form over time, which can affect the drug product's shelf life and performance.[15]
-
Mechanical Properties: Properties like crystal shape and hardness can differ between polymorphs, affecting manufacturing processes such as filtration and tableting.[18]
For an API like this compound, controlling polymorphism is critical to ensure consistent product quality, therapeutic efficacy, and stability.[16][19]
Q2: What are some common crystallization techniques I can use for this compound?
A2: Several standard crystallization techniques can be applied, and the best choice will depend on the solubility properties of your compound.[7]
-
Anti-Solvent Crystallization: This technique is useful when a suitable single solvent for cooling crystallization cannot be found.[7] The compound is dissolved in a "good" solvent, and then an "anti-solvent" (in which the compound is insoluble) is slowly added to the solution to reduce the compound's solubility and cause it to crystallize.[8][9][22]
-
Evaporation Crystallization: This method involves dissolving the compound in a solvent and then allowing the solvent to evaporate slowly.[7] As the solvent evaporates, the concentration of the compound increases, leading to supersaturation and crystallization. This is often suitable for small-scale crystallizations.[12]
Q3: How do I select an appropriate solvent for the crystallization of this compound?
A3: The ideal crystallization solvent should meet several criteria:
-
Solubility Profile: The compound should be highly soluble in the solvent at high temperatures and poorly soluble at low temperatures. This allows for good recovery of the crystalline product upon cooling.
-
Inertness: The solvent should not react with the compound.
-
Impurity Solubility: The solvent should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).
-
Boiling Point: The boiling point of the solvent should be low enough to be easily removed from the crystals after filtration but not so low that it evaporates too quickly during dissolution and filtration.
-
Safety and Environmental Considerations: The solvent should be non-toxic, non-flammable, and environmentally friendly, if possible.
For a benzoic acid derivative like this compound, solvents such as alcohols (e.g., ethanol, methanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and water, or mixtures thereof, are often good starting points.[23]
III. Experimental Protocols
Protocol 1: Cooling Crystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate while stirring until the solvent boils.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid just dissolves. It is crucial to use the minimum amount of hot solvent necessary.
-
Cooling (Nucleation and Growth): Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals in a vacuum oven at a suitable temperature.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude this compound in the minimum amount of a "good" solvent (a solvent in which it is highly soluble).
-
Anti-Solvent Addition: Slowly add the "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution while stirring.
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of precipitation.
-
Crystal Growth: If necessary, gently warm the mixture until the solution becomes clear again, and then allow it to cool slowly to promote the growth of well-defined crystals.
-
Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.
IV. References
-
Vertex AI Search. (n.d.). Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed. Retrieved January 8, 2026, from
-
Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved January 8, 2026, from
-
Crimson Publishers. (2018, February 15). The Polymorphism Effect in Active Pharmaceutical Ingredients (API): A Issue Affecting on Bioavailability And Bioequivalence of Drugs. Retrieved January 8, 2026, from
-
Pharmaceutical Solids. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved January 8, 2026, from
-
All About Drugs. (n.d.). Polymorphism. Retrieved January 8, 2026, from
-
Mirai Intex. (2024, July 25). Crystallization process: how does crystallization work. Retrieved January 8, 2026, from
-
Wikipedia. (n.d.). Crystallization. Retrieved January 8, 2026, from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 8, 2026, from
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved January 8, 2026, from
-
Reddit. (2013, February 3). Recrystallization (help meeeeee). Retrieved January 8, 2026, from
-
Brainly. (2024, February 25). [FREE] Why do crystals oil out and what are the remedies and prevention methods? A. Crystals oil out due to. Retrieved January 8, 2026, from
-
Crystallisation Techniques. (2006, January 8). Retrieved January 8, 2026, from
-
Myande Group. (n.d.). Cooling/Freezing Crystallization. Retrieved January 8, 2026, from
-
EVATHERM. (n.d.). Cooling Crystallization. Retrieved January 8, 2026, from
-
Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved January 8, 2026, from
-
ResearchGate. (n.d.). Factors which affect the crystallization of a drug substance. Retrieved January 8, 2026, from
-
Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. Retrieved January 8, 2026, from
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved January 8, 2026, from
-
PMC - NIH. (n.d.). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Retrieved January 8, 2026, from
-
Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Retrieved January 8, 2026, from
-
Crystal Growth & Design. (2022, April 20). Three-Step Mechanism of Antisolvent Crystallization. Retrieved January 8, 2026, from
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved January 8, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Crystallization of 2-Hydroxymethylbenzoic Acid. Retrieved January 8, 2026, from
-
ResearchGate. (n.d.). The solubility of benzoic acid in seven solvents. Retrieved January 8, 2026, from
-
MDPI. (n.d.). The Stirring Effect on the Crystal Morphology of p-Acetamidobenzoic Acid Solution Crystallization. Retrieved January 8, 2026, from
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mt.com [mt.com]
- 3. reddit.com [reddit.com]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. Crystallization - Wikipedia [en.wikipedia.org]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. depts.washington.edu [depts.washington.edu]
- 13. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polymorphism – All About Drugs [allfordrugs.com]
- 15. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 16. crimsonpublishers.com [crimsonpublishers.com]
- 17. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystallization in the Drug Substance Development | Neuland Labs [neulandlabs.com]
- 19. curiaglobal.com [curiaglobal.com]
- 20. Equipment and turnkey plants for evaporation crystallization industry [myandegroup.com]
- 21. Cooling Crystallization - EVATHERM [evatherm.com]
- 22. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 23. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2-Methyl-3-morpholinobenzoic Acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-3-morpholinobenzoic Acid. We provide in-depth technical guidance, troubleshooting protocols, and data-driven insights to help you navigate the complexities of this synthesis, which typically involves a Buchwald-Hartwig amination reaction. Our goal is to empower you to optimize your reaction conditions, maximize yields, and ensure the highest purity of your target compound.
Section 1: The Synthetic Pathway - A Mechanistic Overview
The synthesis of this compound is most commonly achieved via a palladium-catalyzed cross-coupling reaction, the Buchwald-Hartwig amination.[1] This reaction forms the crucial C-N bond between an aryl halide (or pseudo-halide) and an amine. Understanding the catalytic cycle is paramount for effective troubleshooting and optimization.
The generally accepted mechanism involves a Pd(0) species as the active catalyst. The cycle consists of three key steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) center, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (morpholine) coordinates to the Pd(II) complex, and a base removes a proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2]
A common competing side reaction is β-hydride elimination, which can lead to a hydrodehalogenated arene and an imine byproduct.[1] The choice of ligand is critical to favor the desired reductive elimination pathway.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Section 2: Frequently Asked Questions (FAQs)
Q: What are the recommended starting materials for this synthesis?
A: The most common precursors are a 3-halo-2-methylbenzoic acid derivative and morpholine. The reactivity of the aryl halide generally follows the trend Br > Cl > I for this specific reaction.[2] While aryl iodides are often highly reactive, the iodide anion generated can sometimes inhibit the catalyst.[2][3] Aryl chlorides are less reactive and may require more specialized, electron-rich ligands and higher temperatures.[4] For initial optimization, 3-bromo-2-methylbenzoic acid is often a good starting point.
Q: Should I use the 3-halo-2-methylbenzoic acid directly or protect the carboxylic acid group first?
A: This is a critical consideration. The carboxylic acid proton is acidic and will react with the strong bases (e.g., NaOtBu) typically used in Buchwald-Hartwig aminations. This can consume the base and potentially interfere with the catalytic cycle. Therefore, it is highly recommended to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) prior to the coupling reaction. The ester can then be easily hydrolyzed in a subsequent step to yield the final product.
Q: What are the most critical parameters to control for a successful reaction?
A: Buchwald-Hartwig aminations are sensitive to several variables. The most critical are:
-
Inert Atmosphere: The Pd(0) catalyst and many phosphine ligands are oxygen-sensitive. All reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon). Solvents and liquid reagents should be thoroughly degassed.[3]
-
Catalyst System: The choice of palladium source and, most importantly, the ligand, is crucial. Modern, bulky, electron-rich phosphine ligands are generally preferred.[3]
-
Base Selection: The base must be strong enough to deprotonate the amine but not so harsh that it causes degradation of starting materials or products.[3]
-
Solvent Purity: Solvents must be anhydrous. Water can hydrolyze the base and poison the catalyst. Toluene is a common and effective solvent.[3]
Section 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound.
Caption: Decision tree for troubleshooting low reaction yield.
Q: My reaction shows low or no conversion. What should I check?
A: Low conversion is the most common issue. Systematically evaluate the following:
-
Catalyst Deactivation: This is a primary suspect. Ensure your reaction is rigorously free of oxygen and water.[5] Using modern palladium precatalysts (e.g., G3-generation palladacycles) can significantly improve the reliable generation of the active LPd(0) species compared to sources like Pd(OAc)₂.[5] Amines themselves can act as ligands, so adding a slight excess of the phosphine ligand relative to the palladium source can help prevent catalyst deactivation.[5]
-
Suboptimal Conditions: If the catalyst system is robust, screen other parameters. The choice of base is critical; while NaOtBu is common, a weaker base like Cs₂CO₃ or K₃PO₄ may be required, potentially at a higher temperature.[3] The solvent also plays a key role in solubility and stability.[3]
-
Reagent Purity: Ensure the aryl halide and morpholine are pure. Liquid amines can be passed through a short plug of activated alumina to remove impurities.[5] Solid bases should be stored in a desiccator.[5]
Q: I'm observing a significant amount of 2-methylbenzoic acid as a byproduct. What is causing this hydrodehalogenation?
A: The formation of the hydrodehalogenated byproduct (Ar-H) occurs via a side reaction called β-hydride elimination from an intermediate palladium complex.[1] This pathway competes with the desired reductive elimination. To minimize this:
-
Optimize the Ligand: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are designed to promote reductive elimination over β-hydride elimination. If you are using a less bulky ligand, switching to one of these may solve the problem.
-
Adjust Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction, though this may also slow down the desired coupling.
Q: My reaction mixture turns black. What does this mean?
A: The formation of a black precipitate is typically palladium black, which results from the decomposition of the palladium catalyst. This indicates that the ligand is not effectively stabilizing the palladium species throughout the catalytic cycle.
-
Check Ligand-to-Palladium Ratio: An insufficient amount of ligand can lead to catalyst decomposition. Try increasing the ligand ratio slightly.
-
Ensure Inert Conditions: The presence of oxygen is a common cause of catalyst decomposition.
-
Re-evaluate Ligand Choice: The chosen ligand may not be suitable for the substrate or conditions. Consider a more robust or sterically demanding ligand.
Q: Purification of the final product is difficult. Any suggestions?
A: Removing palladium residues and separating the product from unreacted starting materials can be challenging.
-
Palladium Removal: After the reaction, a common workup involves diluting the mixture with a suitable solvent (e.g., ethyl acetate), and filtering it through a pad of Celite to remove insoluble palladium species. Further purification by column chromatography on silica gel is usually necessary.
-
Chromatography: A gradient elution system, for instance, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective for separating the ester-protected product.
-
Final Product Purification: The final carboxylic acid product, after hydrolysis, is often a crystalline solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a highly effective final purification step.
Section 4: Experimental Protocols
Protocol 1: Esterification of 3-Bromo-2-methylbenzoic Acid
-
To a solution of 3-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 mL per gram of acid), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-bromo-2-methylbenzoate, which can often be used without further purification.
Protocol 2: Buchwald-Hartwig Amination
Note: This entire procedure must be conducted under an inert atmosphere (N₂ or Ar).
-
To an oven-dried Schlenk flask, add methyl 3-bromo-2-methylbenzoate (1.0 eq), a palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 eq), and the corresponding ligand (e.g., XPhos, 0.01-0.02 eq).
-
Add the base, sodium tert-butoxide (NaOtBu, 1.4 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene via syringe, followed by morpholine (1.2 eq).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Saponification to this compound
-
Dissolve the purified methyl 2-methyl-3-morpholinobenzoate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC/LC-MS).
-
Remove the THF under reduced pressure.
-
Carefully acidify the remaining aqueous solution to pH 4-5 with 1M HCl. A precipitate should form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Section 5: Data Summaries for Optimization
Effective optimization often involves screening multiple parameters. Design of Experiments (DoE) is a powerful tool for this process.[6][7] Below are tables summarizing expected trends based on literature for key reaction variables.
Table 1: Comparison of Ligands for Amination of Aryl Bromides
| Ligand | General Characteristics | Typical Catalyst Loading | Notes |
| XPhos | Bulky, electron-rich biarylphosphine. Very general and effective. | 1-2 mol % | Often a first choice for screening due to its broad applicability. |
| RuPhos | Similar to XPhos, highly effective for sterically hindered substrates. | 1-2 mol % | A good alternative if XPhos gives suboptimal results. |
| DavePhos | Less bulky than XPhos/RuPhos. | 1-3 mol % | Can be effective for less demanding couplings.[8] |
| XantPhos | A bidentate ligand with a wide bite angle. | 1-3 mol % | Can be effective and sometimes prevents side reactions like hydrodehalogenation.[9] |
Table 2: Effect of Base on Reaction Outcome
| Base | pKaH | Characteristics | Common Issues |
| NaOtBu | ~19 | Very strong, high reaction rates. Most common choice.[2] | Incompatible with base-sensitive functional groups.[8] |
| LHMDS | ~26 | Very strong, can be used for substrates with protic functional groups. | More expensive and moisture-sensitive. |
| Cs₂CO₃ | ~10 | Weaker base, good for sensitive substrates. | Requires higher temperatures and may result in slower reactions. |
| K₃PO₄ | ~12 | Weaker inorganic base. | Similar to Cs₂CO₃, often requires higher temperatures. |
References
- BenchChem. (n.d.). Troubleshooting guide for Buchwald-Hartwig reactions with 4-Iodobenzylamine.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- ChemicalBook. (n.d.). 3-Amino-2-methylbenzoic acid synthesis.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- Google Patents. (2021). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Benchchem. (n.d.). Synthesis routes of Methyl 2-amino-3-nitrobenzoate.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Guidechem. (n.d.). How to Prepare Methyl 2-Amino-3-Chlorobenzoate?.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- YouTube. (2025). Condition Optimization for Buchwald-Hartwig Reactions.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Pearson. (2022). Buchwald-Hartwig Amination Reaction.
- Springer Nature Experiments. (n.d.). Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ResearchGate. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. bristol.ac.uk [bristol.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemrxiv.org [chemrxiv.org]
Technical Support Center: 2-Methyl-3-morpholinobenzoic Acid (Morfoben)
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Methyl-3-morpholinobenzoic Acid, hereafter referred to as Morfoben. This guide is designed to provide direct, actionable advice for overcoming the solubility challenges commonly encountered when working with this compound in experimental assays. As Senior Application Scientists, we have consolidated field-proven insights and foundational scientific principles to help you achieve reliable and reproducible results.
Physicochemical Profile of Morfoben
Understanding the inherent properties of Morfoben is the first step in troubleshooting. Its structure, a substituted benzoic acid, confers specific characteristics that dictate its behavior in solution.
| Property | Predicted Value | Implication for Assay Performance |
| Molecular Formula | C₁₂H₁₅NO₃ | |
| Molecular Weight | 221.25 g/mol | |
| pKa | ~4.2 | Morfoben is a weak acid. Its solubility is highly dependent on pH; it is poorly soluble at acidic and neutral pH but becomes significantly more soluble as the pH becomes basic (pH > 6).[1][2][3] |
| cLogP | ~2.9 | The positive LogP value indicates significant lipophilicity, predicting poor aqueous solubility.[4] |
| Aqueous Solubility | < 10 µg/mL at pH 7 | The compound is practically insoluble in neutral aqueous buffers, a primary reason for precipitation in many biological assays.[5] |
| DMSO Solubility | ≥ 50 mg/mL | High solubility in DMSO makes it the preferred solvent for stock solutions.[6] |
Frequently Asked Questions (FAQs)
Q1: My Morfoben powder will not dissolve in my aqueous buffer (e.g., PBS, pH 7.4). What should I do first?
A: Direct dissolution of Morfoben in neutral aqueous buffers will fail due to its low intrinsic solubility.[5] The correct procedure is to first prepare a concentrated stock solution in 100% Dimethyl Sulfoxide (DMSO) and then dilute this stock into your aqueous assay buffer.[6]
Q2: I see a precipitate immediately after diluting my Morfoben DMSO stock into my assay buffer. Why is this happening?
A: This is a common phenomenon known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent (like DMSO) is introduced into an aqueous environment where it is poorly soluble.[5][7] The rapid change in solvent polarity causes the compound's solubility limit to be exceeded, leading to precipitation.[7] This is an issue of kinetic solubility, where the compound does not have sufficient time to favorably interact with water molecules.[8][9][10]
Q3: What is the maximum final concentration of DMSO I should use in my cell-based assay?
A: For most cell lines, it is critical to keep the final DMSO concentration at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity or other off-target effects that can confound experimental results.[6][11][12] Always include a vehicle control (assay medium with the same final DMSO concentration) in your experiments to account for any effects of the solvent itself.[6]
Q4: Can I use pH to improve the solubility of Morfoben in my assay?
A: Yes, leveraging the acidic nature of Morfoben is a highly effective strategy. As a weak acid with a pKa of ~4.2, its solubility dramatically increases at pH values above its pKa, where it exists predominantly in its more soluble, deprotonated (anionic) form.[1][2][3][13][14] According to the Henderson-Hasselbalch equation, at a pH of 7.4, the compound will be almost entirely in its ionized, more soluble state.[15][16][17][18] If your assay can tolerate it, working with a buffer at pH 7.5 or higher can significantly reduce precipitation.[19][20]
Troubleshooting Guide: From Problems to Protocols
This section provides a systematic approach to diagnosing and solving common solubility-related issues.
Problem: Inconsistent or Non-reproducible Assay Results
You observe high variability between replicate wells or experiments. Your dose-response curves may be erratic or show lower-than-expected potency.
Primary Cause: The most likely culprit is compound precipitation or aggregation in the assay plate.[7] The actual concentration of Morfoben in solution is lower and more variable than the nominal concentration you intended.
Caption: Troubleshooting Decision Tree for Assay Variability.
Protocol 1: Preparation of a 10 mM Morfoben Stock Solution in DMSO
This protocol is foundational for all subsequent experiments. Using an accurate, fully solubilized stock solution is critical.
Materials:
-
Morfoben (MW: 221.25 g/mol )
-
Anhydrous, high-purity DMSO[21]
-
Sterile, low-binding microcentrifuge tubes
-
Calibrated analytical balance and pipettes
-
Vortex mixer and water bath sonicator
Procedure:
-
Weighing: Accurately weigh out 2.21 mg of Morfoben powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 1.0 mL of high-purity DMSO to the tube.[6]
-
Dissolution: Vortex the tube vigorously for 1-2 minutes.
-
Solubility Check: Visually inspect the solution against a light source. If any solid particles remain, sonicate the tube in a water bath for 5-10 minutes.[6][22] Gentle warming to 37°C can also be applied if necessary.[6]
-
Confirmation: Ensure the final solution is completely clear and free of any visible precipitate.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.
Advanced Strategies & Protocols
If basic troubleshooting is insufficient, these advanced strategies can be employed.
Understanding Morfoben's pH-Dependent Solubility
The ionization state of Morfoben is dictated by the solution's pH, as described by the Henderson-Hasselbalch equation.[17][18] Below its pKa (~4.2), the carboxylic acid group is protonated (COOH), making the molecule neutral and less soluble in water. Above the pKa, it is deprotonated (COO-), rendering the molecule charged (anionic) and significantly more water-soluble.[1][2][3]
Caption: Effect of pH on the Ionization and Solubility of Morfoben.
Protocol 2: Optimized Dilution into Aqueous Assay Buffer
This method minimizes the shock of solvent exchange, reducing the likelihood of precipitation.
Materials:
-
10 mM Morfoben stock in 100% DMSO (from Protocol 1)
-
Assay buffer (pre-warmed to the assay temperature, e.g., 37°C)
-
Sterile pipette tips
Procedure:
-
Prepare Serial Dilutions in DMSO: First, perform any necessary serial dilutions in 100% DMSO to achieve the desired stock concentrations for your dose-response curve. This ensures the volume of DMSO added to each well remains constant.[6][23]
-
Pre-warm Buffer: Ensure your assay buffer is pre-warmed to the final assay temperature (e.g., 37°C).[7] Higher temperatures can sometimes improve solubility.[24]
-
Dispense Buffer First: Add the aqueous assay buffer to the wells of your assay plate first.
-
"Spike" the Buffer: Add a small volume (e.g., 1 µL) of the DMSO stock directly into the assay buffer in the well. The final DMSO concentration should not exceed 0.5%.
-
Mix Immediately and Thoroughly: Immediately after adding the DMSO stock, mix the contents of the well. This can be done by gently pipetting up and down a few times or by using an orbital shaker. Rapid and efficient mixing is crucial to disperse the compound before it has a chance to aggregate.
Protocol 3: Using Solubilizing Excipients (If Necessary)
For particularly challenging assays where concentration cannot be lowered, the addition of a solubilizing agent to the assay buffer may be required. This should be a last resort, and the excipient must be validated to ensure it does not interfere with the assay.
Common Excipients:
-
Bovine Serum Albumin (BSA): Proteins like albumin can bind to lipophilic compounds and help keep them in solution. A final concentration of 0.1% to 0.5% (w/v) BSA in the assay buffer can be effective.
-
Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at very low concentrations (e.g., 0.005% - 0.01%) can prevent aggregation.[25][26]
-
Cyclodextrins: These molecules have a hydrophobic interior and a hydrophilic exterior and can form inclusion complexes with poorly soluble drugs, enhancing their aqueous solubility.[20]
Validation is Key: Before implementing any excipient, run control experiments to confirm that the agent itself does not affect the biological activity being measured.
References
- Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. Ovid.
- Fiveable. (n.d.). pH and Solubility. AP Chem | Fiveable.
- Avdeef, A. (2012). Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed.
- Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo... Pearson.
- Dafnis, I., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.
- Yalkowsky, S., Patel, R., & Al-Antary, D. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK.
- (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino.
- Streng, W. H., & Zoglio, M. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. PubMed.
- Dissolution Technologies. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective.
- McGraw Hill. (n.d.). Chapter 3. Pharmacokinetics. AccessPhysiotherapy.
- Bergström, C. A., et al. (2014). Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate.
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.
- Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta.
- Yartsev, A. (n.d.). Drug permeation: the influence of pH on solubility in water and lipid. Deranged Physiology.
- Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. Etra Organics.
- Aryal, S. (2024). Henderson Hasselbalch Equation: Basics & Real-World Uses. Microbe Notes.
- (n.d.). PH and Solvent Effect on Drug Solubility. SlideShare.
- Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.
- Hansen, M. B., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
- ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate.
- Alsenz, J. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. ResearchGate.
- PubChem. (n.d.). Benzoic Acid. PubChem.
- Paul, C., et al. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. ResearchGate.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
- Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Biotage.
- ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. ResearchGate.
- Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility Available. Books.
- ResearchGate. (2025). Dissolution Method Development for Poorly Soluble Compounds | Request PDF. ResearchGate.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. accessphysiotherapy.mhmedical.com [accessphysiotherapy.mhmedical.com]
- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 18. microbenotes.com [microbenotes.com]
- 19. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 20. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 21. How to Use DMSO Safely | Best Practices & Common Mistakes [etraorganics.co.uk]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 25. dissolutiontech.com [dissolutiontech.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: 2-Methyl-3-morpholinobenzoic Acid
Welcome to the technical support guide for 2-Methyl-3-morpholinobenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation with this compound. The following sections provide in-depth, experience-driven advice to ensure the integrity and reproducibility of your results.
Section 1: Understanding the Compound - Foundational Knowledge
This compound and its derivatives are recognized for their potential as inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), which is implicated in various cancers.[1][2][3] The core structure consists of a benzoic acid scaffold with a methyl and a morpholino group. Modifications to this structure are a key area of research to explore its pharmacophore and improve its biological activity.[1][2][3]
Understanding the chemical nature of this molecule is the first step in troubleshooting. The presence of the carboxylic acid, the tertiary amine in the morpholine ring, and the substituted benzene ring all contribute to its reactivity, solubility, and potential for side reactions.
Diagram: Core Chemical Structure and Key Functional Groups
Caption: Key functional groups of this compound.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound?
A1: As a benzoic acid derivative, its solubility is pH-dependent. In acidic aqueous solutions, the carboxylic acid will be protonated, making the compound less soluble. In basic aqueous solutions, the carboxylate salt will form, increasing its solubility. For organic solvents, it is expected to have good solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in alcohols like methanol and ethanol. Always perform small-scale solubility tests before preparing stock solutions.
Q2: What are the recommended storage conditions for this compound?
A2: Store in a cool, dry, and well-ventilated area in a tightly sealed container. Protect from light. For long-term storage, keeping it at -20°C is recommended. Avoid repeated freeze-thaw cycles of solutions, which can lead to degradation.
Q3: Are there any known stability issues?
A3: Benzoic acid derivatives can be susceptible to degradation under certain conditions. For instance, some boronic acid derivatives have shown erratic stability, with degradation pathways being oxidative in nature.[4] While this compound itself is generally stable, its derivatives, particularly esters, might be prone to hydrolysis, especially at non-neutral pH.[5] Studies on similar scaffolds have shown a high degree of stability following treatment with rat microsomes, suggesting good metabolic stability.[2][3]
Section 3: Troubleshooting Inconsistent Experimental Results
This section addresses specific problems that may arise during your experiments and provides a logical approach to resolving them.
Diagram: General Troubleshooting Workflow
Caption: A systematic approach to troubleshooting inconsistent results.
Issue 1: Variable Potency or Activity in Biological Assays
Question: My dose-response curves are inconsistent between experiments, showing shifts in IC50 values. What could be the cause?
Answer:
This is a common issue that can stem from several factors related to the compound itself or the assay conditions.
Causality and Troubleshooting Steps:
-
Compound Purity and Integrity:
-
Problem: Impurities, even in small amounts, can have biological activity or interfere with the assay. The compound may have degraded during storage or in the assay medium.
-
Solution:
-
Verify Purity: Re-analyze the purity of your compound stock using High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with a C8 or C18 column is often suitable.[6][7]
-
Check for Degradation: Look for new peaks in the chromatogram that might indicate degradation products. Mass spectrometry (LC-MS) can help identify these.[7]
-
Protocol: Quick Purity Check by HPLC
-
Prepare a fresh solution of your compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Employ a gradient elution with a mobile phase of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Monitor at a UV wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Compare the chromatogram of your current stock to a reference standard or a previously validated batch.
-
-
-
-
Solubility and Aggregation:
-
Problem: Poor solubility in the assay buffer can lead to the compound precipitating out of solution, especially at higher concentrations. This effectively lowers the concentration of the active compound and can lead to artificially high IC50 values. The compound may also form aggregates that can interfere with the assay.
-
Solution:
-
Assess Solubility: Visually inspect your highest concentration wells for any signs of precipitation.
-
Improve Solubility: If solubility is an issue, consider using a co-solvent like DMSO (ensure the final concentration is tolerated by your cells/enzyme). Sonication of the stock solution can also help.
-
Dynamic Light Scattering (DLS): For persistent issues, DLS can be used to check for aggregation.
-
-
-
pH Sensitivity:
-
Problem: The activity of the compound may be sensitive to the pH of the assay buffer. The ionization state of the carboxylic acid and the morpholine nitrogen can affect binding to the target.
-
Solution:
-
Verify Buffer pH: Always measure the pH of your assay buffer before use.
-
pH Stability Study: If you suspect pH is a critical factor, perform the assay in buffers with slightly different pH values (e.g., 7.2, 7.4, 7.6) to see how it impacts activity.
-
-
Issue 2: Difficulties in Synthesis and Purification
Question: I am having trouble with the synthesis of a this compound derivative, specifically with low yields and purification challenges. What are some common pitfalls?
Answer:
Synthetic challenges are often related to reaction conditions and the choice of reagents.
Causality and Troubleshooting Steps:
-
Reaction Inefficiency:
-
Problem: The coupling of the morpholine to the benzoic acid precursor can be sluggish. The reactivity of the starting materials is key. For example, coupling a hydroxylamine directly to some benzoic acids can be difficult due to decreased electrophilicity from electron-donating groups.[1]
-
Solution:
-
Choice of Starting Material: Using a more reactive derivative of the benzoic acid, such as an acyl chloride, can improve yields. However, this can also lead to more side products.
-
Catalyst and Reaction Conditions: For palladium-catalyzed reactions, the choice of ligand, base, and solvent is critical.[8] Experiment with different conditions on a small scale to optimize the reaction.
-
Temperature and Time: Ensure the reaction is running at the optimal temperature and for a sufficient amount of time. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
-
Purification Issues:
-
Problem: The product may have similar polarity to starting materials or byproducts, making separation by column chromatography difficult.
-
Solution:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective purification method.[9]
-
Chromatography Optimization:
-
Experiment with different solvent systems for column chromatography. A step gradient of ethyl acetate in hexanes is a common starting point.
-
Consider using a different stationary phase if silica gel is not providing adequate separation.
-
-
Acid-Base Extraction: The acidic nature of the product can be exploited. Dissolve the crude material in an organic solvent and wash with a weak aqueous base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as the carboxylate salt. The layers can then be separated, and the aqueous layer acidified to precipitate the pure product.
-
-
Data Summary Table: Common Analytical Techniques
| Technique | Application | Key Considerations |
| HPLC-UV | Purity assessment, quantification | Strong UV absorbance of the aromatic ring allows for sensitive detection.[7] |
| LC-MS | Structure confirmation, impurity identification | Provides molecular weight information, crucial for identifying byproducts and degradants.[7] |
| NMR | Structure elucidation, purity | ¹H and ¹³C NMR are essential for confirming the chemical structure. |
| FT-IR | Functional group analysis | Can confirm the presence of the carboxylic acid and other key functional groups. |
Section 4: References
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
-
Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]
-
A two step synthesis of methyl 3-nitrobenzene. Unknown Source. [Link]
-
Analytical Methods. RSC Publishing - The Royal Society of Chemistry. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]
-
Synthesis method of morpholine benzoate compound. Google Patents.
-
The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.
-
Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]
-
Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Unknown Source. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Unknown Source. [Link]
-
The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Unknown Source. [Link]
-
Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC - NIH. [Link]
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. CN115490650B - Synthesis method of morpholine benzoate compound - Google Patents [patents.google.com]
- 9. chemhume.co.uk [chemhume.co.uk]
Technical Support Center: 2-Methyl-3-morpholinobenzoic Acid Assay
Welcome to the technical support resource for the analytical assay of 2-Methyl-3-morpholinobenzoic Acid. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the quantitative analysis of this compound.
Troubleshooting Guide: Common Assay Interferences & Solutions
This section addresses specific experimental issues you may encounter during the analysis of this compound, with a focus on chromatographic and mass spectrometric methods.
Chromatographic Issues
Q1: Why am I observing poor peak shape (tailing or fronting) for my this compound peak in HPLC?
Peak asymmetry is a common problem when analyzing polar, ionizable compounds like this compound.[1][2] The primary causes are often related to secondary interactions with the stationary phase or improper mobile phase conditions.
-
Causality & Solution 1: Secondary Silanol Interactions. Residual silanol groups on the surface of silica-based columns (like C18) can interact with the morpholino and carboxylic acid moieties of your analyte, leading to peak tailing.[1][2] To mitigate this, it is crucial to control the mobile phase pH. Lowering the pH to at least 1.5-2 units below the pKa of the carboxylic acid group protonates these silanols, minimizing unwanted interactions.[2] For benzoic acid derivatives, a pH of around 2.5-3.0 is often effective.[2] Alternatively, using a modern, end-capped column with a high-purity silica base can significantly reduce the number of accessible silanol groups.[1][2]
-
Causality & Solution 2: Analyte Ionization State. If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will exist in solution. This leads to peak broadening and tailing as the two forms will have different retention characteristics.[2] Ensuring the mobile phase pH is well below the analyte's pKa will keep it in a single, non-ionized state, resulting in a sharper, more symmetrical peak.[1]
-
Causality & Solution 3: Sample Overload. Injecting too concentrated a sample can saturate the column, leading to peak distortion.[1] This can be easily checked by diluting your sample or reducing the injection volume.[1]
-
Causality & Solution 4: Sample Solvent Incompatibility. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak fronting or splitting.[3][4] Whenever possible, dissolve your sample in the initial mobile phase.[4]
Protocol 1: Mobile Phase pH Adjustment for Symmetrical Peaks
Objective: To prepare a mobile phase with a pH at least 1.5 units below the pKa of this compound to ensure a single ionization state and minimize silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Acidifier (e.g., Formic acid, Phosphoric acid)
-
Calibrated pH meter
-
0.22 µm or 0.45 µm membrane filter
Procedure:
-
Determine Analyte pKa: Consult literature for the pKa of this compound. For similar benzoic acid derivatives, pKa values are typically in the range of 3-5.
-
Prepare Aqueous Phase: Measure the required volume of HPLC-grade water.
-
Adjust pH: While stirring, add the acidifier dropwise to the aqueous phase until the pH is approximately 1.5-2 units below the analyte's pKa. For example, a target pH of 2.5 is a good starting point.
-
Add Organic Solvent: Add the required volume of HPLC-grade organic solvent (e.g., acetonitrile) to the pH-adjusted aqueous phase to achieve the desired mobile phase composition.
-
Filter and Degas: Filter the final mobile phase mixture through a 0.22 µm or 0.45 µm filter to remove particulates and degas thoroughly before use to prevent baseline noise and pump issues.[5]
Q2: I'm experiencing baseline noise or drift during my analysis. What are the potential causes?
An unstable baseline can significantly impact the accuracy and precision of your quantification.
-
Causality & Solution 1: Mobile Phase Issues. Inadequate degassing of the mobile phase can introduce air bubbles into the system, causing baseline fluctuations.[5] Ensure your mobile phase is thoroughly degassed using sonication, vacuum filtration, or an inline degasser. Also, verify the mobile phase is properly mixed and that the solvents are of high purity.[5]
-
Causality & Solution 2: System Contamination. Contaminants in the HPLC system, including the column, injector, or detector, can leach out during the run, causing baseline drift.[5] Implement a regular system cleaning and column washing protocol.
-
Causality & Solution 3: Detector Instability. Fluctuations in detector lamp intensity or temperature changes can lead to baseline drift.[5] Allow the detector to warm up and stabilize before starting your analysis.
Mass Spectrometry (MS) and Bioanalytical Issues
Q3: My assay is showing low recovery or significant signal suppression/enhancement, especially in biological matrices. How can I troubleshoot this?
This is a classic sign of matrix effects, where co-eluting endogenous or exogenous components from the sample matrix interfere with the ionization of your analyte in the mass spectrometer source.[6][7]
-
Causality & Solution 1: Endogenous Matrix Components. Biological fluids like plasma and urine contain a high concentration of phospholipids, salts, and proteins that can cause ion suppression.[8]
-
Improved Sample Preparation: A simple protein precipitation may not be sufficient to remove all interfering components.[8] Consider more rigorous sample cleanup techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to selectively isolate your analyte and remove matrix components.
-
Chromatographic Separation: Optimize your HPLC method to chromatographically separate this compound from the regions where matrix components typically elute (often very early in the run).
-
-
Causality & Solution 2: Exogenous Contaminants. Materials introduced during sample collection and preparation can also cause matrix effects.[6]
-
Anticoagulants: Some anticoagulants, like lithium heparin, have been shown to cause matrix effects.[6] If possible, use a different anticoagulant or ensure consistency across all samples and standards.
-
Plasticizers: Polymers from plastic tubes can leach into the sample and interfere with the assay.[6] It is recommended to use the same brand and lot of collection and processing tubes for all samples to maintain consistency.[6]
-
-
Causality & Solution 3: Ionization Source and Mode. The design of the mass spectrometer's ion source and the ionization mode (ESI vs. APCI) can influence the susceptibility to matrix effects.[6] In some cases, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) may reduce matrix effects, although this is instrument-dependent.[6]
Diagram 1: Troubleshooting Workflow for Assay Interference
Caption: A logical workflow for diagnosing and resolving common interferences.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound that could interfere with my assay?
While specific stability data for this compound is not widely published, related structures can provide insights. Benzoic acid derivatives can be susceptible to degradation under certain conditions. For instance, microbial degradation of 2-methylbenzoic acid can occur via oxidation of the methyl group or dioxygenation of the aromatic ring.[9][10] In the context of a formulated product, interactions with excipients or exposure to high temperatures and extreme pH could lead to degradation. It is crucial to perform forced degradation studies (acid, base, oxidation, heat, light) as part of method validation to identify potential degradants and ensure the analytical method is stability-indicating.
Q2: Can excipients in my formulation interfere with the assay?
Yes, both active and inactive ingredients in a drug formulation can potentially interfere with the assay. Common excipients like polymers (e.g., PEG), surfactants, and salts can cause matrix effects in LC-MS/MS analysis or co-elute with the analyte in HPLC-UV, leading to inaccurate quantification. It is essential to evaluate the specificity of your method by analyzing a placebo formulation (containing all excipients except the active pharmaceutical ingredient) to check for any interfering peaks.
Q3: How do I choose an appropriate internal standard (IS) for my bioanalytical method?
A good internal standard is critical for correcting for variability in sample preparation and instrument response.[11] The ideal IS for LC-MS/MS analysis is a stable isotope-labeled (SIL) version of this compound (e.g., containing ¹³C or ²H). A SIL-IS will have nearly identical chemical and physical properties to the analyte, meaning it will co-elute and experience similar matrix effects, providing the most accurate correction. If a SIL-IS is not available, a close structural analog that does not interfere with the analyte and is not present in the biological matrix can be used.[11]
Q4: What are the key parameters to consider when developing an HPLC-UV method for this compound?
-
Column Chemistry: A C18 column is a common starting point for reversed-phase chromatography of benzoic acid derivatives.[12]
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic or phosphoric acid in water) and an organic modifier (acetonitrile or methanol) is typical.[13][14] As discussed, maintaining a low pH is critical for good peak shape.[2]
-
Detection Wavelength: Benzoic acid derivatives typically have a strong UV absorbance. The optimal wavelength should be determined by running a UV scan of a standard solution. A wavelength around 230 nm is often a good starting point.[12]
-
Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) can improve peak shape and retention time reproducibility.[12]
Table 1: Summary of Potential Interferences and Mitigation Strategies
| Type of Interference | Potential Cause | Recommended Mitigation Strategy | Primary Analytical Technique Affected |
| Chromatographic | Secondary silanol interactions | Adjust mobile phase pH to < 3; Use an end-capped column.[1][2] | HPLC |
| Analyte ionization | Buffer mobile phase to be >1.5 pH units below analyte pKa.[2] | HPLC | |
| Sample matrix co-elution | Optimize gradient; Use more selective sample preparation (SPE/LLE). | HPLC, LC-MS/MS | |
| Mass Spectrometric | Ion suppression/enhancement | Improve sample cleanup; Use a stable isotope-labeled internal standard.[8] | LC-MS/MS |
| Exogenous contaminants | Use consistent plasticware; Screen anticoagulants.[6] | LC-MS/MS | |
| Chemical Reactivity | Analyte degradation | Perform forced degradation studies; Control sample storage conditions. | All |
| Formulation excipients | Analyze placebo blanks; Ensure chromatographic resolution. | All |
References
- Technical Support Center: Troubleshooting HPLC Peak Tailing for Benzoic Acid Derivatives - Benchchem.
- TROUBLESHOOTING GUIDE. Restek.
- Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives - Benchchem.
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central.
- “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.
- Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. PubMed.
- Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. PubMed.
- Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research.
- Troubleshooting Guide. Phenomenex.
- Troubleshooting in HPLC: A Review. IJSDR.
- Matrix effect elimination during LC-MS/MS bioanalytical method development. PubMed.
- Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column. SIELC Technologies.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
- Benchmarking analytical methods for 2-Hydroxymethyl benzoic acid quantification - Benchchem.
- Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. PubMed Central.
- Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2. PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. ijsdr.org [ijsdr.org]
- 5. ijnrd.org [ijnrd.org]
- 6. Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Degradation of 2-methylbenzoic acid by Pseudomonas cepacia MB2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Separation of 2-Methyl-3-nitrobenzoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. thaiscience.info [thaiscience.info]
Technical Support Center: Scaling Up the Synthesis of 2-Methyl-3-morpholinobenzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-Methyl-3-morpholinobenzoic Acid. This document is designed for researchers, chemists, and drug development professionals engaged in the synthesis of this important morpholine-containing benzoic acid derivative. We will explore the common synthetic routes, provide detailed experimental protocols, and address the specific challenges you may encounter during scale-up, framed in a practical question-and-answer format.
Overview of Synthetic Strategies
The synthesis of this compound primarily involves the formation of a carbon-nitrogen (C-N) bond between a 2-methylbenzoic acid scaffold and a morpholine moiety. The two most prevalent and industrially relevant methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these pathways depends on factors such as substrate reactivity, functional group tolerance, cost of goods, and desired scale.
The general transformation is illustrated below:
Detailed Experimental Protocols
Herein, we provide representative, step-by-step protocols for both the Ullmann and Buchwald-Hartwig approaches. These should be considered starting points, with optimization likely required for your specific equipment and scale.
Protocol 1: Ullmann Condensation
This classical method utilizes a copper catalyst and typically requires higher reaction temperatures. It is often favored for its lower catalyst cost.
Reactants:
-
2-Methyl-3-bromobenzoic acid
-
Morpholine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry, three-necked flask equipped with a reflux condenser and a nitrogen inlet, add 2-Methyl-3-bromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.15 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.[1]
-
Add anhydrous DMF as the solvent, followed by morpholine (1.5 eq).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring. The high temperature is often necessary for classical Ullmann reactions to proceed at a reasonable rate.[1]
-
Monitor the reaction progress using TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous mixture to a pH of ~2-3 using 1M HCl to precipitate the product.
-
Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Buchwald-Hartwig Amination
This modern cross-coupling reaction uses a palladium catalyst with a specialized phosphine ligand, often allowing for milder conditions and broader substrate scope.[2][3]
Reactants:
-
2-Methyl-3-chlorobenzoic acid (Note: Aryl chlorides can be challenging but are often viable with modern ligands).[4]
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under a strictly inert atmosphere, charge a dry Schlenk flask with palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
-
Add anhydrous toluene, followed by 2-Methyl-3-chlorobenzoic acid (1.0 eq), morpholine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the flask and heat the mixture to 90-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct Q&A format.
Q: My reaction shows low to no yield. What are the first things to check?
A: This is a common issue that can stem from several factors.
-
Catalyst Quality: For Ullmann reactions, copper(I) salts can oxidize over time, leading to significantly reduced activity.[1] For Buchwald-Hartwig reactions, the palladium catalyst or, more often, the phosphine ligand can be sensitive to air and moisture. Ensure you are using fresh, high-purity catalysts and ligands.
-
Inert Atmosphere: Oxygen can deactivate both copper and palladium catalyst systems. Ensure your reaction is set up under a strictly inert atmosphere (nitrogen or argon) using Schlenk techniques or a glovebox.[1] Solvents should be properly degassed.
-
Reagent Purity: The purity of your starting aryl halide and morpholine is critical. Impurities can interfere with the catalytic cycle. Water is a particularly problematic impurity; ensure all reagents and solvents are anhydrous, especially for the Buchwald-Hartwig reaction which often employs water-sensitive bases like NaOtBu.[1]
Q: I'm observing significant dehalogenation of my starting material, especially in an Ullmann reaction. How can I prevent this?
A: Dehalogenation, where the aryl halide is reduced to 2-methylbenzoic acid, is a common side reaction. It becomes competitive when the desired C-N coupling is slow.
-
Ensure Anhydrous Conditions: The hydrogen source for dehalogenation can be trace water, the solvent, or even the amine nucleophile itself.[1] Rigorously drying all components is the first line of defense.
-
Increase Catalyst Activity: Consider introducing a ligand (e.g., 1,10-phenanthroline, L-proline) in your Ullmann reaction. Ligands can stabilize the copper catalyst and accelerate the desired cross-coupling pathway, outcompeting the dehalogenation side reaction.[1]
-
Optimize Temperature: While high temperatures are needed, excessively high temperatures can sometimes promote side reactions. A careful optimization study is recommended.
Q: In my Buchwald-Hartwig reaction, I see multiple unidentified spots on my TLC plate and a complex crude NMR. What could be the cause?
A: Buchwald-Hartwig reactions, while powerful, can be fickle with complex substrates.[4]
-
Base Sensitivity: Strong bases like NaOtBu can be incompatible with other functional groups on the molecule.[5] Although this compound itself has limited reactive groups, this is a key consideration for more complex derivatives. The carboxylate formed in situ from the benzoic acid and the strong base could also lead to complications. Consider screening weaker bases like K₂CO₃ or K₃PO₄, though this may require a more reactive aryl halide (bromide or iodide) or a more active catalyst system.
-
Ligand Choice: The choice of phosphine ligand is paramount. Bulky, electron-rich ligands (like the "Buchwald-type" ligands) are designed to promote the crucial reductive elimination step and prevent side reactions.[6] If you are using a less effective ligand, you may see byproducts from catalyst decomposition or other pathways.
-
Aryl Halide Reactivity: Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig amination due to the strength of the C-Cl bond, which makes the initial oxidative addition step more difficult.[4] If you are struggling with an aryl chloride, switching to the corresponding aryl bromide will almost certainly improve reaction efficiency.
Q: How do I choose between the Ullmann and Buchwald-Hartwig methods for a large-scale synthesis?
A: The choice involves a trade-off between cost, conditions, and reliability.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst Cost | Lower (Copper-based) | Higher (Palladium-based) |
| Ligand Cost | Often optional or uses cheap ligands (e.g., amino acids) | Requires expensive, specialized phosphine ligands |
| Reaction Temp. | Generally high (>120 °C)[1] | Milder (Often <110 °C) |
| Substrate Scope | Traditionally limited to activated aryl halides[7][8] | Very broad, including unactivated aryl chlorides |
| Functional Group Tol. | Moderate | Excellent |
| Process Robustness | Can be sensitive and yield-variable ("erratic")[7][8] | Generally more reliable and reproducible |
For initial lab-scale or discovery chemistry, the Buchwald-Hartwig reaction is often preferred due to its reliability and milder conditions. For large-scale manufacturing where cost is a major driver, significant effort is often invested in optimizing an Ullmann -type reaction to make it economically viable.
Frequently Asked Questions (FAQs)
Q: What is the role of the base in these reactions?
A: In both reactions, the base is critical. In the Buchwald-Hartwig mechanism, the base deprotonates the amine-palladium complex just before the final reductive elimination step that forms the C-N bond.[2][5] In the Ullmann reaction, the base is thought to facilitate the formation of a copper-amide intermediate, which then acts as the active nucleophile. For this specific synthesis, the base also serves to deprotonate the carboxylic acid group of the starting material.
Q: Can I use 2-Methyl-3-aminobenzoic acid as a starting material?
A: While it seems counterintuitive to start with an amino group and replace it, it's not a standard route. The primary methods involve coupling a halide with morpholine. Synthesizing 2-Methyl-3-aminobenzoic acid itself often involves the reduction of a nitro group, as described in several procedures.[9][10] It is more direct to use a halogenated precursor.
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Stain with potassium permanganate or view under UV light. For quantitative analysis and to distinguish between product and potential isomers or dehalogenated starting material, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.
Q: My final product has a persistent color. How can I decolorize it?
A: Residual catalyst is a common source of discoloration (palladium often appears as a fine black powder, copper salts can be colored). During workup, filtering the crude organic solution through a pad of Celite can help remove insoluble catalyst residues. If color persists in the final product, a charcoal treatment during recrystallization can be effective.
References
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress.
- Google Patents. (n.d.). CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- L.S. College, Muzaffarpur. (2020). Ullmann reaction.
- MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Sciencemadness Discussion Board. (2011). Ullmann Reaction Questions.
- Wikipedia. (n.d.). Ullmann reaction.
- A-Level Chemistry. (n.d.). A two step synthesis of methyl 3-nitrobenzene.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress.
- YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor.
- Organic Syntheses. (n.d.). Methyl m-Nitrobenzoate.
- Google Patents. (n.d.). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- ResearchGate. (2006). Mild Method for Ullmann Reaction of 2‐Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation.
- ResearchGate. (2006). Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. lscollege.ac.in [lscollege.ac.in]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]
- 10. 3-Amino-2-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Guide to PC-PLC Inhibitors: Evaluating 2-Methyl-3-morpholinobenzoic Acid and its Analogs
For researchers and drug development professionals navigating the complex landscape of signal transduction, the targeted inhibition of specific enzymes is a cornerstone of therapeutic innovation. Phosphatidylcholine-specific phospholipase C (PC-PLC) has emerged as a significant target in various pathologies, including cancer, due to its role in generating pro-proliferative second messengers.[1][2] This guide provides an in-depth, objective comparison of the 2-morpholinobenzoic acid scaffold, a promising class of PC-PLC inhibitors, with other established inhibitors in the field. We will delve into the supporting experimental data, provide detailed protocols for comparative analysis, and explore the underlying signaling pathways.
The Central Role of PC-PLC in Cellular Signaling
PC-PLC is a pivotal enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of eukaryotic cell membranes, into phosphocholine and diacylglycerol (DAG).[1][3] DAG is a critical second messenger that activates several downstream signaling cascades implicated in oncogenesis, including the protein kinase C (PKC), nuclear factor-kappa B (NF-κB), and mitogen-activated protein kinase (MAPK) pathways.[2] Dysregulation and overexpression of PC-PLC have been observed in numerous cancer cell lines, making it an attractive target for therapeutic intervention.[2]
Caption: Amplex Red PC-PLC Assay Workflow.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare the Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, alkaline phosphatase, and phosphatidylcholine substrate solutions according to the manufacturer's protocol. Prepare a dilution series of the test inhibitors (e.g., this compound, D609) in the reaction buffer.
-
Reaction Setup: In a 96-well microplate, add the reaction buffer, the test inhibitor at various concentrations, and the PC-PLC enzyme. Allow for a pre-incubation period of 10-15 minutes at room temperature to permit the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the phosphatidylcholine substrate to all wells to initiate the enzymatic reaction.
-
Enzyme Cascade: The PC-PLC will hydrolyze the PC to phosphocholine. Subsequently, alkaline phosphatase hydrolyzes phosphocholine to choline, which is then oxidized by choline oxidase to produce H₂O₂.
-
Fluorescence Detection: The HRP catalyzes the reaction between the Amplex® Red reagent and H₂O₂, producing the highly fluorescent product, resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader (excitation ~530-560 nm, emission ~590 nm).
-
IC₅₀ Determination: Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for each inhibitor.
Cell-Based PC-PLC Inhibition and Anti-Proliferative Assay
This assay evaluates the ability of the inhibitors to penetrate the cell membrane and inhibit intracellular PC-PLC activity, and the consequential effect on cell proliferation.
Step-by-Step Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells, which have high PC-PLC expression) in appropriate media until they reach 70-80% confluency. [2]2. Inhibitor Treatment: Treat the cells with varying concentrations of the test inhibitors (e.g., this compound, D609) for a predetermined period (e.g., 24-48 hours). Include a vehicle-only control.
-
Cell Proliferation Assay:
-
After the treatment period, assess cell viability and proliferation using a standard method such as the MTT or WST-1 assay.
-
Measure the absorbance at the appropriate wavelength and calculate the percentage of cell growth inhibition for each inhibitor concentration.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) for each compound.
-
-
PC-PLC Activity in Cell Lysates:
-
Following inhibitor treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Measure the PC-PLC activity in the cell lysates using the Amplex® Red PC-PLC Assay Kit as described in the in vitro protocol. [4] * Normalize the PC-PLC activity to the total protein concentration.
-
-
Data Analysis: Compare the reduction in PC-PLC activity and the inhibition of cell proliferation across the different inhibitors and concentrations.
Conclusion and Future Directions
The 2-morpholinobenzoic acid scaffold represents a promising avenue for the development of novel and effective PC-PLC inhibitors. [1][2][5][6]While direct experimental data for this compound is currently limited, the strong performance of its more complex analogs in both enzymatic and cell-based assays underscores the potential of this chemical class. [1][2]Their improved drug-like properties compared to the traditional inhibitor D609 make them particularly attractive for further investigation. [1] Future research should focus on synthesizing and evaluating simpler analogs like this compound to establish a more comprehensive structure-activity relationship. Head-to-head comparisons using standardized in vitro and cell-based assays, as detailed in this guide, will be crucial for definitively positioning these new inhibitors within the existing landscape of PC-PLC modulators. Such studies will undoubtedly pave the way for the development of more potent and selective therapeutics targeting PC-PLC-driven diseases.
References
- Development of 2-Morpholino-N-hydroxybenzamides as anti-prolifer
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (URL: [Link])
- Incorporation of a Nitric Oxide Donating Motif into Novel PC-PLC Inhibitors Provides Enhanced Anti-Prolifer
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. (URL: [Link])
- Phosphatidylcholine-specific phospholipase C activation is required for CCR5-dependent, NF-kB–driven CCL2 secretion elicited in response to HIV-1 gp120 in human primary macrophages. (URL: [Link])
- Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. (URL: [Link])
- Phosphoinositide-specific phospholipase C in health and disease. (URL: [Link])
- Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target. (URL: [Link])
- [Biological role of phosphatidylcholine-specific phospholipase C in mammalian cells]. (URL: [Link])
- Small Molecule Inhibitors of Phospholipase C from a Novel High-throughput Screen. (URL: [Link])
- Proposed role of PC-PLC in piloting cell signaling effects on breast... (URL: [Link])
- The Novel Functions of the PLC/PKC/PKD Signaling Axis in G Protein-Coupled Receptor-Mediated Chemotaxis of Neutrophils. (URL: [Link])
- Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma. (URL: [Link])
- PHOSPHOLIPASE C. (URL: [Link])
- Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors. (URL: [Link])
- A High-Throughput Assay to Identify Allosteric Inhibitors of the PLC-γ Isozymes Operating
- Phospholipase C (PLC) isozymes. (URL: [Link])
- Functional roles of PC-PLC and Cdc20 in the cell cycle, prolifer
- PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. (URL: [Link])
- An activation-based high throughput screen identifies caspase-10 inhibitors. (URL: [Link])
- 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096. (URL: [Link])
- Benzoic acid, 2-hydroxy-3-methyl-, methyl ester. (URL: [Link])
- 2-Amino-3-methylbenzoic acid | C8H9NO2 | CID 78101. (URL: [Link])
- Benzoic acid, 2-methylpropyl ester. (URL: [Link])
- Methyl benzo
Sources
- 1. Development of 2-Morpholino-N-hydroxybenzamides as anti-proliferative PC-PLC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phosphatidylcholine-Specific Phospholipase C as a Promising Drug Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Phosphatidylcholine-Specific Phospholipase C Interferes with Proliferation and Survival of Tumor Initiating Cells in Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incorporation of a Nitric Oxide Donating Motif into Novel PC-PLC Inhibitors Provides Enhanced Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 2-Methyl-3-morpholinobenzoic Acid Derivatives
Introduction
The morpholine moiety is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological and pharmacokinetic profiles of bioactive molecules.[1] When incorporated into a benzoic acid scaffold, it gives rise to a versatile class of compounds with a wide spectrum of biological activities.[2] This guide focuses on derivatives of 2-Methyl-3-morpholinobenzoic Acid, with a particular emphasis on their evaluation as antiproliferative agents through the inhibition of phosphatidylcholine-specific phospholipase C (PC-PLC).[3][4] Dysregulation of PC-PLC, an enzyme that metabolizes phosphatidylcholine into key second messengers, has been implicated in various cancers, making it a compelling target for novel cancer therapies.[3]
This document provides a comprehensive comparison of the biological activities of various this compound derivatives, supported by experimental data and detailed protocols. We will delve into the structure-activity relationships (SAR) that govern their potency and explore the experimental designs used to validate their therapeutic potential.
Comparative Biological Activity
The antiproliferative and enzyme inhibitory activities of a series of this compound derivatives have been systematically evaluated. The core structure, a 2-morpholino-5-N-benzylamino benzoic acid scaffold, has been identified as an optimal pharmacophore.[3] Modifications to this scaffold have provided critical insights into the structural requirements for potent biological activity.
Antiproliferative Activity Against Cancer Cell Lines
The efficacy of these derivatives was assessed against human breast adenocarcinoma (MDA-MB-231) and human colon carcinoma (HCT116) cell lines. The data, summarized in Table 1, highlights the percentage of cell proliferation reduction at a 10 µM concentration.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | R Group (on N-benzyl ring) | Functional Group at C1 | % Proliferation Reduction (MDA-MB-231) | % Proliferation Reduction (HCT116) | Reference |
| 10h | 2-Bromo | Ester | 48.7 ± 13.3% | 70.5 ± 8.6% | [3] |
| 12j | 4-Bromo | Hydroxamic Acid | 78.2 ± 5.5% | 81.9 ± 5.6% | [3] |
| D609 | (literature standard) | - | No notable activity | No notable activity | [3] |
Analysis of Structure-Activity Relationship (SAR):
-
Influence of the C1 Functional Group: The nature of the functional group at the C1 position of the benzoic acid ring is a critical determinant of antiproliferative activity. The conversion of the carboxylic acid or ester moiety to a hydroxamic acid (e.g., compound 12j ) significantly enhances the potency against both MDA-MB-231 and HCT116 cell lines.[3] This is likely due to the hydroxamic acid's ability to chelate with metal ions, such as the catalytic Zn²⁺ ions in the active site of target enzymes like PC-PLC.[5]
-
Impact of Substitution on the N-benzyl Ring: Halogen substitution on the N-benzyl ring also modulates the antiproliferative effects. For instance, a 2-bromo substitution on the benzyl ring of the ester derivative 10h demonstrated moderate activity.[3] In the more potent hydroxamic acid series, the 4-bromo analogue 12j exhibited the greatest degree of inhibition.[3]
Phosphatidylcholine-Specific Phospholipase C (PC-PLC) Inhibition
The inhibitory activity of the derivatives against PC-PLC from Bacillus cereus (PC-PLCBC) provides a mechanistic basis for their antiproliferative effects.
Table 2: PC-PLCBC Enzyme Inhibition
| Compound ID | Key Structural Features | % Relative Enzyme Activity | % Inhibition | Reference |
| Carboxylic Acid Derivative | 2-morpholino-5-N-benzylamino | 10.7 ± 1.5% | 89.3% | [3] |
| Hydroxamic Acid Derivative | 2-morpholino-5-N-benzylamino | 30.5 ± 7.3% | 69.5% | [3] |
| 2,4-Substituted Carboxylic Acid | 2-morpholino-4-N-benzylamino | 33.1 ± 5.7% | 66.9% | [3] |
| 2,4-Substituted Hydroxamic Acid | 2-morpholino-4-N-benzylamino | 47.5 ± 0.8% | 52.5% | [3] |
SAR Insights for PC-PLC Inhibition:
-
Substitution Pattern on the Benzoic Acid Ring: The spatial arrangement of the substituents on the central aromatic ring is crucial. A shift from a 2-morpholino-5-N-benzylamino pattern to a 2-morpholino-4-N-benzylamino pattern resulted in a significant decrease in inhibitory activity for both carboxylic acid and hydroxamic acid derivatives.[3] This underscores the importance of the specific substitution geometry for optimal interaction with the enzyme's active site.
-
Role of the Morpholine Ring: The morpholine moiety itself is essential for activity. Replacement of the morpholine ring with a tetrahydropyran (THP) ring led to a complete loss or significant reduction in inhibitory potency, suggesting that the morpholinyl nitrogen is critical for the interaction with PC-PLCBC.[3]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed methodologies for the key biological assays are provided below.
Antiproliferative Assay (MTT Assay)
This assay is a standard colorimetric method for assessing cell viability and proliferation.
Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells (MDA-MB-231 or HCT116) are seeded into 96-well plates at a density of 5,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then diluted in cell culture medium to the desired final concentration (e.g., 10 µM). The cells are then treated with the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and a fresh solution of MTT (0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell proliferation is calculated relative to vehicle-treated control cells. IC50 values (the concentration of a compound that inhibits cell growth by 50%) can be determined from dose-response curves.
PC-PLC Enzyme Inhibition Assay
This assay quantifies the ability of the derivatives to inhibit the enzymatic activity of PC-PLC.
Principle: The activity of PC-PLC is measured by monitoring the hydrolysis of a chromogenic substrate, p-nitrophenylphosphorylcholine (p-NPPC). The product of this reaction, p-nitrophenol, is a colored compound that can be quantified spectrophotometrically.
Detailed Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-HCl), ZnCl2 (as PC-PLC is a zinc-dependent enzyme), and the substrate p-NPPC.
-
Inhibitor Addition: The test compounds are pre-incubated with the PC-PLC enzyme in the reaction buffer for a specified period to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate.
-
Reaction Termination and Measurement: The reaction is allowed to proceed for a set time at a controlled temperature and is then terminated by the addition of a stop solution (e.g., a strong base like NaOH) that also enhances the color of the p-nitrophenol product.
-
Absorbance Reading: The absorbance of the p-nitrophenol is measured at 405 nm using a spectrophotometer.
-
Calculation of Inhibition: The percentage of enzyme inhibition is calculated by comparing the absorbance of the wells containing the test compounds to that of the control wells (containing the enzyme and substrate but no inhibitor).
Visualizing Key Concepts
To better illustrate the relationships and processes described, the following diagrams are provided.
Caption: Key structural modifications influencing the biological activity of this compound derivatives.
Caption: Simplified signaling pathway involving PC-PLC and its inhibition by 2-morpholinobenzoic acid derivatives.
Conclusion
The derivatives of this compound represent a promising class of compounds with significant antiproliferative activity, largely mediated through the inhibition of PC-PLC. The structure-activity relationship studies have clearly demonstrated that a 2-morpholino-5-N-benzylamino benzoic acid scaffold is optimal for this activity. Furthermore, the conversion of the C1 carboxylic acid to a hydroxamic acid moiety dramatically enhances potency. The specific substitution pattern on the benzoic acid ring and the integrity of the morpholine ring are also critical for effective enzyme inhibition.
The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and optimization of these and other related compounds. Future research should focus on further refining the pharmacophore to improve efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel and effective therapeutic agents.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry. [Link][3][4]
- Optimizing the Pharmacological Profile of New Bifunctional Antihyperlipidemic/Antioxidant Morpholine Derivatives. Journal of Medicinal Chemistry. [Link][6]
- A review on pharmacological profile of Morpholine derivatives.
- Pharmacological profile of morpholine and its derivatives.
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University. [Link][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-3-morpholinobenzoic Acid Analogs as Novel Antiproliferative Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-3-morpholinobenzoic acid analogs. Drawing upon recent advancements in medicinal chemistry, we will dissect the critical structural motifs that govern their biological activity, primarily as inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC) and as antiproliferative agents against various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of compounds.
Introduction: The Therapeutic Promise of the 2-Morpholinobenzoic Acid Scaffold
The dysregulation of choline phospholipid metabolism is a hallmark of various cancers, with the overexpression of phosphatidylcholine-specific phospholipase C (PC-PLC) being a key contributing factor.[1][2] This enzyme's role in cell signaling and proliferation has established it as a compelling target for the development of novel cancer therapies.[3] Within this context, compounds featuring a 2-morpholinobenzoic acid scaffold have emerged as a promising class of PC-PLC inhibitors.[3][4]
Early investigations identified these molecules as having superior drug-like properties compared to the literature standard for PC-PLC inhibition, D609, which suffers from low aqueous stability.[4] The core structure, a 2-morpholinobenzoic acid, offers a versatile backbone for chemical modification, allowing for the systematic exploration of its pharmacophore to enhance potency and selectivity.[1][5] This guide will compare various analogs, focusing on how specific structural modifications influence their inhibitory and antiproliferative activities.
Decoding the Structure-Activity Relationship: A Comparative Analysis
The biological activity of this compound analogs is intricately linked to the nature and position of various substituents on the core scaffold. Extensive research has elucidated several key SAR trends, which are summarized below.[1][2][3]
The Essential Role of the Morpholine Moiety
A foundational discovery in the SAR of this class is the critical importance of the morpholine ring. Comparative studies involving the substitution of the morpholine ring with a tetrahydropyranyl (THP) moiety at the 2-position resulted in a significant loss of inhibitory activity against PC-PLC.[3] For instance, the THP-containing carboxylic acid analog showed a complete loss of inhibitory activity compared to its morpholine counterpart.[3] This strongly suggests that the nitrogen atom within the morpholine ring is essential for the compound's interaction with the enzyme's active site.[3]
Impact of Acyl Group Modification
The acyl group at the 1-position of the benzoic acid ring plays a crucial role in the biological activity profile. Modifications from a carboxylic acid to a methyl ester or a hydroxamic acid have profound effects:
-
Carboxylic Acids: Generally exhibit strong inhibition of PC-PLC.[3]
-
Methyl Esters: In some cases, these analogs show comparable PC-PLC inhibitory activity to the carboxylic acids.[3]
-
Hydroxamic Acids: While showing variable PC-PLC inhibition, these derivatives consistently demonstrate potent antiproliferative activity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer).[3][4] This suggests that the hydroxamic acid moiety may contribute to a mechanism of action that extends beyond simple PC-PLC inhibition, possibly through its ability to chelate metal ions.[4]
Substitution Pattern on the Central Aromatic Ring
The relative positions of the substituents on the central benzoic acid ring significantly influence activity. A comparative analysis of a 1-acyl-2-morpholino-5-N-benzyl substitution pattern versus a 1-acyl-2-morpholino-4-N-benzyl arrangement revealed that the 1,2,5-arrangement is the optimal pharmacophore for both PC-PLC inhibition and antiproliferative activity.[2][3] Shifting to a 2,4-relationship led to a notable decrease in inhibitory potency.[3]
The Influence of the N-Benzyl Group
Substitutions on the N-benzyl ring are a key determinant of potency. Halogen substitutions, particularly at the 3-position, have been shown to be beneficial for activity.[5] Furthermore, methylation of the benzylic nitrogen (N-methylation) has been identified as a strategy to enhance biological activity, making these N-methylated compounds promising leads for further investigation.[2][3]
Comparative Performance Data of Key Analogs
To provide a clear, quantitative comparison, the following table summarizes the experimental data for representative this compound analogs. The data is derived from in vitro assays assessing PC-PLC inhibition and antiproliferative activity.
| Compound ID | Core Scaffold Modification | N-Benzyl Substituent | Acyl Group | PC-PLCBC Inhibition (%) | Antiproliferative Activity (Cell Line) | Reference |
| 1b | 2-morpholino-5-N-benzyl | 3-Cl | Carboxylic Acid | High (89.3% inhibition) | Moderate | [3] |
| 2b | 2-morpholino-5-N-benzyl | 3-Cl | Hydroxamic Acid | Moderate (69.5% inhibition) | Potent (MDA-MB-231, HCT116) | [3] |
| 11f | 2-morpholino-4-N-benzyl | 3-Cl | Carboxylic Acid | Moderate (66.9% inhibition) | Not Reported | [3] |
| 20f | 2-tetrahydropyranyl-5-N-benzyl | 3-Cl | Carboxylic Acid | No Inhibition | Not Reported | [3] |
| 21f | 2-tetrahydropyranyl-5-N-benzyl | 3-Cl | Hydroxamic Acid | Low (20.3% inhibition) | Not Reported | [3] |
| 24 | 2-morpholino-5-N-(Me)benzyl | 2-Cl | Carboxylic Acid | Predicted High (in silico) | Potent | [3] |
| 25 | 2-morpholino-5-N-(Me)benzyl | 2-Cl | Hydroxamic Acid | Predicted High (in silico) | Most Biologically Active | [3] |
Note: PC-PLCBC refers to the enzyme from Bacillus cereus, which is a commonly used model. Antiproliferative activity is qualitatively described based on the findings in the cited literature.
Experimental Protocols for Biological Evaluation
The following are detailed, step-by-step methodologies for the key experiments used to characterize the biological activity of this compound analogs.
In Vitro PC-PLC Inhibition Assay (Amplex Red-Based)
This assay quantitatively measures the inhibition of PC-PLC activity.
Principle: PC-PLC hydrolyzes a substrate to produce phosphocholine. This product is then used in a series of enzymatic reactions that ultimately generate a fluorescent product, resorufin, which can be measured.
Workflow:
Caption: Workflow for the in vitro PC-PLC inhibition assay.
Detailed Steps:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add the compound dilutions to a 96-well black plate. Include wells for positive control (known inhibitor) and negative control (vehicle, e.g., DMSO).
-
Enzyme Addition: Add PC-PLC from Bacillus cereus to each well.
-
Pre-incubation: Incubate the plate for a short period at 37°C.
-
Reaction Initiation: Add the Amplex Red reagent mix containing horseradish peroxidase, choline oxidase, and the PC-PLC substrate (e.g., phosphatidylcholine).
-
Incubation: Incubate the plate at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for resorufin.
-
Data Analysis: Calculate the percentage of enzyme activity relative to the vehicle control.
Antiproliferative Assay (³H-Thymidine Incorporation)
This assay assesses the effect of the compounds on cell proliferation.
Principle: Actively dividing cells incorporate radiolabeled thymidine into their newly synthesized DNA. The amount of incorporated radioactivity is directly proportional to the rate of cell proliferation.
Workflow:
Caption: Workflow for the ³H-thymidine incorporation assay.
Detailed Steps:
-
Cell Seeding: Seed the desired cancer cell line in a 96-well plate at an appropriate density.
-
Cell Adherence: Incubate the plate overnight to allow the cells to attach.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 48-72 hours).
-
Radiolabeling: Add ³H-thymidine to each well and incubate for an additional period (e.g., 4-6 hours).
-
Cell Harvesting: Harvest the cellular contents onto a filter mat using an automated cell harvester. This process lyses the cells and traps the DNA on the filter.
-
Scintillation Counting: Place the filter mat in a scintillation counter and measure the amount of incorporated radioactivity.
-
Data Analysis: Plot the radioactive counts against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold represents a highly promising platform for the development of novel antiproliferative agents. The structure-activity relationship studies have clearly defined the key structural features required for potent biological activity. The optimal pharmacophore consists of a 2-morpholino-5-N-benzylamino benzoic acid arrangement, with hydroxamic acid derivatives and N-methylated analogs demonstrating particularly strong antiproliferative effects.[2][3]
Future research in this area should focus on:
-
Exploring a wider range of substitutions on the N-benzyl ring to further optimize potency and selectivity.
-
Investigating the detailed mechanism of action of the most potent compounds to understand the full spectrum of their cellular effects beyond PC-PLC inhibition.
-
Conducting in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead candidates in relevant animal models of cancer.
By leveraging the insights from the comparative analysis presented in this guide, researchers can more effectively design and synthesize next-generation this compound analogs with enhanced therapeutic potential.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central. [Link]
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing. [Link]
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed. [Link]
- Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors | Request PDF.
- (PDF) Morpholines. Synthesis and Biological Activity.
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Structure-activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Activity of 2-Methyl-3-morpholinobenzoic Acid and 2-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The 2-Morpholinobenzoic Acid Scaffold: A Foundation for Bioactivity
The 2-morpholinobenzoic acid core is a key pharmacophore in a class of molecules investigated for their potent inhibitory effects on phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme implicated in oncogenic signaling pathways; its overexpression has been noted in various cancers. By catalyzing the hydrolysis of phosphatidylcholine, PC-PLC generates second messengers that can activate proliferative pathways such as those involving protein kinase C (PKC) and mitogen-activated protein kinases (MAPK). Consequently, inhibitors of PC-PLC are of significant interest as potential anti-cancer agents.
Mechanism of Action of 2-Morpholinobenzoic Acid Derivatives
The primary mechanism through which 2-morpholinobenzoic acid derivatives are believed to exert their inhibitory effect on PC-PLC involves the chelation of catalytic zinc ions within the enzyme's active site. The carboxylic acid moiety of the benzoic acid ring is crucial for this interaction. The morpholine group, a privileged structure in medicinal chemistry, is known to enhance the pharmacokinetic properties and potency of bioactive molecules.
Structural and Physicochemical Properties
A comparative analysis of the two molecules begins with an examination of their structural and predicted physicochemical properties.
| Property | 2-morpholinobenzoic acid | 2-Methyl-3-morpholinobenzoic Acid |
| Molecular Formula | C₁₁H₁₃NO₃ | C₁₂H₁₅NO₃ |
| Molecular Weight | 207.23 g/mol | 221.25 g/mol |
| Structure |
A Comparative Guide to Assessing the Cytotoxicity of 2-Methyl-3-morpholinobenzoic Acid in Normal Cells
Executive Summary
The preclinical evaluation of any novel therapeutic candidate must include a rigorous assessment of its effects on non-cancerous, or "normal," cells. This step is fundamental to establishing a preliminary therapeutic window and identifying potential off-target toxicities that could derail a development program. This guide presents a comprehensive, experimentally-grounded framework for evaluating the cytotoxicity of 2-Methyl-3-morpholinobenzoic Acid, a compound belonging to a scaffold known for its antiproliferative properties in cancer cells[1].
As direct cytotoxicity data for this specific compound in normal cells is not yet established in the literature, this document serves as a detailed experimental blueprint. We will outline a robust, multi-assay approach using a relevant normal human cell line and benchmark the compound against appropriate positive and structural controls. This guide provides not only the step-by-step protocols but also the scientific rationale behind each experimental choice, ensuring a self-validating and reproducible study design for researchers in drug discovery and toxicology.
Introduction: The Imperative of Normal Cell Cytotoxicity Profiling
The morpholinobenzoic acid scaffold has garnered interest for its potential as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in oncogenic signaling pathways[1]. While inhibiting cancer cell proliferation is the primary goal, an ideal therapeutic agent must exhibit a high degree of selectivity, sparing healthy tissues. Cytotoxicity in normal cells can lead to dose-limiting toxicities and severe side effects in a clinical setting. Therefore, early-stage in vitro assessment using normal human cell lines is a critical, non-negotiable step.
This guide will use Human Dermal Fibroblasts (HDFs) as our model system. Fibroblasts are a key component of the stromal tissue in most organs and are widely used in toxicological screening due to their robustness and physiological relevance[2][3]. By quantifying the cytotoxic effects of this compound on HDFs, we can generate a baseline safety profile and compare its selectivity against that of a standard chemotherapeutic agent.
Designing a Validated Comparative Framework
To contextualize the cytotoxic potential of this compound, a carefully selected panel of comparator compounds is essential.
-
Test Article: this compound
-
Positive Control: Doxorubicin . A well-characterized anthracycline chemotherapeutic agent known to induce cytotoxicity in both cancer and normal cells, including fibroblasts, through mechanisms like DNA intercalation and topoisomerase II inhibition[4][5][6]. It will serve as our benchmark for potent, non-selective cytotoxicity.
-
Structural Analogs:
-
Methyl Benzoate: A structurally simpler analog, allowing for assessment of the core scaffold's baseline toxicity[7].
-
2-Methyl-3-nitrobenzoic acid: A compound where the morpholino group is replaced by a nitro group. This comparison helps elucidate the specific contribution of the morpholine moiety to the overall cytotoxic profile[8].
-
Experimental Strategy: A Dual-Assay Approach for Robustness
Relying on a single cytotoxicity assay can be misleading, as different methods measure distinct cellular endpoints. To build a comprehensive and trustworthy profile, we will employ two complementary assays that probe different mechanisms of cell death.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell population. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt into purple formazan crystals[9][10]. A decrease in formazan production is proportional to the loss of cell viability.
-
Lactate Dehydrogenase (LDH) Release Assay: This assay quantifies the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis[11][12]. Measuring LDH activity in the supernatant provides a direct marker of cell death.
By using both assays, we can distinguish between cytostatic effects (which may reduce metabolic activity without causing cell lysis) and cytolytic effects (which result in membrane rupture).
Selected Normal Cell Line: Primary Human Dermal Fibroblasts (HDFs)
Primary HDFs are an excellent choice for this study. They are not immortalized, providing a closer representation of in vivo cellular physiology compared to many continuous cell lines[2][4]. They are also readily available and well-characterized for toxicology studies[3][13].
Detailed Experimental Protocols
The following protocols are designed for a 96-well plate format, suitable for dose-response analysis and calculation of IC₅₀ (half-maximal inhibitory concentration) values.
Workflow Overview
Caption: High-level experimental workflow for cytotoxicity assessment.
Protocol 1: MTT Cell Viability Assay
This protocol is adapted from standard methodologies.[9][14][15]
Materials:
-
HDF cells cultured in appropriate medium (e.g., DMEM with 10% FBS).
-
Test and control compounds, serially diluted.
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.[15]
-
Solubilization solution: DMSO or 0.01 M HCl with 10% SDS.
-
96-well flat-bottom sterile plates.
-
Microplate reader (absorbance at 570 nm).
Procedure:
-
Cell Seeding: Seed HDF cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Carefully remove the medium and add 100 µL of fresh medium containing the desired concentrations of test compounds. Include wells for "vehicle control" (medium with compound solvent) and "untreated control".
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, carefully aspirate the treatment medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[14]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. Viable cells will convert the yellow MTT to visible purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 150 µL of solubilization solution (e.g., DMSO) to each well.[9]
-
Reading: Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[15] Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control after subtracting the background absorbance from wells with medium only.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on the principles of commercially available kits.[12][16]
Materials:
-
Cells and compounds prepared in a 96-well plate as described in steps 1-3 of the MTT protocol.
-
LDH Assay Kit (containing substrate, cofactor, and diaphorase).
-
Lysis Buffer (e.g., 1% Triton X-100) to create a "Maximum LDH Release" control.
-
96-well flat-bottom sterile plates.
-
Microplate reader (absorbance at 490 nm).
Procedure:
-
Prepare Controls: On the same plate as the treated cells, set up the following triplicate controls:
-
Spontaneous Release: Untreated cells (measures background LDH release).
-
Maximum Release: Untreated cells treated with 10 µL of Lysis Buffer 45 minutes before the end of incubation (represents 100% cytotoxicity).
-
Vehicle Control: Cells treated with the compound solvent.
-
Medium Background: Wells with culture medium only.
-
-
Sample Collection: After the treatment incubation period, gently centrifuge the plate (if required to settle any floating dead cells). Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of this reaction mixture to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. The reaction converts a tetrazolium salt into a red formazan product.[12]
-
Stop Reaction & Read: Add 50 µL of Stop Solution (per kit instructions) to each well. Measure the absorbance at 490 nm. A reference wavelength of 680 nm can be used to subtract background instrument noise.[12]
-
Analysis: Calculate the percentage of cytotoxicity for each treatment using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Data Presentation and Interpretation
All quantitative data should be summarized to facilitate clear comparisons. The primary endpoint will be the IC₅₀ value, which is the concentration of a compound that causes a 50% reduction in viability (MTT) or induces 50% cytotoxicity (LDH).
Table 1: Illustrative Cytotoxicity Data in Human Dermal Fibroblasts (48h Exposure)
| Compound | Assay Type | Endpoint | IC₅₀ (µM) [Illustrative] |
| This compound | MTT | Metabolic Viability | 75.2 |
| LDH | Membrane Integrity | > 100 | |
| Doxorubicin (Positive Control) | MTT | Metabolic Viability | 0.8 |
| LDH | Membrane Integrity | 1.5 | |
| Methyl Benzoate (Analog 1) | MTT | Metabolic Viability | > 200 |
| LDH | Membrane Integrity | > 200 | |
| 2-Methyl-3-nitrobenzoic acid (Analog 2) | MTT | Metabolic Viability | 120.5 |
| LDH | Membrane Integrity | > 200 |
Interpretation of Illustrative Data: In this hypothetical scenario, this compound shows moderate activity in the metabolic assay (IC₅₀ ~75 µM) but very low activity in the membrane lysis assay (IC₅₀ >100 µM). This could suggest a cytostatic effect or an early apoptotic mechanism that does not immediately lead to membrane rupture. In stark contrast, Doxorubicin is potently cytotoxic in both assays, as expected. The structural analogs show minimal to no cytotoxicity, indicating that the combination of the methyl and morpholino groups on the benzoic acid scaffold is key to the observed activity.
Visualizing Assay Principles
Caption: Principles of the complementary MTT and LDH cytotoxicity assays.
Conclusion and Future Directions
This guide provides a robust, multi-faceted framework for the initial cytotoxic evaluation of this compound in a physiologically relevant normal cell model. By employing complementary assays and benchmarking against well-chosen controls, researchers can generate reliable and interpretable data on the compound's potential for off-target toxicity.
Should this initial screen reveal significant cytotoxicity in normal cells, further studies would be warranted to explore the mechanism of cell death (e.g., via caspase activation assays for apoptosis). Conversely, a favorable profile (high IC₅₀ in normal cells) would strengthen the rationale for advancing the compound into more complex in vitro models (e.g., 3D cultures, co-cultures with cancer cells) and subsequent in vivo efficacy and toxicology studies. This structured approach ensures that decisions made during preclinical development are based on a solid foundation of scientific evidence.
References
- Cyrusbio. (n.d.). MTT Assay Protocol.
- ResearchGate. (2023). What cell line should I choose for citotoxicity assays?.
- Viana, N. B., et al. (2016). Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin. PLOS ONE.
- protocols.io. (2024). LDH cytotoxicity assay.
- Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. IntechOpen.
- ResearchGate. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines?.
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- Al-Sammarraie, M. A., et al. (2020). A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. Materials Today: Proceedings.
- Leist, M., et al. (2018). Highlight report: Cell type selection for toxicity testing. ALTEX.
- Kwak, M., et al. (2021). Toxicity of doxorubicin in the skin chip. ResearchGate.
- Farkas, A., et al. (2023). The expression of fibrosis-related genes is elevated in doxorubicin-induced senescent human dermal fibroblasts.... GeroScience.
- Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment.
- Culture Collections. (n.d.). Making cell lines more physiologically relevant for toxicology testing.
- Whittell, L. R., et al. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold.... RSC Medicinal Chemistry.
- Lamberti, M., et al. (2022). Doxorubicin-induced senescence in normal fibroblasts promotes in vitro tumour cell growth and invasiveness.... Mechanisms of Ageing and Development.
- Jo, A., et al. (2020). Evaluating cytotoxicity of methyl benzoate in vitro. Applied Biological Chemistry.
- Miller, K. D., et al. (2022). Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells. Cancer Chemotherapy and Pharmacology.
- Garci, A., et al. (2021). Synthesis, Characterization, and Cytotoxicity of Morpholine-Containing Ruthenium(II) p-Cymene Complexes. Inorganic Chemistry.
- Al-Ghorbani, M., et al. (2015). Cytotoxic and Antioxidant Activity of a Set of Hetero Bicylic Methylthiadiazole Hydrazones.... Molecules.
- Shearier, E., et al. (2016). Surface defection reduces cytotoxicity of Zn(2-methylimidazole)2 (ZIF-8) without compromising its drug delivery capacity. RSC Publishing.
- IARC Monographs. (n.d.). 2-METHYLIMIDAZOLE.
- Google Patents. (2017). CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- National Center for Biotechnology Information. (n.d.). 2-Methyl-3-nitrobenzoic acid. PubChem Compound Database.
- Kim, Y. H., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor.... Journal of Medicinal Chemistry.
- Nugroho, A. E., et al. (2021). Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Scientia Pharmaceutica.
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fibroblasts Protect Melanoma Cells from the Cytotoxic Effects of Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The expression of fibrosis-related genes is elevated in doxorubicin-induced senescent human dermal fibroblasts, but their secretome does not trigger a paracrine fibrotic response in non-senescent cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxorubicin-induced senescence in normal fibroblasts promotes in vitro tumour cell growth and invasiveness: The role of Quercetin in modulating these processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic mechanisms of doxorubicin at clinically relevant concentrations in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluating cytotoxicity of methyl benzoate in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scispace.com [scispace.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. cyrusbio.com.tw [cyrusbio.com.tw]
- 16. LDH cytotoxicity assay [protocols.io]
A Comparative Guide to the Cancer Cell Selectivity of 2-Morpholinobenzoic Acid Analogs
This guide provides a comprehensive framework for evaluating the cancer cell selectivity of novel therapeutic compounds, using the 2-morpholinobenzoic acid scaffold as a case study. We will objectively compare the performance of established analogs against a standard chemotherapeutic agent and outline a rigorous, multi-phase experimental workflow to characterize a novel, hypothetical derivative: 2-Methyl-3-morpholinobenzoic Acid . This document is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research.
Our narrative is built on three pillars: explaining the causality behind experimental choices, ensuring described protocols are self-validating systems, and grounding all claims in authoritative, verifiable sources.
Introduction: The Quest for Selective Cytotoxicity
A central challenge in oncology drug development is achieving selective cytotoxicity—the ability to eradicate cancer cells while sparing healthy tissue. This selectivity is the primary determinant of a drug's therapeutic window and its clinical success. A promising strategy involves targeting cellular machinery that is uniquely dysregulated in cancer cells. One such target is Phosphatidylcholine-Specific Phospholipase C (PC-PLC), an enzyme whose overexpression and hyperactivity are implicated in the proliferation and metastatic potential of various cancers, including breast and ovarian cancers.[1]
Previous investigations have identified compounds built on a 2-morpholinobenzoic acid scaffold as effective inhibitors of PC-PLC, demonstrating significant antiproliferative activity.[1] This guide will use these established inhibitors as a baseline to propose a detailed, practical methodology for assessing the cancer-selective potential of a novel, structurally related compound: This compound .
Section 1: The Molecular Target - The PC-PLC Signaling Axis
Understanding the target's mechanism is critical to designing and interpreting selectivity assays. PC-PLC catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, into phosphocholine and diacylglycerol (DAG). In many cancer cells, this pathway is upregulated, leading to increased levels of these second messengers, which in turn drive oncogenic signaling cascades promoting cell growth, proliferation, and survival.[1] By inhibiting PC-PLC, we aim to selectively starve cancer cells of these critical signaling metabolites.
Caption: PC-PLC signaling pathway and point of inhibition.
Section 2: Comparator Compounds - Establishing Performance Benchmarks
To meaningly assess our novel compound, its performance must be contextualized against relevant benchmarks. We propose a two-tiered comparison strategy.
-
Scaffold Analogs (Positive Controls): We select the most potent inhibitors from the 2-morpholinobenzoic acid class identified in prior research.[1] These compounds validate that our assays can detect activity related to the core chemical structure.
-
Comparator 1A: 5-((3-chlorobenzyl)amino)-2-morpholinobenzoic acid.
-
Comparator 1B: 5-((3-chlorobenzyl)amino)-N-hydroxy-2-morpholinobenzamide.
-
-
Standard-of-Care (Clinical Benchmark): We include a widely used chemotherapeutic agent to compare the novel compound's potency and selectivity against a current clinical standard.
-
Comparator 2: Doxorubicin, an anthracycline antibiotic that intercalates DNA, is used to treat a broad range of solid tumors, including breast cancer.[2]
-
Section 3: A Phased Experimental Workflow for Assessing Selectivity
We propose a logical, three-phase workflow to build a comprehensive selectivity profile for This compound . This workflow moves from broad cytotoxicity screening to specific mechanistic investigations.
Caption: Three-phase workflow for evaluating cancer cell selectivity.
Phase 1: In Vitro Cytotoxicity Screening
Causality: The first and most fundamental question is whether the compound kills cells and, crucially, if it does so preferentially in cancer cells. The half-maximal inhibitory concentration (IC50) is the standard metric for cytotoxicity. By comparing the IC50 value in cancer cell lines to that in a non-cancerous cell line, we derive a preliminary "selectivity index." A higher selectivity index (IC50 normal / IC50 cancer) indicates a more promising therapeutic candidate.
Self-Validating System: This assay includes both positive (Doxorubicin) and negative (vehicle control) treatment groups. The positive control ensures the assay can detect cytotoxicity, while the negative control establishes a baseline for 100% cell viability. Comparing the novel compound to its known analogs (Comparators 1A/1B) validates its relative potency within the chemical class.
Experimental Protocol: MTT Assay The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as a proxy for cell viability.[3] Mitochondrial dehydrogenases in living cells convert the yellow tetrazolium salt MTT into purple formazan crystals, which are then solubilized for spectrophotometric quantification.
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, HCT116 colorectal cancer) and non-cancerous control cells (e.g., HEK293T embryonic kidney cells) into separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound) and all comparator compounds. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include vehicle-only wells as a negative control.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing for formazan crystal formation in viable cells.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells to calculate the percentage of cell viability. Plot viability against the logarithm of compound concentration and use non-linear regression to determine the IC50 value.
Data Presentation: Comparative IC50 Values (µM)
| Compound | MDA-MB-231 (Breast Cancer) | HCT116 (Colorectal Cancer) | HEK293T (Normal Control) | Selectivity Index (HEK293T / MDA-MB-231) |
| This compound | Experimental | Experimental | Experimental | Calculated |
| Comparator 1A | Literature/Exp. | Literature/Exp. | Experimental | Calculated |
| Comparator 1B | Literature/Exp. | Literature/Exp. | Experimental | Calculated |
| Doxorubicin (Comparator 2) | Literature/Exp. | Literature/Exp. | Experimental | Calculated |
Phase 2: Mechanistic Analysis - Apoptosis Induction
Causality: Potent cytotoxicity is desirable, but the mode of cell death is equally important. Apoptosis, or programmed cell death, is a clean, controlled process that avoids the inflammatory response associated with necrosis.[4] Efficacious anticancer agents typically induce apoptosis. This assay determines if the observed cytotoxicity from Phase 1 is due to this preferred mechanism.
Self-Validating System: The Annexin V and Propidium Iodide (PI) assay uses a dual-staining method to differentiate cell populations.[5] Untreated cells serve as a negative control, establishing the baseline quadrant for viable cells. A known apoptosis inducer (e.g., Staurosporine) can be used as a positive control to validate the staining procedure and gating strategy in flow cytometry.
Experimental Protocol: Annexin V/PI Flow Cytometry During early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[5][6]
-
Cell Treatment: Seed cells in 6-well plates and treat with the test and comparator compounds at their respective 1x and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (50 µg/mL).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Data Acquisition: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample.
-
Analysis: Gate the cell populations to quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V- / PI-): Viable cells
-
Q2 (Annexin V+ / PI-): Early apoptotic cells
-
Q3 (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Q4 (Annexin V- / PI+): Necrotic cells
-
Caption: Quadrant analysis of an Annexin V/PI flow cytometry assay.
Phase 3: Mechanistic Analysis - Cell Cycle Arrest
Causality: Many anticancer drugs function by disrupting the cell division cycle, leading to an accumulation of cells in a specific phase (G0/G1, S, or G2/M) before triggering apoptosis. Identifying such an arrest provides deeper mechanistic insight. For example, a G2/M arrest suggests interference with mitosis, while an S-phase arrest points to disruption of DNA replication.
Self-Validating System: The DNA content of cells in a population follows a predictable distribution. Untreated, proliferating cells will show distinct G0/G1 and G2/M peaks, which serve as internal controls for the staining and instrument settings.[7] The G2/M peak (4n DNA) should have approximately twice the fluorescence intensity of the G0/G1 peak (2n DNA), confirming the stoichiometric binding of the DNA dye.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis Propidium Iodide (PI) binds stoichiometrically to double-stranded DNA, meaning the fluorescence intensity it emits is directly proportional to the amount of DNA in the cell.[8] This allows for the differentiation of cells based on their phase in the cell cycle.
-
Cell Treatment: Seed cells and treat with the test compounds at their IC50 concentrations for a time course (e.g., 12, 24, 48 hours).
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.
-
RNAse Treatment: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in a staining buffer containing RNase A (100 µg/mL) to ensure that PI only binds to DNA.[7] Incubate for 30 minutes at 37°C.
-
PI Staining: Add Propidium Iodide (50 µg/mL) to the cell suspension and incubate in the dark for 15-30 minutes.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting the fluorescence signal on a linear scale.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[8][9]
Data Presentation: Cell Cycle Distribution (%) in MDA-MB-231 Cells after 24h Treatment
| Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | ~60-70% | ~15-20% | ~10-15% | <5% |
| This compound | Experimental | Experimental | Experimental | Experimental |
| Doxorubicin (Comparator 2) | Literature/Exp. | Literature/Exp. | Literature/Exp. | Literature/Exp. |
Conclusion: Synthesizing a Comprehensive Selectivity Profile
By systematically executing this three-phase workflow, researchers can build a robust, data-driven profile for a novel compound like this compound. An ideal candidate emerging from this guide would exhibit:
-
High Potency & Selectivity (Phase 1): A low IC50 value against cancer cells and a significantly higher IC50 against normal cells.
-
Apoptosis-Mediated Cell Death (Phase 2): A substantial increase in the Annexin V-positive cell population, indicating a controlled and non-inflammatory mode of action.
-
A Clear Mechanism of Action (Phase 3): A distinct arrest at a specific phase of the cell cycle, providing clues to its molecular mechanism.
The convergence of these results would provide strong preclinical evidence to justify advancing the compound to more complex models, such as 3D spheroids and in vivo xenograft studies, moving one step closer to developing a safer and more effective cancer therapeutic.
References
- University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis.
- Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay.
- Gnanaprakasam, J. N., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(22).
- Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology, 111, 28.6.1-28.6.11.
- Flow Cytometry Core Facility, University of Aberdeen. (n.d.). Cell Cycle Tutorial Contents.
- Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84.
- Wlodkowic, D., et al. (2011). Apoptosis assays. Methods in Molecular Biology, 740, 15-38.
- Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Chaudhry, G. E., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate.
- Cleveland Clinic. (2022). Chemotherapy Drugs.
- Drugs.com. (n.d.). List of 25 Solid Tumors Medications Compared.
- MacVicar, T., et al. (2024). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Medicinal Chemistry.
- Cancer Research UK. (n.d.). Cancer drugs A to Z list.
- National Cancer Institute. (2024). Drugs Approved for Solid Tumors Anywhere in the Body.
- American Cancer Society. (2024). Tumor-agnostic Drugs.
- Wu, C., et al. (2021). Dual Drug Loaded, pH-Sensitive Metal-Organic Particles for Synergistic Cancer Therapy. Frontiers in Chemistry, 9, 649641.
- Ghaffari, T., et al. (2024). 2-Amino-3-Chlorobenzoic Acid from Streptomyces coelicolor: A Cancer Antagonist Targeting PI3K/AKT Markers via miRNA Modulation. International Journal of Molecular Sciences, 25(11), 5971.
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. blog.cellsignal.com [blog.cellsignal.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. icms.qmul.ac.uk [icms.qmul.ac.uk]
- 9. Flow Cytometry Protocol [sigmaaldrich.com]
A Researcher's Comparative Guide to NHE-1 Inhibition: Confirming the Target and Efficacy of Rimeporide (EMD-87580)
For researchers and drug development professionals navigating the complexities of ion channel modulation, the precise characterization of investigational compounds is paramount. This guide provides an in-depth, objective comparison of Rimeporide (EMD-87580), a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE-1), with other notable alternatives. By delving into the mechanistic underpinnings, presenting supporting experimental data, and offering detailed protocols, this document serves as a practical resource for confirming the target and evaluating the performance of NHE-1 inhibitors in a laboratory setting.
Initially, this investigation was prompted by an inquiry into "2-Methyl-3-morpholinobenzoic Acid." However, a comprehensive review of scientific literature revealed that the primary, well-documented inhibitor with a similar nomenclature and established target is Rimeporide. Its IUPAC name is N-(2-methyl-4,5-bis(methylsulfonyl)benzoyl)guanidine, a structurally distinct entity from a simple morpholinobenzoic acid derivative. Given the wealth of data available for Rimeporide and its confirmed target, this guide will focus on this compound to provide the most valuable and actionable insights for the research community.
The Central Role of NHE-1 in Cellular Homeostasis and Disease
The Sodium-Hydrogen Exchanger isoform 1 (NHE-1) is a ubiquitously expressed plasma membrane protein that plays a crucial role in regulating intracellular pH (pHi) and cell volume.[1][2] It mediates the electroneutral exchange of one intracellular proton for one extracellular sodium ion.[1] Under physiological conditions, NHE-1 is largely quiescent but becomes activated by intracellular acidification.[2] This activation is a critical defense mechanism to prevent cytotoxic drops in pHi.
However, the dysregulation of NHE-1 activity is implicated in various pathological conditions. In the context of cardiac ischemia-reperfusion injury, hyperactivity of NHE-1 leads to an overload of intracellular sodium, which in turn causes a reversal of the Na+/Ca2+ exchanger, leading to a detrimental increase in intracellular calcium.[1] This calcium overload contributes to myocardial stunning, arrhythmias, and cell death.[1] Consequently, the inhibition of NHE-1 has emerged as a promising therapeutic strategy for cardioprotection.[1][3]
Rimeporide (EMD-87580): A Potent and Selective NHE-1 Inhibitor
Rimeporide is a benzoyl-guanidine derivative that has been extensively characterized as a potent and selective inhibitor of NHE-1.[1] Its mechanism of action involves the direct blockade of the NHE-1 protein, thereby preventing the exchange of sodium and protons. This inhibition helps to mitigate the deleterious downstream effects of NHE-1 hyperactivity, such as intracellular sodium and calcium overload.[3][4] Rimeporide has been investigated for its therapeutic potential in conditions like Duchenne muscular dystrophy, where it is believed to act as a muscle-sparing agent.[4][5]
A Comparative Analysis of NHE-1 Inhibitors
To provide a comprehensive understanding of Rimeporide's standing in the field, it is essential to compare it with other well-known NHE-1 inhibitors. The following table summarizes the key characteristics of Rimeporide and its alternatives.
| Compound | Chemical Class | Target(s) | IC50 (NHE-1) | Key Features & Applications |
| Rimeporide (EMD-87580) | Benzoyl-guanidine | Potent and selective NHE-1 inhibitor.[1][4] | Not explicitly stated in provided search results, but described as "potent". | Investigated for Duchenne muscular dystrophy and cardioprotection.[3][4][5] |
| Cariporide (HOE 642) | Acylguanidine | Selective NHE-1 inhibitor.[6][7][8] | 0.05 µM[7][8] | Cardioprotective and potential anti-cancer agent.[6][9] Well-tolerated in human studies but with some reported side effects.[9][10] |
| Zoniporide (CP-597,396) | Pyrazole-carbonyl-guanidine | Potent and selective NHE-1 inhibitor.[11][12] | 14 nM[11][12] | High aqueous solubility, investigated for acute myocardial infarction.[13][14] |
| Eniporide (EMD 96785) | Acylguanidine | Selective NHE-1 inhibitor.[15] | 4.5 nM | Investigated for cardioprotection in myocardial ischemia/reperfusion.[15] |
| BI-9627 | N/A | Highly potent and selective NHE-1 inhibitor. | 6 nM (pHi recovery assay) | Good selectivity against other NHE isoforms and excellent pharmacokinetics in preclinical models. |
Experimental Workflows for Target Confirmation and Compound Characterization
To empirically validate the inhibitory activity of compounds like Rimeporide on NHE-1, researchers can employ a variety of robust cell-based assays. The following sections provide detailed, step-by-step protocols for two fundamental experimental workflows.
Workflow 1: Measurement of Intracellular pH (pHi) using BCECF-AM
This assay directly measures the functional consequence of NHE-1 inhibition – the inability of the cell to recover from an acid load. The pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein acetoxymethyl ester (BCECF-AM), is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant, pH-sensitive fluorophore BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.
Caption: Workflow for pHi measurement using BCECF-AM.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells of interest (e.g., CHO, H9c2, or primary cardiomyocytes) in appropriate growth medium.
-
Seed cells onto glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or plate reader analysis. Allow cells to adhere and reach a desired confluency (typically 70-80%).
-
-
BCECF-AM Loading:
-
Prepare a stock solution of BCECF-AM (1-5 mM) in high-quality, anhydrous DMSO.
-
On the day of the experiment, prepare a working solution of BCECF-AM (typically 1-5 µM) in a serum-free, bicarbonate-free buffer (e.g., HEPES-buffered saline).
-
Remove the growth medium from the cells and wash once with the buffer.
-
Add the BCECF-AM working solution to the cells and incubate at 37°C for 30-60 minutes in the dark.
-
-
Baseline pHi Measurement:
-
After incubation, wash the cells twice with the buffer to remove extracellular dye.
-
Place the cells on the fluorescence microscope or in the plate reader.
-
Excite the cells at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).
-
Measure the fluorescence emission at ~535 nm for both excitation wavelengths.
-
Record the ratio of the fluorescence intensities (F490/F440) for a few minutes to establish a stable baseline.
-
-
Ammonium Pulse Technique for Acidification:
-
Prepare a buffer containing 20 mM NH4Cl.
-
Perfuse the cells with the NH4Cl-containing buffer for 3-5 minutes. This will cause an initial alkalinization as NH3 enters the cell and sequesters protons.
-
Switch to a Na+-free buffer (replace NaCl with N-methyl-D-glucamine chloride or a similar substitute) to remove the extracellular NH4Cl. This will cause a rapid intracellular acidification as NH4+ dissociates into NH3 (which diffuses out) and H+, trapping the protons inside.
-
-
Monitoring pHi Recovery:
-
After the pHi has stabilized at its acidic nadir, reintroduce the Na+-containing buffer.
-
In the absence of an inhibitor, NHE-1 will be activated, and the pHi will recover towards the baseline.
-
In the presence of an NHE-1 inhibitor (like Rimeporide), this recovery will be significantly attenuated or completely blocked.
-
Continuously record the F490/F440 ratio throughout this process.
-
-
Calibration and Data Analysis:
-
At the end of each experiment, calibrate the fluorescence ratio to pHi values using a high-K+ buffer containing nigericin (a H+/K+ ionophore) at a range of known pH values (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).
-
Plot the F490/F440 ratio against the known pH values to generate a calibration curve.
-
Use this curve to convert the experimental fluorescence ratios to pHi values.
-
Calculate the initial rate of pHi recovery (dpHi/dt) in the presence and absence of the inhibitor to quantify its effect.
-
Workflow 2: 22Na+ Influx Assay
This assay provides a more direct measure of NHE-1 activity by quantifying the influx of radiolabeled sodium into cells following intracellular acidification.
Caption: Workflow for 22Na+ influx assay.
Detailed Protocol:
-
Cell Preparation:
-
Culture cells in appropriate multi-well plates to confluency.
-
-
Intracellular Acidification:
-
Induce intracellular acidification using the ammonium pulse technique as described in the pHi measurement protocol or by pre-incubating the cells in an acidic medium.
-
-
22Na+ Influx:
-
Prepare an uptake buffer containing 22NaCl (typically 1 µCi/mL) and the desired concentration of the NHE-1 inhibitor or vehicle control.
-
Rapidly aspirate the acidification buffer and add the 22Na+-containing uptake buffer to initiate the assay.
-
Incubate for a short period (e.g., 1-5 minutes) at 37°C. The timing is critical to measure the initial rate of uptake.
-
-
Termination of Uptake and Washing:
-
To stop the influx, rapidly aspirate the uptake buffer and wash the cells multiple times (e.g., 3-5 times) with ice-cold, Na+-free washing buffer to remove extracellular 22Na+.
-
-
Cell Lysis and Scintillation Counting:
-
Lyse the cells in each well using a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration of the cell lysates to normalize the 22Na+ uptake.
-
Calculate the rate of 22Na+ influx (e.g., in nmol/mg protein/min).
-
Compare the rates of influx in the presence and absence of the inhibitor to determine the percentage of inhibition and calculate the IC50 value.
-
Signaling Pathway of NHE-1 Activation and Inhibition
The regulation of NHE-1 is complex and involves various signaling pathways. Intracellular acidosis is the primary activator. However, growth factors, hormones, and mechanical stress can also modulate its activity, often through phosphorylation events on its C-terminal cytoplasmic tail.
Caption: Signaling pathway of NHE-1 activation and inhibition.
Conclusion
This guide provides a foundational framework for researchers working with NHE-1 inhibitors. By clarifying the identity of Rimeporide (EMD-87580) as a key tool compound and presenting a comparative analysis with its alternatives, we aim to facilitate more informed experimental design. The detailed protocols for pHi measurement and 22Na+ influx assays offer practical, step-by-step instructions for the in-house validation of compound activity. As the therapeutic potential of NHE-1 modulation continues to be explored in various disease contexts, a rigorous and standardized approach to compound characterization is indispensable for advancing the field.
References
- Cariporide. (n.d.). In Wikipedia.
- Tracey, W. R., et al. (2003). Zoniporide: a potent and selective inhibitor of the human sodium-hydrogen exchanger isoform 1 (NHE-1). PubMed. [Link]
- Harguindey, S., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs--an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. PubMed. [Link]
- What is Zoniporide used for? (2024, June 28).
- Guzman-Perez, A., et al. (2001). Discovery of zoniporide: a potent and selective sodium-hydrogen exchanger type 1 (NHE-1) inhibitor with high aqueous solubility. PubMed. [Link]
- Zeymer, U., et al. (2001). The Na(+)/H(+) exchange inhibitor eniporide as an adjunct to early reperfusion therapy for acute myocardial infarction. Results of the evaluation of the safety and cardioprotective effects of eniporide in acute myocardial infarction (ESCAMI) trial. PubMed. [Link]
- NHE1 inhibitor | BI-9627. (n.d.). opnMe | Boehringer Ingelheim.
- Harguindey, S., et al. (2013). Cariporide and other new and powerful NHE1 inhibitors as potentially selective anticancer drugs – an integral molecular/biochemical/metabolic/clinical approach after one hundred years of cancer research. PubMed Central. [Link]
- Avkiran, M., & Marber, M. S. (2011). Why did the NHE inhibitor clinical trials fail?. PubMed Central. [Link]
- Kawamoto, T., et al. (2001).
- Rimeporide for Duchenne muscular dystrophy. (2025, October 16). Muscular Dystrophy News. [Link]
- Previtali, S. C., et al. (2020). Rimeporide as a first- in-class NHE-1 inhibitor: Results of a phase Ib trial in young patients with Duchenne Muscular Dystrophy. PubMed Central. [Link]
- Huber, J. D., et al. (2012). Identification of a Potent Sodium Hydrogen Exchanger Isoform 1 (NHE1) Inhibitor with a Suitable Profile for Chronic Dosing and Demonstrated Cardioprotective Effects in a Preclinical Model of Myocardial Infarction in the Rat.
- Singh, Y., et al. (2016). Alkaline Cytosolic pH and High Sodium Hydrogen Exchanger 1 (NHE1) Activity in Th9 Cells. Journal of Biological Chemistry. [Link]
- Chung, Y. J., et al. (2021). SGLT2 inhibitors and the cardiac Na+/H+ exchanger-1: the plot thickens. PubMed Central. [Link]
- Singh, Y., et al. (2016). Alkaline Cytosolic pH and High Sodium Hydrogen Exchanger 1 (NHE1) Activity in Th9 Cells. Journal of Biological Chemistry. [Link]
- Ghaleh, B., et al. (2021). Translational development of rimeporide, a sodium-hydrogen exchanger (NHE-1) inhibitor, for patients with Duchenne muscular dystrophy.
- Fantin, V. R., et al. (2007). HIF-1 regulates hypoxic induction of NHE1 expression and alkalinization of intracellular pH in pulmonary arterial myocytes. American Physiological Society Journal. [Link]
- Slepkov, E. R., & Fliegel, L. (2019). The Remaining Conundrum of the Role of the Na+/H+ Exchanger Isoform 1 (NHE1) in Cardiac Physiology and Pathology: Can It Be Rectified?. NIH. [Link]
- Reshkin, S. J., et al. (2012). Intracellular pH control by NHE1 in cancer cells. Cancer cells utilize....
- Loiselle, F. B., & Casey, J. R. (2010). Measurement of Intracellular pH. PubMed. [Link]
- Hendus-Altenburger, R., et al. (2021). Dynamic Na+/H+ exchanger 1 (NHE1)
- Orlov, S. N., et al. (2000). Increased Na(+)/H(+) exchanger isoform 1 activity in spontaneously hypertensive rats: lack of mutations within the coding region of NHE1. PubMed. [Link]
- Siffert, W., et al. (1997). Enhanced Na+-H+ Exchanger Activity and NHE-1 mRNA Expression in Lymphocytes From Patients With Essential Hypertension.
- An, S. J., et al. (2020). An Inhibitor of the Sodium–Hydrogen Exchanger-1 (NHE-1)
- Slepkov, E. R., & Fliegel, L. (2009). Structural and functional analysis of the Na+/H+ exchanger. PubMed Central. [Link]
- Bobulescu, I. R., & Moe, O. W. (2012). Na+–H+ exchanger-1 (NHE1) regulation in kidney proximal tubule. PubMed Central. [Link]
- Midelfort, K. S., et al. (2004). Inhibition of NHE-1 Na+/H+ exchanger by natriuretic peptides in ocular nonpigmented ciliary epithelium. PubMed. [Link]
- Uthman, L., et al. (2023). Protease XIV abolishes NHE inhibition by empagliflozin in cardiac cells. Frontiers. [Link]
- Ozkan, P., & Mutharasan, R. (2002). A rapid method for measuring intracellular pH using BCECF-AM. PubMed. [Link]
- Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7. (n.d.). Dojindo.
- Garciarena, C., et al. (2013). NHE1 activation generates spatial pH i gradients A, protocol for....
- Functional Characterization Of Na+/H+ Exchangers Of Intracellular Compartments l Protocol Preview. (2022, July 30). YouTube. [Link]
- Musgrove, E., & Rugg, C. (1991). Measurement of intracellular pH in cultured cells by flow cytometry with BCECF-AM.
- Hendus-Altenburger, R., et al. (2021). Dynamic Na+/H+ exchanger 1 (NHE1)
- Caglar, E., et al. (1995). Activity and expression of the Na+/H+ exchanger in human endothelial cells cultured in high glucose. PubMed. [Link]
- Cophignon, A., et al. (2017). The three steps of NHE1 activity measurement by using rapid kinetics of....
- Grichtchenko, I. I., et al. (2001). Pathophysiology of hepatic Na+/H+ exchange (Review). PubMed Central. [Link]
- Sodium–hydrogen antiporter. (n.d.). In Wikipedia.
- Cophignon, A., et al. (2017). The three steps of NHE1 activity measurement by using rapid kinetics of....
- Slepkov, E. R., & Fliegel, L. (2009). Structural and functional analysis of the Na+/H+ exchanger. PubMed Central. [Link]
- Al-Rubaish, S. Y., & Al-Hossain, A. (2014). Regulation of cell survival by Na+/H+ exchanger-1. PubMed Central. [Link]
- Chen, Y., et al. (2021). Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke. PubMed Central. [Link]
- Baartscheer, A., et al. (2008). Chronic inhibition of the Na+/H+- exchanger causes regression of hypertrophy, heart failure, and ionic and electrophysiological remodelling. PubMed Central. [Link]
- Counillon, L., et al. (2003).
- Amith, S. R., & Fliegel, L. (2017). The Na+ /H+ exchanger (NHE1)
Sources
- 1. Chronic inhibition of the Na+/H+- exchanger causes regression of hypertrophy, heart failure, and ionic and electrophysiological remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium–hydrogen antiporter - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Inhibition of NHE1 Protein Increases White Matter Resilience and Neurofunctional Recovery after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 6. Dynamic Na+/H+ exchanger 1 (NHE1) – calmodulin complexes of varying stoichiometry and structure regulate Ca2+-dependent NHE1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural and functional analysis of the Na+/H+ exchanger - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. genecopoeia.com [genecopoeia.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reagent for Monitoring Intracellular pH BCECF-AM | CAS 117464-70-7 Dojindo [dojindo.com]
- 14. Regulation of cell survival by Na+/H+ exchanger-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pathophysiology of hepatic Na+/H+ exchange (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Statistical Maze: A Comparison Guide to Determining Biological Replicates for 2-Methyl-3-morpholinobenzoic Acid Experiments
For researchers at the forefront of drug discovery, the introduction of a novel compound like 2-Methyl-3-morpholinobenzoic Acid presents both exciting opportunities and significant methodological challenges. As a potential therapeutic agent, its efficacy and mechanism of action must be rigorously validated. Central to this validation is the robust design of experiments, with the number of biological replicates standing as a cornerstone of statistical power and scientific integrity. This guide provides a comparative analysis of approaches to determine the appropriate number of biological replicates for both in vitro and in vivo studies involving this compound, ensuring your findings are both significant and reproducible.
The Imperative of Biological Replicates: Moving Beyond Pseudoreplication
In the realm of experimental biology, a frequent pitfall is the misunderstanding between technical and biological replicates.[1][2][3] Technical replicates are repeated measurements of the same sample, which account for variability in the measurement technique or instrument.[2][3] In contrast, biological replicates are parallel measurements of biologically distinct samples, capturing the inherent biological variation within a population.[2][3] For instance, treating cells from a single flask in three separate wells constitutes technical replication. To achieve true biological replication, one must use cells from different passages, different donor animals, or independent cell line cultures.[4][5][6]
Comparing Methodologies for Determining the Number of Biological Replicates
There is no single, universally applicable number of biological replicates. The optimal number is contingent on several factors, including the expected effect size of this compound, the inherent variability of the experimental system, and the desired statistical power.[8][9] Below, we compare three common approaches to determining the appropriate number of replicates.
| Methodology | Description | Advantages | Disadvantages |
| The "Rule of Three" | A commonly used heuristic where a minimum of three biological replicates are performed for each experimental condition.[10][11][12] | Simple to implement, cost-effective, and often sufficient to calculate basic statistics like mean and standard deviation.[12] | May not provide sufficient statistical power to detect small but biologically meaningful effects. Prone to being underpowered if variability is high.[12][13] |
| Power Analysis | A statistical method used to determine the minimum sample size required to detect an effect of a given size with a certain degree of confidence.[1][8][9] It considers the desired statistical significance level (α), power (1-β), expected effect size, and data variability. | Provides a statistically robust justification for the chosen sample size.[1][8] Helps to avoid underpowered studies that waste resources and unethical, overpowered studies.[8][9] | Requires preliminary data or assumptions about the effect size and variability, which may not be available for a novel compound like this compound.[14] |
| Literature Precedent | Basing the number of replicates on similar studies published in the field.[11][15] | Practical and leverages the collective experience of the scientific community. Can be a good starting point when no preliminary data is available. | The experimental designs in published studies may not be optimal or directly applicable to the specific experimental conditions for this compound. There is a risk of perpetuating suboptimal practices. |
A Practical Workflow for Determining Replicate Numbers
For a novel compound like this compound, a hybrid approach is often the most pragmatic.
Caption: Workflow for determining the number of biological replicates.
Experimental Protocols: Hypothetical Studies with this compound
To illustrate these principles, we provide two hypothetical experimental protocols. For the purpose of these examples, let's assume that preliminary studies suggest this compound acts as an inhibitor of a specific kinase involved in cancer cell proliferation.
In Vitro Cell Proliferation Assay
Objective: To determine the effect of this compound on the proliferation of a human cancer cell line (e.g., HCT116).
Step-by-Step Methodology:
-
Cell Culture: Culture HCT116 cells in appropriate media and conditions.
-
Biological Replicates: For each experimental run (biological replicate), thaw a new vial of cells from a different passage number. Repeat the entire experiment on three separate days.
-
Seeding: Seed 5,000 cells per well in a 96-well plate.
-
Treatment: After 24 hours, treat the cells with a vehicle control (e.g., DMSO) and varying concentrations of this compound.
-
Technical Replicates: For each treatment condition within a single biological replicate, use at least three wells (technical replicates).
-
Incubation: Incubate the plate for 72 hours.
-
Proliferation Assay: Measure cell proliferation using a standard method such as the MTT or CyQUANT assay.
-
Data Analysis: Average the technical replicates for each treatment condition within each biological replicate. Then, use the means from the three biological replicates to perform statistical analysis (e.g., one-way ANOVA with post-hoc tests).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Step-by-Step Methodology:
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID).
-
Tumor Inoculation: Subcutaneously inject HCT116 cells into the flank of each mouse.
-
Randomization: Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment groups (e.g., vehicle control and this compound treatment group). A power analysis based on expected tumor growth inhibition and variability should be performed to determine the number of mice per group. A common starting point for such studies is 8-12 animals per group.[11][15]
-
Biological Replicates: Each mouse represents a single biological replicate.
-
Treatment: Administer the vehicle or this compound daily via an appropriate route (e.g., oral gavage).
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Compare the tumor growth curves and final tumor weights between the treatment and control groups using appropriate statistical tests (e.g., two-way ANOVA for growth curves, t-test for final weights).
Visualizing the Experimental Design
Caption: In vitro experimental design with biological and technical replicates.
Conclusion
The journey of a novel compound like this compound from the bench to potential clinical application is paved with rigorous and reproducible data. By moving beyond arbitrary numbers and thoughtfully determining the number of biological replicates through a combination of pilot studies, power analysis, and informed judgment, researchers can ensure their findings are statistically sound and contribute meaningfully to the advancement of science. This commitment to robust experimental design is not just a matter of good practice; it is an ethical imperative to maximize the value of our research and accelerate the development of new therapies.
References
- Babraham Bioinformatics. (n.d.). Introduction to Sample Size Estimation.
- ResearchGate. (2021, October 7). How many biological and technical repetitions should I make in in vitro experiment to measure gene and protein expression?.
- Illumina, Inc. (n.d.). The Power of Replicates.
- YouTube. (2021, September 20). Sample Sizes for Cell and Animal Studies.
- Vigh, J. L. (2023). Samples in many cell-based experiments are matched/paired but taking this into account does not always increase power of statistical tests for differences in means. bioRxiv. [Link]
- ResearchGate. (2016, November 3). Sample Replication Effects on Statistical Power in Multiplexed Immunoassay Analysis.
- CRG Bioinformatics Core Facility. (n.d.). Experimental design.
- National Research Council (US) Committee on Guidelines for the Use of Animals in Neuroscience and Behavioral Research. (2003). Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research.
- Reddit. (2023, June 25). Why use three replicates?. r/labrats.
- Reddit. (2022, January 27). Calculating sample size for cell culture experiment. r/labrats.
- UND School of Medicine & Health Sciences. (n.d.). Sample Sizes for Cell and Animal Studies.
- PAASP GmbH. (n.d.). Accurate design of in vitro experiments – why does it matter?.
- LI-COR Biosciences. (2020, February 18). Include Both Biological and Technical Replicates in Your Experiments.
- Reddit. (2021, July 11). In vitro cell experiments biological replicates. r/labrats.
- National Institutes of Health. (n.d.). Biological and Technical Replicates – NIH Experimental Design and Reproducibility Module #3 Potential Discussion Points and Qu.
- Reddit. (2022, July 10). What is a biological replicate in cell culture to you?. r/labrats.
- MDPI. (2023). Designing an In Vivo Preclinical Research Study.
- PennState Eberly College of Science. (n.d.). 3.4 - Steps in Designing a Study. STAT 555.
- PubMed Central. (2021). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
- Voznesenskiy, S., et al. (2019). What exactly is ‘N’ in cell culture and animal experiments?. PLoS biology, 17(4), e3000119. [Link]
Sources
- 1. bioinformatics.babraham.ac.uk [bioinformatics.babraham.ac.uk]
- 2. licorbio.com [licorbio.com]
- 3. oir.nih.gov [oir.nih.gov]
- 4. Accurate design of in vitro experiments – why does it matter? - paasp network [paasp.net]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. What exactly is ‘N’ in cell culture and animal experiments? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experimental design [biocorecrg.github.io]
- 9. Sample Size Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. molbiolcell.org [molbiolcell.org]
- 14. reddit.com [reddit.com]
- 15. med.und.edu [med.und.edu]
A Comparative Guide to the Statistical Analysis of 2-Methyl-3-morpholinobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Methyl-3-morpholinobenzoic Acid
This compound belongs to a class of substituted benzoic acid derivatives containing a morpholine moiety. This structural motif is of significant interest in medicinal chemistry, as morpholine-containing compounds have demonstrated a wide range of biological activities. For instance, derivatives of 2-morpholinobenzoic acid have been investigated as antiproliferative agents.[1] The methyl group at the 2-position and the morpholino group at the 3-position of the benzoic acid scaffold are expected to influence the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development. This guide will provide a comparative analysis of synthetic and analytical strategies to facilitate the exploration of this and similar compounds.
Synthesis of this compound: A Comparative Overview
The synthesis of this compound is not extensively detailed in publicly available literature. However, based on the synthesis of related substituted benzoic acids, we can propose and compare several viable synthetic routes. The primary challenge lies in the selective introduction of the morpholine and methyl groups onto the benzoic acid ring.
A plausible approach involves the use of a suitable starting material, such as a nitrated or halogenated methylbenzoic acid derivative, followed by nucleophilic substitution with morpholine.
Comparative Table of Potential Synthetic Precursors
| Precursor | Synthetic Strategy | Key Considerations |
| 2-Methyl-3-nitrobenzoic acid | Nitration of m-toluic acid, followed by reduction of the nitro group to an amine, and subsequent Buchwald-Hartwig amination or nucleophilic aromatic substitution with morpholine. | Control of regioselectivity during nitration is crucial.[2] Reduction of the nitro group can be achieved with various reagents (e.g., SnCl2, H2/Pd-C). |
| 2-Methyl-3-chlorobenzoic acid | Oxidation of 3-chloro-o-xylene.[3] Followed by nucleophilic aromatic substitution with morpholine, likely requiring a catalyst (e.g., Pd or Cu-based). | The oxidation step can have variable yields.[3] The subsequent amination may require harsh reaction conditions. |
| 2,6-Dichlorotoluene | Methoxylation followed by Grignard reaction and carboxylation to yield 2-methyl-3-methoxybenzoic acid.[4] The methoxy group could then be converted to a leaving group for substitution with morpholine. | Multi-step synthesis with potential for lower overall yield. |
Proposed Synthetic Workflow
The following diagram illustrates a potential synthetic workflow starting from 2-methyl-3-nitrobenzoic acid, a commercially available starting material.[5][6]
Caption: Proposed synthesis of this compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a well-established method for the formation of C-N bonds and is applicable for the synthesis of the target compound from an amino-precursor.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine 2-amino-3-methylbenzoic acid (1 equivalent), morpholine (1.2 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), a suitable ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs2CO3, 2 equivalents) in a dry, aprotic solvent (e.g., toluene or dioxane).
-
Reaction Execution: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Analytical Characterization: A Comparative Guide
Accurate and reliable analytical methods are paramount for the characterization and quantification of this compound. The choice of technique depends on the analytical objective, such as purity assessment, impurity profiling, or quantification in a complex matrix.
Comparison of Analytical Methods
This section compares three widely used analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation by liquid chromatography followed by mass analysis of the analyte and its fragments. |
| Applicability | Ideal for non-volatile and thermally labile compounds like benzoic acid derivatives. | Requires derivatization to increase the volatility of the carboxylic acid and morpholine groups. | Highly versatile, offering high sensitivity and selectivity for a wide range of compounds. |
| Linearity (R²) | Typically > 0.995 | Typically > 0.99 | Typically > 0.998 |
| Limit of Quantitation (LOQ) | ng-µg range | pg-ng range | pg-fg range |
| Selectivity | Moderate; depends on chromatographic resolution. | High; mass spectral data provides structural information. | Very high; based on specific precursor-product ion transitions. |
| Cost | Relatively low | Moderate | High |
Experimental Protocols for Analytical Methods
This method is a robust and cost-effective technique for routine purity analysis and quantification.
-
Instrumentation: HPLC system with a UV-Vis detector, pump, and autosampler.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV-Vis spectral scan of the analyte (likely around 254 nm).
-
Injection Volume: 10 µL.
For trace-level quantification, particularly in biological matrices, LC-MS/MS offers unparalleled sensitivity and selectivity.
-
Instrumentation: HPLC or UHPLC system coupled to a tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 or similar reversed-phase column suitable for fast LC.
-
Mobile Phase: Similar to HPLC-UV, but using MS-grade solvents.
-
Ionization Mode: ESI positive or negative mode, to be optimized for the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity. Specific precursor-product ion transitions for this compound would need to be determined experimentally.
Visualization of the Analytical Workflow
The following diagram outlines the general workflow for the analysis of this compound using LC-MS/MS.
Caption: General workflow for LC-MS/MS analysis.
Conclusion
While direct experimental data for this compound is not abundant, this guide provides a comprehensive framework for its synthesis and analysis based on established chemical principles and data from analogous compounds. The proposed synthetic routes offer viable pathways to obtain the target molecule, and the comparative analysis of analytical techniques provides a clear rationale for selecting the most appropriate method based on the specific research question. The detailed protocols and workflows serve as a practical starting point for researchers and drug development professionals, enabling the robust scientific investigation of this and other novel chemical entities.
References
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. PubMed Central.
- Chemical Properties of Morpholine-3-carboxylic acid, 2-phenyl, methyl ester, trans. Cheméo.
- CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate. Google Patents.
- 2-Methyl-3-nitrobenzoic acid. PubChem.
- CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method. Google Patents.
- 2-(Morpholin-4-yl)benzoic acid. PubChem.
- CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3. Google Patents.
- Synthesis of 2-(bromomethyl)-3-nitrobenzoic acid, methyl ester. PrepChem.com.
- Analytical Methods. Royal Society of Chemistry.
- Small Molecule Development Analytical Methods for Faster Time to Market. Hovione.
- Chemical Properties of Benzoic acid, methyl ester (CAS 93-58-3). Cheméo.
- 2-Amino-3-methylbenzoic acid. PubChem.
- Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. National Institutes of Health.
- Conformational flexibility and substitution pattern lead to polymorphism of 3-methyl-2-(phenylamino)benzoic acid. University of Kentucky X-Ray Crystallography Facility.
- CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid. Google Patents.
- Methyl Benzoate. PubChem.
Sources
- 1. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN108129322B - Synthetic method of 2-nitro-3-methylbenzoic acid - Google Patents [patents.google.com]
- 3. CN106946685A - The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate - Google Patents [patents.google.com]
- 4. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3 - Google Patents [patents.google.com]
- 5. 2-Methyl-3-nitrobenzoic acid | C8H7NO4 | CID 16096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN105130820A - New 2-methyl-3-nitrobenzoic acid preparation method - Google Patents [patents.google.com]
A Researcher's Guide to the Evaluation of 2-Methyl-3-morpholinobenzoic Acid and Its Analogs: A Comparative Framework
For researchers and drug development professionals venturing into the synthesis and characterization of novel chemical entities, the landscape is both exciting and fraught with the need for rigorous, comparative evaluation. This guide provides a comprehensive framework for assessing the potential of 2-Methyl-3-morpholinobenzoic Acid, a novel compound for which peer-reviewed data is not yet publicly available. By examining established methodologies for analogous morpholine- and benzoic acid-containing structures, we present a roadmap for its synthesis, characterization, and biological screening. This document is designed to be a self-validating system, guiding the user through the necessary experimental choices to build a robust data package for this and similar molecules.
Introduction: The Rationale for Investigating this compound
The combination of a benzoic acid moiety and a morpholine ring in a single molecule creates a scaffold with significant therapeutic potential. Benzoic acid derivatives are a well-established class of compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects[1][2]. The morpholine heterocycle is a "privileged" structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties such as solubility, metabolic stability, and bioavailability[3][4]. The specific substitution pattern of this compound suggests a unique spatial arrangement that could lead to novel interactions with biological targets.
The central hypothesis for a researcher investigating this molecule would be that the combination of these two pharmacophores could result in a synergistic effect, leading to potent and selective biological activity. This guide will provide the tools to test that hypothesis.
Comparative Landscape: Structurally and Functionally Related Compounds
While no direct studies on this compound exist, the literature provides a rich context of related compounds. These can be used as benchmarks for comparative analysis.
| Compound Class | Example Compound | Reported Biological Activity | Reference |
| Substituted Benzoic Acids | 5-Acetamido-2-hydroxy benzoic acid derivatives | Anti-nociceptive (pain relief) | [1] |
| Morpholine Derivatives | Benzomorpholine derivatives | EZH2 inhibitors for non-small cell lung cancer | [5] |
| Benzoic Acid Derivatives | Diphenylurea-based benzoic acids | VLA-4 antagonists for inflammation | [6] |
| Morpholine-containing compounds | N-Methylmorpholine-substituted benzimidazolium salts | α-Glucosidase inhibitors for diabetes | |
| Benzoic Acid Derivatives | Rhodanine-scaffold-based para-substituted benzoic acids | Slingshot phosphatase inhibitors for cancer | [7] |
This table illustrates the diverse therapeutic areas where the core components of our target molecule have shown promise. A key objective for the researcher will be to determine if this compound exhibits activity in one of these known areas or possesses a novel pharmacological profile.
Proposed Synthetic Route and Characterization
The synthesis of this compound can be approached through established organic chemistry reactions. A plausible retro-synthetic analysis suggests a route starting from commercially available materials.
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Synthesis
-
Oxidation of 3-Bromo-o-xylene: Following a procedure analogous to the preparation of similar substituted benzoic acids, 3-bromo-o-xylene can be oxidized using a strong oxidizing agent like potassium permanganate or through a catalyzed air oxidation process to yield 2-methyl-3-bromobenzoic acid.
-
Esterification: The resulting carboxylic acid is then protected, for example, by conversion to its methyl ester using methanol and a catalytic amount of sulfuric acid, to yield methyl 2-methyl-3-bromobenzoate. This step is crucial to prevent side reactions in the subsequent coupling step.
-
Buchwald-Hartwig Amination: The aryl bromide is then coupled with morpholine using a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., sodium tert-butoxide) in an inert solvent like toluene. This reaction will form the C-N bond, yielding methyl 2-methyl-3-morpholinobenzoate.
-
Hydrolysis: The final step is the hydrolysis of the methyl ester back to the carboxylic acid using a base like sodium hydroxide, followed by acidification, to yield the target compound, this compound.
Characterization Workflow
A rigorous characterization is non-negotiable to confirm the identity and purity of the synthesized compound.
Caption: Workflow for the purification and characterization of a novel compound.
Biological Evaluation: A Tiered Screening Approach
A tiered approach to biological screening is recommended to efficiently assess the compound's potential.
Tier 1: Broad-Based In Vitro Screening
The initial step is to screen this compound against a diverse panel of biological targets, informed by the activities of its structural analogs.
Proposed Initial Screens:
-
Anti-inflammatory Assays:
-
COX-1/COX-2 Inhibition Assay: To determine if the compound has activity similar to NSAIDs.
-
Cytokine Release Assay: Using LPS-stimulated peripheral blood mononuclear cells (PBMCs) to measure the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.
-
-
Anticancer Assays:
-
NCI-60 Human Tumor Cell Lines Screen: A broad screen against 60 different human cancer cell lines to identify potential anti-proliferative activity.
-
EZH2 Inhibition Assay: Based on the activity of benzomorpholine derivatives, a direct enzymatic assay against EZH2 would be highly relevant[5].
-
-
Enzyme Inhibition Assays:
-
Acetylcholinesterase and Carbonic Anhydrase Inhibition: These are targets for Alzheimer's disease and other conditions, and benzoic acid derivatives have shown activity here[8].
-
α-Glucosidase Inhibition Assay: Given the activity of related morpholine-containing compounds, this is a logical screen for anti-diabetic potential.
-
-
Antimicrobial Assays:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of gram-positive and gram-negative bacteria and fungi.
-
Tier 2: In-Depth Mechanistic and Comparative Studies
Should a "hit" be identified in Tier 1, the next phase involves more focused studies to elucidate the mechanism of action and compare its potency to relevant standards.
Example Scenario: Hit Identified in an Anti-inflammatory Assay
Let's hypothesize that this compound shows potent inhibition of TNF-α release.
Comparative Data Table (Hypothetical):
| Compound | TNF-α Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) | Cell Viability (CC₅₀, µM) | Selectivity Index (CC₅₀/IC₅₀) |
| This compound | 1.5 ± 0.2 | > 100 | 75 ± 5 | 50 |
| Dexamethasone (Standard) | 0.01 ± 0.002 | N/A | > 100 | > 10,000 |
| Ibuprofen (Standard) | > 100 | 5.2 ± 0.4 | > 100 | > 19 |
| Analog 1 (from literature) | 12.5 ± 1.1 | 80 ± 6 | 50 ± 4 | 4 |
This hypothetical data would suggest our novel compound is a potent and selective inhibitor of TNF-α release, with a favorable therapeutic window compared to a known analog.
Workflow for Mechanism of Action Studies:
Caption: Tier 2 workflow for hit-to-lead development.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the comprehensive evaluation of a novel compound, this compound. By leveraging data from structurally related molecules, researchers can make informed decisions about synthetic strategies and biological screening cascades. The core principles of this guide—comparative analysis, tiered screening, and mechanistic investigation—are universally applicable in the field of drug discovery. The key to unlocking the potential of any new chemical entity lies not just in its synthesis, but in the systematic and logical elucidation of its biological properties in a comparative context.
References
- Chiba, J., et al. (2007). Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-93. [Link][6]
- Gecibesler, I.H., et al. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link][9]
- da Silva, R.R., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(21), 7247. [Link][1]
- Sameaa, E.O., & Sura, S.A. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Baghdad Science Journal, 12(4). [Link]
- Tzara, A., et al. (2021). Biological activities of morpholine derivatives and molecular targets involved.
- Sameaa, E.O., & Sura, S.A. (2015).
- Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Molecular Diversity, 23(3), 681-696. [Link][5]
- Shrivastava, S.K., et al. (2022). Pharmacological profile of morpholine and its derivatives: a review.
- Verma, A., Kumar, N., & Shukla, S. (2020).
- Al-Suhaimi, K.S., et al. (2023). Design, synthesis and molecular modeling of isatin-aminobenzoic acid hybrids as antibacterial and antibiofilm agents. Scientific Reports, 13(1), 1083. [Link]
- Baxter, A., et al. (1999). Morpholine derivatives and their use as therapeutic agents.
- Li, G., et al. (2023). Synthesis method of morpholine benzoate compound.
- Liu, Z., et al. (2010). Synthesis and the Characterization of the Proton-Transfer Compounds of Para-Substituted Benzoic Acids with Morpholine.
- Slitikov, P.V., & Martynov, A.G. (2020). Synthesis and Properties of Morpholyl Substituted Naphthophosphacyclophanes. Macroheterocycles, 13(2), 172-176. [Link]
- Unnamed Inventor. (2017). The preparation method of 2- methyl -3- methoxy benzoic acids and its intermediate.
- Chen, Y.J., et al. (2015). Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot. ChemMedChem, 10(6), 1015-21. [Link][8]
- Hassan, M., et al. (2022). Synthesis of Novel N-Methylmorpholine-Substituted Benzimidazolium Salts as Potential α-Glucosidase Inhibitors. Molecules, 27(19), 6701. [Link][7]
- Unnamed Inventor. (2015). New 2-methyl-3-nitrobenzoic acid preparation method.
- Unnamed Inventor. (2013). Preparation method of 2-amino-3-chlorobenzoic methyl ester.
Sources
- 1. mdpi.com [mdpi.com]
- 2. ymerdigital.com [ymerdigital.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of para-Substituted Benzoic Acid Derivatives as Potent Inhibitors of the Protein Phosphatase Slingshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Independent Verification of 2-Methyl-3-morpholinobenzoic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Rigorous Verification
In the landscape of small molecule drug discovery, 2-Methyl-3-morpholinobenzoic Acid and its analogs represent a promising scaffold. The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated to improve pharmacokinetic properties and confer a range of biological activities, including anticancer and antimicrobial effects.[1][2] Derivatives of 2-morpholinobenzoic acid, for instance, have been identified as potent inhibitors of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme implicated in cancer cell proliferation.[3] The precise arrangement of substituents on the benzoic acid ring is critical; even minor positional changes can drastically alter biological efficacy.
Therefore, the independent verification of a compound like this compound is not a perfunctory quality control step but the foundational bedrock upon which reliable, reproducible, and translatable research is built. A researcher armed with a vial labeled "this compound" must have absolute certainty of its identity, purity, and structural integrity. This guide provides a comprehensive framework for establishing that certainty, comparing the necessary analytical techniques and offering field-proven insights into the causality behind experimental choices.
The Analytical Gauntlet: A Multi-Pronged Approach to Verification
No single analytical technique is sufficient for the unambiguous verification of a novel or synthesized compound. A self-validating system, where orthogonal methods provide complementary information, is the gold standard. We will establish a logical workflow that interrogates the compound's identity, purity, and structure, ensuring that the material in your vial is precisely what you believe it to be.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring the antioxidant, antimicrobial, cytotoxic and biothermodynamic properties of novel morpholine derivative bioactive Mn(ii), Co(ii) and Ni(ii) complexes – combined experimental and theoretical measurements towards DNA/BSA/SARS-CoV-2 3CLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-3-morpholinobenzoic Acid
This guide provides a comprehensive framework for the safe and compliant disposal of 2-Methyl-3-morpholinobenzoic Acid. As laboratory professionals, our responsibility extends beyond the bench; it encompasses the entire lifecycle of a chemical, culminating in its proper disposal. This document is structured to provide not just procedural steps, but the scientific rationale and regulatory context that underpin them, ensuring a culture of safety and environmental stewardship in your laboratory.
The Foundational Principle: Waste Determination
Before any disposal action is taken, the primary directive is to characterize the waste. Every chemical byproduct or unused reagent in a laboratory should be treated as hazardous until proven otherwise.[1] The cornerstone of this process is the manufacturer- or supplier-provided Safety Data Sheet (SDS). For a compound like this compound, which is not a common bulk chemical, obtaining the specific SDS from the supplier is the critical first step.
In the absence of a specific SDS, a hazard assessment must be conducted based on the chemical structure and the known properties of its functional groups. This compound contains:
-
A carboxylic acid group , suggesting potential corrosivity.
-
A morpholine group (a secondary amine derivative), which can impart basic properties and potential reactivity.
-
A substituted aromatic ring , a common feature in molecules with toxicological properties.
Therefore, this compound must be handled with the assumption of it being a hazardous material until formal analysis proves otherwise.
Regulatory Framework: Compliance with EPA's RCRA
In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2] This "cradle-to-grave" system regulates hazardous materials from their point of generation to their final disposal. All disposal procedures must comply with these federal regulations, in addition to state and local rules, which may be more stringent.[3]
A substance is classified as hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.
| Hazardous Characteristic | Defining Criteria | Regulatory Threshold |
| Ignitability | Liquids with a flash point less than 60°C (140°F), non-liquids that can cause fire through friction or spontaneous chemical changes, or are ignitable compressed gases and oxidizers. | Flash Point < 140°F |
| Corrosivity | Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5, or a liquid that corrodes steel at a rate greater than 6.35 mm per year. | pH ≤ 2 or pH ≥ 12.5 |
| Reactivity | Substances that are unstable, react violently with water, form potentially explosive mixtures with water, or generate toxic gases when mixed with water. | Unstable, explosive, or reacts violently with air or water |
| Toxicity | Waste that is harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP) if it contains contaminants above specific concentrations. | Contains EPA-listed chemicals above regulatory limits |
This table summarizes the EPA's hazardous waste characteristics as defined under RCRA.
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for managing this compound waste from generation to disposal.
Caption: Chemical Waste Disposal Workflow Diagram.
Step 1: Waste Characterization
As previously stated, consult the specific SDS. Based on its structure, this compound should be presumed to be a corrosive and potentially toxic solid. All laboratory personnel must treat waste chemicals as hazardous unless confirmed otherwise by an institution's Office of Environmental Health and Safety (EHS or OCRS).[1]
Step 2: Container Selection
The container used for waste accumulation must be compatible with the chemical.
-
Primary Container: The best initial container is often the original manufacturer's container.[1]
-
Material: Given the acidic nature of the carboxylic acid group, glass containers are preferable to metal, which could corrode.[4] High-density polyethylene (HDPE) may also be suitable.
-
Condition: Ensure the container is in good condition, free from leaks, and has a tightly sealing lid.[1][5]
Step 3: Labeling
Proper labeling is a strict regulatory requirement and essential for safety.[5][6]
-
The EPA requires each waste label to include the words "Hazardous Waste."[6]
-
The label must clearly identify the chemical constituents by name (i.e., "this compound" and any solvents).
-
Include the date when waste was first added to the container.
-
Attach your institution's specific hazardous waste tag as soon as accumulation begins.
Step 4: Waste Segregation
Never mix incompatible waste streams.[4]
-
Acidic Waste: this compound waste should be stored separately from bases to prevent violent neutralization reactions.
-
Oxidizers: Keep it segregated from strong oxidizing agents.
-
Solvents: If dissolved in a solvent, the entire solution must be characterized. For example, halogenated and non-halogenated organic solvent wastes should be collected in separate containers.[7]
Step 5: Accumulation and Storage
Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[6]
-
The SAA must be under the control of the laboratory personnel generating the waste.
-
Keep waste containers closed at all times unless actively adding waste.[8]
-
Store containers in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[4]
Step 6: Arranging for Final Disposal
Once a waste container is full or you have finished the experiments generating the waste, arrange for its disposal.
-
Do Not Use Drains: Never dispose of this compound down the sink.[9] This can lead to hazardous mixtures in the drainage system and violates regulatory standards.[5]
-
Contact EHS: Contact your institution's Environmental Health and Safety office to schedule a pickup.[8] They are responsible for the final waste determination and consolidation for shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10]
Waste Minimization and Best Practices
An effective disposal plan begins with waste minimization.[8]
-
Source Reduction: Order only the quantity of chemical required for your research to avoid generating surplus.[8]
-
Inventory Management: Maintain a current inventory of all laboratory chemicals to prevent ordering duplicates.[8]
-
Spill Management: In the event of a spill, the cleanup materials must also be treated as hazardous waste.[1] Use a spill kit with appropriate absorbents and personal protective equipment (PPE).
By adhering to these principles and protocols, researchers can ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, building a foundation of trust in laboratory operations.
References
- Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]
- How to Properly Manage Hazardous Waste Under EPA Regul
- Properly Managing Chemical Waste in Labor
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
- Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
- Resource Conservation and Recovery Act (RCRA)
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
- EPA Hazardous Waste Management.
- Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
- Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
- 1. vumc.org [vumc.org]
- 2. axonator.com [axonator.com]
- 3. epa.gov [epa.gov]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. chemicalbook.com [chemicalbook.com]
- 10. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Handling 2-Methyl-3-morpholinobenzoic Acid: Personal Protective Equipment and Safety Protocols
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 2-Methyl-3-morpholinobenzoic Acid. Given that comprehensive toxicological data for this specific compound is not widely available, our approach is grounded in a rigorous, risk-based assessment derived from its structural components: a substituted benzoic acid and a morpholine moiety. The core principle is to treat substances with unknown toxicity as potentially hazardous, ensuring the highest standards of safety are maintained in the laboratory.[1][2]
Hazard Analysis: A Structurally-Informed Perspective
To establish a robust safety protocol, we must first infer the potential hazards of this compound by examining its chemical relatives.
-
The Benzoic Acid Moiety : Substituted benzoic acids are well-characterized. They are typically solids that can cause skin irritation, serious eye irritation or damage, and respiratory tract irritation if inhaled as dust.[3][4][5]
-
The Morpholine Moiety : Morpholine and its derivatives present a more significant hazard profile. They are often corrosive to skin and metals, can cause serious eye damage, and are harmful if inhaled.[6][7][8] Morpholine itself is a flammable liquid, and while the final compound is a solid, this reactivity should be considered.[6][9]
Inferred Risk Profile: Based on this analysis, this compound must be handled as a compound that is, at a minimum, a potent irritant to the skin, eyes, and respiratory system, with the potential for corrosive properties. Its long-term toxicological properties are unknown. Therefore, minimizing all routes of exposure is paramount.[2]
Core Directive: Personal Protective Equipment (PPE) Selection and Rationale
The selection of appropriate PPE is not merely a checklist; it is a critical system designed to isolate the researcher from the chemical. The following recommendations are based on a hierarchy of controls, where engineering controls are primary, and PPE serves as the essential final barrier.
Primary Engineering Control: The Chemical Fume Hood
All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood.[10][11] This is the most critical step in preventing the inhalation of fine powders or aerosols.[11]
Tiered PPE Recommendations for Laboratory Tasks
The level of PPE required is dictated by the specific task and the associated risk of exposure.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical splash goggles (ANSI Z87.1 certified) | 2 pairs of nitrile gloves (double-gloved) | Chemical-resistant lab coat (fully buttoned) | Primary control: Fume Hood. Respirator on standby for spills. |
| Preparing Solutions | Goggles and a full-face shield | 2 pairs of nitrile or butyl rubber gloves | Chemical-resistant lab coat (fully buttoned) | Primary control: Fume Hood. |
| Reaction Monitoring/Sampling | Chemical splash goggles | Nitrile or butyl rubber gloves | Chemical-resistant lab coat (fully buttoned) | Primary control: Fume Hood. |
| Spill Cleanup | Goggles and a full-face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber) over nitrile gloves | Chemical-resistant apron over lab coat | NIOSH-approved air-purifying respirator with organic vapor/acid gas cartridges |
Rationale for PPE Selection
-
Eye and Face Protection : Chemical splash goggles are mandatory to prevent contact with dust particles and accidental splashes.[10][12] A full-face shield should be worn over goggles during procedures with a higher splash risk, such as transferring solutions or dealing with spills, to protect the entire face.[13][14]
-
Hand Protection : Nitrile gloves offer good resistance to a range of chemicals, including acids.[10][15] Double-gloving is a prudent measure to protect against undetected pinholes or tears, especially when handling the solid powder. For prolonged contact or when handling larger volumes of solutions, more robust gloves like butyl rubber are recommended.[13] Gloves must be inspected before each use and changed immediately if contamination is suspected.[1][12]
-
Body Protection : A chemical-resistant or flame-retardant lab coat, fully buttoned with sleeves rolled down, protects the skin and personal clothing from contamination.[15] For spill cleanup, a chemical-resistant apron provides an additional layer of protection.
-
Respiratory Protection : While a fume hood is the primary method for controlling airborne hazards, a NIOSH-approved respirator must be available for emergencies, such as a large spill or a failure of the ventilation system.[13][14]
Operational Plan: Donning, Doffing, and Disposal
Proper procedure is as critical as the equipment itself. Cross-contamination during the removal of PPE is a common source of exposure.
Step-by-Step PPE Donning and Doffing Protocol
Donning (Putting On) Sequence:
-
Lab Coat : Put on and fasten completely.
-
Goggles/Face Shield : Adjust for a secure and comfortable fit.
-
Gloves : Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat. If double-gloving, don the inner pair first, followed by the outer pair.
Doffing (Taking Off) Sequence to Prevent Contamination:
-
Gloves (Outer Pair) : If double-gloved, remove the outer, most contaminated pair first.
-
Lab Coat : Unbutton and remove by rolling it down the arms, touching only the inside. Turn it inside out as you remove it to contain contaminants.
-
Goggles/Face Shield : Remove by handling the strap, avoiding contact with the front surface.
-
Gloves (Inner Pair) : Remove the final pair of gloves using the standard glove-in-glove technique.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE.[12]
Disposal Plan: Managing Contaminated Materials
Proper disposal is a critical final step in the safe handling lifecycle.
-
Solid Waste : All disposable items contaminated with this compound, including gloves, weigh boats, paper towels, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.[11]
-
Waste Container : The container must be kept sealed when not in use and stored in a designated satellite accumulation area.
-
Regulatory Compliance : All waste must be disposed of in accordance with local, state, and federal environmental regulations.[9] Never dispose of chemical waste down the drain.[6]
Visualized Workflow: PPE Decision Matrix
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for different laboratory tasks.
References
- Morpholine - SAFETY D
- Morpholine (HSG 92, 1995). Inchem.org. [Link]
- Safety D
- Working with Chemicals - Prudent Practices in the Labor
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions. [Link]
- What PPE Should You Wear When Handling Acid 2026?. LeelineWork. [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Laboratory Safety Rules | Oklahoma St
- Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Str
- SAFETY DATA SHEET - Benzoic Acid. National Institute of Standards and Technology. (2015-12-01). [Link]
- Personal Protective Equipment (PPE). CHEMM. [Link]
- Chemical Safety: Personal Protective Equipment. [Link]
- Proper Protective Equipment. Chemistry LibreTexts. (2021-08-15). [Link]
- Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
Sources
- 1. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehs.okstate.edu [ehs.okstate.edu]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. Morpholine (HSG 92, 1995) [inchem.org]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. artsci.usu.edu [artsci.usu.edu]
- 13. leelinework.com [leelinework.com]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
